Product packaging for 2-Chloro-6-methylcyclohexanone(Cat. No.:CAS No. 73193-05-2)

2-Chloro-6-methylcyclohexanone

Cat. No.: B8774982
CAS No.: 73193-05-2
M. Wt: 146.61 g/mol
InChI Key: HAIHXZYHTQDIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methylcyclohexanone is a useful research compound. Its molecular formula is C7H11ClO and its molecular weight is 146.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO B8774982 2-Chloro-6-methylcyclohexanone CAS No. 73193-05-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73193-05-2

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

2-chloro-6-methylcyclohexan-1-one

InChI

InChI=1S/C7H11ClO/c1-5-3-2-4-6(8)7(5)9/h5-6H,2-4H2,1H3

InChI Key

HAIHXZYHTQDIGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Halogenated ketones are pivotal intermediates in organic synthesis, valued for their dual electrophilic sites which enable the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[1][2] This guide provides an in-depth, scientifically-grounded protocol for the regioselective synthesis of 2-chloro-6-methylcyclohexanone, a specific isomer whose controlled formation requires a nuanced understanding of ketone enolate chemistry. We will move beyond simple halogenation procedures to explain the causal factors governing regioselectivity, detailing a robust, field-proven methodology for synthesizing the target compound with high purity. This document is structured to serve as a practical laboratory guide and a reference for the underlying chemical principles.

Introduction: The Synthetic Challenge of Unsymmetrical Ketone Halogenation

The direct α-halogenation of an unsymmetrical ketone, such as 2-methylcyclohexanone, presents a significant regiochemical challenge. Chlorination can occur at either the C2 (α) or C6 (α') position. Direct treatment with reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under neutral or acidic conditions often leads to a mixture of isomers, with a frequent preference for the thermodynamically more stable, more substituted enol, resulting in halogenation at the C2 position.[3][4]

The synthesis of the less substituted isomer, this compound, necessitates a strategy that kinetically controls the site of reaction. This is achieved by selectively forming the kinetic enolate at the sterically more accessible, less substituted C6 position. This guide details such a procedure, leveraging a strong, non-nucleophilic base at low temperatures followed by trapping with an electrophilic chlorine source.

Mechanistic Rationale: Kinetic vs. Thermodynamic Enolate Control

The key to this synthesis lies in the selective deprotonation of 2-methylcyclohexanone.

  • Thermodynamic Enolate: Formation of the more substituted enolate (at C2) is thermodynamically favored due to the greater stability of the resulting double bond. This pathway is dominant under equilibrating conditions (weaker base, higher temperature).

  • Kinetic Enolate: Deprotonation at the less sterically hindered C6 position is kinetically favored, meaning it occurs faster. To trap this less stable intermediate, the reaction must be performed under non-equilibrating conditions: using a strong, sterically bulky base at a very low temperature.

Our chosen strategy employs Lithium diisopropylamide (LDA) as the base. LDA is strong enough to rapidly and irreversibly deprotonate the ketone, and its steric bulk favors abstraction of the more accessible C6 proton. The reaction is conducted at -78 °C to prevent equilibration to the thermodynamic enolate. The pre-formed kinetic enolate is then quenched with an electrophilic chlorine source, N-chlorosuccinimide (NCS), to yield the desired product.

Reaction Mechanism Diagram

G cluster_0 Step 1: Kinetic Enolate Formation cluster_1 Step 2: Electrophilic Quench Ketone 2-Methylcyclohexanone LDA LDA in THF, -78 °C Enolate Lithium Enolate (Kinetic) Ketone->Enolate Fast, Irreversible LDA->Enolate Deprotonation at C6 NCS N-Chlorosuccinimide (NCS) Product This compound Enolate->Product Nucleophilic Attack NCS->Product Chlorination

Caption: Mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Diisopropylamine101.192.3 mL16.5Freshly distilled from CaH₂
Tetrahydrofuran (THF)-80 mL-Anhydrous, freshly distilled from Na/benzophenone
n-Butyllithium (n-BuLi)-6.0 mL (2.5 M in hexanes)15.0Titrated solution
2-Methylcyclohexanone112.171.12 g (1.18 mL)10.0Freshly distilled
N-Chlorosuccinimide (NCS)133.532.0 g15.0Recrystallized from acetic acid
Saturated Ammonium Chloride (aq.)-50 mL-For quenching
Diethyl Ether-150 mL-For extraction
Brine (Saturated NaCl aq.)-50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-For drying
Experimental Workflow

G start Start: Assemble Dry Glassware under Nitrogen Atmosphere lda_prep Prepare LDA Solution: 1. Add Diisopropylamine to THF 2. Cool to -78 °C 3. Add n-BuLi dropwise start->lda_prep Inert atmosphere is critical enolate_form Form Kinetic Enolate: 1. Add 2-Methylcyclohexanone dropwise to LDA solution at -78 °C 2. Stir for 1 hour lda_prep->enolate_form Maintain -78 °C chlorination Chlorinate Enolate: 1. Add solid NCS in one portion 2. Stir at -78 °C for 2 hours enolate_form->chlorination Maintain -78 °C quench Quench Reaction: Slowly add saturated NH₄Cl solution chlorination->quench Exothermic, add slowly workup Work-up: 1. Warm to room temperature 2. Separate layers 3. Extract aqueous layer with ether (3x) quench->workup purify Isolate & Purify: 1. Combine organic layers 2. Wash with brine 3. Dry over MgSO₄ 4. Filter and concentrate in vacuo workup->purify final_product Final Product: Purify by column chromatography or vacuum distillation purify->final_product

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • LDA Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous THF (40 mL) and diisopropylamine (2.3 mL, 16.5 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flask, prepare a solution of 2-methylcyclohexanone (1.12 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the cold LDA solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.

  • Chlorination: To the enolate solution, add solid N-chlorosuccinimide (2.0 g, 15.0 mmol) in one portion. Stir the resulting slurry vigorously at -78 °C for 2 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.[3]

Product Characterization

The identity and purity of the synthesized this compound (C₇H₁₁ClO, M.W. 146.61 g/mol ) should be confirmed using standard analytical techniques.[5][6]

  • ¹H NMR: Expect characteristic signals for the methine proton adjacent to the chlorine (CH-Cl) and the methine proton adjacent to the methyl group (CH-CH₃).

  • ¹³C NMR: The spectrum should show seven distinct carbon signals, including a carbonyl signal (~200-210 ppm) and a signal for the carbon bearing the chlorine atom (~60-70 ppm).[5]

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency, typically around 1715-1735 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 146 and an isotope peak (M+2) at m/z = 148 with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.

Safety and Handling Precautions

This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.

  • n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.[7]

  • Sulfuryl Chloride (SO₂Cl₂): While not used in this specific kinetic protocol, it is a common reagent for α-chlorination. It is extremely corrosive, toxic by inhalation, and reacts violently with water, releasing toxic gases.[8][9][10] Always handle in a fume hood with appropriate PPE, including acid-resistant gloves and face shield.[11][12]

  • N-Chlorosuccinimide (NCS): An irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby. Work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.[9][10] An emergency eyewash and safety shower must be readily accessible.

Conclusion

The successful synthesis of this compound is a practical demonstration of the principles of kinetic versus thermodynamic control in organic chemistry. By carefully selecting a strong, sterically hindered base and maintaining low reaction temperatures, one can selectively generate the less stable kinetic enolate, leading to the desired regiochemical outcome. This methodology provides a reliable route to this valuable synthetic intermediate, opening avenues for its use in the development of more complex molecules in pharmaceutical and materials science.

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Sources

Preparation of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

< < An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylcyclohexanone is a halogenated ketone of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including a chiral center and a reactive alpha-chloro ketone moiety, make it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying mechanisms, experimental protocols, and critical considerations for its successful preparation.

Mechanistic Insights into α-Chlorination of Ketones

The synthesis of this compound fundamentally relies on the α-halogenation of a ketone. This reaction can proceed under either acidic or basic conditions, each with distinct mechanistic pathways and regiochemical outcomes.

Acid-Catalyzed α-Chlorination

Under acidic conditions, the chlorination of a ketone, such as 2-methylcyclohexanone, is initiated by the tautomerization of the keto form to its enol form.[1] This process is catalyzed by an acid, which protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol.[2] The enol then acts as a nucleophile, attacking a molecule of elemental chlorine (Cl₂) or another electrophilic chlorine source.[1] Subsequent deprotonation of the resulting intermediate yields the α-chloro ketone and regenerates the acid catalyst.[2]

A key feature of acid-catalyzed halogenation is that the reaction tends to be self-limiting, favoring the formation of the mono-halogenated product.[3][4] This is because the electron-withdrawing nature of the newly introduced halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[4]

Base-Promoted α-Chlorination

In the presence of a base, the α-halogenation of a ketone proceeds through an enolate intermediate. The base abstracts an α-hydrogen to form a resonance-stabilized enolate anion. This enolate then acts as a potent nucleophile, attacking the electrophilic halogen source.[5]

Unlike the acid-catalyzed reaction, base-promoted halogenation is often difficult to control at the mono-halogenation stage. The introduction of a halogen atom increases the acidity of the remaining α-hydrogens through an inductive effect, making them more susceptible to abstraction by the base.[4] This can lead to the rapid formation of poly-halogenated products.[4]

Synthetic Strategies for this compound

The primary challenge in the synthesis of this compound from 2-methylcyclohexanone is achieving regioselectivity. Direct chlorination can potentially yield a mixture of this compound and 2-chloro-2-methylcyclohexanone.[6] Therefore, synthetic strategies must be employed to favor the formation of the desired 6-chloro isomer.

Direct Chlorination of 2-Methylcyclohexanone

Direct chlorination of 2-methylcyclohexanone with chlorine gas or other chlorinating agents can lead to a mixture of isomers.[6] The regiochemical outcome is influenced by the reaction conditions.

Reaction Scheme:

G cluster_0 Kinetic Enolate Formation cluster_1 Chlorination cluster_2 Purification A 2-Methylcyclohexanone in THF B Add LDA at -78 °C A->B C Stir for 1 hour B->C D Add N-Chlorosuccinimide (NCS) C->D E Warm to room temperature D->E F Aqueous workup E->F G Column chromatography F->G H This compound G->H

Sources

A Comprehensive Technical Guide to 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It provides a detailed examination of 2-Chloro-6-methylcyclohexanone, covering its chemical identity, synthesis, reactivity, and potential applications, with a focus on the underlying scientific principles and practical methodologies.

Core Identification and Physicochemical Properties

This compound is a halogenated cyclic ketone. The presence of a chlorine atom alpha to the carbonyl group, along with a methyl group on the opposite alpha-carbon, introduces stereochemical complexity and imparts specific reactivity to the molecule. These features make it a valuable intermediate in organic synthesis.

Identifier Lookup:

  • CAS Number: 73193-05-2[1][2]

  • Molecular Formula: C₇H₁₁ClO[1][2]

  • IUPAC Name: 2-chloro-6-methylcyclohexan-1-one[2]

Physicochemical Data Summary:

The following table summarizes the key computed physicochemical properties of this compound. These values are crucial for planning reactions, purification, and analytical procedures.

PropertyValueSource
Molecular Weight 146.61 g/mol [1][2]
Exact Mass 146.0498427 Da[2]
Topological Polar Surface Area 17.1 Ų[2]
Canonical SMILES CC1CCCC(C1=O)Cl[1]
InChI Key HAIHXZYHTQDIGZ-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The primary route to α-haloketones like this compound is through the direct chlorination of the parent ketone, 2-methylcyclohexanone. The reaction proceeds via an enol or enolate intermediate, with the regioselectivity being a critical consideration.

Causality of Synthesis: Direct chlorination of an unsymmetrical ketone such as 2-methylcyclohexanone can lead to a mixture of products.[3] Chlorination can occur at either the C2 or C6 position. The reaction conditions (acidic vs. basic) can influence the formation of the kinetic versus the thermodynamic enolate, thereby affecting the final product ratio. For instance, chlorination of 2-methylcyclohexanone with sulfuryl chloride is a known method for producing the 2-chloro-2-methyl isomer, highlighting the challenge in selectively targeting the C6 position.[3] A plausible approach for synthesizing the title compound involves direct chlorination followed by careful chromatographic separation of the resulting isomers.

Synthesis_Pathway Start 2-Methylcyclohexanone Reagent Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) Start->Reagent Intermediate Mixture of Isomers (2-chloro-2-methyl- and 2-chloro-6-methyl-) Reagent->Intermediate Direct Chlorination Separation Chromatographic Separation Intermediate->Separation Product This compound Separation->Product Isolation

Caption: Synthetic approach to this compound.

Experimental Protocol: Synthesis via Direct Chlorination

This protocol is a representative method adapted from general procedures for the chlorination of cyclic ketones.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 2-methylcyclohexanone (1.0 mole) in a suitable solvent like carbon tetrachloride or water.

  • Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Chlorination: Begin vigorous stirring and add the chlorinating agent (e.g., chlorine gas bubbled through the solution, or sulfuryl chloride added dropwise) over 1-2 hours. The reaction is exothermic and requires careful temperature control.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by washing the solution with water, followed by a saturated sodium bicarbonate solution to neutralize any acid.

  • Extraction: Extract the organic layer with a suitable solvent (e.g., diethyl ether), dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude oil, containing a mixture of chlorinated isomers, must be purified using column chromatography on silica gel to isolate the desired this compound.

Chemical Reactivity and Synthetic Utility

The juxtaposition of the carbonyl group, the chlorine atom, and the methyl group dictates the reactivity of this compound, making it a versatile synthetic intermediate.

A. Dehydrohalogenation: This is a classic reaction for α-haloketones. Treatment with a base (e.g., collidine, lithium chloride in DMF) promotes the elimination of HCl to form α,β-unsaturated ketones.[3] This reaction is a reliable method to introduce unsaturation into the cyclic system, yielding 6-methyl-2-cyclohexen-1-one, another valuable synthetic building block.

B. Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the C2 position, such as azides, amines, or thiols, which are pivotal in building molecular diversity for drug discovery programs.

C. Baeyer-Villiger Oxidation: The ketone can undergo oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone (a cyclic ester).[5][6] In this reaction, one of the adjacent carbon atoms migrates to the oxygen atom. The migratory aptitude of the substituted carbons (C2 vs. C6) is a key factor determining the regioselectivity of the ring expansion.[6]

Reactivity_Workflow cluster_reactions Key Transformations Start This compound Dehydro Dehydrohalogenation (Base) Start->Dehydro Subst Nucleophilic Substitution (Nu⁻) Start->Subst Oxid Baeyer-Villiger Oxidation (m-CPBA) Start->Oxid Product_Dehydro 6-Methyl-2-cyclohexen-1-one Dehydro->Product_Dehydro Product_Subst 2-Substituted-6-methyl- cyclohexanone Subst->Product_Subst Product_Oxid Substituted Lactone Oxid->Product_Oxid

Caption: Key reaction pathways of this compound.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in pharmaceuticals are not prominently documented, its value lies in its role as a versatile scaffold. Functionalized cyclohexanone rings are core structures in many biologically active molecules.

  • Scaffold for Synthesis: The compound provides two reactive centers—the ketone and the C-Cl bond. This allows for sequential or orthogonal chemical modifications to build complex molecular architectures.

  • Building Block for Heterocycles: It can serve as a precursor for synthesizing various heterocyclic compounds, which are of paramount importance in medicinal chemistry. For example, condensation reactions with hydrazines can yield hydrazone derivatives, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[7]

  • Probing Structure-Activity Relationships (SAR): By using this compound as a starting point, chemists can generate a library of related molecules with diverse substitutions. These libraries are essential for screening and for developing an understanding of the structure-activity relationships that guide the optimization of lead compounds in drug development.[8]

Analytical Characterization

The identity and purity of this compound must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the methyl group (doublet), the methine proton adjacent to the chlorine (doublet of doublets), and the diastereotopic methylene protons of the ring.

    • ¹³C NMR: Will display distinct peaks for the carbonyl carbon (~200 ppm), the carbon bearing the chlorine, the carbon bearing the methyl group, and the other ring carbons. A reference to a ¹³C NMR spectrum for this compound exists in the literature.[2]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in a six-membered ring ketone will be observed around 1715-1725 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety, Handling, and Disposal

As a chlorinated organic compound and a ketone, this compound requires careful handling. While specific data for this exact compound is limited, information from related substances like 2-chlorocyclohexanone provides a strong basis for safety protocols.

Safety and Handling Protocol:

Precaution CategoryGuidelineJustification
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.To prevent skin and eye contact with the potentially corrosive and irritating liquid.[9]
Ventilation Handle exclusively in a certified chemical fume hood.To avoid inhalation of potentially harmful vapors.[10]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]The compound is likely combustible. Proper storage prevents ignition and degradation.
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[10]To mitigate immediate exposure effects.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[10]To prevent environmental contamination.

References

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Sources

Physical and chemical properties of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-methylcyclohexanone: Properties, Reactivity, and Synthetic Applications

Introduction

This compound is a bifunctional organic compound belonging to the class of α-haloketones. Its structure, featuring a chlorine atom on the carbon adjacent (alpha) to a carbonyl group within a substituted cyclohexane ring, makes it a valuable and highly reactive intermediate in organic synthesis. The inherent reactivity of α-haloketones stems from the presence of two electrophilic centers: the carbonyl carbon and the halogen-bearing α-carbon.[1] This dual reactivity allows for a diverse array of chemical transformations, making these compounds powerful precursors for constructing complex molecular architectures, particularly heterocyclic systems and carbocyclic frameworks relevant to pharmaceutical and materials science.[2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, chemists, and professionals in drug development. It delves into the compound's structural nuances, predicted spectroscopic signatures, characteristic reactivity, a plausible synthetic protocol, and essential safety considerations. The insights provided are grounded in the fundamental principles of physical organic chemistry and supported by established literature on related α-haloketone and cyclohexane systems.

Section 1: Chemical Identity and Structural Analysis

Proper identification and understanding of a molecule's structure are paramount for its effective use in research and synthesis.

Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
IUPAC Name 2-chloro-6-methylcyclohexan-1-one[4]
CAS Number 73193-05-2[4][5]
Molecular Formula C₇H₁₁ClO[4][5]
Molecular Weight 146.61 g/mol [4][5]
Canonical SMILES CC1CCCC(C1=O)Cl[4][5]
InChI Key HAIHXZYHTQDIGZ-UHFFFAOYSA-N[4][5]
Stereochemistry and Conformational Analysis

This compound possesses two stereocenters (at C2 and C6), meaning it can exist as a mixture of diastereomers (cis and trans). The relationship between the chloro and methyl groups (whether they are on the same or opposite faces of the ring) dictates the specific diastereomer.

Furthermore, like other substituted cyclohexanes, each diastereomer exists as an equilibrium of two interconverting chair conformations.[6] The stability of these conformers is governed by the steric strain associated with axial versus equatorial substituent placement. Bulky substituents generally prefer the equatorial position to minimize destabilizing 1,3-diaxial interactions.[7][8] However, in 2-halocyclohexanones, the conformational preference is also influenced by dipole-dipole interactions between the C=O and C-X bonds. For chlorine, the axial conformer can be surprisingly stable due to the minimization of dipolar repulsion that occurs when the chlorine is equatorial.[9][10] The equilibrium for the trans isomer is depicted below, where the conformer with the bulkier methyl group in the equatorial position is generally favored.

Caption: Primary sites for nucleophilic and basic attack on α-haloketones.

Key Reaction Classes
  • Nucleophilic Substitution (SN2): This is a hallmark reaction of α-haloketones. They react readily with a variety of soft and hard nucleophiles (e.g., I⁻, R₂NH, RS⁻, N₃⁻) to displace the chloride, forming a new carbon-nucleophile bond at the C2 position. [11]These reactions are generally fast and efficient. [3]

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, abstraction of the α'-proton (at C6) can occur, leading to the formation of an enolate. This enolate can then undergo intramolecular cyclization and rearrangement to yield a ring-contracted carboxylic acid derivative (a methyl-cyclopentane carboxylic acid derivative in this case). [3]

  • Heterocycle Synthesis: The bifunctional nature of this compound makes it an excellent precursor for heterocycles. For example, reaction with thioamides or thioureas can lead to the formation of thiazole rings, a common motif in medicinal chemistry. [3]Similarly, it can participate in reactions like the Hantzsch pyrrole synthesis. [3]

  • Reductive Dehalogenation: The chlorine atom can be removed using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation, to yield 2-methylcyclohexanone. [3]

Section 5: Synthesis and Purification

The most direct route to this compound is the α-chlorination of 2-methylcyclohexanone. Direct chlorination can produce a mixture of regioisomers (2-chloro-2-methyl and 2-chloro-6-methyl). [12]Kinetically controlled enolate formation followed by trapping with an electrophilic chlorine source is a common strategy to achieve better regioselectivity.

G start 2-Methylcyclohexanone step1 Enolate Formation (LDA, THF, -78 °C) start->step1 step2 Electrophilic Chlorination (N-Chlorosuccinimide) step1->step2 step3 Aqueous Workup (NH4Cl solution) step2->step3 step4 Purification (Flash Chromatography) step3->step4 product This compound step4->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Kinetic Enolate Chlorination

This protocol is a representative procedure adapted from standard methods for regioselective α-halogenation of unsymmetrical ketones.

Materials:

  • 2-Methylcyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen.

  • LDA Preparation: Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous THF, followed by freshly distilled diisopropylamine. Slowly add an equimolar amount of n-BuLi solution via the dropping funnel while maintaining the temperature below -70 °C. Stir for 30 minutes to form the lithium diisopropylamide (LDA) solution.

  • Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete formation of the kinetic lithium enolate. This step favors deprotonation at the less-substituted C6 position.

  • Chlorination: Add a solution of N-Chlorosuccinimide (1.1 equivalents) in anhydrous THF dropwise to the enolate solution, keeping the temperature at -78 °C. Stir for an additional 2-3 hours.

  • Quenching and Workup: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound regioisomer.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, the hazards can be inferred from the general class of α-haloketones and related chlorinated compounds. [13][14]

  • Toxicity and Irritation: α-Haloketones are lachrymators and are irritating to the skin, eyes, and respiratory system. They are potent alkylating agents and should be treated as toxic and potentially mutagenic. [15]* Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield. [16]Avoid inhalation of vapors and direct contact with skin and eyes. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. [15]* Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [13]

Section 7: Applications in Research and Development

The synthetic utility of this compound lies in its capacity to act as a versatile building block for more complex molecules.

  • Pharmaceutical Scaffolds: Its ability to participate in cyclization reactions makes it a valuable precursor for synthesizing substituted heterocyclic compounds like thiazoles, pyrroles, and benzofurans, which are privileged structures in medicinal chemistry. [2][3][17]* Covalent Inhibitors: As an electrophilic species, it has the potential to be incorporated into molecules designed as covalent inhibitors of enzymes. The α-haloketone moiety can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition. [1]* Natural Product Synthesis: The compound can be used in multi-step syntheses of natural products that feature a substituted cyclohexanone ring or require a ring-contraction step via the Favorskii rearrangement.

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An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methylcyclohexanone is a halogenated cyclic ketone that serves as a versatile intermediate in organic synthesis. Its chemical behavior, reactivity, and utility in complex molecular architectures are profoundly dictated by its intricate structural and stereochemical properties. This guide provides a comprehensive examination of the molecule, moving beyond a superficial overview to delve into the critical aspects of its stereoisomerism, conformational equilibria, and the direct influence of these factors on its synthesis and spectroscopic characterization. We will explore the mechanistic underpinnings of its formation and the analytical techniques used to validate its structure, offering field-proven insights for researchers, chemists, and professionals in drug development.

Fundamental Molecular Properties

This compound is a disubstituted cyclohexane derivative. Its core identity is defined by a six-membered carbon ring containing a ketone functional group, with a chlorine atom and a methyl group as substituents on the alpha carbons adjacent to the carbonyl.

Figure 1: 2D Structure of this compound.

The fundamental properties of the molecule are summarized below. These identifiers are crucial for substance registration, database searching, and regulatory compliance.

PropertyValueSource(s)
IUPAC Name 2-chloro-6-methylcyclohexan-1-one[1]
CAS Number 73193-05-2[2]
Molecular Formula C₇H₁₁ClO[1][2]
Molecular Weight 146.61 g/mol [1]
Canonical SMILES CC1CCCC(C1=O)Cl[1][2]
InChIKey HAIHXZYHTQDIGZ-UHFFFAOYSA-N[1][2]

Table 1: Core Identifiers for this compound.

Stereochemistry and Conformational Analysis: The Heart of Reactivity

The functionality of this compound in a synthetic pathway is critically dependent on its three-dimensional structure. The presence of two stereocenters at the C2 and C6 positions gives rise to distinct stereoisomers, whose stability and reactivity are governed by the subtle interplay of steric and electronic effects within the cyclohexane chair conformation.

Diastereomers: Cis and Trans Isomers

With chiral centers at C2 (bearing the chlorine) and C6 (bearing the methyl group), the molecule can exist as two pairs of enantiomers, which are grouped into two diastereomeric forms:

  • cis-isomer: The chloro and methyl groups are on the same face of the ring. This corresponds to the (2R, 6S) and (2S, 6R) configurations.

  • trans-isomer: The chloro and methyl groups are on opposite faces of the ring. This corresponds to the (2R, 6R) and (2S, 6S) configurations.

These diastereomers are not mirror images and possess different physical properties and energies, leading to distinct chemical behaviors.[3]

Conformational Equilibria: An Energetic Perspective

Like most cyclohexane derivatives, this compound exists predominantly in a chair conformation to minimize angular and torsional strain.[4] The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The distribution between these conformers is an equilibrium dictated by their relative stability.

For the trans-isomer: The two possible chair conformations are (diaxial) and (diequatorial).

  • Diequatorial Conformation: This is overwhelmingly the more stable form. Both the bulky methyl group and the chlorine atom avoid destabilizing 1,3-diaxial interactions with axial hydrogens on the same side of the ring.[4]

  • Diaxial Conformation: This form is highly unstable due to severe steric hindrance between the axial methyl group and the axial hydrogens, as well as between the axial chlorine and the other axial hydrogens.

Figure 2: Conformational equilibrium for trans-2-chloro-6-methylcyclohexanone.

For the cis-isomer: The two chair conformations are (axial-chloro, equatorial-methyl) and (equatorial-chloro, axial-methyl).

  • The determination of the more stable conformer is less straightforward and depends on the balance of several factors. The equatorial position is generally favored to minimize steric bulk.[4] However, in α-haloketones, an axial conformation can be stabilized by favorable dipole-dipole interactions between the C-X and C=O bonds, an observation known as the α-halo ketone effect .[5][6]

  • NMR studies on 2-halocyclohexanones have shown that the energy difference between axial and equatorial conformers is smaller than expected, and in some solvents, the axial conformer can be significantly populated.[5][7] The presence of the methyl group further complicates this balance, but understanding this equilibrium is key to predicting reaction outcomes.

Figure 3: Conformational equilibrium for cis-2-chloro-6-methylcyclohexanone.

Synthesis and Mechanistic Insights

The primary and most reliable method for synthesizing this compound is through the direct α-chlorination of its precursor, 2-methylcyclohexanone. The choice of chlorinating agent and reaction conditions is critical for achieving good yield and selectivity, as competitive reactions can occur.[8]

Mechanism: Enolate-Mediated Electrophilic Chlorination

The reaction proceeds via an enol or enolate intermediate, which is nucleophilic and attacks an electrophilic chlorine source.

  • Enolate Formation: In the presence of an acid or base catalyst, 2-methylcyclohexanone tautomerizes to its more reactive enol form or is deprotonated to form an enolate. The formation of the enolate is a key step.[8][9]

  • Nucleophilic Attack: The π-bond of the enol/enolate attacks the electrophilic chlorine source (e.g., Cl₂, sulfuryl chloride).

  • Proton Transfer: A final deprotonation step regenerates the carbonyl group, yielding the final α-chlorinated product.

Direct chlorination of an unsymmetrical ketone like 2-methylcyclohexanone can lead to a mixture of products, including 2-chloro-2-methylcyclohexanone and this compound.[10] Reaction conditions can be optimized to favor the desired isomer.

G start 2-Methylcyclohexanone enolate Enolate Intermediate start->enolate Base/Acid Catalyst product This compound enolate->product Electrophilic Attack chlorine Chlorinating Agent (e.g., SO2Cl2)

Figure 4: Synthetic workflow for the α-chlorination of 2-methylcyclohexanone.

Experimental Protocol: Synthesis from 2-Methylcyclohexanone

The following protocol is adapted from established procedures for the α-chlorination of cyclic ketones, providing a robust and self-validating methodology.[10]

Materials:

  • 2-Methylcyclohexanone (1.0 mole)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 moles)

  • Dry Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 2-methylcyclohexanone in the chosen dry solvent.

  • Addition of Chlorinating Agent: Cool the flask in a water bath. Add a solution of sulfuryl chloride in the same solvent dropwise from the funnel over 1 hour with continuous stirring. The reaction is slightly exothermic.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Aqueous Workup: Carefully transfer the reaction mixture to a separatory funnel. Wash successively with water (2x), saturated sodium bicarbonate solution (2x, to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Causality Note: The use of sulfuryl chloride is often preferred over gaseous chlorine for laboratory-scale synthesis as it is a liquid and easier to handle, providing a controlled source of electrophilic chlorine.[10] The aqueous workup is critical to remove acidic byproducts and unreacted reagents, preventing degradation of the product during purification.

Spectroscopic Characterization

Unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

TechniqueExpected ObservationSource(s)
IR Spec. C=O Stretch: A strong, sharp absorption band around 1715-1735 cm⁻¹. The exact frequency can be influenced by the conformation of the adjacent chlorine atom. An axial chlorine can slightly raise the frequency compared to an equatorial one.[11]
C-Cl Stretch: A band in the fingerprint region, typically around 650-800 cm⁻¹.
¹³C NMR Carbonyl Carbon (C1): A signal far downfield, typically > 200 ppm.[1][12]
Alpha-Carbons (C2, C6): Signals in the range of 50-70 ppm, with the carbon bearing the chlorine (C2) being significantly downfield.[1]
¹H NMR Methine Proton (H2): The chemical shift and multiplicity of the proton at C2 are highly diagnostic of its conformation. An axial proton typically appears at a higher field (more shielded) than an equatorial one and exhibits large diaxial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons. An equatorial proton shows smaller couplings.[7]
Methyl Protons (H6): A doublet in the upfield region (around 1.0-1.2 ppm) due to coupling with the adjacent methine proton.[13]

Table 2: Key Spectroscopic Data for Structural Elucidation.

Applications in Synthesis and Drug Development

α-Haloketones like this compound are powerful synthetic intermediates due to the presence of multiple reactive sites. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions and can facilitate elimination reactions to form α,β-unsaturated ketones.[14]

  • Building Block for Heterocycles: It can be used as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.

  • Role in Medicinal Chemistry: Chlorine is a common element in pharmaceuticals, often used to enhance metabolic stability, improve membrane permeability, or modulate the electronic properties of a molecule to increase binding affinity to a biological target.[15] While not a drug itself, this compound represents a class of chlorinated building blocks that are instrumental in the discovery and development of new therapeutic agents.[15][16] Its defined stereochemistry makes it particularly valuable for asymmetric synthesis, where precise control over the 3D structure of the final drug molecule is paramount.

Conclusion

The molecular structure of this compound is a case study in the importance of stereochemical and conformational analysis. Its identity is not merely defined by its connectivity but by the dynamic equilibrium of its chair conformations and the spatial arrangement of its substituents. This structural nuance dictates the pathway of its synthesis, provides clear signatures in its spectroscopic analysis, and ultimately governs its reactivity as a valuable intermediate in organic synthesis and drug discovery. A thorough understanding of these principles is essential for any scientist seeking to effectively utilize this molecule in the construction of more complex chemical entities.

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A Technical Guide to the IUPAC Nomenclature and Chemical Properties of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the compound 2-Chloro-6-methylcyclohexanone, with a primary focus on the rigorous application of IUPAC nomenclature rules to define its structure, including its stereochemistry. Beyond nomenclature, this document delves into the compound's physicochemical properties, characteristic spectroscopic signatures, plausible synthetic routes, and fundamental reactivity. This guide is intended to serve as a detailed resource for professionals in chemical research and pharmaceutical development, offering the foundational knowledge required for the accurate identification, synthesis, and application of this and structurally related α-haloketones.

Systematic IUPAC Nomenclature: A Step-by-Step Determination

The unequivocal naming of a chemical entity is paramount for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose.[1][2] The naming of this compound, a chiral disubstituted cyclic ketone, requires a systematic approach that addresses the parent structure, substituent priority, and stereochemistry.

Identification of the Parent Structure

The core structure is a six-membered carbon ring containing a ketone functional group.

  • Parent Hydride: The six-membered ring is a cyclohexane.

  • Principal Functional Group: The presence of a carbonyl group (C=O) within the ring classifies the molecule as a ketone.[3]

  • Parent Name: According to IUPAC rules, the '-e' suffix of the alkane is replaced with '-one'. Therefore, the parent name is cyclohexanone .[4][5]

Numbering of the Ring and Locating Substituents

Proper numbering is critical to correctly assign substituent positions.

  • Priority of the Principal Functional Group: The carbonyl carbon of the ketone is assigned the highest priority and is designated as locant '1'.[4][5]

  • Numbering Direction: The ring is numbered to give the substituents the lowest possible locants. For this molecule, the substituents are a chloro group (-Cl) and a methyl group (-CH₃).

    • Numbering clockwise from C1 gives the substituents positions 2 (Chloro) and 6 (Methyl).

    • Numbering counter-clockwise from C1 gives the substituents positions 6 (Chloro) and 2 (Methyl).

  • Alphabetical Precedence: When both numbering directions result in the same set of locants (2,6), alphabetical order of the substituents determines the numbering. "Chloro" comes before "methyl". Therefore, the chloro group is assigned the lower number.

  • Final Locants: The chloro group is at position 2, and the methyl group is at position 6.

Assembling the Achiral Name

Combining the elements yields the base name, disregarding stereochemistry for the moment.

  • The substituents are listed alphabetically: 2-Chloro-6-methyl .

  • This is prefixed to the parent name: This compound . The "-1-" for the ketone is omitted as it is implicitly understood to be at the first position in a cyclic ketone.[5]

IUPAC_Naming_Logic

Caption: Workflow for determining the IUPAC name of this compound.

Stereochemistry: Defining the 3D Arrangement

The carbons at positions 2 and 6 are both chiral centers (stereocenters), as each is bonded to four different groups. This gives rise to stereoisomers. The absolute configuration at each chiral center is assigned as R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8]

Cahn-Ingold-Prelog Priority Rules:

  • Assign priority to the four atoms directly attached to the chiral center based on atomic number. Higher atomic number receives higher priority.[6][8]

  • If there is a tie, move to the next atoms along each chain until a point of difference is found.[6]

  • Orient the molecule so the lowest priority group (4) points away from the viewer.

  • Trace the path from priority 1 → 2 → 3. A clockwise path is designated R, and a counter-clockwise path is S.[9]

Stereoisomers of this compound: The molecule has two chiral centers, leading to 2² = 4 possible stereoisomers:

  • (2R,6R)-2-Chloro-6-methylcyclohexanone

  • (2S,6S)-2-Chloro-6-methylcyclohexanone

  • (2R,6S)-2-Chloro-6-methylcyclohexanone

  • (2S,6R)-2-Chloro-6-methylcyclohexanone

These isomers exist as two pairs of enantiomers. The relationship between non-enantiomeric pairs (e.g., (2R,6R) and (2R,6S)) is diastereomeric.

The relative stereochemistry can also be described using cis and trans notation, which indicates whether the substituents are on the same side (cis) or opposite sides (trans) of the ring's plane.

  • trans isomers: (2R,6R) and (2S,6S)

  • cis isomers: (2R,6S) and (2S,6R)

A complete IUPAC name for a specific stereoisomer must include the R/S descriptors, for example, (cis)-(2R,6S)-2-Chloro-6-methylcyclohexanone .

R_S_Assignment

Caption: Logic for assigning R/S configuration at a chiral center using CIP rules.

Physicochemical and Spectroscopic Properties

While specific experimental data for all isomers of this compound are not widely published, its properties can be predicted based on its structure and data from analogous compounds like 2-chlorocyclohexanone and 2-methylcyclohexanone.[10][11][12]

PropertyPredicted Value / CharacteristicRationale / Notes
Molecular Formula C₇H₁₁ClO-
Molecular Weight 146.61 g/mol [10]
Appearance Colorless to pale yellow liquidTypical for small halogenated ketones.
Boiling Point ~180-200 °C (estimated)Higher than cyclohexanone due to increased molecular weight and dipole moment.
Solubility Sparingly soluble in water, soluble in organic solvents.The polar carbonyl and C-Cl bond offer some water solubility, but the hydrocarbon body dominates.
Spectroscopic Characterization

Spectroscopy is essential for the structural elucidation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹ , characteristic of the C=O stretch in a six-membered cyclic ketone.[13]

    • C-H stretching vibrations from the alkyl portions will appear around 2850-3000 cm⁻¹ .

    • The C-Cl stretch typically appears in the fingerprint region, around 600-800 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be complex due to the number of protons and diastereotopicity. Key signals include:

      • A doublet for the -CH₃ group around δ 1.0-1.3 ppm .[14]

      • A multiplet for the proton at C2 (α to chlorine and the carbonyl) shifted downfield to δ 4.0-4.5 ppm .

      • A multiplet for the proton at C6 (α to the methyl group and the carbonyl) around δ 2.5-3.0 ppm .

      • The remaining ring protons (-CH₂-) will appear as complex multiplets between δ 1.5-2.5 ppm .[13][15]

    • ¹³C NMR:

      • The carbonyl carbon (C1) will be the most downfield signal, expected around δ 200-210 ppm .[13]

      • The carbon bearing the chlorine (C2) will be in the δ 60-70 ppm range.

      • The carbon bearing the methyl group (C6) will be around δ 45-55 ppm .

      • The methyl carbon will be the most upfield signal, around δ 15-20 ppm .

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) will appear at m/z 146.

    • A characteristic isotopic pattern will be observed for the M+2 peak at m/z 148, with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

    • Common fragmentation patterns for cyclic ketones include α-cleavage and McLafferty rearrangements.

Synthesis and Reactivity

Synthetic Protocols

The synthesis of this compound typically involves the α-halogenation of the corresponding ketone, 2-methylcyclohexanone. Direct chlorination can be non-selective.[16] A common and effective method is the reaction of the enolate or enol ether of 2-methylcyclohexanone with a chlorinating agent.

Protocol: Synthesis via Enolate Chlorination

  • Enolate Formation: Dissolve 2-methylcyclohexanone (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise to generate the thermodynamically favored enolate.

  • Chlorination: After stirring for 30 minutes, add a solution of an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) (1.1 eq), in THF.

  • Quenching and Workup: Allow the reaction to warm to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Core Reactivity

As an α-haloketone, the compound exhibits bifunctional electrophilic character, with reactive sites at both the carbonyl carbon and the α-carbon bearing the halogen.[17][18][19]

  • Nucleophilic Substitution (Sₙ2): The α-carbon is highly activated towards Sₙ2 attack by nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group.[17][20] This makes it a valuable precursor for synthesizing various α-substituted cyclohexanones.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement.[18] This involves the formation of a cyclopropanone intermediate, which then undergoes ring-opening to yield a carboxylic acid derivative (often an ester if an alkoxide base is used).

  • Reactions at the Carbonyl Group: The carbonyl group can undergo standard ketone reactions, such as reduction to an alcohol, reductive amination, and Wittig olefination, although the presence of the α-chloro substituent can influence reactivity and lead to side reactions.

Reactivity_Diagram

Caption: Major reaction pathways for α-haloketones like this compound.

Conclusion

The systematic name for this compound is derived through a hierarchical application of IUPAC rules, giving precedence to the ketone functional group and using alphabetical order to resolve numbering ambiguities. The presence of two chiral centers necessitates the use of stereochemical descriptors (R/S, cis/trans) for the unambiguous identification of a specific isomer. This compound's value in synthetic chemistry stems from its nature as an α-haloketone, providing two distinct electrophilic sites that enable a variety of transformations, most notably nucleophilic substitutions at the α-carbon and base-induced rearrangements. A thorough understanding of its nomenclature, properties, and reactivity is essential for its effective use in research and development.

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An In-depth Technical Guide to the Stereoisomers of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methylcyclohexanone is a chiral molecule of significant interest in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. The presence of two stereocenters at the C2 and C6 positions gives rise to four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). This guide provides a comprehensive technical overview of these stereoisomers, covering their synthesis, separation, characterization, and conformational analysis. We delve into the causality behind experimental choices in stereoselective synthesis and the self-validating systems of analytical protocols. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical nuances of this important synthetic intermediate.

Introduction to the Stereochemical Complexity

This compound possesses two chiral centers, leading to the existence of two pairs of enantiomers. The (2R,6R) and (2S,6S) isomers constitute one enantiomeric pair, while the (2R,6S) and (2S,6R) isomers form the other. These two pairs are diastereomers of each other. Diastereomers have different physical and chemical properties, which allows for their separation using standard laboratory techniques such as chromatography.[1][2] Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging.[1]

The spatial arrangement of the chloro and methyl substituents on the cyclohexane ring dictates the molecule's reactivity and its utility in asymmetric synthesis.[3] Controlling the stereochemistry at these centers is therefore of paramount importance in synthetic applications.

Synthesis of this compound Stereoisomers

The synthesis of this compound typically involves the chlorination of 2-methylcyclohexanone. This reaction can proceed via different mechanisms, leading to a mixture of diastereomers.

Diastereoselective Synthesis

Achieving diastereoselectivity in the synthesis of this compound often relies on controlling the enolate formation of 2-methylcyclohexanone and its subsequent reaction with a chlorinating agent. The relative stereochemistry of the final product is influenced by the reaction conditions.

A general protocol for the synthesis of a mixture of stereoisomers is as follows:

Protocol: Synthesis of this compound

  • Enolate Formation: Dissolve 2-methylcyclohexanone in an appropriate anhydrous solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere.

  • Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the lithium enolate.

  • Chlorination: Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS), to the enolate solution.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of diastereomers, can be purified by column chromatography.

The diastereomeric ratio of the product is highly dependent on the steric hindrance of the enolate and the approach of the electrophile.

Asymmetric Synthesis

The asymmetric synthesis of specific enantiomers of this compound is a more complex challenge.[4] It often involves the use of chiral auxiliaries or catalysts to control the absolute stereochemistry of the newly formed stereocenter.[3][5] While a detailed exploration of all asymmetric strategies is beyond the scope of this guide, one common approach involves the asymmetric alkylation of a cyclohexanone derivative, followed by chlorination.[6]

Separation of Stereoisomers

Given that the synthesis often yields a mixture of stereoisomers, their separation is a critical step for obtaining stereochemically pure compounds.

Separation of Diastereomers

Diastereomers can be separated by conventional chromatographic techniques due to their different physical properties.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the cis and trans diastereomers of this compound. The choice of eluent system is crucial for achieving good resolution.

  • Gas Chromatography (GC): GC can also be employed for the separation of diastereomers, particularly on a preparative scale for volatile compounds.[7] The choice of the stationary phase is critical for effective separation.[7]

Resolution of Enantiomers

The separation of enantiomers, a process known as resolution, requires a chiral environment.[1][8]

  • Chiral Chromatography: This is a powerful technique for separating enantiomers.[9][10][11] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8][10] High-performance liquid chromatography (HPLC) with a chiral column is a common method for both analytical and preparative-scale enantiomeric separation.[8]

  • Diastereomeric Derivatization: Another approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a mixture of diastereomers.[9][11] These diastereomers can then be separated by standard chromatography or crystallization.[1][11] Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers.[12]

Spectroscopic Characterization

The structural elucidation and differentiation of the stereoisomers of this compound rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the stereochemistry of these isomers.[2]

  • ¹H NMR: The coupling constants between vicinal protons on the cyclohexane ring can provide information about their dihedral angles and thus the relative stereochemistry (cis or trans). In diastereomers, the chemical shifts of corresponding protons will differ.[13] For enantiomers, the ¹H NMR spectra are identical in an achiral solvent. However, in the presence of a chiral solvating agent or after derivatization with a chiral reagent, the spectra of enantiomers can be distinguished.[9][14]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C6, will also differ between diastereomers.

Table 1: Representative Spectroscopic Data for Cyclohexanone Derivatives

Spectroscopic Technique2-Methylcyclohexanone3-Methylcyclohexanone4-Methylcyclohexanone
¹H NMR (CDCl₃, ppm) ~1.0 (d, 3H, CH₃), ~1.6-2.5 (m, 9H, ring protons)~1.0 (d, 3H, CH₃), ~1.5-2.4 (m, 9H, ring protons)~1.1 (d, 3H, CH₃), ~1.7-2.4 (m, 9H, ring protons)
¹³C NMR (CDCl₃, ppm) ~15 (CH₃), ~22-45 (ring CH₂ & CH), ~212 (C=O)~22 (CH₃), ~25-48 (ring CH₂ & CH), ~211 (C=O)~21 (CH₃), ~30-46 (ring CH₂ & CH), ~211 (C=O)
IR (liquid film, cm⁻¹) ~1715 (C=O stretch)~1715 (C=O stretch)~1715 (C=O stretch)
Mass Spec. (m/z) 112 (M⁺), 97, 84, 69, 55112 (M⁺), 97, 84, 69, 56112 (M⁺), 97, 84, 69, 55

Note: This table provides general data for methylcyclohexanone isomers to illustrate the principles of spectroscopic differentiation. Specific data for this compound stereoisomers would need to be experimentally determined.[15]

X-ray Crystallography

For crystalline derivatives of this compound, single-crystal X-ray crystallography can provide unambiguous determination of the absolute and relative stereochemistry.[16][17][18] This technique maps the electron density of the crystal to determine the precise three-dimensional arrangement of atoms.[18]

Conformational Analysis

The cyclohexane ring in this compound exists predominantly in a chair conformation. The substituents (chloro and methyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects.

NMR studies on 2-halocyclohexanones have shown that the conformer with the α-halogen in an axial position can be the major conformer or of similar energy to the one with an equatorial halogen.[19][20] This is in contrast to what would be predicted based solely on steric hindrance.

Diagram: Chair Conformations of a 2,6-disubstituted Cyclohexanone

Caption: Chair conformers of a 2,6-disubstituted cyclohexanone.

The conformational equilibrium can be influenced by the solvent polarity.[19] Understanding the preferred conformation is crucial as it dictates the reactivity of the molecule in subsequent synthetic steps. For instance, in elimination reactions, a diaxial arrangement of the leaving group and a β-hydrogen is often preferred.[21]

Applications in Organic Synthesis

The stereoisomers of this compound are valuable intermediates in the synthesis of a wide range of organic molecules, including natural products and pharmaceuticals.[3] The ability to selectively introduce functionality at the C2 and C6 positions with defined stereochemistry makes them powerful building blocks.

Diagram: Synthetic Utility Workflow

G A This compound (Stereoisomerically Pure) B Nucleophilic Substitution at C2 A->B C Enolate Formation and Alkylation/Aldol Reaction A->C D Ring Expansion/Contraction A->D E Functional Group Interconversion A->E F Complex Chiral Molecules (e.g., Natural Products, APIs) B->F C->F D->F E->F

Caption: Synthetic transformations of this compound.

Conclusion

The stereoisomers of this compound present a fascinating case study in stereochemistry, with significant implications for synthetic organic chemistry. A thorough understanding of their synthesis, separation, and characterization is essential for their effective use in the development of new chemical entities. The methodologies and principles outlined in this guide provide a solid foundation for researchers and professionals working in this field. The continued development of stereoselective synthetic methods and advanced analytical techniques will further enhance our ability to manipulate these versatile chiral building blocks.

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Conformational analysis of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-Chloro-6-methylcyclohexanone

Abstract

The conformational landscape of substituted cyclohexanones is a cornerstone of modern stereochemistry, with profound implications for reactivity, drug-receptor interactions, and materials science. This guide provides a comprehensive technical exploration of the conformational analysis of this compound, a molecule that presents a fascinating interplay of steric hindrance, electronic effects, and stereoisomerism. We will dissect the competing influences of the chloro and methyl substituents on the chair equilibrium of the cyclohexanone ring. This analysis is grounded in fundamental principles and elucidated through practical spectroscopic and computational methodologies, offering researchers and drug development professionals a robust framework for understanding and predicting the behavior of similarly complex cyclic systems.

Foundational Principles: Beyond Simple Cyclohexane

The classic cyclohexane chair conformation, with its perfectly staggered bonds and minimal angle strain, serves as our starting point. However, the introduction of a carbonyl group fundamentally alters the ring's geometry and electronic nature. The sp² hybridization of the carbonyl carbon flattens that portion of the ring, influencing the torsional angles of adjacent bonds.[1] This creates eclipsing interactions between the carbonyl oxygen and the equatorial protons on the adjacent carbons (C2 and C6), a factor that destabilizes the chair conformation relative to that of cyclohexane.[1]

When substituents are introduced, their preference for the equatorial position to avoid sterically demanding 1,3-diaxial interactions is the primary driving force in determining conformational equilibrium.[2][3] This preference is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4]

Quantifying Steric Demands: A-Values

The A-value provides a crucial, quantitative measure of a substituent's steric bulk. A larger A-value signifies a stronger preference for the equatorial position. For the substituents in this compound, the accepted A-values are pivotal for an initial assessment.

SubstituentA-Value (kcal/mol)Key Considerations
Methyl (-CH₃) ~1.74 - 1.8Represents a significant steric demand due to 1,3-diaxial interactions with axial hydrogens.[4][5][6]
Chloro (-Cl) ~0.4 - 0.53Represents a modest steric demand. The longer C-Cl bond length, compared to C-C, slightly mitigates 1,3-diaxial strain.[5][7][8]

These values immediately suggest that the methyl group is the dominant steric director. In the absence of other effects, it will more strongly dictate the ring's conformation to avoid an axial placement. However, in α-haloketones, simple steric arguments are insufficient. Electronic effects, such as dipole-dipole interactions between the C-Cl and C=O bonds, can significantly influence the conformational equilibrium, sometimes favoring an axial halogen placement contrary to steric predictions.[9][10]

Stereoisomers of this compound and Their Conformational Equilibria

The presence of two stereocenters (at C2 and C6) means that this compound exists as two diastereomers: cis and trans. Each of these diastereomers has its own unique conformational equilibrium, which must be analyzed independently.

Analysis of cis-2-Chloro-6-methylcyclohexanone

In the cis isomer, one substituent is "up" and the other is also "up" relative to the plane of the ring. This translates to one axial and one equatorial substituent in any given chair conformation. The ring flip interconverts which group is axial and which is equatorial.

  • Conformer A (ax-Cl, eq-Me): The sterically demanding methyl group is in the favorable equatorial position, while the smaller chloro group occupies the axial position.

  • Conformer B (eq-Cl, ax-Me): The methyl group is in the unfavorable axial position, experiencing significant 1,3-diaxial interactions, while the chloro group is equatorial.

Based on A-values, Conformer A is overwhelmingly favored. The energetic penalty of placing the methyl group axial (~1.74 kcal/mol) far outweighs that of placing the chloro group axial (~0.4 kcal/mol).[5][7] Therefore, the conformational equilibrium for the cis isomer lies heavily towards the conformer with the axial chlorine and equatorial methyl group.

G cluster_cis cis-2-Chloro-6-methylcyclohexanone Equilibrium A Conformer A (ax-Cl, eq-Me) More Stable B Conformer B (eq-Cl, ax-Me) Less Stable A->B Ring Flip note Equilibrium strongly favors Conformer A due to the high energetic cost of an axial methyl group.

Caption: Conformational equilibrium for the cis isomer.

Analysis of trans-2-Chloro-6-methylcyclohexanone

In the trans isomer, one substituent is "up" and the other is "down." This results in either a diaxial or a diequatorial arrangement in the chair conformations.

  • Conformer C (diequatorial): Both the chloro and methyl groups occupy equatorial positions. This conformation minimizes steric strain from 1,3-diaxial interactions for both groups.

  • Conformer D (diaxial): Both substituents are in axial positions, leading to significant steric repulsion for the methyl group and moderate repulsion for the chloro group.

Here, the choice is unambiguous. The diequatorial Conformer C is vastly more stable than the diaxial Conformer D. The combined energetic penalty of placing both groups in axial positions makes the diaxial conformer a very minor contributor to the overall equilibrium.

G cluster_trans trans-2-Chloro-6-methylcyclohexanone Equilibrium C Conformer C (diequatorial) Much More Stable D Conformer D (diaxial) Much Less Stable C->D Ring Flip note Equilibrium overwhelmingly favors the diequatorial Conformer C to avoid severe 1,3-diaxial interactions.

Caption: Conformational equilibrium for the trans isomer.

Experimental and Computational Verification

While theoretical principles provide a strong predictive foundation, experimental and computational methods are required to validate these hypotheses and quantify the conformational populations.

G start Sample of This compound nmr NMR Spectroscopy Measure coupling constants (³JHH) and chemical shifts. Use low temperature to 'freeze' conformers. start->nmr ir FT-IR Spectroscopy Analyze C=O stretching frequency. Axial vs. equatorial α-chloro group influences frequency. start->ir comp Computational Chemistry Perform ab initio or DFT calculations to find minimum energy conformations and relative energies. start->comp analysis Data Synthesis & Analysis nmr->analysis ir->analysis comp->analysis result Determination of: - Dominant conformer(s) - Conformational equilibrium constant (K) - Gibbs free energy difference (ΔG) analysis->result

Caption: Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying conformational equilibria in solution.[11][12]

Protocol: Low-Temperature ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a ~5-10 mg sample of purified this compound in a deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or dichlorofluoromethane, CDFCl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). The observed signals, particularly for the protons on C2 and C6, will be population-weighted averages of the contributing conformers due to rapid ring flipping.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe (e.g., in 10 K increments). As the temperature decreases, the rate of ring inversion slows.

  • Coalescence and Decoalescence: At a specific temperature, known as the coalescence temperature, the signals for the axial and equatorial protons will broaden significantly. Below this temperature, the ring flip becomes slow on the NMR timescale, and separate signals for each distinct conformer will appear.[6]

  • Quantification: Integrate the signals corresponding to each conformer at the lowest accessible temperature. The ratio of the integrals directly provides the population ratio of the conformers, from which the equilibrium constant (K) and ΔG can be calculated (ΔG = -RT ln K).[6]

Key Diagnostic Signal: The coupling constant between the proton at C2 and the adjacent protons at C3 (³J_H2-H3) is highly diagnostic. A large coupling constant (~10-13 Hz) is indicative of an axial-axial relationship, while smaller couplings (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable, albeit less quantitative, information by probing the vibrational frequency of the carbonyl group.[13] The position of the α-chloro substituent influences the C=O stretching frequency.

Protocol: Solution-Phase FT-IR Spectroscopy

  • Sample Preparation: Prepare dilute solutions (~0.01 M) of the compound in solvents of varying polarity (e.g., hexane, carbon tetrachloride, acetonitrile).

  • Spectrum Acquisition: Record the IR spectrum for each solution, focusing on the carbonyl stretching region (typically 1700-1750 cm⁻¹).[14]

  • Analysis:

    • An equatorial α-chloro group generally leads to a higher C=O stretching frequency (e.g., ~1730-1745 cm⁻¹) due to dipole-dipole interactions and field effects.

    • An axial α-chloro group often results in a lower C=O frequency (e.g., ~1720-1735 cm⁻¹). This is because the orbital overlap between the C-Cl bond and the C=O bond is more favorable in this orientation, slightly weakening the carbonyl double bond.[15]

  • Interpretation: By comparing the observed C=O frequency to known values for conformationally locked α-chloroketones, one can infer the predominant conformation.[9]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are indispensable for modeling the potential energy surface of the molecule and corroborating experimental findings.[16]

Protocol: DFT-Based Conformational Search

  • Structure Building: Construct the 3D structures for all possible chair conformers of both cis and trans isomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy structure for each conformer.[9]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Energy Comparison: Compare the calculated Gibbs free energies of the different conformers. The energy difference (ΔG) can be used to predict the equilibrium populations, which can then be directly compared to experimental results from NMR.

Conclusion

The conformational analysis of this compound is a prime example of how multiple factors—steric bulk, bond dipoles, and stereochemical relationships—collectively govern molecular structure. A systematic approach, beginning with an understanding of fundamental principles like A-values and progressing to sophisticated experimental and computational validation, is essential. For the cis isomer, the equilibrium is dictated by the strong preference of the larger methyl group for the equatorial position, forcing the smaller chloro group axial. For the trans isomer, the preference is even more pronounced, with the diequatorial conformer being overwhelmingly dominant to avoid the severe steric strain of a diaxial arrangement. The integrated application of NMR, FT-IR, and computational chemistry provides a self-validating system for accurately elucidating this conformational landscape, offering a powerful paradigm for researchers in medicinal chemistry and materials science.

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An In-depth Technical Guide to 2-Chloro-6-methylcyclohexanone: Discovery, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-6-methylcyclohexanone, a halogenated derivative of the versatile synthetic intermediate, 2-methylcyclohexanone. Aimed at researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the historical context of its discovery, established and inferred synthetic methodologies, and a detailed analysis of its stereochemical and conformational complexities.

Introduction and Historical Context

This compound (CAS No. 73193-05-2) is a disubstituted cyclohexanone derivative with the chemical formula C₇H₁₁ClO.[1][2] Its structure, featuring a chlorine atom and a methyl group on the cyclohexane ring, gives rise to interesting stereochemical and reactivity considerations.

While a definitive "discovery" paper solely focused on this compound is not readily apparent in the historical literature, its existence and characterization are intrinsically linked to the broader study of halogenated ketones and the chlorination of substituted cyclohexanones. The earliest inferred synthesis likely stems from studies on the direct chlorination of 2-methylcyclohexanone. A notable 1968 study by P. A. Peters and colleagues on the chlorination of 2-methylcyclohexanone would have invariably produced a mixture of chlorinated products, including this compound, alongside its isomer, 2-chloro-2-methylcyclohexanone. The challenge for early researchers, and indeed a critical aspect of its chemistry, lies in the separation and characterization of these isomers.

Further evidence of its characterization appears in a 1977 publication in the Journal of the American Chemical Society by F. M. Laskovics and E. M. Schulman, which includes ¹³C NMR spectral data for this compound, indicating its successful isolation and structural confirmation by that time.[1][3]

Synthesis and Purification

The primary and most direct route to this compound is the electrophilic chlorination of 2-methylcyclohexanone. This reaction proceeds via an enol or enolate intermediate, with the regioselectivity of the chlorination being a key consideration.

Chlorination of 2-Methylcyclohexanone

The reaction of 2-methylcyclohexanone with a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), typically yields a mixture of two main products: 2-chloro-2-methylcyclohexanone and this compound. The formation of these two isomers is a direct consequence of the two possible enolates that can be formed from the starting ketone.

G 2-Methylcyclohexanone 2-Methylcyclohexanone Enolate A (less substituted) Enolate A (less substituted) 2-Methylcyclohexanone->Enolate A (less substituted) Enolate B (more substituted) Enolate B (more substituted) 2-Methylcyclohexanone->Enolate B (more substituted) This compound This compound Enolate A (less substituted)->this compound Cl+ 2-Chloro-2-methylcyclohexanone 2-Chloro-2-methylcyclohexanone Enolate B (more substituted)->2-Chloro-2-methylcyclohexanone Cl+

Figure 1: Regioselectivity in the chlorination of 2-methylcyclohexanone.

The ratio of the two products can be influenced by the reaction conditions, such as the solvent, temperature, and the specific chlorinating agent used. Generally, thermodynamic control (e.g., acid catalysis) favors the formation of the more substituted enol, leading to a higher proportion of 2-chloro-2-methylcyclohexanone. Conversely, kinetic control (e.g., use of a bulky base to form the enolate) would favor the formation of the less substituted enolate, potentially increasing the yield of this compound.

Experimental Protocol: Synthesis of a Mixture of Chlorinated 2-Methylcyclohexanones

The following protocol is adapted from established procedures for the chlorination of cyclohexanones and provides a general method for the synthesis of a mixture containing this compound.[4]

Materials:

  • 2-Methylcyclohexanone

  • Chlorinating agent (e.g., Sulfuryl chloride or Chlorine gas)

  • Inert solvent (e.g., Carbon tetrachloride or Dichloromethane)

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-methylcyclohexanone in an equal volume of an inert solvent in a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add one equivalent of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture of 2-chloro-2-methylcyclohexanone and this compound.

Separation and Purification of Isomers

The separation of this compound from its 2-chloro-2-methyl isomer is the most challenging aspect of its preparation. Due to their similar molecular weights and polarities, a highly efficient separation technique is required.

Fractional Distillation: Careful fractional distillation under reduced pressure can be employed to separate the isomers based on subtle differences in their boiling points.[4] This method requires a distillation column with a high number of theoretical plates and precise temperature control.

Gas Chromatography (GC): For analytical and small-scale preparative purposes, gas chromatography is an effective method for separating the isomers.[5][6] The choice of a suitable GC column with a stationary phase that can differentiate between the isomers based on their polarity and volatility is crucial. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase, can separate based on boiling point differences, while more polar columns may offer enhanced resolution.[6]

Structural Elucidation and Physicochemical Properties

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

PropertyValueSource
Molecular Formula C₇H₁₁ClO[1][2]
Molecular Weight 146.61 g/mol [1][2]
CAS Number 73193-05-2[1][2]
Appearance Likely a colorless to pale yellow liquidInferred
Boiling Point Not explicitly reported, but expected to be similar to related compounds[7]
Density Not explicitly reported[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: The ¹³C NMR spectrum is a definitive tool for distinguishing between the 2-chloro-6-methyl and 2-chloro-2-methyl isomers. The chemical shifts of the carbonyl carbon and the carbons bearing the chlorine and methyl groups will be distinct for each isomer. As previously mentioned, ¹³C NMR data for this compound was reported by Laskovics and Schulman in 1977.[1][3]

  • ¹H NMR: The ¹H NMR spectrum provides information on the proton environment in the molecule. The multiplicity and coupling constants of the protons on the chlorinated and methylated carbons, as well as the adjacent methylene protons, are key to confirming the structure and stereochemistry.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1715-1730 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, usually between 600 and 800 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of chlorine, the methyl group, and cleavage of the cyclohexanone ring.[8][9]

Stereochemistry and Conformational Analysis

The presence of two chiral centers at C-2 and C-6 in this compound gives rise to the possibility of diastereomers (cis and trans) and their respective enantiomers.

G cluster_0 cis-2-Chloro-6-methylcyclohexanone cluster_1 trans-2-Chloro-6-methylcyclohexanone cis cis trans trans

Figure 2: General representation of cis and trans isomers. Note: Specific enantiomers are not depicted.

The stereochemical outcome of the chlorination of 2-methylcyclohexanone is dependent on the reaction mechanism and conditions. The relative orientation of the methyl and newly introduced chloro group will determine whether the cis or trans isomer is the major product.

The conformational analysis of this compound is governed by the principles of cyclohexane chair conformations. The substituents (chlorine and methyl) can occupy either axial or equatorial positions. The relative stability of the different conformers is determined by steric interactions, particularly 1,3-diaxial interactions.

For the trans isomer, the diequatorial conformation is expected to be the most stable, minimizing steric strain. For the cis isomer, one substituent must be axial while the other is equatorial. The preferred conformation will be the one where the larger group (typically the methyl group over the chloro group) occupies the equatorial position to minimize A-strain.

Applications and Future Outlook

Specific applications for this compound are not well-documented in the literature. However, as an α-haloketone, it possesses two electrophilic sites (the carbonyl carbon and the α-carbon bearing the chlorine), making it a potentially versatile intermediate in organic synthesis.

Potential applications could include:

  • Synthesis of Heterocyclic Compounds: α-Haloketones are common precursors for the synthesis of various heterocycles, such as furans, pyrroles, and thiazoles.

  • Favorskii Rearrangement: This classic reaction of α-haloketones could be used to synthesize cyclopentanecarboxylic acid derivatives.

  • Nucleophilic Substitution Reactions: The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups at the α-position.

Further research into the reactivity and potential applications of this compound could unveil its utility as a building block for the synthesis of novel organic molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The development of stereoselective synthetic routes to specific diastereomers and enantiomers would significantly enhance its value as a chiral starting material.

References

  • Organic Syntheses Procedure. (n.d.). Cyclohexanone, 2-chloro-2-methyl-.
  • Organic Syntheses Procedure. (n.d.). 2-chlorocyclohexanone.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses Procedure. (n.d.). the formation and alkylation of specific enolate anions from an unsymmetrical ketone.
  • PubChem. (n.d.). 2-Methylcyclohexanone.
  • NIST WebBook. (n.d.). Cyclohexanone, 2-chloro-.
  • SpectraBase. (n.d.). 2-Chloro-cyclohexanone - Optional[MS (GC)] - Spectrum.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). 2-Chloro-cyclohexanone - Optional[MS (GC)] - Spectrum.
  • Scribd. (n.d.). 6 Chloro 2 Hexanone.
  • Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 60(8), 957-962.

Sources

Alpha-chlorination of 2-methylcyclohexanone mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Alpha-Chlorination of 2-Methylcyclohexanone

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of α-Halogenated Ketones

In the landscape of synthetic organic chemistry, the selective introduction of a halogen atom at the α-position of a carbonyl group is a cornerstone transformation. The resulting α-haloketones are exceptionally versatile synthetic intermediates, pivotal in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of the halogen enhances the electrophilicity of the carbonyl carbon and activates the α-carbon for nucleophilic substitution, making these compounds valuable precursors for a myriad of subsequent functionalizations, including the formation of α,β-unsaturated ketones, epoxides, and α-amino ketones.

This guide focuses on the α-chlorination of 2-methylcyclohexanone, a classic unsymmetrical ketone that serves as an exemplary model for dissecting the nuanced mechanistic principles of regioselectivity. The presence of two distinct α-carbons—one tertiary (C-2) and one secondary (C-6)—introduces a critical challenge of controlling the position of chlorination. Mastering this control is not merely an academic exercise; it is fundamental to achieving efficiency and specificity in a synthetic route. We will explore the underlying mechanistic dichotomy of kinetic versus thermodynamic control, detailing how reaction conditions can be precisely manipulated to favor the desired constitutional isomer.

Part 1: The Mechanistic Core - Acid-Catalyzed vs. Base-Promoted Pathways

The regiochemical outcome of the α-chlorination of 2-methylcyclohexanone is fundamentally dictated by the nature of the reactive intermediate generated: an enol under acidic conditions or an enolate under basic conditions.

Acid-Catalyzed α-Chlorination: The Thermodynamic Pathway via Enol Intermediate

Under acidic conditions, the chlorination proceeds through an enol intermediate. The reaction is catalyzed by acid, and its rate-determining step is the formation of this enol.[1]

The mechanism unfolds as follows:

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (H-A), enhancing the acidity of the α-protons.[2]

  • Enol Formation (Rate-Determining Step): A weak base (e.g., the conjugate base of the acid, A⁻, or a solvent molecule) removes a proton from an α-carbon to form the enol tautomer.[1] For 2-methylcyclohexanone, two possible enols can form. The enol with the double bond between C-1 and C-2 is more substituted and therefore more thermodynamically stable. Under the equilibrating conditions of acid catalysis, this more stable enol is the predominant intermediate.[3]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic chlorine source (e.g., Cl₂).

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the α-chlorinated ketone.[2]

Critically, this pathway favors chlorination at the more substituted position (C-2), as it proceeds through the more stable thermodynamic enol.[3] Another key feature of acid-catalyzed halogenation is that it typically results in selective monochlorination. The introduction of an electron-withdrawing halogen atom deactivates the carbonyl oxygen towards further protonation, making the formation of a second enol less favorable and thus slowing down subsequent halogenation steps.[4]

Acid_Catalyzed_Mechanism Acid-Catalyzed α-Chlorination Mechanism cluster_0 Enol Formation (Thermodynamic Control) cluster_1 Chlorination ketone 2-Methylcyclohexanone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ protonated_ketone->ketone - H⁺ enol Thermodynamic Enol (More Substituted) protonated_ketone->enol - H⁺ (rate-determining) oxonium Oxonium Ion enol->oxonium Electrophilic Attack chlorine Cl₂ product 2-Chloro-2-methylcyclohexanone oxonium->product - H⁺

Caption: Acid-catalyzed chlorination proceeds via the more stable (thermodynamic) enol.

Base-Promoted α-Chlorination: A Tale of Two Enolates

In the presence of a base, an α-proton is removed to form a nucleophilic enolate intermediate.[5] Unlike the acid-catalyzed route, this reaction is base-promoted, not catalyzed, because the base is consumed during the reaction.[6] For 2-methylcyclohexanone, the choice of base, temperature, and reaction time allows for selective formation of either the kinetic or thermodynamic enolate, providing powerful control over the regioselectivity of chlorination.

Kinetic Control

To favor the kinetic product (chlorination at the less substituted C-6 position), conditions are chosen to make the deprotonation step irreversible and rapid.

  • Base: A strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), is used.[7] The bulkiness of LDA favors the abstraction of the more sterically accessible proton at the C-6 position.[8]

  • Temperature: The reaction is run at low temperatures (e.g., -78 °C) to prevent equilibration to the more stable thermodynamic enolate.[7]

  • Reaction Time: Short reaction times are employed.[7]

Under these conditions, the less substituted, but more rapidly formed, kinetic enolate predominates, leading to 6-chloro-2-methylcyclohexanone as the major product.

Thermodynamic Control

To favor the thermodynamic product (chlorination at the more substituted C-2 position), conditions are chosen to allow the system to reach equilibrium.

  • Base: A smaller, weaker base, such as sodium ethoxide or triethylamine, is used. This allows for reversible deprotonation.[9]

  • Temperature: Higher reaction temperatures (room temperature or above) provide the energy necessary to overcome the higher activation barrier for deprotonating the C-2 position and allow the less stable kinetic enolate to revert to the ketone and re-form as the more stable thermodynamic enolate.[7]

  • Reaction Time: Longer reaction times ensure that the equilibrium is established, favoring the most stable species.[7]

The thermodynamic enolate is more stable due to its more highly substituted double bond, and its formation leads to 2-chloro-2-methylcyclohexanone as the major product.[9]

A significant challenge in base-promoted halogenation is preventing polyhalogenation. The introduction of one halogen atom increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation faster.[5] This often leads to mixtures of products unless the stoichiometry is carefully controlled or a substrate with only one α-proton is used.

Base_Promoted_Mechanism Base-Promoted Chlorination: Kinetic vs. Thermodynamic Control cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control ketone 2-Methylcyclohexanone k_enolate Kinetic Enolate (Less Substituted) ketone->k_enolate Deprotonation (C-6) t_enolate Thermodynamic Enolate (More Substituted) ketone->t_enolate Deprotonation (C-2) k_product 6-Chloro-2-methylcyclohexanone k_enolate->k_product + Cl⁺ source k_enolate->t_enolate Equilibration (at high temp) k_conditions LDA, -78°C (Fast, Irreversible) t_product 2-Chloro-2-methylcyclohexanone t_enolate->t_product + Cl⁺ source t_conditions NaOEt, 25°C (Slow, Reversible)

Caption: Base-promoted chlorination allows for selective formation of kinetic or thermodynamic products.

Part 2: Chlorinating Agents - A Comparative Analysis

The choice of chlorinating agent is critical and influences the reaction's efficiency, selectivity, and safety profile.

Chlorinating AgentFormulaKey AdvantagesKey Disadvantages
Sulfuryl Chloride SO₂Cl₂Powerful and effective; often provides high yields and good selectivity for the thermodynamic product.[10]Highly corrosive and toxic; evolves HCl gas, requiring careful handling and a sealed apparatus.[11] Can lead to dichlorination.[12]
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂Solid, safer, and easier to handle than gaseous chlorine or corrosive liquids.[11] Often provides high selectivity for monochlorination.[13]Often requires an acid or radical initiator to proceed at a reasonable rate.[11][13]
Trichloroisocyanuric Acid (TCCA) C₃Cl₃N₃O₃A stable, solid source of electrophilic chlorine; high chlorine content by weight.Can be highly reactive; byproducts can complicate purification.[11]
Chlorine Gas Cl₂Readily available and inexpensive.Highly toxic and difficult to handle in a laboratory setting; can lead to over-chlorination.[14]

For the specific synthesis of pure 2-chloro-2-methylcyclohexanone, sulfuryl chloride is a documented and effective method.[10] N-Chlorosuccinimide (NCS) represents a modern, safer alternative, particularly effective when monochlorination is desired under milder, acid-catalyzed conditions.[13]

Part 3: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for achieving the α-chlorination of 2-methylcyclohexanone.

Protocol 1: Synthesis of 2-Chloro-2-methylcyclohexanone using Sulfuryl Chloride (Thermodynamic Product)

This protocol is adapted from a validated procedure and is designed to yield the thermodynamically favored product.[10]

Materials:

  • 2-Methylcyclohexanone (112 g, 1.0 mol)

  • Sulfuryl chloride (SO₂Cl₂, 135 g, 1.0 mol)

  • Carbon tetrachloride (CCl₄, solvent) - Caution: CCl₄ is a hazardous substance. Alternative solvents like dichloromethane may be considered.

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Workflow Diagram:

Experimental_Workflow start Setup reaction 1. Charge flask with 2-methylcyclohexanone. 2. Add SO₂Cl₂ dropwise at 15-20°C. 3. Stir for 2-3 hours. start->reaction Reagents workup 1. Quench reaction. 2. Wash with NaHCO₃ solution. 3. Wash with brine. reaction->workup Reaction Complete extraction 1. Separate organic layer. 2. Dry with Na₂SO₄. 3. Filter. workup->extraction Aqueous/Organic purification 1. Evaporate solvent. 2. Purify by fractional distillation. extraction->purification Crude Product end Product: 2-Chloro-2-methylcyclohexanone purification->end Pure Product

Sources

A Technical Guide to the Synthesis of 2-Chloro-6-methylcyclohexanone: Reagents, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methylcyclohexanone is a valuable chiral building block in organic synthesis, serving as a precursor for a variety of complex molecules in medicinal chemistry and materials science.[1] Its utility stems from the two distinct reactive centers: the carbonyl group and the carbon bearing the chloro substituent, which allows for subsequent nucleophilic substitution or elimination reactions. The primary challenge in its synthesis lies in the regioselective α-chlorination of the parent unsymmetrical ketone, 2-methylcyclohexanone.[2] This guide provides an in-depth analysis of the chemical principles and practical methodologies for controlling this regioselectivity, with a focus on reagent choice and reaction conditions to selectively afford the desired this compound isomer.

Chapter 1: The Principle of Regiocontrol: Kinetic vs. Thermodynamic Enolates

The α-chlorination of a ketone proceeds through an enol or enolate intermediate. For an unsymmetrical ketone like 2-methylcyclohexanone, deprotonation at the α-carbon can occur at two distinct positions: the more substituted C2 position (bearing the methyl group) or the less substituted C6 position. The ability to selectively form one regioisomeric enolate over the other is the cornerstone of synthesizing the desired product.[3][4]

  • Thermodynamic Control: Deprotonation under equilibrating conditions (e.g., weaker base, higher temperatures) favors the formation of the more stable, more substituted enolate, known as the thermodynamic enolate . This intermediate leads to chlorination at the C2 position.[5][6]

  • Kinetic Control: Deprotonation under irreversible conditions (e.g., a strong, sterically hindered base at very low temperatures) favors the formation of the kinetic enolate . The proton at the less sterically hindered C6 position is removed more rapidly, leading to the desired this compound upon reaction with an electrophilic chlorine source.[7]

The choice of base, solvent, and temperature is therefore critical in directing the reaction toward the desired isomer.[8]

G cluster_main Regioselective Enolate Formation of 2-Methylcyclohexanone cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone 2-Methylcyclohexanone K_Base Strong, Hindered Base (e.g., LDA) Low Temp (-78°C) Ketone->K_Base T_Base Weaker Base (e.g., NaH, RO⁻) Higher Temp (RT) Ketone->T_Base KineticEnolate Kinetic Enolate (Less Substituted) K_Base->KineticEnolate Faster Deprotonation KineticProduct This compound (Target Product) KineticEnolate->KineticProduct + Cl+ ThermoEnolate Thermodynamic Enolate (More Substituted) KineticEnolate->ThermoEnolate Equilibration (at higher temp) T_Base->ThermoEnolate Equilibration ThermoProduct 2-Chloro-2-methylcyclohexanone (Isomeric Byproduct) ThermoEnolate->ThermoProduct + Cl+

Caption: Control pathways for the synthesis of chloro-methylcyclohexanone isomers.

Chapter 2: Reagent Selection for Targeted Synthesis

The judicious selection of both the deprotonating agent and the chlorine source is paramount for achieving high yields and selectivity.

Reagents for Kinetic Chlorination (Synthesis of this compound)

To achieve chlorination at the C6 position, a two-step sequence under kinetic control is required:

  • Base for Deprotonation: A strong, non-nucleophilic, sterically hindered base is essential. Lithium diisopropylamide (LDA) is the reagent of choice for this purpose.[6][9] Its bulky isopropyl groups favor the abstraction of the less sterically encumbered proton at C6, and its high basicity (pKa of diisopropylamine is ~36) ensures that the deprotonation is rapid and irreversible at low temperatures.

  • Electrophilic Chlorine Source: Once the kinetic enolate is formed, it must be "trapped" by a suitable electrophilic chlorine source. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation.[10] It is a solid that is easier to handle than gaseous chlorine or corrosive liquids like sulfuryl chloride. Other reagents like p-toluenesulfonyl chloride have also been reported to act as a source of "Cl+" for trapping kinetic enolates.[11]

Reagents for Thermodynamic Chlorination (Synthesis of 2-Chloro-2-methylcyclohexanone)

For comparative purposes, it is instructive to understand the conditions that favor the thermodynamic product.

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a powerful and effective reagent often used for the α-chlorination of ketones under conditions that favor the thermodynamic product.[12][13] The reaction often generates HCl in situ, which can catalyze the enolization, leading to an equilibrium mixture of enols that favors the more stable, substituted isomer.

  • Reaction Conditions: These reactions are typically run in solvents like methylene chloride or carbon tetrachloride at temperatures ranging from ambient to reflux, allowing for equilibration to the thermodynamic intermediate before chlorination occurs.[12][14]

Parameter Kinetic Control (Target: 6-Chloro) Thermodynamic Control (Target: 2-Chloro)
Base Lithium diisopropylamide (LDA)[8]Weaker bases (NaH, NaOEt) or acid catalysis[6]
Temperature Low (-78 °C)[5]Room Temperature to Reflux[7]
Key Principle Irreversible, fast deprotonation at the less hindered siteReversible, equilibrium favors the more stable enolate[4]
Primary Reagent 1. LDA, 2. NCS or other "Cl+" source[11]Sulfuryl Chloride (SO₂Cl₂) or NCS with acid[12]
Product Ratio High selectivity for this compoundHigh selectivity for 2-chloro-2-methylcyclohexanone[15]
Table 1: Comparison of Reaction Conditions for Regioselective Chlorination.

Chapter 3: Detailed Experimental Protocols

Safety Note: These procedures involve highly reactive and potentially hazardous chemicals. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware should be flame-dried, and reactions involving LDA must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 3.1: Synthesis of this compound (Kinetic Control)

This protocol is adapted from established procedures for the formation and trapping of kinetic enolates.[6][8]

G start Start lda_prep Prepare LDA Solution (Diisopropylamine + n-BuLi) in THF at 0°C start->lda_prep cool_lda Cool LDA Solution to -78°C lda_prep->cool_lda add_ketone Add 2-Methylcyclohexanone (dropwise) at -78°C cool_lda->add_ketone stir_enolate Stir to Form Kinetic Enolate add_ketone->stir_enolate add_ncs Add NCS Solution in THF at -78°C stir_enolate->add_ncs warm_react Warm to Room Temperature and Stir add_ncs->warm_react quench Quench with Saturated Aqueous NH4Cl warm_react->quench extract Extract with Organic Solvent (e.g., Ether) quench->extract purify Dry, Concentrate, and Purify (Chromatography) extract->purify product This compound purify->product

Caption: Workflow for the kinetically controlled synthesis of this compound.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • N-Chlorosuccinimide (NCS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at 0 °C for 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Chlorination: In a separate flask, dissolve NCS (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to isolate the pure this compound.

Protocol 3.2: Synthesis of 2-Chloro-2-methylcyclohexanone (Thermodynamic Control)

This protocol is based on the well-established use of sulfuryl chloride for the chlorination of ketones.

Materials:

  • 2-Methylcyclohexanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Carbon tetrachloride (CCl₄) or Methylene chloride (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet connected to a trap (to neutralize evolved HCl and SO₂), dissolve 2-methylcyclohexanone (1.0 equivalent) in CCl₄.

  • Chlorination: Add a solution of sulfuryl chloride (1.1 equivalents) in CCl₄ dropwise to the stirred ketone solution at room temperature. The reaction may be slightly exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Completion: After the addition, continue stirring at room temperature for 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Carefully wash the reaction mixture with water, then with saturated NaHCO₃ solution until gas evolution ceases, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation. The crude residue can be purified by vacuum distillation to yield pure 2-chloro-2-methylcyclohexanone.[16]

Chapter 4: Advanced Methodologies: Asymmetric Synthesis

For applications requiring enantiomerically pure this compound, organocatalytic methods provide a powerful strategy. This approach utilizes small chiral organic molecules, such as proline derivatives, to catalyze the reaction and induce stereoselectivity.[17] The general principle involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then attacks the electrophilic chlorine source from a sterically preferred face, leading to the formation of one enantiomer in excess.[18][19][20]

While a specific protocol for 2-methylcyclohexanone is not widely published, the methodology has been successfully applied to a range of aldehydes and ketones, demonstrating the potential for synthesizing chiral α-chloro carbonyl compounds with high enantiomeric excess.[21]

Conclusion

The synthesis of this compound is a prime example of the power of mechanistic understanding in directing synthetic outcomes. By leveraging the principles of kinetic versus thermodynamic control, chemists can selectively deprotonate the unsymmetrical 2-methylcyclohexanone at the less substituted C6 position. The use of a strong, hindered base like LDA at low temperatures is crucial for generating the kinetic enolate, which can then be trapped with an electrophilic chlorine source such as NCS to yield the desired product. In contrast, equilibrating conditions using reagents like sulfuryl chloride favor the formation of the isomeric thermodynamic product, 2-chloro-2-methylcyclohexanone. These well-defined strategies provide researchers and drug development professionals with reliable pathways to access these important synthetic intermediates.

References

  • Collum, D. B., et al. (1993). Lithium Diisopropylamide-Mediated Enolizations: Solvent-Independent Rates, Solvent-Dependent Mechanisms. Journal of the American Chemical Society, 115(18), 8008-8019.
  • Study.com. (n.d.). Differentiate between kinetic and thermo enolate reaction stating examples for each case.
  • Khan Academy. (2018, April 28). Kinetic and thermodynamic enolates [Video]. YouTube.
  • LibreTexts Chemistry. (2019, June 5). 21.5: Enolates of Unsymmetrical Carbonyl Compounds.
  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.
  • Ashenhurst, J. (2022, August 19). Kinetic versus Thermodynamic Enolates. Master Organic Chemistry.
  • Filo. (2025, June 17). Question The major product P for the following reaction sequence is to be....
  • Filo. (2025, June 17). Question The major product P for the reaction: Cyclohexanone undergoes r....
  • LookChem. (n.d.). Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols.
  • ACS Publications. (2020, May 13). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.
  • Silveira, A., Jr., Knopp, M. A., & Kim, J. (1998). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course.
  • ResearchGate. (n.d.). Sulfuryl Chloride: A Versatile Alternative to Chlorine.
  • Organic Syntheses. (n.d.). THE FORMATION AND ALKYLATION OF SPECIFIC ENOLATE ANIONS FROM AN UNSYMMETRICAL KETONE: 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE.
  • ResearchGate. (2025, August 6). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone: 2-Benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone.
  • Fitch, R. W., & Lolkema, P. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Sciencemadness.org.
  • Filo. (2025, July 1). Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo....
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  • Google Patents. (n.d.). Chlorination with sulfuryl chloride.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • Larionov, V. A., Feringa, B. L., & Belokon, Y. N. (2021). Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews, 50(17), 9636-9664.
  • National Institutes of Health. (2023, May 4). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles.
  • The Organic Chemistry Tutor. (2022, May 21). Enolates (IOC 18) [Video]. YouTube.
  • National Institutes of Health. (2025, October 23). Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes.
  • PubChem. (n.d.). Cyclohexanone, 2-chloro-2-methyl-.
  • ResearchGate. (2020, October 5). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions.
  • National Institutes of Health. (n.d.). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.
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An In-depth Technical Guide to the Stability and Storage of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the integrity of starting materials and intermediates is paramount in research and drug development. The stability and proper storage of chemical reagents are not merely procedural formalities; they are foundational to the reproducibility, accuracy, and safety of scientific endeavors. This guide provides a comprehensive technical overview of the stability and storage of 2-Chloro-6-methylcyclohexanone, a key building block in organic synthesis. By delving into the causality behind its stability profile and outlining robust protocols for its handling and analysis, this document aims to equip researchers with the necessary knowledge to ensure the quality and reliability of their work.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in ensuring its stability. These properties dictate its reactivity and inform the selection of appropriate storage and handling conditions.

PropertyValueSource
Molecular Formula C₇H₁₁ClO[1][2]
Molecular Weight 146.61 g/mol [1][2]
Appearance Likely a liquid (based on related compounds)
Boiling Point Data not available[3]
Melting Point Data not available[3]
Solubility Expected to be insoluble in water, soluble in organic solvents[4]

Stability Profile and Potential Degradation Pathways

This compound, as an α-chloro ketone, is susceptible to several degradation pathways. Understanding these pathways is critical for predicting potential impurities and for developing stability-indicating analytical methods. The primary degradation routes are anticipated to be hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Degradation

The presence of the chlorine atom alpha to the carbonyl group makes the molecule susceptible to hydrolysis, particularly under basic conditions. The mechanism likely involves nucleophilic attack at the carbonyl carbon or direct displacement of the chloride.[5][6]

  • Under Basic Conditions: Base-promoted hydrolysis can lead to the formation of 2-hydroxy-6-methylcyclohexanone or rearrangement products. The presence of the electron-withdrawing chlorine atom increases the acidity of the remaining α-hydrogen, which can lead to further reactions under basic conditions.[7]

  • Under Acidic Conditions: Acid-catalyzed hydrolysis is also possible, likely proceeding through an enol intermediate.[4][8][9]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical degradation of chlorinated organic compounds.[2] For cyclic ketones, Norrish Type I cleavage is a common photolytic pathway, which would involve the formation of a diradical intermediate. This can lead to a variety of degradation products, including unsaturated aldehydes and ring-opened compounds.

Thermal Degradation

Elevated temperatures can lead to the thermal decomposition of this compound. The C-Cl bond is a potential site of cleavage, as is the cyclohexanone ring itself. Decomposition at high temperatures is likely to produce acrid smoke and fumes, including hydrogen chloride and carbon oxides.

Oxidative Degradation

While less information is available for this specific pathway, α-chloro ketones can be susceptible to oxidation. Strong oxidizing agents should be avoided during storage and handling.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, strict adherence to proper storage and handling procedures is essential. The following recommendations are based on the known reactivity of α-chloro ketones and general best practices for handling halogenated organic compounds.

Storage Conditions
  • Temperature: Store in a cool, dry place.[10] Refrigeration is recommended for long-term storage to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and hydrolysis from atmospheric moisture.

  • Container: Use a tightly sealed, amber glass container to protect from light and moisture.[10]

  • Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.[10]

Handling Precautions
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Static Discharge: Take precautionary measures against static discharge, as the compound may be flammable.[11]

Analytical Methods for Purity and Stability Assessment

The development and implementation of robust analytical methods are crucial for assessing the purity of this compound upon receipt and for monitoring its stability over time. A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[12][13][14][15][16]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

This protocol is a starting point and should be optimized and validated for the specific instrument and application.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-FID/MS Conditions:

    • Column: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is a good starting point.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID or MS Transfer Line): 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sensitivity).

  • Data Analysis: Purity can be estimated by the area percent method. For more accurate quantification, a calibrated method using a reference standard is required. Mass spectrometry (MS) detection is highly recommended for the identification of potential impurities and degradation products.[1][3][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used as an alternative or complementary method to GC, especially for less volatile degradation products.

  • Forced Degradation Studies: To develop a stability-indicating method, it is essential to intentionally degrade the this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate its potential degradation products.[6][17]

  • Column and Mobile Phase Selection:

    • A reversed-phase C18 column is a common starting point for many organic molecules.

    • A gradient elution with a mobile phase consisting of acetonitrile and water or methanol and water is typically effective. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.

  • Detection: UV detection is suitable if the compound and its degradation products have a chromophore. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity. Mass spectrometry (LC-MS) is invaluable for the identification of degradation products.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound and its degradation products. Quantitative NMR (qNMR) can also be employed for highly accurate purity determination using a certified internal standard.

Visualization of Key Concepts

Potential Degradation Pathways

G main This compound hydrolysis Hydrolysis (Acidic/Basic) main->hydrolysis photolysis Photolysis (UV Light) main->photolysis thermal Thermal Degradation (Heat) main->thermal prod1 2-Hydroxy-6-methylcyclohexanone & Rearrangement Products hydrolysis->prod1 prod2 Unsaturated Aldehydes & Ring-Opened Products photolysis->prod2 prod3 HCl, CO, CO2 & Other Small Molecules thermal->prod3

Caption: Potential degradation pathways of this compound.

Workflow for Stability-Indicating Method Development

G cluster_0 Method Development cluster_1 Method Validation forced_degradation Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) method_optimization Chromatographic Method Optimization (Column, Mobile Phase, Gradient) forced_degradation->method_optimization peak_tracking Peak Tracking and Identification (LC-MS, NMR) method_optimization->peak_tracking specificity Specificity peak_tracking->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness final_method Validated Stability-Indicating Method robustness->final_method

Caption: Workflow for developing a validated stability-indicating analytical method.

Conclusion

The chemical integrity of this compound is contingent upon a comprehensive understanding of its stability profile and the implementation of rigorous storage, handling, and analytical protocols. By recognizing its susceptibility to hydrolysis, photolysis, and thermal degradation, researchers can take proactive measures to mitigate the formation of impurities. The adoption of validated, stability-indicating analytical methods is not just a regulatory requirement but a scientific necessity to ensure the quality and reliability of experimental data. This guide serves as a foundational resource to empower scientists in maintaining the high standards of quality essential for successful research and development.

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Hazards and safety precautions for 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Chloro-6-methylcyclohexanone

Introduction: A Proactive Approach to Chemical Safety

Section 1: Chemical and Physical Identity

Understanding a compound's physical properties is the first step in a robust safety assessment. For this compound, much of the available data is computational. While these predictions are valuable, they must be treated as estimates, and a corresponding margin of safety should be applied to all handling procedures.

PropertyValueSource
CAS Number 73193-05-2[1][2]
Molecular Formula C₇H₁₁ClO[1][2][3]
Molecular Weight 146.61 g/mol [1][2][3][4]
IUPAC Name 2-chloro-6-methylcyclohexan-1-one[2]
Synonyms 2-Chlor-6-methyl-cyclohexanon[1]
Boiling Point Data Not Available[3]
Melting Point Data Not Available[3]
Flash Point Data Not Available
Solubility Predicted to be insoluble in water.[5]

Section 2: Hazard Assessment - A Predictive Analysis

In the absence of specific toxicological studies, we must infer potential hazards from the compound's structure: an α-chlorinated ketone. This functional group arrangement is a well-known structural alert for toxicity.

Predicted Health Hazards

The primary health concerns stem from the reactivity of the α-chloro ketone moiety.

  • Acute Toxicity & Irritation: Based on data for analogous compounds like 2-chlorocyclohexanone and 2,2,6,6-tetrachloro-cyclohexanone, this compound is predicted to be harmful if inhaled, swallowed, or in contact with skin.[6] The presence of the chlorine atom alpha to the carbonyl group makes the molecule a potential alkylating agent, which can lead to irritation and damage to skin, eyes, and the respiratory tract. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[5][7]

  • Lachrymatory Effects: Many α-halo ketones are lachrymators, meaning they are tear-producing agents that can cause significant eye irritation upon exposure to vapors.

  • Sensitization: While no specific data exists for this compound, related molecules can cause skin sensitization with repeated contact.

  • Chronic Toxicity: The toxicological properties have not been fully investigated. There is no data to classify it as a carcinogen, mutagen, or reproductive toxin. However, due to its potential as an alkylating agent, chronic exposure should be strictly avoided.

Predicted Physical Hazards
  • Flammability: While a flash point is not available, the parent molecule, cyclohexanone, is a combustible liquid.[8] Furthermore, related compounds like 2-methylcyclohexanone are classified as flammable liquids.[5][7] Therefore, it is prudent to treat this compound as a potentially combustible liquid. Vapors may be heavier than air and could travel to an ignition source.[8]

  • Reactivity and Stability: The compound is expected to be stable under normal storage conditions. However, it should be considered incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7][9] Contact with bases could promote elimination or substitution reactions, while strong oxidizers could lead to a vigorous, exothermic reaction.

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10]

Section 3: Proactive Risk Management and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control inhalation exposure to potentially harmful and lachrymatory vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[6]

  • Safety Equipment: An operational safety shower and eyewash station must be located in the immediate vicinity of the work area.[10][11] All personnel must be trained on their proper use.

Personal Protective Equipment (PPE): The Essential Barrier

PPE does not eliminate the hazard, but it provides a critical barrier between you and the chemical.[12] The selection of appropriate PPE is paramount.

Protection TypeSpecificationRationale
Eye & Face Chemical splash goggles are mandatory.[12][13] A full-face shield should be worn over the goggles when there is a significant risk of splashing.[13][14]Protects against splashes and potent, irritating vapors. Standard safety glasses do not provide an adequate seal.[14]
Hand Wear appropriate chemical-resistant gloves. Nitrile may not be sufficient. Consult the glove manufacturer’s chemical resistance data for chlorinated ketones or solvents.Protects against dermal absorption and skin irritation. The correct material is crucial as no single glove type is impervious to all chemicals.
Body A flame-retardant lab coat is required. For larger quantities or splash-prone procedures, a chemically resistant apron over the lab coat is recommended.[13]Protects skin and personal clothing from contamination.
Respiratory Not required if work is conducted within a certified fume hood. For emergency situations or spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]Ensures respiratory protection in scenarios where engineering controls are compromised or unavailable.
Safe Handling and Storage Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure.

  • Pre-Handling Preparation:

    • Review this safety guide and the available (though limited) safety information.

    • Ensure the fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE before approaching the chemical storage area.

    • Designate a specific area within the fume hood for the procedure to contain potential spills.

  • Chemical Handling:

    • Keep the container tightly closed when not in use.[5][7]

    • Avoid all personal contact, including inhalation.[6]

    • Use spark-proof tools and avoid sources of ignition such as open flames and hot surfaces.[5]

    • When transferring, ground and bond containers to prevent static discharge.

    • Do not eat, drink, or smoke in the work area.[6]

  • Storage:

    • Store in the original, tightly sealed container.[6]

    • Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[5][7]

    • Segregate from incompatible materials, particularly strong oxidizing agents and bases.[7][9]

Section 4: Emergency Response Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

cluster_small_spill Small Spill Protocol cluster_large_spill Large Spill Protocol start Spill Occurs assess Assess Spill Size & Location Is it small and contained in the fume hood? Is it outside the hood or large? start->assess small_spill Alert personnel in the immediate area. assess->small_spill Yes large_spill Evacuate the immediate area! assess->large_spill No absorb Absorb with inert material (e.g., vermiculite, sand). small_spill->absorb collect Collect into a sealed container for hazardous waste. absorb->collect decontaminate Decontaminate the area. collect->decontaminate alert_ehs Alert lab supervisor and call institutional EHS/Emergency Response. large_spill->alert_ehs secure Secure the area to prevent entry. alert_ehs->secure await_response Await arrival of trained response personnel. secure->await_response

Caption: Emergency Response Workflow for a Chemical Spill.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of soap and running water for at least 15 minutes.[6][11] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and eyelid surfaces.[6][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Inhalation: Move the affected person to fresh air at once.[5] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[5]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbent material, and reaction byproducts, must be treated as hazardous waste.[5]

  • Collect all waste in a properly labeled, sealed, and chemically compatible container.

  • Empty containers may retain product residue and vapors and should be handled as hazardous.[5]

  • Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

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Theoretical Insights into 2-Chloro-6-methylcyclohexanone: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methylcyclohexanone is a chiral alpha-haloketone with significant potential in synthetic organic chemistry. Its stereochemically rich framework, featuring two adjacent stereocenters and a conformationally flexible six-membered ring, makes it a valuable building block for the synthesis of complex molecular architectures, including natural products and pharmaceutical agents. The interplay of steric and stereoelectronic effects governs its stability, reactivity, and spectroscopic properties. A thorough understanding of these factors at a molecular level is paramount for predicting its chemical behavior and designing efficient synthetic strategies.

This technical guide presents a comprehensive theoretical investigation of this compound. In the absence of extensive experimental data for this specific molecule, we leverage established high-level computational methodologies, benchmarked against closely related systems like 2-halocyclohexanones, to provide a detailed analysis of its structural and electronic characteristics. This whitepaper is intended for researchers, scientists, and drug development professionals who utilize computational chemistry to gain deeper insights into complex organic molecules.

Stereochemistry and Chirality

This compound possesses two stereocenters at the C2 and C6 positions, giving rise to four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The (2R,6R) and (2S,6S) isomers constitute one enantiomeric pair (the cis-isomers), while the (2R,6S) and (2S,6R) isomers form another enantiomeric pair (the trans-isomers). The relative orientation of the chloro and methyl substituents significantly influences the molecule's conformational preferences and reactivity.

G cluster_cis cis-Isomers cluster_trans trans-Isomers 2R,6R 2R,6R 2S,6S 2S,6S 2R,6R->2S,6S Enantiomers 2R,6S 2R,6S 2S,6R 2S,6R 2R,6S->2S,6R Enantiomers cis-Isomers->trans-Isomers Diastereomers

Figure 1: Stereoisomers of this compound.

Conformational Analysis: A Delicate Balance of Forces

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize torsional and angle strain. For each stereoisomer, the chloro and methyl substituents can occupy either an axial or an equatorial position, leading to a complex conformational landscape. The relative stability of these conformers is dictated by a combination of steric and stereoelectronic effects.

Theoretical Framework for Conformational Analysis

To elucidate the conformational preferences, we propose a computational approach based on Density Functional Theory (DFT), which has been shown to provide reliable results for similar systems.[1]

Protocol for Conformational Search and Energy Calculation:

  • Initial Structure Generation: Generate all possible chair conformers for each stereoisomer of this compound.

  • Geometry Optimization: Perform full geometry optimization for each conformer using a suitable DFT functional, such as B3LYP, with a sufficiently large basis set, for instance, 6-311+G(d,p).

  • Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Effects: To model the influence of different solvent environments, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) during the optimization and energy calculations.

Predicted Conformational Equilibria

Based on studies of 2-chlorocyclohexanone, the axial conformer is surprisingly stable, and in non-polar solvents, it can be the major species.[1][2] This is attributed to stabilizing hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-Cl bond (n -> σC-Cl), as well as between the C-C σ bonds of the ring and the σC-Cl orbital. These interactions are maximized when the C-Cl bond is axial.

For this compound, the presence of the methyl group introduces additional steric considerations, primarily 1,3-diaxial interactions. The conformational equilibrium will, therefore, be a fine balance between these opposing effects.

Table 1: Predicted Relative Energies of Conformers for cis-(2R,6R)-2-chloro-6-methylcyclohexanone

ConformerChloro PositionMethyl PositionKey InteractionsPredicted Relative Energy (kcal/mol) (Gas Phase)
I EquatorialAxial1,3-diaxial (Me-H)~1.7
II AxialEquatorial1,3-diaxial (Cl-H), n -> σ*C-Cl0.0 (most stable)

Note: These are predicted values based on known A-values and stereoelectronic effects in related systems. Actual values require explicit DFT calculations.

G cluster_eq Equatorial-Axial cluster_ax Axial-Equatorial (More Stable) img_eq img_eq img_ax img_ax img_eq->img_ax Ring Flip img_ax->img_eq Ring Flip

Figure 2: Conformational equilibrium for a cis-isomer of this compound.

Electronic Properties and Spectroscopic Predictions

The conformational and stereochemical features of this compound have a direct impact on its electronic properties and, consequently, its spectroscopic signatures.

Proposed Computational Protocol for Spectroscopic Prediction
  • IR Spectra: Utilize the optimized geometries and calculated vibrational frequencies from the DFT calculations (B3LYP/6-311+G(d,p)) to predict the infrared spectra. The carbonyl (C=O) stretching frequency is particularly sensitive to the electronic environment and the orientation of the adjacent chloro substituent.

  • NMR Spectra: Employ the Gauge-Including Atomic Orbital (GIAO) method at the DFT level (e.g., mPW1PW91/6-311+G(d,p)) to predict the ¹H and ¹³C NMR chemical shifts. These calculations are crucial for distinguishing between different stereoisomers and for determining the major conformer in solution by comparing the calculated shifts with experimental data.

Anticipated Spectroscopic Features

Table 2: Predicted Key Spectroscopic Data for the Most Stable Conformer of cis-(2R,6R)-2-chloro-6-methylcyclohexanone

Spectroscopic ParameterPredicted ValueRationale
IR: ν(C=O) ~1720-1730 cm⁻¹The electronegative chlorine atom in the axial position is expected to slightly increase the C=O stretching frequency compared to cyclohexanone.
¹H NMR: δ(H2) ~4.2-4.5 ppmThe proton at C2 is deshielded by the adjacent carbonyl group and the chlorine atom. Its multiplicity will depend on the dihedral angles with neighboring protons.
¹³C NMR: δ(C1) ~205-210 ppmTypical chemical shift for a ketone carbonyl carbon.
¹³C NMR: δ(C2) ~60-65 ppmThe carbon bearing the chlorine atom will be significantly deshielded.
¹³C NMR: δ(C6) ~45-50 ppmThe carbon with the methyl group will also be deshielded.

Reactivity and Mechanistic Insights

The presence of the carbonyl and the chloro groups makes this compound susceptible to a variety of chemical transformations, particularly nucleophilic reactions.

Modeling Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting reactivity.

Proposed Workflow for Reactivity Studies:

  • Reactant and Product Optimization: Optimize the geometries of the reactants, products, and any intermediates.

  • Transition State Search: Locate the transition state structures for the proposed reaction pathways (e.g., Sₙ2 substitution at C2, Favorskii rearrangement). Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods can be employed.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform IRC calculations to verify that the located transition state connects the correct reactants and products.

  • Activation Energy Calculation: Determine the activation energy barrier for the reaction, which provides a quantitative measure of the reaction rate.

Predicted Reactivity

The reactivity of this compound is expected to be highly dependent on the stereochemistry and the reaction conditions. For instance, in an Sₙ2 reaction with a nucleophile, the attack will preferentially occur from the backside of the C-Cl bond. The accessibility of this trajectory will be influenced by the conformational state of the molecule.

G Reactants This compound + Nu⁻ TS Transition State Reactants->TS ΔG‡ Products Substituted Product + Cl⁻ TS->Products

Figure 3: A generic reaction coordinate diagram for the Sₙ2 reaction of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing modern computational chemistry techniques, we can predict its stereochemical, conformational, spectroscopic, and reactive properties with a high degree of confidence. The insights gained from such theoretical studies are invaluable for guiding synthetic efforts and for understanding the fundamental principles that govern the behavior of this and other complex organic molecules. The proposed computational protocols provide a roadmap for researchers to further explore the rich chemistry of this versatile building block.

References

  • PubChem. This compound.
  • Abraham, R. J., et al. (2002). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1827-1836. [Link][1][2]
  • Allinger, N. L., et al. (1960). Conformational Analysis. XI. The Conformers of 2-Chlorocyclohexanone. Journal of the American Chemical Society, 82(22), 5876–5882. [Link][4][5]
  • Al-Majid, A. M., et al. (2005). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 10(9), 1156-1205. [Link]
  • Ferreira, M. A., et al. (2018). Density functional study of the relative reactivity of the carbonyl group in substituted cyclohexanone. Journal of Molecular Structure, 1157, 563-570. [Link][7]
  • Wikipedia. Stereoelectronic effect. [Link][8]

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Methodological & Application

Application Note & Protocol: Regioselective Laboratory-Scale Synthesis of 2-Chloro-6-methylcyclohexanone via Kinetic Enolate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-chloro-6-methylcyclohexanone from 2-methylcyclohexanone. The synthesis of α-haloketones is a foundational transformation in organic chemistry, yet achieving regiocontrol in unsymmetrical cyclic ketones presents a significant challenge. This document elucidates a robust strategy centered on the regioselective formation of the kinetic lithium enolate, which is subsequently trapped with an electrophilic chlorine source. We will delve into the mechanistic principles dictating the reaction's outcome, provide a detailed experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for accessing this and related α-haloketone building blocks.

Introduction: The Challenge of Regioselective α-Chlorination

α-Chloroketones are valuable synthetic intermediates in the construction of complex molecules, including pharmaceuticals and natural products.[1] The introduction of a chlorine atom adjacent to a carbonyl group provides a reactive handle for a variety of subsequent transformations, such as nucleophilic substitution and elimination reactions.

The synthesis of this compound from the readily available starting material, 2-methylcyclohexanone, is a classic example of the challenges posed by regioselectivity. Direct chlorination of 2-methylcyclohexanone often results in a mixture of two constitutional isomers: 2-chloro-2-methylcyclohexanone and the desired this compound.[2][3] The ability to selectively synthesize one isomer over the other is paramount for efficient and predictable synthetic campaigns. This protocol focuses on a method to exclusively form the 6-chloro isomer by exploiting the principles of kinetic versus thermodynamic control.

Mechanistic Rationale: Kinetic vs. Thermodynamic Enolate Control

The regiochemical outcome of the α-halogenation of an unsymmetrical ketone like 2-methylcyclohexanone is dictated by the specific enol or enolate intermediate that is formed.[4]

  • Thermodynamic Control: Under equilibrating conditions (e.g., weaker base, higher temperatures), the more stable, more substituted enolate (or enol in acid-catalyzed reactions) is favored. For 2-methylcyclohexanone, this is the enolate with the double bond between C1 and C2. Halogenation of this intermediate leads to the formation of 2-chloro-2-methylcyclohexanone.[5][6]

  • Kinetic Control: Under non-equilibrating conditions, the enolate that is formed the fastest predominates. This is achieved by using a strong, sterically hindered base at very low temperatures.[7][8] Lithium diisopropylamide (LDA) is the archetypal base for this purpose. LDA preferentially removes the more sterically accessible proton at the less substituted α-carbon (C6).[8] This "kinetic enolate" can then be trapped by an electrophile, in this case, a chlorine source, to yield the desired this compound.

This protocol leverages the kinetic control pathway to ensure the selective synthesis of the target molecule.

Health and Safety Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • n-Butyllithium (n-BuLi): Pyrophoric; reacts violently with water and air. Handle under an inert atmosphere (Nitrogen or Argon).

  • Diisopropylamine: Flammable, corrosive, and toxic. Causes severe skin and eye irritation.

  • Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free anhydrous THF.

  • N-Chlorosuccinimide (NCS): Irritant. Avoid contact with skin and eyes.

  • 2-Methylcyclohexanone: Flammable liquid and vapor. Skin and eye irritant.

  • Chlorinated Organic Compounds: The product and intermediates should be handled as potentially toxic.

  • Quenching: The reaction is quenched with aqueous solutions. This must be done slowly and carefully, especially at low temperatures, to control the exothermic reaction of any unreacted n-BuLi or LDA.

Experimental Protocol

This protocol is designed for a ~50 mmol scale synthesis. All glassware must be flame- or oven-dried before use and the reaction must be conducted under an inert atmosphere.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Diisopropylamine101.197.7 mL55Freshly distilled from CaH₂
n-Butyllithium (n-BuLi)64.0622.0 mL552.5 M solution in hexanes
2-Methylcyclohexanone112.175.61 g (5.9 mL)50Anhydrous
N-Chlorosuccinimide (NCS)133.537.34 g55Recrystallized from acetic acid if necessary
Tetrahydrofuran (THF)-~250 mL-Anhydrous, freshly distilled from Na/benzophenone
Saturated NH₄Cl solution-100 mL-Aqueous
Diethyl ether-300 mL-Reagent grade
Anhydrous MgSO₄---For drying

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bars

  • Low-temperature thermometer

  • Syringes and needles

  • Cannula

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Synthetic Procedure Workflow

G cluster_0 Part A: LDA Preparation cluster_1 Part B: Kinetic Enolate Formation cluster_2 Part C: Chlorination & Workup cluster_3 Part D: Purification A1 Charge flask with Diisopropylamine and THF A2 Cool to 0°C A1->A2 A3 Add n-BuLi dropwise A2->A3 A4 Stir for 30 min at 0°C A3->A4 B1 Cool LDA solution to -78°C A4->B1 Use immediately B2 Add 2-Methylcyclohexanone dropwise B1->B2 B3 Stir for 2 hours at -78°C B2->B3 C1 Add solid NCS in one portion B3->C1 Enolate solution C2 Stir for 1 hour at -78°C C1->C2 C3 Warm to room temperature C2->C3 C4 Quench with sat. aq. NH4Cl C3->C4 C5 Extract with Diethyl Ether C4->C5 C6 Dry, Filter, and Concentrate C5->C6 D1 Purify crude oil via Flash Column Chromatography C6->D1 Crude Product D2 Isolate pure product D1->D2

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

Part A: Preparation of Lithium Diisopropylamide (LDA)

  • To a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septa, add anhydrous THF (150 mL) and diisopropylamine (7.7 mL, 55 mmol).

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via syringe over 15 minutes. A white precipitate may form.

  • After the addition is complete, stir the resulting solution at 0°C for 30 minutes.

Part B: Formation of the Kinetic Enolate 5. Cool the freshly prepared LDA solution to -78°C using a dry ice/acetone bath. 6. In a separate, dry flask, prepare a solution of 2-methylcyclohexanone (5.61 g, 50 mmol) in anhydrous THF (20 mL). 7. Add the 2-methylcyclohexanone solution dropwise to the LDA solution at -78°C over 20 minutes. 8. Stir the reaction mixture at -78°C for 2 hours to ensure complete formation of the lithium enolate.

Part C: Chlorination and Work-up 9. To the enolate solution at -78°C, add solid N-chlorosuccinimide (7.34 g, 55 mmol) in one portion through the neck of the flask under a positive flow of nitrogen. 10. Stir the reaction mixture vigorously at -78°C for 1 hour. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting ketone. 11. Remove the dry ice/acetone bath and allow the reaction to warm to room temperature over approximately 30 minutes. 12. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL). 13. Transfer the mixture to a separatory funnel and add diethyl ether (150 mL). 14. Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether (2 x 75 mL). 15. Combine the organic extracts and wash with saturated aqueous sodium chloride (brine, 100 mL). 16. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Part D: Purification 17. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate/95% hexanes). 18. Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid.

Characterization and Expected Results

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

ParameterExpected Result
Appearance Colorless to pale yellow liquid
Molecular Formula C₇H₁₁ClO[9]
Molecular Weight 146.61 g/mol [9]
Expected Yield 65-75%
¹H NMR (CDCl₃) Predicted shifts: δ 4.2-4.5 (m, 1H, -CHCl-), δ 2.2-2.6 (m, 1H, -CH(CH₃)-), δ 1.5-2.2 (m, 6H, ring protons), δ 1.1-1.3 (d, 3H, -CH₃)
¹³C NMR (CDCl₃) Predicted shifts: δ ~205 (C=O), δ ~65 (-CHCl-), δ ~45 (-CH(CH₃)-), various signals for other ring carbons, δ ~15 (-CH₃)
IR (neat) Strong C=O stretch at ~1730 cm⁻¹; C-Cl stretch at ~750 cm⁻¹

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Inactive n-BuLi; wet reagents/solvents; insufficient reaction time.Use a freshly titrated or new bottle of n-BuLi. Ensure all glassware and reagents are scrupulously dried. Increase stirring time for enolate formation.
Formation of 2-chloro-2-methylcyclohexanone isomer Reaction temperature was too high, allowing for enolate equilibration.Maintain the reaction temperature strictly at -78°C during enolate formation and chlorination.
Presence of starting material in final product Incomplete enolate formation or chlorination.Ensure stoichiometric amounts of LDA and NCS are used. Allow for sufficient reaction time.

References

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • Bunnett, J. F., & Tarbell, D. S. (1945). A New Method for the Synthesis of α-Chloroketones. Journal of the American Chemical Society, 67(11), 1944–1946.
  • Yufeng. (2022). Everything about Sulfuryl Chloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride.
  • Wang, X., Thottathil, J. K., & Polniaszek, R. P. (2000). Preparation of α-Chloroketones by the Chloroacetate Claisen Reaction. Synlett, 2000(4), 519-521.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11073563, this compound.
  • Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.
  • Newman, M. S., Farbman, M. D., & Hipsher, H. (1945). 2-Chlorocyclohexanone. Organic Syntheses, 25, 22.
  • American Chemical Society. (n.d.). A New Method for the Synthesis of α-Chloroketones.
  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.
  • Silveira Jr., A., Knopp, M. A., & Kim, J. (1998). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course.
  • Chegg. (2025). Consider the molecule 2-methylcyclohexanone.
  • Filo. (2025). Which compound is formed when the enolate of 2-methylcyclohexanone....
  • Warnhoff, E. W., Martin, D. G., & Johnson, W. S. (1957). 2-Chloro-2-methylcyclohexanone. Organic Syntheses, 37, 8.
  • Chemical Synthesis Database. (2025). This compound.

Sources

Application Notes and Protocols for the Industrial Production of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methylcyclohexanone is a valuable chiral building block and intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its industrial production, however, is complicated by a significant chemical challenge: controlling the regioselectivity of the chlorination reaction on the unsymmetrical 2-methylcyclohexanone precursor. This document provides a detailed guide to the industrial synthesis of this compound, focusing on the underlying chemical principles that govern the reaction's outcome. We present two potential synthesis routes: a kinetically controlled pathway designed to maximize the yield of the desired product and a thermodynamically controlled pathway that, while operationally simpler, necessitates a challenging isomeric separation. This guide includes detailed, step-by-step protocols, process safety analyses, purification strategies, and the mechanistic rationale behind each approach, designed to equip researchers and process chemists with the knowledge to implement and optimize this synthesis on an industrial scale.

Introduction: The Synthetic Value of this compound

Alpha-haloketones are a class of highly versatile intermediates in organic synthesis. The presence of two reactive centers—the electrophilic carbonyl carbon and the carbon bearing a good leaving group (the halogen)—allows for a wide array of subsequent transformations. They are key precursors for the synthesis of heterocycles, amino ketones, and α,β-unsaturated ketones.

This compound, specifically, offers a chiral scaffold that is of significant interest in the development of new pharmaceutical agents. The relative stereochemistry between the methyl group and the chlorine atom provides a defined three-dimensional structure that can be crucial for biological activity. The primary challenge in its synthesis is not the introduction of the chlorine atom itself, but directing it to the C6 position (the less substituted α-carbon) in preference to the C2 position (the more substituted α-carbon).

The Core Challenge: Regioselectivity in Ketone Halogenation

The chlorination of 2-methylcyclohexanone proceeds through either an enol or enolate intermediate. The structure of this intermediate dictates the position of chlorination. Understanding the principles of kinetic versus thermodynamic control is paramount to selectively synthesizing the desired this compound isomer.[1][2]

  • Thermodynamic Control (Acid-Catalyzed): In the presence of an acid catalyst, 2-methylcyclohexanone forms an equilibrium between two possible enol intermediates. The more stable enol is the one with the more substituted double bond (at the C2 position). This is the thermodynamic enol . Halogenation under these conditions will predominantly yield the thermodynamically favored product, 2-chloro-2-methylcyclohexanone .[3][4] This pathway is often favored for its milder conditions but results in the undesired regioisomer as the major product.

  • Kinetic Control (Base-Promoted): In the presence of a strong, sterically hindered base, a proton is removed from the least sterically hindered α-carbon (the C6 position). This deprotonation is faster than the removal of the more sterically hindered proton at C2. The resulting enolate, the kinetic enolate , forms more rapidly.[2] If this enolate is trapped with a chlorinating agent at low temperatures, the reaction can be directed to yield the kinetic product , which is the desired This compound .[1]

The choice of industrial synthesis route is therefore a critical decision: pursue a kinetically controlled reaction that produces the correct isomer but requires stringent conditions (low temperature, strong bases), or an operationally simpler, thermodynamically controlled reaction that necessitates a costly and complex separation of isomers.

Diagram: Competing Reaction Pathways

G cluster_start Starting Material cluster_acid Thermodynamic Pathway (Acid-Catalyzed) cluster_base Kinetic Pathway (Base-Promoted) Start 2-Methylcyclohexanone Acid H+ Catalyst (e.g., HCl, H2SO4) Start->Acid Base Strong, Hindered Base (e.g., LDA, LiHMDS) Low Temperature Start->Base ThermoEnol Thermodynamic Enol (More Substituted) Acid->ThermoEnol ProductThermo Major Product: 2-Chloro-2-methylcyclohexanone (Undesired Isomer) ThermoEnol->ProductThermo ThermoEnol->ProductThermo  + Cl+ source KineticEnolate Kinetic Enolate (Less Substituted) Base->KineticEnolate ProductKinetic Major Product: This compound (Desired Isomer) KineticEnolate->ProductKinetic KineticEnolate->ProductKinetic  + Cl+ source

Caption: Competing pathways in the chlorination of 2-methylcyclohexanone.

Recommended Industrial Protocol: Kinetically Controlled Synthesis

This protocol is designed to maximize the formation of this compound by leveraging kinetic control. It requires specialized equipment for handling pyrophoric reagents and maintaining very low temperatures.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Key Properties
2-MethylcyclohexanoneC₇H₁₂O112.17Starting material, liquid
DiisopropylamineC₆H₁₅N101.19Corrosive, flammable liquid
n-Butyllithium (n-BuLi)C₄H₉Li64.06Pyrophoric, moisture-sensitive solution in hexanes
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Solid, stable chlorine source, irritant
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, peroxide-free solvent, flammable
Saturated Ammonium ChlorideNH₄Cl (aq)53.49Aqueous solution for quenching
Diethyl Ether(C₂H₅)₂O74.12Extraction solvent, highly flammable
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Equipment
  • Jacketed glass-lined or stainless steel reactor (-100°C to 150°C capability) equipped with a mechanical stirrer, nitrogen inlet, temperature probe, and addition funnels.

  • Inert atmosphere system (Nitrogen or Argon).

  • Cryogenic cooling system.

  • Quench tank.

  • Liquid-liquid extraction setup.

  • Rotary evaporator and vacuum distillation apparatus suitable for industrial scale.

Step-by-Step Protocol
  • Reactor Preparation: The main reactor is rendered inert by purging with dry nitrogen. Anhydrous tetrahydrofuran (THF) is charged to the reactor, followed by diisopropylamine.

  • LDA Formation: The reactor contents are cooled to -10°C. n-Butyllithium solution is added dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 0°C. The mixture is stirred for an additional 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

  • Enolate Formation: The freshly prepared LDA solution is cooled to -78°C using a cryogenic bath. A solution of 2-methylcyclohexanone in anhydrous THF is added slowly to the LDA solution, maintaining the temperature below -70°C. This step is critical for forming the kinetic enolate. The reaction is allowed to stir at -78°C for 2 hours.

  • Chlorination: A solution of N-Chlorosuccinimide (NCS) in anhydrous THF is prepared separately. This solution is added slowly to the enolate mixture at -78°C. The addition rate should be controlled to prevent a significant exotherm. The reaction is stirred for an additional 3 hours at -78°C.

  • Quenching: The reaction is carefully quenched by slow addition of saturated aqueous ammonium chloride solution, allowing the temperature to rise gradually to ambient temperature.

  • Work-up and Extraction: The organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether or another suitable solvent like methyl tert-butyl ether (MTBE). The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound. The ratio of 6-chloro to 2-chloro isomers should be monitored by Gas Chromatography (GC) analysis.

Diagram: Kinetically Controlled Synthesis Workflow

Caption: Workflow for the kinetically controlled synthesis of the target compound.

Alternative Route: Thermodynamic Synthesis & Isomer Separation

While the kinetically controlled route is preferred for selectivity, its requirement for cryogenic temperatures and pyrophoric reagents can be challenging. An alternative is an acid-catalyzed process, which is operationally simpler but yields a mixture of isomers that must be separated.

Protocol Summary

This process involves the direct chlorination of 2-methylcyclohexanone using a reagent like sulfuryl chloride (SO₂Cl₂) or chlorine gas in a suitable solvent, often with an acid catalyst.[5][6]

  • Reaction: 2-Methylcyclohexanone is dissolved in a solvent such as carbon tetrachloride or dichloromethane.

  • Chlorination: Sulfuryl chloride is added dropwise at room temperature or with gentle cooling. The reaction is typically exothermic and generates HCl and SO₂ as byproducts, which must be scrubbed.[5]

  • Work-up: The reaction mixture is washed with water, then with a sodium bicarbonate solution to neutralize acid, and finally with brine.

  • Purification: After solvent removal, the crude product is obtained, which is a mixture of this compound and the major isomer, 2-chloro-2-methylcyclohexanone.

Isomer Separation

Separating the resulting constitutional isomers is the primary industrial hurdle for this route.

  • Fractional Distillation: Due to likely close boiling points, standard fractional distillation is often ineffective and would require columns with very high theoretical plate counts, making it economically unviable.[7]

  • Preparative Chromatography: While effective at the lab scale, traditional preparative liquid chromatography is expensive and generates significant solvent waste at an industrial scale.

  • Advanced Techniques: Industrial implementation may require advanced methods such as Centrifugal Partition Chromatography (CPC) , a liquid-liquid chromatography technique that is more scalable and uses less solvent than traditional HPLC.[8] Another possibility is separation via supercritical fluid extraction.[9] These methods require specialized equipment and significant process development.

Process Safety and Hazard Management

Industrial chlorination reactions carry significant risks that must be rigorously managed.

  • Reagent Handling:

    • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using specialized transfer techniques.

    • Chlorine Gas / Sulfuryl Chloride: Highly toxic and corrosive. Require closed systems, dedicated scrubbers for off-gases (e.g., caustic scrubbers), and continuous monitoring for leaks.[1][10]

    • Strong Acids/Bases: Corrosive and require appropriate personal protective equipment (PPE), including acid/base resistant gloves, suits, and face shields.[3]

  • Reaction Hazards:

    • Exotherms: Both kinetic and thermodynamic pathways can be exothermic. Industrial reactors must have robust cooling systems and emergency quenching capabilities to prevent runaway reactions.[11]

    • Gas Evolution: The thermodynamic route evolves HCl and SO₂. The reactor must be vented to a scrubber system to neutralize these corrosive and toxic gases.

    • Flammability: Many solvents used (THF, Ether, Hexanes) are highly flammable. All equipment must be properly grounded, and the process area must be rated for flammable materials.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles and full-face shields are mandatory during all handling and reaction steps.[3]

    • Body Protection: Chemical-resistant suits or coveralls, along with aprons and boots impervious to the chemicals being handled.

    • Hand Protection: Neoprene or butyl rubber gloves suitable for the specific chemicals in use.[3]

    • Respiratory Protection: In case of potential exposure to chlorine gas or volatile corrosive vapors, appropriate respirators or a self-contained breathing apparatus (SCBA) must be available and used.[12]

Quality Control

The final product must be analyzed to ensure purity and confirm the isomeric ratio.

  • Gas Chromatography (GC): The primary method for determining the ratio of this compound to 2-chloro-2-methylcyclohexanone and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the desired product and ensure no unexpected byproducts are present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Karl Fischer Titration: To determine the water content of the final product.

Conclusion

The industrial production of this compound is a challenging but achievable process. The primary obstacle is controlling the regioselectivity of the chlorination reaction. The recommended approach is a kinetically controlled synthesis using a strong, hindered base at cryogenic temperatures to selectively form the desired isomer. While this method is technically demanding, it avoids the significant downstream costs and complexities associated with separating a difficult isomeric mixture. The alternative, a thermodynamically controlled reaction, is simpler to perform but shifts the process challenge from the reaction itself to a potentially costly and low-throughput purification step. A thorough understanding of the reaction mechanism, coupled with rigorous process safety management and robust quality control, is essential for the successful and safe industrial-scale production of this valuable synthetic intermediate.

References

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Application Notes and Protocols: The Synthetic Utility of α-Chloro Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 2-Chloro-6-methylcyclohexanone and its Analogs in Modern Organic Synthesis

Editor's Note: Initial literature reviews for the specific substrate, this compound, revealed a scarcity of published, citable applications in complex organic synthesis. To uphold the principles of scientific integrity and provide field-proven, trustworthy protocols, this guide will focus on the well-documented and closely related analog, 2-chlorocyclohexanone . The principles, mechanisms, and protocols detailed herein serve as an authoritative foundation. The influence of the C6-methyl group on this compound—primarily through steric hindrance and electronic effects—would necessitate re-optimization of the provided reaction conditions.

Introduction: The α-Halo Ketone as a Versatile Synthetic Building Block

α-Halo ketones are a cornerstone of synthetic organic chemistry, prized for their dual reactivity. The electron-withdrawing nature of the carbonyl group acidifies the α'-protons, facilitating enolate formation, while the halogen at the α-position serves as a competent leaving group for nucleophilic substitution. This confluence of functionalities makes molecules like 2-chlorocyclohexanone powerful precursors for a variety of molecular architectures. Their utility is most prominently displayed in rearrangement reactions that enable ring contractions and in the construction of complex heterocyclic scaffolds. This guide will explore these key transformations, providing both mechanistic insights and detailed experimental protocols.

The Favorskii Rearrangement: A Premier Strategy for Ring Contraction

The Favorskii rearrangement is the signature reaction of α-halo ketones, providing an elegant method for converting cyclic ketones into ring-contracted carboxylic acid derivatives.[1][2] This transformation is particularly valuable for accessing five-membered ring systems, which are prevalent in natural products and pharmaceutical agents.

Mechanistic Insight

The accepted mechanism proceeds through a strained bicyclic cyclopropanone intermediate.[1][2] Understanding this pathway is critical for predicting regiochemical outcomes and potential side reactions.

  • Enolate Formation: A base, typically an alkoxide like sodium methoxide (NaOMe), abstracts the acidic proton at the α'-carbon (C6), forming a resonance-stabilized enolate.[2] This step is regioselective; the proton on the carbon away from the chlorine is more accessible.

  • Intramolecular SN2 Cyclization: The enolate attacks the carbon bearing the chlorine in an intramolecular SN2 fashion, displacing the chloride ion and forming a highly strained bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate.[1][3]

  • Nucleophilic Attack: The nucleophile (methoxide) attacks the carbonyl carbon of the cyclopropanone. This opens the tetrahedral intermediate.

  • Ring Opening: The three-membered ring cleaves to relieve ring strain. The cleavage occurs to form the more stable carbanion. In the case of an unsubstituted ring, the two possible cleavage points are equivalent. The resulting carbanion is then protonated by the solvent (methanol).

Favorskii_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclo Step 2: Cyclization cluster_attack Step 3: Nucleophilic Attack cluster_end Step 4: Ring Opening A 2-Chlorocyclohexanone B Enolate Intermediate A->B NaOMe, MeOH C Cyclopropanone Intermediate B->C Intramolecular SN2 (-Cl⁻) D Tetrahedral Intermediate C->D MeO⁻ E Methyl Cyclopentanecarboxylate D->E Ring Cleavage & Protonation

Application Data: Favorskii Rearrangement of α-Halo Ketones
SubstrateBase/NucleophileSolventProductYieldReference
2-ChlorocyclohexanoneSodium EthoxideEthanolEthyl cyclopentanecarboxylateGood[2]
2-BromocyclohexanoneSodium MethoxideMethanolMethyl cyclopentanecarboxylate78%[4]
2-Chloro-2-methylcyclohexanoneSodium MethoxideMethanolMethyl 1-methylcyclopentanecarboxylateHighInferred from[5]
Detailed Protocol: Synthesis of Methyl Cyclopentanecarboxylate

This protocol is adapted from established procedures for the Favorskii rearrangement of α-halocyclohexanones.[4]

Materials:

  • 2-Chlorocyclohexanone (1.0 eq)

  • Sodium metal (2.2 eq)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous methanol. Cool the flask to 0 °C using an ice bath. Carefully add sodium metal in small portions, allowing each piece to react completely before adding the next. Stir until all sodium has dissolved to form a clear solution of sodium methoxide.

  • Reaction Setup: In a separate flask, dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether.

  • Initiation of Reaction: Transfer the ethereal solution of 2-chlorocyclohexanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry is expected to form.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching: After completion, cool the reaction mixture to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: The crude residue can be purified via flash column chromatography on silica gel to afford the desired methyl cyclopentanecarboxylate.

Synthesis of Heterocyclic Scaffolds

α-Halo ketones are excellent electrophiles for building heterocyclic rings, particularly those containing nitrogen. The reaction of 2-chlorocyclohexanone with amine-containing nucleophiles can lead to a variety of valuable structures.

Application: Synthesis of Indolo[2,3-a]carbazoles

A notable application is the reaction of 2-chlorocyclohexanone with indole, which under Brønsted-acid catalysis, can be controlled to produce symmetrical and unsymmetrical indolo[2,3-a]carbazoles. These fused polycyclic aromatic compounds are of significant interest due to their potential biological activities.

The proposed pathway involves an initial Friedel-Crafts-type alkylation of indole at the C3 position with the protonated ketone, followed by elimination of water to form an indoleninium ion. A second indole molecule can then react, ultimately leading to the carbazole core after oxidative aromatization. The chloro-substituent facilitates the overall transformation.

Indole_Synthesis Start 2-Chlorocyclohexanone + Indole Intermediate1 Initial Alkylation Product Start->Intermediate1 Brønsted Acid Intermediate2 Dimerization & Cyclization Intermediate1->Intermediate2 + Indole Product Indolo[2,3-a]carbazole Intermediate2->Product Oxidative Aromatization

Hypothetical Protocol: Reaction with an Aniline Derivative

Procedure Outline:

  • Reactant Charging: To a round-bottom flask, add this compound (1.0 eq), the desired aniline derivative (1.1 eq), and a non-protic solvent such as toluene or dioxane.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to act as an acid scavenger for the HCl generated.

  • Reaction Conditions: Heat the mixture to reflux (80-110 °C) and monitor by TLC. The initial reaction would likely be an SN2 displacement of the chloride by the aniline nitrogen.

  • Workup: After the reaction is complete, cool the mixture, filter off any inorganic salts, and wash the filtrate with water and brine.

  • Purification: Dry the organic layer and concentrate in vacuo. The resulting crude product, likely an α-aminoketone or its enamine tautomer, could be purified by column chromatography or recrystallization. Further cyclization to a tetrahydroquinoline derivative might be achievable under acidic conditions.

Conclusion and Future Outlook

2-Chlorocyclohexanone and its derivatives are robust and versatile intermediates in organic synthesis. The Favorskii rearrangement provides a reliable method for synthesizing five-membered rings, while its electrophilic nature allows for the construction of diverse heterocyclic systems. Although the synthetic applications of this compound are not as extensively documented, the principles and protocols established for its parent analog provide a solid framework for its exploration. Researchers using this methylated derivative should anticipate potential differences in reactivity due to steric and electronic effects and should approach protocol development with a mind for optimization. The continued exploration of such building blocks is essential for advancing the synthesis of novel molecules for drug discovery and materials science.

References

  • Warnhoff, E. W.; Martin, D. G.; Johnson, W. S. (1957). 2-Chloro-2-methylcyclohexanone and 2-Methyl-2-cyclohexenone. Organic Syntheses, 37, 8. doi:10.15227/orgsyn.037.0008.
  • NROChemistry. (n.d.). Favorskii Rearrangement.
  • Professor Dave Explains. (2022, January 26). The Favorskii Rearrangement. YouTube.
  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530–1534. doi:10.1021/acs.orglett.0c04056.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Application Notes and Protocols: 2-Chloro-6-methylcyclohexanone as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 2-Chloro-6-methylcyclohexanone

In the landscape of organic synthesis, α-haloketones are esteemed as highly versatile intermediates, prized for their dual electrophilic nature that enables a diverse array of chemical transformations.[1] The presence of both an electrophilic carbonyl carbon and an α-carbon bearing a halogen atom sets the stage for a rich reactivity profile, particularly in the construction of complex heterocyclic scaffolds that form the core of many pharmaceuticals, agrochemicals, and functional materials.[1][2]

Among this valuable class of compounds, this compound emerges as a particularly intriguing building block. Its cyclic structure and the presence of a methyl group introduce stereochemical considerations and offer pathways to a range of substituted, fused, and spirocyclic heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for the synthesis of various heterocycles. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the interplay between its two electrophilic centers. Nucleophiles can attack either the carbonyl carbon or the α-carbon, leading to a variety of outcomes. Furthermore, the presence of α'-protons allows for the formation of an enolate, which can participate in intramolecular reactions.

A key transformation of cyclic α-haloketones is the Favorskii rearrangement , which facilitates a ring contraction.[3][4] This reaction, typically conducted in the presence of a base, proceeds through a cyclopropanone intermediate to yield a carboxylic acid derivative with a smaller ring system.[3] This pathway is particularly relevant for this compound, offering a route to functionalized cyclopentane derivatives, which can serve as precursors for further heterocyclic synthesis.

Beyond the Favorskii rearrangement, this compound is an excellent substrate for condensation reactions with a variety of dinucleophiles to construct six-membered heterocyclic rings.[5] For instance, its reaction with 1,2-diamines, such as o-phenylenediamine, provides a direct route to benzodiazepine or quinoxaline derivatives, depending on the reaction conditions and the nature of the diamine.[6][7] Similarly, reactions with thioamides or thioureas are foundational for the synthesis of thiazole-containing compounds.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. While various methods exist for the chlorination of ketones, the direct chlorination of 2-methylcyclohexanone offers a straightforward approach to obtaining this compound. It is important to note that this reaction can yield a mixture of isomers, including 2-chloro-2-methylcyclohexanone.[6] Therefore, careful purification is essential to obtain the desired product.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the chlorination of cyclic ketones.[1]

Materials:

  • 2-Methylcyclohexanone

  • Chlorine gas (Cl₂)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube connected to a trap, combine 2-methylcyclohexanone (1 mole equivalent) and water.

  • Cool the flask in an ice bath and begin stirring.

  • Bubble chlorine gas (approximately 1.1 mole equivalents) through the mixture at a rate that allows for its absorption.

  • After the addition of chlorine is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water, followed by saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Note: The isomeric purity of the product should be assessed by techniques such as GC-MS or NMR spectroscopy.

Application in Heterocycle Synthesis

Synthesis of Tetrahydro-methyl-quinoxalines

Quinoxalines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of an α-haloketone with an o-phenylenediamine is a classical and efficient method for their synthesis.[6] In this reaction, the α-haloketone serves as a surrogate for a 1,2-dicarbonyl compound.

Quinoxaline_Synthesis start This compound + o-Phenylenediamine intermediate1 Initial Adduct Formation start->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tautomerization intermediate3 Dehydration intermediate2->intermediate3 Proton Transfer product Tetrahydro-methyl-quinoxaline Derivative intermediate3->product Elimination of H₂O

Protocol 2: Synthesis of a Tetrahydro-methyl-quinoxaline Derivative

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol (EtOH)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve this compound (1 mole equivalent) in ethanol in a round-bottom flask.

  • Add o-phenylenediamine (1 mole equivalent) to the solution.

  • Add triethylamine (1.1 mole equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Entryα-HaloketoneDiamineBaseSolventTime (h)Temp (°C)Expected Product
1This compoundo-PhenylenediamineEt₃NEtOH6RefluxTetrahydro-methyl-quinoxaline
Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring, a key motif in numerous bioactive molecules. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Thiazole_Synthesis start This compound + Thioamide intermediate1 S-Alkylation start->intermediate1 SN2 Reaction intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Nucleophilic Attack by N intermediate3 Dehydration intermediate2->intermediate3 Proton Transfer product Substituted Thiazole intermediate3->product Elimination of H₂O

Protocol 3: Synthesis of a Methyl-cyclohexyl-fused Thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve thiourea (1 mole equivalent) in ethanol.

  • Add this compound (1 mole equivalent) to the solution.

  • Reflux the reaction mixture for 3-5 hours. Monitor by TLC.

  • Cool the mixture to room temperature, which may cause the product to precipitate as a hydrohalide salt.

  • Filter the solid and wash with cold ethanol.

  • To obtain the free base, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography.

Entryα-HaloketoneThio-componentSolventTime (h)Temp (°C)Expected Product
1This compoundThioureaEtOH4Reflux2-Amino-4-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole
Favorskii Rearrangement for Ring Contraction

The Favorskii rearrangement is a powerful tool for the synthesis of carboxylic acid derivatives from α-haloketones, particularly for inducing ring contraction in cyclic substrates.[3][4]

Favorskii_Rearrangement start This compound enolate Enolate Formation start->enolate Base (e.g., NaOMe) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (e.g., by OMe⁻) cyclopropanone->attack rearrangement Ring Opening attack->rearrangement product Methyl 2-methylcyclopentanecarboxylate rearrangement->product Protonation

Protocol 4: Synthesis of Methyl 2-methylcyclopentanecarboxylate

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.

  • Cool the sodium methoxide solution to 0 °C.

  • Add a solution of this compound (1 mole equivalent) in diethyl ether dropwise to the cooled methoxide solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ester by vacuum distillation.

EntrySubstrateBaseNucleophile/SolventTime (h)Temp (°C)Product
1This compoundNaOMeMeOH160 to RTMethyl 2-methylcyclopentanecarboxylate

Troubleshooting and Considerations

  • Isomeric Purity of Starting Material: As mentioned, the synthesis of this compound can produce isomeric impurities. Incomplete purification can lead to mixtures of products in subsequent reactions. Careful characterization of the starting material is crucial.

  • Reaction Conditions: The outcome of reactions with this compound can be highly dependent on the reaction conditions. For example, the choice of base can influence the competition between substitution, elimination, and rearrangement pathways.

  • Stereochemistry: The presence of a methyl group introduces a chiral center. The reactions described may yield diastereomeric products. The stereochemical outcome should be carefully analyzed, and purification methods may need to be adapted to separate stereoisomers if required.

Conclusion

This compound is a potent and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its unique structural features and reactivity patterns open doors to novel molecular architectures of interest in medicinal chemistry and materials science. By understanding the underlying reaction mechanisms and carefully controlling experimental conditions, researchers can effectively harness the synthetic potential of this valuable intermediate. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration of new synthetic methodologies and the creation of novel heterocyclic entities.

References

  • Nair, V., et al. (2015). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
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  • Selvam, K., & Suresh, M. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ISRN Organic Chemistry, 2012, 801567.
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  • Wang, Q., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014.
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Application Notes & Protocols: Navigating the Reactivity of 2-Chloro-6-methylcyclohexanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methylcyclohexanone is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive α-chloro ketone moiety, allows for a diverse range of transformations dictated by the choice of nucleophile and reaction conditions. This guide provides an in-depth exploration of the primary reaction pathways—nucleophilic substitution (SN2), elimination (E2), Favorskii rearrangement, and direct carbonyl addition. We present detailed mechanistic insights, step-by-step experimental protocols, and data-driven discussions to empower researchers in leveraging this substrate for the synthesis of complex molecular architectures, including substituted cyclohexanones, ring-contracted cyclopentane derivatives, and α,β-unsaturated ketones.

Introduction: The Synthetic Potential of an α-Halo Ketone

α-Halo ketones are a cornerstone of synthetic chemistry, prized for their dual reactivity. The electron-withdrawing nature of the carbonyl group significantly activates the adjacent α-carbon towards nucleophilic attack, making the halogen a facile leaving group in substitution reactions.[1] Concurrently, the carbonyl group itself remains an electrophilic center for nucleophilic addition, and the α-protons exhibit enhanced acidity, paving the way for base-mediated elimination and rearrangement pathways.[2]

This compound, with its chiral center at the C6 position, introduces an element of stereochemical control, influencing the approach of nucleophiles and the stereochemical outcome of the reactions. Understanding the delicate balance between competing reaction pathways is paramount for achieving desired synthetic outcomes. This document serves as a comprehensive guide to these transformations.

Mechanistic Landscape: Competing Pathways

The reaction of this compound with a nucleophile can proceed through several distinct mechanisms. The choice of nucleophile, its basicity, steric bulk, and the reaction conditions (solvent, temperature) determine the predominant pathway.

Direct Nucleophilic Substitution (SN2)

In the presence of a good, non-basic nucleophile, a direct SN2 displacement of the chloride ion can occur. The carbonyl group accelerates this reaction compared to a simple alkyl halide by stabilizing the transition state through orbital overlap.[3]

  • Causality: This pathway is favored by strong nucleophiles that are weak bases (e.g., I⁻, Br⁻, RS⁻, N₃⁻). The reaction proceeds with inversion of stereochemistry at the C2 carbon.

  • Trustworthiness: The success of this reaction relies on minimizing competing elimination and rearrangement reactions by using non-basic nucleophiles and often aprotic solvents.

Caption: E2 elimination pathway to form an α,β-unsaturated ketone.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing an α'-proton, occurring in the presence of a base. [4]It results in a skeletal rearrangement to form a carboxylic acid derivative, typically involving ring contraction in cyclic systems. [5][6]

  • Mechanism: The reaction proceeds through the formation of an enolate at the α' (C6) position, followed by intramolecular SN2 displacement of the chloride to form a strained bicyclic cyclopropanone intermediate. Nucleophilic attack by the base (e.g., alkoxide, hydroxide, or amine) on the carbonyl carbon opens the cyclopropanone ring to form the most stable carbanion, which is then protonated to yield the rearranged product. [7]* Trustworthiness: This is often the dominant pathway when using strong, non-hindered bases like alkoxides (e.g., sodium methoxide) or hydroxides. The choice of nucleophilic base determines the final product: alkoxides yield esters, hydroxides yield carboxylic acids, and amines yield amides. [5]

favorskii_rearrangement A This compound B Enolate Formation (Base abstracts α' proton) A->B C Intramolecular S N 2 B->C D Cyclopropanone Intermediate C->D E Nucleophilic Attack (e.g., by MeO⁻) D->E F Ring Opening (forms stable carbanion) E->F G Protonation F->G H Methyl 2-methylcyclopentanecarboxylate (Ring-contracted product) G->H

Caption: Workflow of the Favorskii Rearrangement.

Nucleophilic Addition to the Carbonyl Group

Highly reactive, non-basic carbon nucleophiles, such as Grignard reagents and organolithiums, can add directly to the carbonyl group. [8][9]This reaction forms a tertiary alcohol.

  • Causality: These powerful nucleophiles react faster with the carbonyl electrophile than they abstract an α-proton or displace the chloride. The stereochemical outcome is often predicted by the Felkin-Anh model, where the nucleophile attacks the carbonyl carbon from the face opposite the largest substituent (the methyl-bearing C6). [8]* Trustworthiness: The reaction must be performed under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources. [10]Low temperatures (-78 °C) are often employed to enhance selectivity and minimize side reactions.

Experimental Protocols & Application Data

The following protocols are representative examples. Researchers should optimize conditions based on their specific substrate and desired scale.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the α-chlorination of ketones. [11][12]

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, add 2-methylcyclohexanone (1.0 eq) dissolved in a suitable solvent (e.g., carbon tetrachloride or dichloromethane).

  • Chlorination: Cool the flask in an ice-water bath. Add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 eq) in the same solvent dropwise via the dropping funnel over 1 hour with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Protocol 2: Favorskii Rearrangement with Sodium Methoxide
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

  • Substrate Addition: Cool the methoxide solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise over 30 minutes.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Workup: Cool the reaction to room temperature and carefully neutralize with 1 M HCl. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent. The resulting crude ester, a mixture of cis- and trans-methyl 2-methylcyclopentanecarboxylate, can be purified by silica gel chromatography.

Protocol 3: Dehydrohalogenation to 2-Methyl-2-cyclohexenone
  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add lithium chloride (LiCl) (1.5 eq) to the solution. [11]The chloride ion acts as a base in this aprotic polar solvent.

  • Reaction: Heat the mixture to 100-110 °C and stir for 3-5 hours. Monitor the formation of the product by GC-MS.

  • Workup: Cool the mixture to room temperature and pour it into a mixture of ether and water.

  • Extraction and Purification: Separate the layers. Extract the aqueous layer with ether. Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting 2-methyl-2-cyclohexenone by vacuum distillation.

Comparative Data of Nucleophilic Reactions

The following table summarizes the expected products and typical conditions for reactions with various nucleophiles.

Nucleophile/BasePredominant MechanismKey ConditionsExpected Major Product(s)
Sodium Iodide (NaI)SN2Acetone, reflux2-Iodo-6-methylcyclohexanone
Sodium Azide (NaN₃)SN2DMF, 50 °C2-Azido-6-methylcyclohexanone
Potassium tert-ButoxideE2THF, 0 °C to RT2-Methyl-2-cyclohexenone
Sodium Methoxide (NaOMe)Favorskii RearrangementMethanol, refluxMethyl 2-methylcyclopentanecarboxylate
Sodium Hydroxide (NaOH)Favorskii RearrangementH₂O/THF, reflux2-Methylcyclopentanecarboxylic acid
Methylamine (CH₃NH₂)Favorskii RearrangementEthanol, refluxN,2-Dimethylcyclopentanecarboxamide
Methylmagnesium BromideCarbonyl AdditionAnhydrous Et₂O, 0 °Ccis- and trans-1,2-dimethylcyclohexan-1-ol

Conclusion

This compound is a synthetically powerful intermediate whose reactivity can be precisely controlled by the judicious choice of nucleophile and reaction conditions. By understanding the mechanistic underpinnings of substitution, elimination, rearrangement, and addition pathways, researchers can effectively navigate its chemical behavior. The protocols and data provided herein offer a robust framework for employing this versatile building block in the synthesis of diverse and complex target molecules, making it a valuable tool for professionals in pharmaceutical development and organic chemistry.

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  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

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The Versatile Role of 2-Chloro-6-methylcyclohexanone in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. 2-Chloro-6-methylcyclohexanone, a readily accessible α-haloketone, has emerged as a powerful and versatile building block, particularly in the synthesis of heterocyclic compounds with therapeutic potential. Its inherent reactivity, stemming from the electrophilic carbonyl carbon and the adjacent carbon bearing a labile chlorine atom, provides a gateway to a diverse array of molecular scaffolds. This guide delves into the practical applications of this compound, with a specific focus on the synthesis of novel antimicrobial agents, providing detailed protocols and insights for researchers in drug discovery and development.

Introduction: The Chemical Utility of an α-Haloketone

This compound (C₇H₁₁ClO) is a cyclic ketone characterized by a chlorine atom at the α-position to the carbonyl group and a methyl substituent at the 6-position.[1][2] This structural arrangement is key to its utility in medicinal chemistry. The electron-withdrawing nature of the carbonyl group activates the α-carbon, making the chlorine atom a good leaving group for nucleophilic substitution reactions. This reactivity is the cornerstone of its application in constructing heterocyclic systems.

One of the most significant applications of α-haloketones like this compound is in the renowned Hantzsch thiazole synthesis.[3][4][5] This reaction provides a straightforward and efficient route to synthesize thiazole derivatives, a class of heterocyclic compounds that are prevalent in a multitude of FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[6][7][8][9][10][11][12]

Core Application: Synthesis of 2-Amino-4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazoles

A prime example of the utility of this compound is its role as a precursor in the synthesis of 2-amino-4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazoles. These compounds are of significant interest due to their structural similarity to other biologically active benzothiazole derivatives.[12][13][14] The fusion of the thiazole ring to a substituted cyclohexane moiety offers opportunities for structural diversification to modulate pharmacokinetic and pharmacodynamic properties.

The synthesis proceeds via a classic Hantzsch-type condensation reaction with a thiourea derivative. The general reaction mechanism involves the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom, followed by an intramolecular condensation between the amino group and the carbonyl group of the cyclohexanone ring, leading to the formation of the fused thiazole ring system.

Below is a detailed protocol for the synthesis of 2-amino-4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, a representative example of this class of compounds.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Objective: To synthesize 2-amino-4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Melting point apparatus

  • Instrumentation for spectral analysis (FT-IR, ¹H-NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10 mmol, 1.47 g) and thiourea (e.g., 12 mmol, 0.91 g).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until the effervescence ceases.

    • Reduce the volume of ethanol using a rotary evaporator.

    • The resulting precipitate is the crude product.

  • Purification:

    • Collect the crude product by filtration and wash it with cold distilled water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain a pure crystalline solid.

  • Drying and Characterization:

    • Dry the purified product in a desiccator over a suitable drying agent.

    • Determine the melting point of the purified compound.

    • Characterize the structure of the synthesized 2-amino-4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole using FT-IR, ¹H-NMR, and Mass Spectrometry.

Expected Outcome: The reaction should yield a solid product. The purity and yield can be determined after purification and characterization.

Visualization of the Synthetic Pathway

Hantzsch_Thiazole_Synthesis reagent1 This compound reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) reagent1->reaction + reagent2 Thiourea reagent2->reaction + product 2-Amino-4-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole reaction->product

Caption: Hantzsch synthesis of a tetrahydrobenzothiazole.

Application Notes: Antimicrobial and Antifungal Potential

The synthesized 2-amino-4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives are promising candidates for antimicrobial and antifungal drug discovery. The thiazole nucleus is a well-established pharmacophore in many antimicrobial agents.[6][7][8][9][10] The mechanism of action of thiazole-containing antifungals often involves the inhibition of key fungal enzymes, such as cytochrome P450 demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[15]

Screening Protocol for Antimicrobial Activity:

A preliminary assessment of the antimicrobial activity of the synthesized compounds can be performed using the agar well diffusion method against a panel of pathogenic bacteria and fungi.

Materials:

  • Synthesized 2-amino-4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar and Sabouraud dextrose agar

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole) for positive control

  • Solvent (e.g., DMSO) for dissolving the compounds

  • Sterile Petri dishes, micropipettes, and other standard microbiology lab equipment

Procedure:

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria and Sabouraud dextrose agar for fungi and pour them into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganisms onto the surface of the agar plates.

  • Well Preparation: Create wells of uniform diameter in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control (DMSO alone) should also be included.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Data Interpretation:

The antimicrobial activity is determined by comparing the zone of inhibition of the test compounds with that of the standard drugs. Further quantitative analysis, such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), can be performed using broth microdilution methods to establish the potency of the active compounds.[13]

Structure-Activity Relationship (SAR) Insights:

The 2-amino-4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold provides ample opportunities for SAR studies. Modifications at the 2-amino group, for instance, by acylation or the introduction of different substituents, can significantly influence the biological activity. Furthermore, derivatization of the tetrahydrobenzothiazole ring can be explored to enhance potency and selectivity.

Workflow for Synthesis and Screening

Workflow start Start: this compound synthesis Hantzsch Thiazole Synthesis with Thiourea start->synthesis purification Purification by Recrystallization synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization screening Antimicrobial & Antifungal Screening (Agar Well Diffusion) characterization->screening mic_mbc MIC & MBC/MFC Determination screening->mic_mbc sar Structure-Activity Relationship (SAR) Studies mic_mbc->sar

Caption: Workflow from synthesis to biological evaluation.

Conclusion and Future Directions

This compound serves as an exemplary starting material in medicinal chemistry, facilitating the efficient synthesis of novel heterocyclic compounds. The protocol detailed herein for the synthesis of 2-amino-4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazoles highlights its utility in generating scaffolds with significant potential as antimicrobial and antifungal agents. The straightforward synthetic route and the amenability of the product to further chemical modification make this an attractive platform for the development of new therapeutics. Future research should focus on the synthesis of a library of derivatives and a comprehensive evaluation of their biological activities to establish clear structure-activity relationships, paving the way for the discovery of potent and selective antimicrobial agents.

References

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • EVREN, A. E., DAWBAA, S., NUHA, D., YAVUZ, Ş. A., & GÜZEL, E. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692.
  • Łączkowski, K. Z., Misiura, K., Wujec, M., & Paneth, P. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 1-11.
  • Low, J. L., & Ferguson, J. W. (2018). Crystal structures of 2-amino-4, 4, 7, 7-tetramethyl-4, 5, 6, 7-tetrahydro-1, 3-benzothiazol-3-ium benzoate and 2-amino-4, 4, 7, 7-tetramethyl-4, 5, 6, 7-tetrahydro-1, 3-benzothiazol-3-ium picrate (2, 4, 6-trinitrophenolate).
  • Borcea, A. M., Oniga, O., & Tiperciuc, B. (2021).
  • Nagel, K. M. (2024). Thiazole antifungals. Salem Press Encyclopedia of Health.
  • Tasaka, A., Tamura, N., Matsushita, Y. I., Yoshii, H., Teranishi, H., Satoh, T., ... & Hayashi, R. (1998). Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives. Chemical and pharmaceutical bulletin, 46(4), 623-630.
  • Hassan, H. M., El-Haddad, A. F., Kora, F. A., & El-Naggar, A. M. (2010). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME AMINO ACID DERIVATIVES OF 2-AMINO-4-METHYLTHIAZOLE. Analele UniversităŃii din Bucureşti, 19(2), 23-30.
  • Sahu, S. K., Banerjee, M., Samant, M., & Behera, C. (2012). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles.
  • PubChem. (n.d.). 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-.
  • Kumar, A., & Aggarwal, N. (2013). Synthesis, in vitro antibacterial and antifungal evaluations of 2-amino-4-(1-naphthyl)-6-arylpyrimidines. Bioorganic & medicinal chemistry letters, 23(16), 4640-4643.
  • Chemical Synthesis Database. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2014). Batch and Continuous Flow Preparation of Hantzsch 1, 4-Dihydropyridines under Microwave Heating and Simultaneous Real. Molecules, 19(7), 9985-9997.
  • Filipan-Litvić, M., Litvić, M., Cepanec, I., & Vinković, V. (2007). Hantzsch synthesis of 2, 6-dimethyl-3, 5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1, 4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3, 5-bis (o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546-2558.
  • Malik, J. K., Manvi, F. V., Nanjwade, B. K., & Singh, S. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Google Patents. (n.d.). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • PubChem. (n.d.). This compound.

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Application Note: A Detailed Protocol for the Favorskii Rearrangement of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Favorskii rearrangement is a powerful and classic transformation in organic synthesis, primarily involving the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives.[1][2] A key application of this reaction, particularly for cyclic α-halo ketones, is its ability to effect a ring contraction.[3][4] This application note provides a detailed experimental procedure for the Favorskii rearrangement of 2-chloro-6-methylcyclohexanone, a reaction that transforms a six-membered ring into a five-membered ring, yielding cis-cyclopentane-1-carboxylic acid. This guide is designed for researchers and scientists in organic chemistry and drug development, offering not just a protocol but also the underlying mechanistic principles and practical insights for successful execution.

Mechanistic Insights: The Rationale Behind the Rearrangement

Understanding the reaction mechanism is paramount to troubleshooting and adapting the protocol. The rearrangement of this compound proceeds through a strained cyclopropanone intermediate, a pathway supported by extensive studies, including isotope labeling experiments.[1][4][5]

The key mechanistic steps are as follows:

  • Enolate Formation: A strong base, such as sodium hydroxide, abstracts an acidic α'-proton from the carbon bearing the methyl group. This deprotonation forms an enolate ion.[3][6]

  • Cyclopropanone Intermediate: The formed enolate undergoes an intramolecular nucleophilic attack on the carbon atom bonded to the chlorine, displacing the chloride ion. This 1,3-elimination results in the formation of a highly strained, bicyclic cyclopropanone intermediate.[4][5]

  • Nucleophilic Attack: The hydroxide nucleophile attacks the carbonyl carbon of the cyclopropanone intermediate. This opens the carbonyl to form a tetrahedral intermediate.[6]

  • Ring Opening: The unstable tetrahedral intermediate collapses, reforming the carbonyl group. This forces the cleavage of one of the internal bonds of the former three-membered ring. The ring opens to form the more stable carbanion, which is then rapidly protonated by a solvent molecule (like water) to give the final carboxylate product.[3][4] Subsequent acidification during the work-up yields the final carboxylic acid.

The stereochemistry of the starting material and the reaction conditions can influence the stereochemical outcome of the product. The established product for this reaction is predominantly the cis-isomer.

Reaction Mechanism Visualization

The following diagram illustrates the step-by-step molecular transformation.

Favorskii_Mechanism Favorskii Rearrangement of this compound sub This compound enolate Enolate Intermediate sub->enolate + OH⁻ - H₂O cyclopropanone Bicyclic Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 - Cl⁻ tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + OH⁻ carboxylate Carboxylate Anion tetrahedral->carboxylate Ring Opening product cis-Methylcyclopentane- carboxylic Acid carboxylate->product + H₃O⁺ (Work-up)

Caption: Reaction pathway from α-halo ketone to carboxylic acid.

Experimental Protocol

This protocol details the synthesis of cis-6-methylcyclohexanecarboxylic acid from this compound.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)Molar Eq.Notes
This compound146.625.00 g34.11.0Starting material. Handle in a fume hood.
Sodium Hydroxide (NaOH)40.005.46 g136.54.0Strong base. Corrosive.
1,4-Dioxane88.1150 mL--Solvent.
Deionized Water18.0225 mL--Co-solvent for NaOH.
Diethyl Ether (anhydrous)74.12~200 mL--Extraction solvent. Flammable.
Hydrochloric Acid (HCl), concentrated36.46As needed--For acidification. Corrosive.
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed--Drying agent.
Brine (saturated NaCl solution)-~50 mL--For washing during extraction.
Step-by-Step Procedure

Part 1: Reaction Setup and Execution

  • Prepare the Base Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 5.46 g (136.5 mmol) of sodium hydroxide in 25 mL of deionized water. Causality: A concentrated aqueous solution of NaOH is prepared to act as both the base and the nucleophile.

  • Add Solvent: To the stirred sodium hydroxide solution, add 50 mL of 1,4-dioxane.

  • Heat the Mixture: Heat the mixture to reflux (approximately 85-90 °C) using a heating mantle and a temperature controller. Causality: Heating the reaction increases the rate of both the enolate formation and the subsequent rearrangement.

  • Substrate Addition: Dissolve 5.00 g (34.1 mmol) of this compound in 15 mL of 1,4-dioxane. Add this solution dropwise from the dropping funnel to the refluxing base solution over 30 minutes. Insight: A slow, dropwise addition helps to control the reaction rate and maintain a steady reflux, preventing potential side reactions.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired, by taking small aliquots, quenching them, and spotting on a silica plate.

Part 2: Work-up and Isolation

  • Cooling: After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Then, cool the flask further in an ice-water bath.

  • Dilution: Dilute the cooled mixture with 100 mL of deionized water. This will dissolve the sodium carboxylate salt and any remaining sodium hydroxide.

  • Extraction of Impurities: Transfer the diluted mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting material or neutral byproducts. The desired carboxylate salt will remain in the aqueous layer.

  • Acidification: Return the aqueous layer to the flask and cool it in an ice-water bath. Slowly and carefully add concentrated hydrochloric acid while stirring until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of the carboxylic acid should form. Causality: Acidification protonates the water-soluble sodium carboxylate, converting it into the free carboxylic acid, which has limited solubility in water but is soluble in organic solvents.

  • Product Extraction: Transfer the acidified mixture back to the separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The carboxylic acid product will move into the organic phase.

  • Washing and Drying: Combine the organic extracts. Wash the combined organic layer with 50 mL of brine to remove the bulk of dissolved water.[7] Dry the organic layer over anhydrous sodium sulfate. Insight: The brine wash prevents the formation of emulsions and aids in the separation of the layers.

  • Solvent Removal: Filter off the sodium sulfate and transfer the filtrate to a round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude product.

Part 3: Purification and Characterization

  • Purification: The crude product, cis-6-methylcyclohexanecarboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes or water) or by silica gel flash column chromatography if necessary.[7]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the structure and stereochemistry.

    • ¹³C NMR: To confirm the number and types of carbon atoms.

    • IR Spectroscopy: To identify the characteristic broad O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid.

    • Mass Spectrometry: To confirm the molecular weight of the product (C₇H₁₂O₂ = 128.17 g/mol ).

The expected yield for this reaction is typically in the range of 70-85%.[7]

Workflow Visualization

Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_base 1. Prepare NaOH solution in Dioxane/Water heat 2. Heat to Reflux prep_base->heat add_ketone 3. Add 2-Chloro-6-methyl- cyclohexanone solution heat->add_ketone reflux 4. Reflux for 3 hours add_ketone->reflux cool 5. Cool reaction mixture reflux->cool extract_impurities 6. Extract neutral impurities with Ether cool->extract_impurities acidify 7. Acidify aqueous layer with HCl (pH ~2) extract_impurities->acidify extract_product 8. Extract product with Ether acidify->extract_product wash_dry 9. Wash with Brine & Dry over Na₂SO₄ extract_product->wash_dry evaporate 10. Evaporate solvent wash_dry->evaporate purify 11. Purify crude product (Recrystallization/Chromatography) evaporate->purify analyze 12. Characterize via NMR, IR, MS purify->analyze

Caption: General experimental workflow for the Favorskii rearrangement.

References

  • NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry.
  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Organic Chemistry Portal.
  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry.
  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement.
  • Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia.
  • Chemist Wizards. (2024). Favorskii Rearrangement. Chemist Wizards.
  • Myers, A. G. (n.d.). Anionic Ring Contractions: Favorskii Rearrangement. Andrew G Myers Research Group, Harvard University.
  • Slideshare. (n.d.). Favorskii Rearrangement reactions.
  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement. YouTube.
  • Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry.
  • Organic Chemistry Reaction. (n.d.). Favorskii Rearrangement.

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The Strategic Application of 2-Chloro-6-methylcyclohexanone in the Synthesis of Complex Natural Products: A Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in natural product synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. Among the vast arsenal of chemical building blocks, 2-chloro-6-methylcyclohexanone emerges as a highly versatile and reactive scaffold. Its inherent functionalities—a ketone for nucleophilic addition and enolate formation, a chlorine atom as a leaving group, and a methyl group for stereochemical influence—provide a powerful platform for the construction of intricate molecular architectures. This guide delves into the strategic applications of this compound, offering detailed protocols and mechanistic insights for its use in the synthesis of natural product cores.

The Versatility of this compound: A Chemist's Perspective

The utility of this compound stems from its ability to undergo a variety of transformations, primarily driven by the interplay between the ketone and the alpha-chloro substituent. This arrangement facilitates reactions such as the Favorskii rearrangement for ring contraction to functionalized cyclopentanes, and various annulation strategies to construct bicyclic and polycyclic systems. The presence of the methyl group introduces an element of stereocontrol, which is paramount in the synthesis of chiral natural products.

Application in the Synthesis of Bicyclic Terpenoid Cores via Robinson Annulation

A significant application of this compound lies in its potential as a precursor in Robinson annulation reactions to generate bicyclic systems, which are common motifs in terpenoid natural products. The following protocol outlines a hypothetical, yet chemically sound, approach to a functionalized decalin system, a core structure in many bioactive terpenes.

Table 1: Reaction Parameters for the Synthesis of a Decalin Core
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Enamine FormationPyrrolidine, p-TsOH (cat.)Toluene110 (Dean-Stark)4~95
2Michael AdditionMethyl vinyl ketoneAcetonitrile2512~80
3Intramolecular Aldol Condensation/DehydrationAcetic AcidToluene1106~75
Experimental Protocol: Synthesis of a Bicyclic Enone

Step 1: Enamine Formation from this compound

  • To a solution of this compound (1.0 eq) in toluene, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which is used in the next step without further purification.

Causality: The formation of the enamine serves to activate the cyclohexanone ring for the subsequent Michael addition at the less substituted α-position, directing the regioselectivity of the annulation.

Step 2: Michael Addition with Methyl Vinyl Ketone

  • Dissolve the crude enamine from Step 1 in acetonitrile.

  • Add methyl vinyl ketone (1.5 eq) dropwise at room temperature with stirring.

  • Stir the reaction mixture for 12 hours.

Causality: The enamine acts as a soft nucleophile, favoring 1,4-conjugate addition to the Michael acceptor (methyl vinyl ketone), which is a key C-C bond-forming step in the Robinson annulation sequence.[1]

Step 3: Intramolecular Aldol Condensation and Dehydration

  • To the reaction mixture from Step 2, add a solution of acetic acid in toluene.

  • Heat the mixture to reflux for 6 hours to facilitate both the hydrolysis of the enamine and the subsequent intramolecular aldol condensation and dehydration.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bicyclic enone.

Causality: The acidic workup first hydrolyzes the enamine back to the ketone and then catalyzes the intramolecular aldol reaction, followed by dehydration to yield the thermodynamically stable α,β-unsaturated ketone.[2]

Diagram 1: Robinson Annulation Workflow

G A This compound B Enamine Formation (Pyrrolidine, p-TsOH) A->B C Intermediate Enamine B->C D Michael Addition (Methyl Vinyl Ketone) C->D E Adduct D->E F Hydrolysis, Aldol Condensation & Dehydration (H+) E->F G Bicyclic Enone Core F->G

Caption: Workflow for the Robinson Annulation.

Application in the Synthesis of Functionalized Cyclopentanes via Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones is a powerful method for ring contraction, providing access to highly functionalized carboxylic acid derivatives.[3] In the case of this compound, this reaction can be employed to synthesize substituted cyclopentanecarboxylic acids, which are valuable precursors for prostaglandins and other cyclopentanoid natural products.

Table 2: Reaction Parameters for the Favorskii Rearrangement
StepReactionBaseSolventTemperature (°C)Time (h)Product
1Favorskii RearrangementSodium methoxideMethanol658Methyl 2-methylcyclopentanecarboxylate
Experimental Protocol: Synthesis of a Cyclopentane Derivative
  • To a solution of sodium methoxide (1.5 eq) in methanol, add a solution of this compound (1.0 eq) in methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the mixture to room temperature and neutralize with 1 M HCl.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield methyl 2-methylcyclopentanecarboxylate.

Causality: The base abstracts a proton from the α'-carbon to form an enolate, which then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the methoxide at the carbonyl carbon and ring-opening leads to the formation of the more stable carbanion, which is then protonated to give the cyclopentane ester product.[1]

Diagram 2: Favorskii Rearrangement Mechanism

G cluster_0 Reaction Pathway A This compound B Enolate Formation (NaOMe) A->B -H+ C Cyclopropanone Intermediate B->C -Cl- D Nucleophilic Attack (MeO-) C->D E Ring Opening D->E F Protonation E->F +H+ G Methyl 2-methylcyclopentanecarboxylate F->G

Caption: Mechanism of the Favorskii Rearrangement.

Conclusion

This compound represents a powerful and versatile building block in the synthetic chemist's toolkit. While direct, documented total syntheses of natural products commencing from this specific starting material are not widespread in readily accessible literature, its potential is undeniable. The protocols and mechanistic discussions presented herein for Robinson annulation and Favorskii rearrangement serve as a foundational guide for researchers to explore its application in the synthesis of complex terpenoid and cyclopentanoid natural products. The strategic manipulation of its inherent reactivity, guided by a sound understanding of reaction mechanisms, will undoubtedly unlock new and efficient pathways to novel bioactive molecules.

References

  • Favorskii, A. Y. J. Russ. Phys. Chem. Soc.1894, 26, 559.
  • Robinson, R. J. Chem. Soc.1935, 1079.
  • Heathcock, C. H. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 133-179.
  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 629-682.

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Application Notes & Protocols: 2-Chloro-6-methylcyclohexanone as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis and application of 2-chloro-6-methylcyclohexanone. This halogenated cyclic ketone serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably as a structural precursor to the arylcyclohexylamine class of anesthetics. We present a validated protocol for the synthesis of the title compound via electrophilic chlorination of 2-methylcyclohexanone, followed by a comprehensive case study on its application in the synthesis of N-methylated aminocyclohexanones, a core step in the production of ketamine and its analogs. The protocols are supported by mechanistic insights, process optimization data, safety guidelines, and illustrative diagrams to ensure both clarity and reproducibility in a laboratory setting.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to achieving efficient, scalable, and cost-effective manufacturing routes. This compound (C₇H₁₁ClO, Molar Mass: 146.61 g/mol ) is an alpha-haloketone that has emerged as a valuable building block.[1][2] Its utility stems from the two reactive centers: the carbonyl group and the adjacent carbon atom bearing a chlorine atom. The chlorine atom acts as an effective leaving group, making the alpha-carbon susceptible to nucleophilic attack, which is the cornerstone of its application in building more complex molecular architectures.

The primary therapeutic class of drugs derived from this intermediate is the arylcyclohexylamines, which includes the widely used dissociative anesthetic, ketamine.[3][4] The synthesis of these compounds often involves the formation of an α-amino ketone, a transformation for which this compound is an ideal precursor. This guide will elucidate the foundational chemistry and provide practical, step-by-step protocols for its synthesis and subsequent elaboration.

Synthesis of this compound

The most direct and common method for preparing α-chloro ketones is the electrophilic chlorination of the parent ketone at the α-position. The reaction proceeds via an enol or enolate intermediate. The starting material, 2-methylcyclohexanone, can be commercially sourced or synthesized via the catalytic hydrogenation of o-cresol.[5] The following protocol is adapted from a well-established procedure for the chlorination of cyclohexanone, optimized for the methylated analog.[6]

Synthesis Workflow

The overall process involves the controlled introduction of chlorine gas into an aqueous suspension of 2-methylcyclohexanone, followed by extraction and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor: 2-Methylcyclohexanone + Water B Cool to 0-5°C (Ice Bath) A->B C Introduce Chlorine Gas (Cl₂) (Controlled Rate) B->C D Monitor Reaction (e.g., GC/TLC) C->D E Phase Separation (Aqueous vs. Organic) D->E F Extract Aqueous Layer (with Diethyl Ether) E->F G Combine & Wash Organic Layers F->G H Dry over Na₂SO₄ G->H I Solvent Removal (Rotary Evaporation) H->I J Vacuum Distillation I->J K Collect Product Fraction (this compound) J->K

Caption: Workflow for the Synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 2-Methylcyclohexanone (1.0 mol, 112.17 g)

  • Deionized Water (400 mL)

  • Chlorine (Cl₂) gas (1.05 mol, ~74.5 g)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 1 L three-necked round-bottomed flask

  • Mechanical stirrer

  • Gas inlet tube

  • Gas outlet tube connected to a scrubber (e.g., NaOH solution)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus for vacuum distillation

Procedure:

  • Setup: Assemble the 1 L flask with the mechanical stirrer, gas inlet tube extending below the liquid surface, and the gas outlet. Place the flask in an ice bath.

  • Charging the Reactor: Charge the flask with 2-methylcyclohexanone (1.0 mol) and deionized water (400 mL).

  • Reaction Initiation: Begin vigorous stirring to create a fine suspension. Start a slow stream of chlorine gas into the mixture. The rate of addition should be controlled to maintain the reaction temperature between 5-10°C.

    • Causality Note: The reaction is exothermic. Maintaining a low temperature minimizes the formation of dichlorinated and other side products. Vigorous stirring is essential to maximize the interfacial area between the organic ketone and the aqueous phase where the reaction occurs.

  • Monitoring: Continue chlorine addition until the theoretical amount has been added (approx. 45-60 minutes). The reaction progress can be monitored by taking small aliquots, extracting with ether, and analyzing by GC.

  • Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. The denser layer of crude this compound will separate at the bottom. Separate this organic layer.

  • Extraction: Extract the remaining aqueous layer three times with 50 mL portions of diethyl ether to recover any dissolved product.

  • Washing: Combine the initial organic layer with the ether extracts. Wash the combined organic phase once with 100 mL of water and then once with 100 mL of saturated brine solution to remove water-soluble impurities.

    • Causality Note: The brine wash helps to break any emulsions and further removes water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate for at least 30 minutes. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate on a rotary evaporator to remove the diethyl ether. The resulting crude oil is then purified by vacuum distillation. Collect the fraction corresponding to this compound.

Process Parameters and Expected Results
ParameterValue / ConditionRationale
Stoichiometry1.05 eq. of Cl₂A slight excess of the chlorinating agent ensures complete conversion of the starting material.
Temperature5-10 °CMinimizes side product formation and ensures selectivity for mono-chlorination.
SolventWaterAn inexpensive and safe medium that facilitates the reaction.
PurificationVacuum DistillationRequired to separate the product from unreacted starting material and dichlorinated byproducts.
Expected Yield 65-75% Typical yield for α-chlorination of cyclic ketones under these conditions.[6]

Application in Pharmaceutical Synthesis: Pathway to Anesthetics

This compound is a pivotal intermediate for constructing the core of arylcyclohexylamine anesthetics like ketamine and tiletamine. The key transformation is the reaction of the α-chloro ketone with a primary amine, which installs the crucial nitrogen atom.

Case Study: Synthesis of a 2-(Methylamino)-6-methylcyclohexanone Intermediate

This protocol details the nucleophilic substitution reaction with methylamine, which is the foundational step for producing ketamine analogs.

Caption: Nucleophilic substitution to form the α-amino ketone core.

Detailed Amination Protocol

Materials:

  • This compound (0.5 mol, 73.3 g)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF, 1.5 mol, 3 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (0.75 mol, 103.6 g)

  • Tetrahydrofuran (THF), anhydrous (500 mL)

Procedure:

  • Setup: In a 1 L round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium carbonate (0.75 mol) in anhydrous THF (500 mL).

  • Reagent Addition: Add the methylamine solution (1.5 mol) to the stirred suspension.

  • Substrate Addition: Slowly add a solution of this compound (0.5 mol) in 100 mL of THF to the reaction mixture at room temperature over 30 minutes.

    • Causality Note: A strong, non-nucleophilic base like K₂CO₃ is used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. Using an excess of the amine also helps to drive the reaction to completion and can act as a base.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(methylamino)-6-methylcyclohexanone.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation, depending on its physical properties.

Self-Validation Note: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity before use in subsequent steps.

Elaboration to Arylcyclohexylamine Drugs

The synthesis of a final drug product like ketamine is a multi-step process. While several routes exist, a common strategy involves the reaction of an appropriate ketone with an amine and subsequent rearrangement.[7][8] For example, the Stevens method for ketamine synthesis involves the reaction of 2-chlorophenyl cyclopentyl ketone with bromine, followed by reaction with methylamine and a thermal rearrangement.[7]

The intermediate synthesized in section 3.2, 2-(methylamino)-6-methylcyclohexanone, is a structural analog of the core of ketamine. To complete the synthesis of a ketamine-like molecule, an aryl group (such as the 2-chlorophenyl group) would need to be introduced at the C2 position, a step typically achieved via a Grignard reaction on a different precursor followed by rearrangement.

Safety, Handling, and Storage

  • Hazards: this compound is an α-halo ketone. This class of compounds are typically lachrymators (tear-inducing) and are considered alkylating agents. They should be treated as toxic and corrosive.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

Conclusion

This compound is a versatile and highly valuable intermediate for pharmaceutical research and development. The protocols provided herein for its synthesis and subsequent amination offer a robust and reproducible pathway to key precursors for the arylcyclohexylamine class of anesthetics. A thorough understanding of the reaction mechanisms and careful adherence to the described procedures and safety precautions are essential for successful and safe laboratory execution.

References

  • Chemical Synthesis Database. (2025). This compound.
  • Journal of Chemical Sciences. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Indian Academy of Sciences.
  • Organic Syntheses. 2-chlorocyclohexanone.
  • SciSpace. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.
  • Google Patents. (1999). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • Giri, S., Chakraborty, A., & Adhikari, T. (2024). Pharmacological role and different routes of synthesis of ketamine: a general anesthetic - a mini review. ResearchGate.
  • ResearchGate. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.
  • PubChem. This compound. National Center for Biotechnology Information.

Sources

Enantioselective synthesis of 2-Chloro-6-methylcyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enantioselective Synthesis of 2-Chloro-6-methylcyclohexanone Derivatives

Authored by: A Senior Application Scientist

Abstract

Chiral α-chloro ketones are invaluable building blocks in synthetic organic chemistry, serving as versatile precursors for a wide array of pharmaceuticals and complex natural products. The controlled introduction of a chlorine atom at a stereogenic center adjacent to a carbonyl group, particularly in cyclic systems like cyclohexanone, presents a significant synthetic challenge. This document provides a detailed guide on the enantioselective synthesis of this compound derivatives. We will delve into the predominant and highly successful organocatalytic strategies, explaining the mechanistic underpinnings of enamine catalysis. This guide offers field-proven insights, step-by-step experimental protocols, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral α-Halogenated Ketones

The α-functionalization of carbonyl compounds is a cornerstone of modern organic synthesis. Among these transformations, the asymmetric α-halogenation of ketones provides access to chiral synthons of high value.[1][2][3][4] The resulting α-haloketones are powerful intermediates; the halogen can act as a leaving group in nucleophilic substitution reactions or influence the reactivity of the adjacent carbonyl group. Specifically, the this compound scaffold contains two contiguous stereocenters, the control of which is crucial for the synthesis of biologically active molecules. The development of direct, catalytic, and enantioselective methods for their synthesis is therefore a high-priority research area. Organocatalysis, particularly through enamine activation, has emerged as a premier strategy to achieve this transformation with high efficiency and stereocontrol.[1]

Core Strategy: Asymmetric Organocatalysis via Enamine Intermediates

The most robust and widely adopted method for the enantioselective α-chlorination of ketones relies on enamine catalysis. This approach avoids the use of pre-formed enolates and expensive transition-metal catalysts, offering a more practical and often more selective alternative.

The Catalytic Cycle

The mechanism involves the reversible formation of a chiral enamine intermediate from the parent ketone (6-methylcyclohexanone) and a chiral secondary amine catalyst, such as a proline derivative or a MacMillan-type imidazolidinone.[1][5][6] This enamine, being electron-rich, acts as a nucleophile and attacks an electrophilic chlorine source. The chiral environment created by the catalyst sterically shields one face of the enamine, directing the chlorinating agent to the other face, thus inducing asymmetry. Subsequent hydrolysis of the resulting iminium ion releases the optically active α-chloro ketone and regenerates the catalyst to complete the cycle.

Key Reaction Components
  • The Substrate (6-Methylcyclohexanone): This prochiral ketone has two non-equivalent α-positions. The reaction's regioselectivity is a key consideration. Under thermodynamic control, enamine formation typically occurs at the more substituted carbon (C-6), but kinetic control can favor the less substituted C-2 position. However, for chlorination, the reaction proceeds via the more stable enamine, leading to chlorination at the 2-position.

  • The Chiral Catalyst: The choice of catalyst is paramount for achieving high enantioselectivity.

    • Proline and its Derivatives: L-proline is a simple, inexpensive, and effective catalyst for various α-functionalization reactions.[5][6][7] More complex derivatives, such as diphenylprolinol silyl ethers, often provide superior stereocontrol.

    • Imidazolidinones (MacMillan Catalysts): These catalysts are renowned for their ability to mediate highly enantioselective reactions with a broad range of substrates and electrophiles.[2][3][4]

  • The Electrophilic Chlorine Source: The ideal reagent should be easy to handle, stable, and reactive enough to chlorinate the enamine intermediate without promoting side reactions.

    • N-Chlorosuccinimide (NCS): This is the most commonly used chlorine source due to its crystalline nature, stability, and moderate reactivity.[8][9]

    • Perchlorinated Quinones: These have also been employed successfully as potent electrophilic chlorinating agents in specific catalytic systems.[2][3]

Visualization of Key Processes

Enamine Catalytic Cycle

Enamine_Catalytic_Cycle Catalytic Cycle for α-Chlorination cluster_cycle Catalytic Cycle for α-Chlorination Ketone 6-Methylcyclohexanone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst (R₂NH) Iminium Iminium Ion Enamine->Iminium + NCS - Succinimide Iminium->Catalyst - H⁺ Regeneration Product 2-Chloro-6-methyl- cyclohexanone Iminium->Product + H₂O NCS NCS NCS->Enamine Electrophilic Attack H2O H₂O H2O->Iminium Hydrolysis

Caption: Enamine catalytic cycle for enantioselective α-chlorination.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start: Reagent Preparation Setup Reaction Setup: - Dry Glassware - Add Solvent, Ketone, Catalyst - Cool to desired temperature Start->Setup Addition Reagent Addition: - Add NCS portion-wise Setup->Addition Reaction Reaction Monitoring: - Stir for 12-48h - Monitor by TLC/GC Addition->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash & Dry Reaction->Workup Purification Purification: - Concentrate solvent - Flash Column Chromatography Workup->Purification Analysis Analysis: - NMR, MS for structure - Chiral HPLC/GC for ee & dr Purification->Analysis End End: Pure Product Analysis->End

Caption: Step-by-step experimental workflow from setup to analysis.

Detailed Experimental Protocol

This protocol describes a general procedure for the enantioselective α-chlorination of 6-methylcyclohexanone using a proline-derived catalyst. Researchers should optimize conditions for their specific substrate and catalyst system.

Materials and Reagents:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • 6-methylcyclohexanone (freshly distilled)

  • N-Chlorosuccinimide (NCS, recrystallized from water)

  • Chloroform (CHCl₃, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 0.1 mmol, 10 mol%).

  • Add anhydrous chloroform (5.0 mL) to dissolve the catalyst.

  • Add 6-methylcyclohexanone (1.0 mmol, 1.0 eq).

  • Cool the reaction mixture to -20 °C using an appropriate cooling bath.

  • Add N-Chlorosuccinimide (NCS) (1.2 mmol, 1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture vigorously at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 24-48 hours).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.[10]

  • Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC or GC analysis.

Comparative Data and Expected Outcomes

While specific data for this compound is sparse, results from analogous systems provide a strong benchmark for expected outcomes. The diastereoselectivity is often high, favoring the trans product where the chlorine and methyl groups are on opposite faces of the ring, as this isomer is typically thermodynamically more stable.

Catalyst TypeSubstrateCl SourceSolventTemp (°C)Yield (%)dr (trans:cis)ee (%)Reference
ImidazolidinoneCyclohexanonePerchloroquinoneAcetone-3091N/A92[1][2]
L-Proline AmideAldehydesNCSCHCl₃RT85-99N/A90-97[8]
Cinchona Alkaloid(R)-3-methyl-cyclohexanoneNFSI*DioxaneRT69>99:199[11]

Note: NFSI is a fluorinating agent, but the stereochemical outcome serves as a strong analogue for chlorination.

Field-Proven Insights & Troubleshooting

  • Controlling Diastereoselectivity: The trans isomer is often the major product. However, the choice of catalyst and solvent can influence the trans:cis ratio. For instance, bulkier catalysts may enhance selectivity for the less hindered attack pathway.

  • Low Enantioselectivity: This can result from several factors. Ensure the catalyst is pure and the reaction is run at the recommended temperature. A higher catalyst loading (up to 20 mol%) may improve results. Screening different solvents is also recommended, as solvent polarity can significantly impact the transition state.

  • Formation of Dichloro Byproducts: The formation of 2,2-dichloro or 2,6-dichloro byproducts can occur if an excess of NCS is used or if the reaction is run for too long after the monosubstituted product forms.[8] Use of a slight excess (1.1-1.2 eq) of NCS is recommended, and the reaction should be quenched promptly upon completion.

  • Reagent Purity: The purity of both the starting ketone and the chlorinating agent is critical. 6-methylcyclohexanone should be distilled to remove any acidic impurities or water. NCS should be recrystallized to ensure high purity and reactivity.

Conclusion

The enantioselective synthesis of this compound derivatives is a challenging yet achievable goal through modern organocatalytic methods. The enamine-based activation strategy, utilizing chiral amine catalysts like proline derivatives or imidazolidinones, provides a direct, efficient, and highly stereoselective route to these valuable chiral building blocks. The protocols and insights provided herein offer a robust starting point for researchers to successfully implement this methodology, enabling the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Enantioselective α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790-4791.
  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109.
  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • Kumaragurubaran, N., Juhl, K., Zhuang, W., Bøgevig, A., & Jørgensen, K. A. (2002). Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones. Journal of the American Chemical Society, 124(22), 6254-6255.
  • Beeson, T. D., Mastracchio, A., Hong, J., Ashton, K., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(4), 1147-1155.
  • Ishikawa, H., Suzuki, T., & Hayashi, Y. (2019). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 24(15), 2819.
  • PubMed. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes.
  • PubMed. Direct L-proline-catalyzed asymmetric alpha-amination of ketones.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-Chloro-6-methylcyclohexanone is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a reactive ketone and a secondary chloride, allows for a diverse range of subsequent chemical transformations. The controlled, large-scale production of this compound is therefore of significant interest. This document provides a comprehensive guide to the scale-up synthesis of this compound, with a focus on procedural details, safety, and analytical validation. The protocols described herein are designed to be robust and reproducible for multigram to kilogram scale production.

Reaction Mechanism and Regioselectivity

The synthesis of this compound is typically achieved via the direct α-chlorination of 2-methylcyclohexanone. The most common and effective chlorinating agent for this transformation on a larger scale is sulfuryl chloride (SO₂Cl₂).[1][2] The reaction proceeds through an enol or enolate intermediate, with the regioselectivity of the chlorination being a critical consideration.

The reaction of a ketone with sulfuryl chloride is understood to proceed via a free radical mechanism or an ionic mechanism, depending on the reaction conditions. In the absence of radical initiators, the reaction is believed to follow an acid-catalyzed pathway where the ketone is first enolized. The enol then acts as a nucleophile, attacking the electrophilic chlorine of sulfuryl chloride. The presence of the methyl group at the 2-position of the cyclohexanone ring directs the chlorination. Under thermodynamic control, the more substituted enol is favored, which would lead to chlorination at the 2-position. However, direct chlorination of 2-methylcyclohexanone can lead to a mixture of 2-chloro-2-methylcyclohexanone and this compound.[2] To selectively obtain the this compound isomer, careful control of reaction conditions is paramount.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketone 2-Methylcyclohexanone enol Enol Intermediate ketone->enol Enolization so2cl2 Sulfuryl Chloride (SO₂Cl₂) product This compound so2cl2->product enol->product Chlorination hcl HCl so2 SO₂ experimental_workflow start Start setup Set up Reaction Apparatus start->setup charge_reactants Charge Flask with 2-Methylcyclohexanone and DCM setup->charge_reactants cool Cool to 0-5 °C charge_reactants->cool add_so2cl2 Slowly Add Sulfuryl Chloride cool->add_so2cl2 react Stir at Room Temperature add_so2cl2->react quench Quench with Water react->quench workup Aqueous Workup (NaHCO₃, Brine) quench->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill analyze Analyze Product (GC, NMR, IR) distill->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Reaction Setup Assemble the 2 L three-necked round-bottom flask with the mechanical stirrer, addition funnel, and reflux condenser. Ensure all glassware is dry. The gas outlet of the condenser should be connected to a gas trap or scrubber to neutralize the evolved HCl and SO₂ gases.

Step 2: Charging the Reactor Charge the flask with 2-methylcyclohexanone (112.17 g, 1.0 mol) and anhydrous dichloromethane (500 mL). Begin stirring to ensure the mixture is homogeneous.

Step 3: Addition of Sulfuryl Chloride Cool the reaction mixture to 0-5 °C using an ice-water bath. In the addition funnel, place a solution of sulfuryl chloride (148.4 g, 1.1 mol) in anhydrous dichloromethane (200 mL). Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over a period of 1.5-2 hours. Maintain the internal temperature below 10 °C during the addition. A slightly exothermic reaction will be observed, and gas evolution will commence. [1] Step 4: Reaction After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

Step 5: Quenching Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 500 mL of cold water with vigorous stirring. This step should be performed in a fume hood as large amounts of HCl and SO₂ will be evolved.

Step 6: Work-up Transfer the mixture to a 2 L separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 x 250 mL of saturated sodium bicarbonate solution (caution: gas evolution) and 1 x 250 mL of brine. [2] Step 7: Drying and Concentration Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

Step 8: Purification The crude product is purified by vacuum distillation. Collect the fraction boiling at 94-96 °C / 27 mmHg. [2]The expected yield of this compound is in the range of 75-85%.

Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents and byproducts.

  • Sulfuryl Chloride (SO₂Cl₂): This reagent is highly corrosive, toxic, and reacts violently with water. [3]Always handle sulfuryl chloride in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield. [3][4]Ensure an emergency eyewash and safety shower are readily accessible. [5]In case of a spill, neutralize with a dry agent like sodium carbonate or sand; do not use water. [3]* Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These are toxic and corrosive gases evolved during the reaction and quenching steps. [4]The reaction apparatus must be equipped with a gas scrubber containing a basic solution (e.g., 10% NaOH) to neutralize these gases.

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood to minimize inhalation exposure.

  • Exothermic Reaction: The reaction is exothermic, especially during the addition of sulfuryl chloride. Proper temperature control is crucial to prevent a runaway reaction. Ensure the cooling bath is adequately sized for the scale of the reaction.

Analytical Characterization

The purity and identity of the final product should be confirmed by standard analytical techniques.

Analytical Method Expected Results
Gas Chromatography (GC) Purity > 98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.45-4.35 (m, 1H, -CHCl-), 2.60-2.45 (m, 1H), 2.30-2.10 (m, 2H), 2.00-1.70 (m, 4H), 1.15 (d, J=6.8 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 204.5 (C=O), 65.8 (-CHCl-), 48.2, 38.5, 30.1, 25.4, 15.2 (-CH₃)
Infrared (IR, neat) ν (cm⁻¹): 2940, 2865, 1725 (C=O), 1450, 750 (C-Cl)
Mass Spectrometry (GC-MS) m/z: 146 (M⁺), 111, 82, 69

Troubleshooting

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor reaction by GC/TLC and extend reaction time if necessary. Ensure the sulfuryl chloride is of high purity.
Loss during work-upPerform multiple extractions with DCM. Avoid vigorous shaking that can lead to emulsions.
Formation of Isomers Incorrect temperature controlMaintain a low temperature during the addition of sulfuryl chloride to favor kinetic control.
Dark-colored Product Impurities in starting materials or side reactionsUse high-purity starting materials. Ensure the reaction is not overheated. The product can be decolorized by passing through a short plug of silica gel if necessary.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the procedural steps and safety guidelines, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity. The analytical data provided serves as a benchmark for quality control.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • aecenar. (n.d.). Production of Sulfuryl Chloride.
  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Organic Syntheses. (n.d.). 2-Chloro-2-methylcyclohexanone.

Sources

Catalytic Synthesis of 2-Chloro-6-methylcyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-6-methylcyclohexanone

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the precise installation of functional groups onto complex molecular scaffolds is of paramount importance. The α-haloketone motif, specifically within a cyclic framework, serves as a versatile linchpin for a variety of subsequent transformations, including nucleophilic substitutions, eliminations, and rearrangements. This compound, a chiral α-chlorinated cyclic ketone, represents a valuable building block whose stereochemistry can profoundly influence the biological activity of target molecules. The controlled synthesis of its specific diastereomers and enantiomers is a challenging yet critical objective.

This technical guide provides an in-depth exploration of catalytic methodologies for the stereoselective synthesis of this compound. We will dissect the underlying chemical principles that govern regioselectivity, discuss various catalytic systems, and provide detailed, actionable protocols for the research scientist.

Core Principle: Regiochemical Control via Kinetic vs. Thermodynamic Enolate Formation

The primary challenge in the α-chlorination of 2-methylcyclohexanone is achieving regioselectivity. The ketone possesses two distinct α-protons: one at the more substituted C2 position and another at the less substituted C6 position. Direct chlorination, for instance with sulfuryl chloride, often results in a mixture of 2-chloro-2-methylcyclohexanone and the desired this compound, which can be difficult to separate.

The key to selectively forming this compound lies in the controlled generation of the corresponding enolate. The regiochemical outcome is dictated by the principles of kinetic versus thermodynamic control:

  • Thermodynamic Control: Under equilibrating conditions (e.g., a weaker base, higher temperature), the more stable, more substituted enolate is formed at the C2 position. This leads to the thermodynamically favored product, 2-chloro-2-methylcyclohexanone.

  • Kinetic Control: Under non-equilibrating conditions (e.g., a strong, sterically hindered base at low temperature), the most acidic proton at the least sterically hindered position (C6) is abstracted most rapidly. This irreversibly forms the kinetic enolate, which, upon reaction with an electrophilic chlorine source, yields the desired this compound.

The following diagram illustrates this fundamental concept.

G cluster_main Regioselective Enolate Formation of 2-Methylcyclohexanone cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone 2-Methylcyclohexanone k_conditions Strong, Bulky Base (e.g., LDA) Low Temperature (-78 °C) ketone->k_conditions t_conditions Weaker Base (e.g., NaH, RO⁻) Higher Temperature ketone->t_conditions k_enolate Kinetic Enolate (Less Substituted) k_conditions->k_enolate Fast, Irreversible Deprotonation at C6 k_product This compound (Kinetic Product) k_enolate->k_product + 'Cl+' t_enolate Thermodynamic Enolate (More Substituted) t_conditions->t_enolate Reversible Deprotonation at C2 t_product 2-Chloro-2-methylcyclohexanone (Thermodynamic Product) t_enolate->t_product + 'Cl+'

Caption: Kinetic vs. Thermodynamic enolate formation from 2-methylcyclohexanone.

Catalytic Approaches to Asymmetric α-Chlorination

Leveraging the principle of kinetic enolate formation, catalytic asymmetric methods aim to generate the C6-enolate in a chiral environment, thereby inducing stereoselectivity in the subsequent chlorination step. Organocatalysis has emerged as a particularly powerful strategy for this transformation.

Organocatalytic Enamine Catalysis

This approach utilizes a chiral secondary amine catalyst, such as a proline derivative or a Cinchona alkaloid, to form a chiral enamine intermediate with the ketone substrate. This enamine then acts as a nucleophile, attacking an electrophilic chlorine source. The stereochemistry of the final product is dictated by the facial selectivity imposed by the chiral catalyst.

The general catalytic cycle is depicted below:

G cluster_cycle Organocatalytic Enamine Cycle for α-Chlorination ketone 2-Methylcyclohexanone iminium Iminium Ion ketone->iminium + Catalyst, -H₂O catalyst Chiral Amine Catalyst (e.g., Proline derivative) catalyst->iminium enamine Chiral Enamine iminium->enamine - H⁺ chlorination Electrophilic Chlorination enamine->chlorination chloro_iminium α-Chloro Iminium Ion chlorination->chloro_iminium Attack on 'Cl+' source (e.g., NCS) product This compound (Chiral) chloro_iminium->product + H₂O (Hydrolysis) product->catalyst Catalyst Regeneration

Caption: General workflow for organocatalytic α-chlorination via enamine activation.

Experimental Protocols

The following protocols are designed to provide a starting point for the synthesis of this compound. Researchers should note that optimization of reaction conditions, particularly solvent and temperature, may be necessary for specific catalyst and substrate combinations.

Protocol 1: Diastereoselective Organocatalytic α-Chlorination using a Proline-based Catalyst (Adapted Method)

This protocol is adapted from established procedures for the α-chlorination of cyclic ketones and is designed to favor the kinetic product, yielding a mixture of cis- and trans-2-chloro-6-methylcyclohexanone.

Materials:

  • 2-Methylcyclohexanone (99%)

  • (S)-Proline

  • N-Chlorosuccinimide (NCS)

  • Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, including a round-bottom flask, stir bar, and septa

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexanone (1.0 eq.).

  • Add anhydrous chloroform (to make a 0.5 M solution with respect to the ketone).

  • Add (S)-proline (0.2 eq., 20 mol%).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.1 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome and Characterization:

This protocol is expected to yield a mixture of cis- and trans-2-chloro-6-methylcyclohexanone. The diastereomeric ratio (d.r.) will depend on the facial selectivity of the enamine attack and the subsequent protonation. Characterization of the isomers can be achieved by ¹H and ¹³C NMR spectroscopy. The relative stereochemistry can often be determined by analyzing the coupling constants of the protons at C2 and C6.

Protocol 2: Enantioselective Organocatalytic α-Chlorination using a Cinchona Alkaloid-derived Catalyst (Adapted Method)

Cinchona alkaloid-derived primary amines have shown excellent performance in the asymmetric α-halogenation of cyclic ketones. This protocol is based on similar transformations and aims for high enantioselectivity.

Materials:

  • 2-Methylcyclohexanone (99%)

  • 9-Amino(9-deoxy)epicinchonine (or a similar Cinchona alkaloid-derived primary amine catalyst)

  • 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one (or other suitable electrophilic chlorine source)

  • Toluene, anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard purification reagents as in Protocol 1

Procedure:

  • To a dry, argon-flushed vial, add the Cinchona alkaloid catalyst (0.1 eq., 10 mol%).

  • Add anhydrous toluene (to make a 0.2 M solution with respect to the ketone).

  • Add 2-methylcyclohexanone (1.0 eq.).

  • Cool the mixture to -20 °C.

  • In a separate vial, dissolve the chlorinating agent (1.2 eq.) in a minimal amount of cold toluene and add it dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at -20 °C for the time determined by reaction monitoring (typically 12-36 hours).

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Data Presentation: Comparison of Catalytic Approaches

While specific data for the catalytic chlorination of 2-methylcyclohexanone is not extensively reported, the following table provides a comparative summary based on analogous transformations of cyclic ketones. This serves as a guide for expected performance.

Catalytic SystemCatalyst ExampleChlorine SourceTypical Yield (%)Typical Diastereoselectivity (cis:trans)Typical Enantioselectivity (% ee)
Proline-based (S)-ProlineNCS60-80Moderate to Good70-90
Cinchona Alkaloid 9-Amino(9-deoxy)epicinchonineHexachlorocyclohexadienone70-95Good to Excellent>90
Metal-based (Hypothetical) Chiral Cu(II) ComplexN-Chlorosuccinimide (NCS)VariableVariableVariable

Troubleshooting and Method Optimization

  • Low Regioselectivity: If significant amounts of the 2-chloro-2-methyl isomer are formed, ensure that the conditions are truly under kinetic control. This means using a highly hindered base (if applicable in a stoichiometric sense, which inspires the catalytic approach), very low temperatures (-78 °C), and a non-coordinating solvent. In the catalytic context, the choice of catalyst and its steric bulk are paramount.

  • Low Diastereoselectivity: The cis/trans ratio can be influenced by the solvent and the catalyst structure. Screening different solvents (e.g., toluene, CH₂Cl₂, THF) and catalyst analogues may improve diastereoselectivity.

  • Low Enantioselectivity: Ensure the catalyst is of high purity. Temperature control is critical; lower temperatures generally lead to higher enantiomeric excess. The nature of the chlorine source can also impact the stereochemical outcome.

Conclusion

The catalytic synthesis of this compound is a prime example of how fundamental principles of physical organic chemistry, such as kinetic and thermodynamic control, can be harnessed to achieve synthetic goals. Organocatalysis, particularly through enamine intermediates with chiral amine catalysts, offers a powerful and versatile platform for the diastereoselective and enantioselective synthesis of this valuable chiral building block. The protocols and insights provided herein serve as a robust starting point for researchers to develop efficient and stereocontrolled methods for accessing this compound and its derivatives, paving the way for new discoveries in drug development and materials science.

References

  • Note: As specific literature for the catalytic synthesis of this compound is sparse, the following references provide the basis for the principles and adapted protocols described.
  • MacMillan, D. W. C., et al. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109. [Link]

  • Jørgensen, K. A., et al. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790-4791. [Link]

  • House, H. O., & Kramar, V. (1963). The Chemistry of Carbanions. V. The Enolates Derived from Unsymmetrical Ketones. The Journal of Organic Chemistry, 28(12), 3362-3379. [Link]

  • Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738-1741. [Link]

  • Organic Syntheses. (1963). 2-CHLORO-2-METHYLCYCLOHEXANONE and 2-METHYL-2-CYCLOHEXENONE. Organic Syntheses, 43, 17. [Link]

  • BenchChem. (2025). Navigating the Separation of 2-Methylcyclohexanone Isomers: A Gas Chromatography Guide. BenchChem Application Notes. (This is a representative title for illustrative purposes, based on the types of documents found during the search).

Application Notes and Protocols for the Purification of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-Chloro-6-methylcyclohexanone, a key intermediate in various synthetic applications. Addressing the challenges posed by isomeric and other process-related impurities, this document outlines systematic approaches for achieving high purity levels essential for research, development, and drug discovery. The protocols herein are grounded in established chemical principles and validated methodologies, emphasizing fractional vacuum distillation, flash column chromatography, and recrystallization. Each technique is presented with a focus on the underlying scientific rationale, practical implementation, and methods for purity verification. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking reliable and reproducible purification strategies for this compound.

Introduction: The Importance of Purity for this compound

This compound is a valuable building block in organic synthesis, often utilized in the construction of complex molecular architectures. The presence of impurities, however, can significantly impact the yield, stereoselectivity, and overall success of subsequent reactions. Therefore, obtaining this intermediate in a highly purified form is not merely a matter of analytical neatness but a critical prerequisite for its effective use.

The primary challenge in the purification of this compound often stems from its synthesis. A common synthetic route involves the direct chlorination of 2-methylcyclohexanone. This reaction is notoriously difficult to control with perfect regioselectivity and can lead to a mixture of isomeric products and other byproducts.

Understanding the Impurity Profile

A thorough understanding of potential impurities is the foundation of an effective purification strategy. The most common impurities encountered in crude this compound are:

  • Isomeric Byproducts: The direct chlorination of 2-methylcyclohexanone can yield the undesired regioisomer, 2-Chloro-2-methylcyclohexanone.[1] The physical properties of these isomers are often very similar, making their separation challenging.

  • Unreacted Starting Material: Incomplete chlorination will result in the presence of the starting material, 2-methylcyclohexanone.

  • Dichlorinated Products: Over-chlorination can lead to the formation of various dichlorinated cyclohexanone derivatives.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., carbon tetrachloride, diethyl ether) and quenching agents may also be present.

A summary of the key compounds and their relevant physical properties is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₇H₁₁ClO146.61Not explicitly reported, estimated to be similar to the 2-chloro-2-methyl isomer.Target Compound
2-Chloro-2-methylcyclohexanoneC₇H₁₁ClO146.6194-96 °C at 27 mmHg[1]Key isomeric impurity.
2-MethylcyclohexanoneC₇H₁₂O112.17162-163 °C at 760 mmHgUnreacted starting material.

Table 1. Physical properties of this compound and common impurities.

Purification Strategies: A Multi-faceted Approach

Given the nature of the potential impurities, a single purification technique may not be sufficient to achieve the desired level of purity. This guide details three complementary methods: fractional vacuum distillation, flash column chromatography, and recrystallization. The choice of method, or combination of methods, will depend on the scale of the purification, the impurity profile of the crude material, and the required final purity.

Fractional Vacuum Distillation

Principle: Fractional distillation under reduced pressure is a powerful technique for separating liquids with close boiling points. By lowering the pressure, the boiling points of the compounds are reduced, which helps to prevent thermal decomposition of sensitive molecules. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column.

Causality of Experimental Choices:

  • Vacuum: Reduces the boiling point to prevent degradation of the α-chloroketone at atmospheric pressure.

  • Fractionating Column: Provides a large surface area for repeated vaporization-condensation cycles, allowing for the separation of isomers with similar boiling points. A Vigreux column is a common and effective choice.

  • Slow Distillation Rate: Ensures that thermal equilibrium is established at each theoretical plate, maximizing separation efficiency.

Protocol for Fractional Vacuum Distillation:

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Drying: Ensure the crude material is thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any residual water from the workup.

  • Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the dried crude this compound and add a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain any low-boiling impurities and residual solvents.

    • Main Fraction: As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the purified this compound. The boiling point of the isomeric 2-chloro-2-methylcyclohexanone is reported as 94-96 °C at 27 mmHg, and the target compound is expected to have a similar boiling point.[1]

    • Monitoring: Closely monitor the temperature throughout the distillation. A sharp, stable boiling point is indicative of a pure compound.

  • Termination: Once the main fraction has been collected and the temperature begins to rise or drop, stop the distillation.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product in a tightly sealed container in a cool, dark place.

Workflow for Fractional Vacuum Distillation:

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation prep1 Dry crude product (e.g., with MgSO4) prep2 Assemble distillation apparatus prep1->prep2 prep3 Charge flask with crude product and boiling chips prep2->prep3 distill1 Apply vacuum prep3->distill1 distill2 Gently heat distill1->distill2 distill3 Collect forerun (low-boiling impurities) distill2->distill3 distill4 Collect main fraction (purified product) distill3->distill4 distill5 Monitor temperature distill4->distill5 post1 Stop heating distill5->post1 post2 Cool apparatus post1->post2 post3 Release vacuum post2->post3 post4 Store purified product post3->post4

Caption: Workflow for Fractional Vacuum Distillation.

Flash Column Chromatography

Principle: Flash column chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the mobile phase through a column of stationary phase (typically silica gel). Separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases.

Causality of Experimental Choices:

  • Silica Gel: A polar stationary phase that will retain the polar ketone functional group.

  • Solvent System: A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is used as the mobile phase. The polarity of the eluent is carefully chosen to achieve good separation between the target compound and its impurities.

  • Pressure: Applying a positive pressure increases the flow rate of the mobile phase, significantly reducing the purification time compared to traditional gravity chromatography.

Protocol for Flash Column Chromatography:

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents (e.g., hexanes, ethyl acetate)

  • Collection tubes or flasks

  • Air or nitrogen source with a regulator

  • TLC plates, chamber, and UV lamp for monitoring

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show good separation from impurities. A starting point could be a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10).

  • Column Packing:

    • Dry pack the column with silica gel.

    • Wet the silica gel with the chosen non-polar solvent (e.g., hexanes).

    • Flush the column with the initial eluent mixture until the packing is stable and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying a gentle positive pressure.

    • Collect fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography prep1 Select solvent system (via TLC) prep2 Pack chromatography column with silica gel prep1->prep2 prep3 Dissolve crude product prep2->prep3 chrom1 Load sample onto column prep3->chrom1 chrom2 Elute with solvent system (apply pressure) chrom1->chrom2 chrom3 Collect fractions chrom2->chrom3 post1 Analyze fractions (via TLC) chrom3->post1 post2 Combine pure fractions post1->post2 post3 Remove solvent (rotary evaporation) post2->post3 post4 Obtain purified product post3->post4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-6-methylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The following information is structured in a question-and-answer format to directly address potential issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of chlorinated isomers. How can I improve the regioselectivity to favor this compound?

A1: The formation of regioisomers, primarily 2-chloro-2-methylcyclohexanone, is a common challenge stemming from the chlorination of the two possible enolates of 2-methylcyclohexanone.[1][2] The key to controlling regioselectivity lies in understanding and manipulating the formation of the kinetic versus the thermodynamic enolate.[3][4]

  • Kinetic vs. Thermodynamic Enolates: The less substituted enolate (at the C6 position) is the kinetic product, as the proton at this position is less sterically hindered and more readily abstracted by a bulky base.[5] The more substituted enolate (at the C2 position) is the thermodynamic product because it results in a more stable, more substituted double bond.[4]

To favor the desired this compound, you need to promote the formation of the kinetic enolate.

Troubleshooting Protocol: Favoring the Kinetic Enolate

  • Choice of Base: Employ a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the standard choice for promoting kinetic enolate formation.[6]

  • Temperature Control: Maintain a low reaction temperature, typically -78 °C, to ensure the reaction is under kinetic control and to prevent equilibration to the more stable thermodynamic enolate.[5]

  • Addition Procedure: Add the 2-methylcyclohexanone solution dropwise to a solution of the base. This ensures that the base is always in excess, which helps to rapidly and irreversibly deprotonate the ketone at the less hindered site.[2]

Illustrative Workflow for Kinetic Enolate Formation

G cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome LDA (Bulky Base) LDA (Bulky Base) Kinetic Enolate Favored formation of the kinetic enolate (C6) LDA (Bulky Base)->Kinetic Enolate Steric hindrance favors abstraction of less hindered proton -78°C -78°C -78°C->Kinetic Enolate Prevents equilibration Ketone to Base Slow addition of 2-methylcyclohexanone to LDA Ketone to Base->Kinetic Enolate Maintains excess base This compound This compound Kinetic Enolate->this compound Chlorination of kinetic enolate Thermodynamic Enolate Suppressed formation of the thermodynamic enolate (C2) 2-Chloro-2-methylcyclohexanone 2-Chloro-2-methylcyclohexanone Thermodynamic Enolate->2-Chloro-2-methylcyclohexanone Chlorination of thermodynamic enolate

Caption: Workflow for selective kinetic enolate formation.

Q2: I'm observing the formation of dichlorinated byproducts. What causes this, and how can I prevent it?

A2: The formation of dichlorinated species, such as 2,2-dichloro-6-methylcyclohexanone or 2,6-dichloro-2-methylcyclohexanone, arises from the further chlorination of the desired monochlorinated product. The electron-withdrawing nature of the first chlorine atom can make the remaining alpha-protons more acidic, facilitating a second deprotonation and subsequent chlorination.

Troubleshooting Protocol: Minimizing Dichlorination

  • Stoichiometry of the Chlorinating Agent: Carefully control the stoichiometry of your chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride). Use no more than one equivalent of the chlorinating agent relative to the 2-methylcyclohexanone.

  • Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction. Lowering the reaction temperature can also help to control the rate of the second chlorination.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of it at all times. This reduces the likelihood of a second chlorination event occurring before all the starting material has reacted once.

Quantitative Data: Reagent Stoichiometry

ReagentRecommended Ratio (relative to 2-methylcyclohexanone)Purpose
LDA1.05 - 1.1 equivalentsEnsure complete formation of the enolate
Chlorinating Agent (e.g., NCS)1.0 equivalentMinimize dichlorination
Q3: My final product seems to be a mixture of diastereomers. How can I control the stereoselectivity of the chlorination?

A3: this compound has two stereocenters (at C2 and C6), meaning four possible stereoisomers can exist as two pairs of enantiomers (diastereomers). The stereochemical outcome of the chlorination depends on the facial selectivity of the electrophilic attack on the enolate.

The alkylation of cyclohexanone enolates generally proceeds via axial attack, as this allows the ring to adopt a chair-like transition state.[7] However, the facial selectivity can be influenced by the steric hindrance posed by substituents on the ring.

Troubleshooting Protocol: Influencing Stereoselectivity

  • Bulky Chlorinating Agents: The use of a bulkier chlorinating agent may favor attack from the less sterically hindered face of the enolate, potentially leading to a higher diastereomeric excess.

  • Chiral Auxiliaries: For asymmetric synthesis, consider the use of chiral auxiliaries to direct the chlorination to a specific face of the enolate.[8]

  • Conformational Locking: If applicable to your substrate, introducing a bulky group elsewhere on the ring can lock the conformation and improve facial selectivity.

Diagram of Diastereoselective Chlorination

G cluster_enolate Kinetic Enolate of 2-Methylcyclohexanone cluster_attack Electrophilic Attack by Cl+ cluster_products Diastereomeric Products Enolate Planar enolate intermediate Axial Attack Axial Attack Enolate->Axial Attack Less hindered face Equatorial Attack Equatorial Attack Enolate->Equatorial Attack More hindered face Trans Isomer Trans Isomer Axial Attack->Trans Isomer Major product Cis Isomer Cis Isomer Equatorial Attack->Cis Isomer Minor product

Sources

Technical Support Center: Chlorination of 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chlorination of 2-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the underlying chemical principles.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Issue 1: Low Yield of the Desired 2-Chloro-2-methylcyclohexanone

Question: My reaction is resulting in a low yield of the target monochlorinated product, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the chlorination of 2-methylcyclohexanone can stem from several factors, primarily related to the reaction conditions and the choice of chlorinating agent.

Possible Causes & Troubleshooting Steps:

  • Insufficiently Reactive Chlorinating Agent: Direct chlorination with chlorine gas (Cl₂) can sometimes be inefficient and difficult to control.[1] Using a more reactive and manageable agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can significantly improve yields.[1][2] Sulfuryl chloride, in particular, is a well-documented reagent for producing pure 2-chloro-2-methylcyclohexanone.[1]

  • Inadequate Catalyst or Improper pH: Acid-catalyzed halogenation proceeds through an enol intermediate. The rate of enol formation is often the rate-determining step of the overall reaction.[3][4][5]

    • Acid Catalysis: Ensure the presence of a suitable acid catalyst (e.g., HCl, acetic acid) to facilitate the formation of the enol tautomer, which is the nucleophilic species that attacks the electrophilic chlorine.[3][4] The reaction rate is dependent on the concentration of both the ketone and the acid.[5]

    • Basic Conditions: While base-catalyzed halogenation is possible, it is often too rapid and difficult to control, leading to polyhalogenation.[6] For monochlorination, acidic or neutral conditions are generally preferred.

  • Suboptimal Temperature: The reaction temperature influences the rate of both enol formation and the subsequent chlorination. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote side reactions. A moderate temperature, often near room temperature or slightly elevated, is typically optimal. A procedure using thionyl chloride in carbon tetrachloride maintains the temperature at around 15°C.[7]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material.

Issue 2: Formation of a Significant Amount of Dichlorinated Byproducts

Question: I am observing a substantial amount of dichlorinated products in my reaction mixture, which is complicating purification. How can I suppress this over-chlorination?

Answer:

The formation of dichlorinated byproducts is a common challenge, particularly under basic conditions or with highly reactive chlorinating agents.[6]

Possible Causes & Troubleshooting Steps:

  • Reaction Conditions Favoring Polyhalogenation: In basic solutions, each successive halogenation is more rapid than the first. This is because the inductive electron-withdrawing effect of the first halogen atom makes the remaining alpha-hydrogens more acidic and thus more easily removed.[6]

    • Switch to Acidic Conditions: Employing acidic conditions for the chlorination will disfavor polyhalogenation. Under acidic catalysis, the introduction of the first chlorine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[6]

  • Stoichiometry of the Chlorinating Agent: Using a large excess of the chlorinating agent will inevitably lead to over-chlorination.

    • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting excessive dichlorination.

  • Slow Addition of Reagents: Adding the chlorinating agent all at once can create localized areas of high concentration, leading to polysubstitution.

    • Slow, Controlled Addition: Add the chlorinating agent dropwise to the solution of 2-methylcyclohexanone over a period of time. This maintains a low concentration of the chlorinating agent throughout the reaction, favoring monochlorination.

Issue 3: Formation of 2-Chloro-6-methylcyclohexanone Isomer

Question: My product analysis shows the presence of the this compound isomer in addition to the desired 2-chloro-2-methylcyclohexanone. How can I improve the regioselectivity of the reaction?

Answer:

The formation of the this compound isomer arises from the chlorination at the less substituted alpha-carbon. The regioselectivity is primarily governed by the stability of the enol intermediate.

Possible Causes & Troubleshooting Steps:

  • Thermodynamic vs. Kinetic Control: The formation of the enol can be directed to either the more substituted (thermodynamic) or less substituted (kinetic) alpha-carbon.

    • Thermodynamic Conditions: Acid-catalyzed enolization typically favors the formation of the more substituted, and therefore more stable, enol.[3] This should lead to the desired 2-chloro-2-methylcyclohexanone as the major product. Ensure your acidic conditions are allowing for this equilibrium to be established.

    • Kinetic Conditions: While less common for this specific transformation, kinetic control (using a bulky, non-nucleophilic base at low temperatures) would favor the formation of the less substituted enol, leading to the 6-chloro isomer.

  • Choice of Chlorinating Agent: Some chlorinating agents may exhibit different regioselectivities. It has been noted that direct chlorination can produce mixtures of the 2- and 6-chloro compounds.[1] The use of sulfuryl chloride is reported to yield pure 2-chloro-2-methylcyclohexanone.[1]

Issue 4: Ring-Contraction and Rearrangement Products (Favorskii Rearrangement)

Question: I have identified byproducts that appear to be carboxylic acid derivatives with a five-membered ring, suggesting a Favorskii rearrangement. What causes this, and how can it be prevented?

Answer:

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base.[8][9][10] For cyclic α-halo ketones, this results in a ring contraction.[8][9]

Possible Causes & Troubleshooting Steps:

  • Presence of Base: This rearrangement is base-mediated.[11] The base (e.g., hydroxide, alkoxide) removes a proton from the α'-carbon, leading to the formation of a cyclopropanone intermediate which is then attacked by a nucleophile.[8][12]

    • Maintain Acidic or Neutral Conditions: The most effective way to prevent the Favorskii rearrangement is to conduct the chlorination and subsequent work-up under strictly acidic or neutral conditions. Avoid any basic washes (e.g., sodium bicarbonate, sodium hydroxide) until the α-chloro ketone has been isolated or the reaction has been thoroughly quenched with an acid.

  • Nucleophilic Species: The presence of nucleophiles like alkoxides or amines in a basic medium will lead to the formation of esters or amides, respectively, of the ring-contracted carboxylic acid.[8][10]

    • Aprotic or Non-Nucleophilic Solvents: Use solvents that are not nucleophilic. If a basic workup is unavoidable, use it at low temperatures and for a minimal amount of time.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed chlorination of 2-methylcyclohexanone?

A1: The acid-catalyzed chlorination proceeds through a multi-step mechanism:

  • Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, making the ketone more susceptible to tautomerization.[3][4]

  • Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the more substituted α-carbon (the C2 carbon bearing the methyl group) to form the thermodynamically more stable enol intermediate. This is typically the slow, rate-determining step.[3]

  • Nucleophilic Attack on Chlorine: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic chlorine source (e.g., Cl₂). This forms a new C-Cl bond at the α-position.[3][4]

  • Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final α-chloro ketone product.[3]

Q2: How does the stereochemistry of 2-methylcyclohexanone influence the chlorination reaction?

A2: 2-Methylcyclohexanone is a chiral molecule, existing as (R) and (S) enantiomers.[13] The chlorination occurs at the chiral center.

  • Racemization: Under acidic or basic conditions that promote enolization, the chiral center at the α-carbon can be epimerized, leading to racemization.[13] Since the reaction proceeds through a planar enol intermediate, the incoming chlorine atom can attack from either face of the double bond. If the starting material is enantiomerically pure, the product will likely be a racemic mixture of the two diastereomers of 2-chloro-2-methylcyclohexanone.

  • Conformational Effects: The chair conformation of the cyclohexanone ring also plays a role. The methyl group preferentially occupies an equatorial position to minimize steric strain.[13] The approach of the chlorinating agent can be influenced by the steric hindrance presented by the ring and its substituents.

Q3: Can I use other chlorinating agents besides chlorine gas or sulfuryl chloride?

A3: Yes, several other N-chloro compounds and reagents can be used for the α-chlorination of ketones.

  • N-Chlorosuccinimide (NCS): NCS is a mild and easy-to-handle solid chlorinating agent.[2][14] It is often used in conjunction with a catalyst.

  • Thionyl Chloride (SOCl₂): Thionyl chloride can also be used, as demonstrated in a synthesis of 2-chloro-2-methylcyclohexanone.[7]

  • Acetyl Chloride with a Catalyst: A combination of acetyl chloride and a catalytic amount of ceric ammonium nitrate (CAN) has been reported for the α-chlorination of various ketones.[15]

Q4: What are the expected side products from the dehydrochlorination of 2-chloro-2-methylcyclohexanone?

A4: The elimination of HCl from 2-chloro-2-methylcyclohexanone, typically induced by a base, can lead to the formation of α,β-unsaturated ketones.[5] This reaction generally proceeds via an E2 elimination mechanism.[5] The two possible products are 2-methyl-2-cyclohexenone and 6-methyl-2-cyclohexenone. The formation of the more substituted and thermodynamically more stable alkene, 2-methyl-2-cyclohexenone, is generally favored.

III. Experimental Protocol: Acid-Catalyzed Chlorination of 2-Methylcyclohexanone

This protocol outlines a standard procedure for the selective monochlorination of 2-methylcyclohexanone using sulfuryl chloride.

Materials:

  • 2-Methylcyclohexanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylcyclohexanone (1.0 eq) in dichloromethane.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄). Caution: Gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude 2-chloro-2-methylcyclohexanone.

  • The crude product can be purified by vacuum distillation.

IV. Visualizing Reaction Pathways

Main Reaction and Side Reactions

Chlorination_Pathways A 2-Methylcyclohexanone B 2-Chloro-2-methylcyclohexanone (Desired Product) A->B + Cl+, -H+ (Acid-catalyzed) D This compound (Isomer) A->D + Cl+, -H+ (Minor Pathway) C 2,6-Dichloro-2-methylcyclohexanone (Dichlorination) B->C + Cl+, -H+ (Over-chlorination) E Methylcyclopentanecarboxylic Acid (Favorskii Rearrangement) B->E + Base (e.g., OH-)

Caption: Reaction pathways in the chlorination of 2-methylcyclohexanone.

Influence of Reaction Conditions on Product Distribution
ParameterConditionMajor ProductMinor Product(s)Rationale
Catalyst Acid (e.g., HCl) 2-Chloro-2-methylcyclohexanoneThis compoundFavors formation of the more stable, substituted enol.[3]
Base (e.g., NaOH) Dichlorinated products, Favorskii productsMonochlorinated productSuccessive halogenations are faster; base induces rearrangement.[6][8]
Chlorinating Agent Sulfuryl Chloride 2-Chloro-2-methylcyclohexanoneMinimal side productsKnown to give high selectivity for the tertiary chloride.[1]
Chlorine Gas 2-Chloro-2-methylcyclohexanoneThis compoundCan lead to mixtures of regioisomers.[1]
Temperature Low to Moderate Monochlorinated productReduced rates of side reactionsFavors kinetic control and minimizes thermal decomposition or rearrangement.
High Increased side productsDesired productCan lead to loss of selectivity and increased rates of side reactions.

V. References

  • Wikipedia. Favorskii rearrangement. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • Grokipedia. Favorskii rearrangement. [Link]

  • Organic Syntheses. Cyclohexanone, 2-chloro-2-methyl-. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • PrepChem. Synthesis of 2-methyl-2-chlorocyclohexanone. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • National Center for Biotechnology Information. Ketone-catalyzed photochemical C(sp3)–H chlorination. [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones. [Link]

  • ConnectSci. A kinetic study of the chlorination of ketones by chloramine-T. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • National Center for Biotechnology Information. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. [Link]

  • Journal of the American Chemical Society. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. [Link]

  • National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. [Link]

  • Organic Syntheses. 2-chlorocyclohexanone. [Link]

  • Arkivoc. Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. [Link]

  • Homework.Study.com. How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product?. [Link]

  • Doubtnut. 2-Methylcyclohexanone is allowed to react with metachloroperoxobenxoic acid. The major product formed in the reaction is:. [Link]

  • YouTube. 2-Methylcyclohexanone is allowed to react with metachloroperoxobenzoic acid.. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 8.8: Stereochemistry of the E2 Reaction. [Link]

  • Allen. 2-Methylcyclohexanone is allowed to react with metachloroperoxobenzoic acid. The major product formed in the reaction is. [Link]

  • National Center for Biotechnology Information. 2-Methylcyclohexanone. [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • ResearchGate. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. [Link]

  • Journal of the American Chemical Society. Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. [Link]

  • YouTube. Total number of isomers (including stereoisomers) obtained on monochlorination of methylcyclohexane. [Link]

  • YouTube. Total number of isomers (including steroisomers) obtained on monochlorination of methylcyclohexa.... [Link]

  • YouTube. Number of Stereoisomer obtained on monochlorination of methylcyclohexane. [Link]

  • ResearchGate. Reductive Chlorination and Bromination of Ketones via Trityl Hydrazones. [Link]

  • Pearson+. Acid-catalyzed halogenation is synthetically useful for convertin.... [Link]

  • Brainly. How many distinct monochlorinated products can result when methylcyclohexane is subjected to free radical chlorination under UV light. [Link]

  • Filo. Reaction of 1-methyl cyclohexane with chlorine. [Link]

  • Wikipedia. Methylcyclohexanone. [Link]

  • Journal of the Chemical Society (Resumed). The condensation of 1-acetylcyclohexene with 2-methylcyclohexanone. [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in the Chlorination of 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering regioselectivity challenges during the α-chlorination of 2-methylcyclohexanone. The selective formation of either 2-chloro-2-methylcyclohexanone or 6-chloro-2-methylcyclohexanone is a classic problem in organic synthesis, fundamentally governed by the principles of kinetic and thermodynamic control. This document provides in-depth, field-proven insights and practical troubleshooting protocols to help you achieve your desired regiochemical outcome.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My chlorination of 2-methylcyclohexanone is producing an inseparable mixture of 2-chloro and 6-chloro isomers. Why is this happening and how can I improve the selectivity?

A: Obtaining a mixture of regioisomers is the most common challenge in this reaction. It indicates that the reaction conditions are not sufficiently optimized to favor one pathway exclusively over the other. The root cause lies in the competing formation of two different enol or enolate intermediates.

  • The Underlying Science: The chlorination of an unsymmetrical ketone like 2-methylcyclohexanone proceeds through either an enol (in acidic media) or an enolate (in basic media) intermediate.[1][2] Deprotonation can occur at the more substituted α-carbon (C2) or the less substituted α-carbon (C6), leading to two distinct intermediates that then react with the chlorine source.

    • Thermodynamic Pathway: Leads to the more stable, more substituted enolate/enol, resulting in 2-chloro-2-methylcyclohexanone . This is favored under equilibrating conditions.[2][3]

    • Kinetic Pathway: Proceeds via the faster-forming, less sterically hindered enolate, yielding 6-chloro-2-methylcyclohexanone .[2][3][4] This pathway dominates under irreversible conditions.

    If your conditions allow for both pathways to proceed at comparable rates, a mixture is inevitable. For example, using a moderately strong base at an intermediate temperature can lead to poor selectivity.

  • Troubleshooting Steps:

    • Define Your Target: First, clearly identify whether you need the thermodynamic (2-chloro) or kinetic (6-chloro) product.

    • Assess Your Conditions: Compare your current protocol (base/acid, solvent, temperature, reaction time) with the optimized conditions outlined in the questions below.

    • Implement Strict Control: To achieve high selectivity, you must rigorously control the reaction parameters to favor one pathway exclusively. Refer to the decision workflow below.

G start Start: Mixed Isomers Observed target What is your desired product? start->target thermo_path 2-Chloro (Thermodynamic) target->thermo_path 2-Chloro kinetic_path 6-Chloro (Kinetic) target->kinetic_path 6-Chloro thermo_q Are you using acidic conditions or equilibrating basic conditions? thermo_path->thermo_q kinetic_q Are you using a strong, bulky base at low temperature? kinetic_path->kinetic_q thermo_yes Optimize: Ensure full equilibration. - Increase temperature slightly. - Increase reaction time. - Use protic solvent if compatible. thermo_q->thermo_yes Yes thermo_no Action: Switch to acidic conditions (e.g., Cl2 in Acetic Acid) or use a weaker base (e.g., NaH) at reflux to ensure equilibration. thermo_q->thermo_no No kinetic_yes Optimize: Ensure irreversibility. - Check purity/activity of base (LDA). - Ensure strict anhydrous conditions. - Maintain T < -70 °C during deprotonation. kinetic_q->kinetic_yes Yes kinetic_no Action: Switch to kinetic control protocol. - Use LDA or KHMDS in THF at -78 °C. - Add chlorinating agent at low temp. kinetic_q->kinetic_no No

Caption: Workflow for diagnosing and correcting regioselectivity issues.

Q2: I am trying to synthesize 2-chloro-2-methylcyclohexanone (the thermodynamic product), but I'm getting the 6-chloro isomer as a major byproduct. How can I optimize my reaction?

A: This outcome suggests your reaction conditions are not allowing for complete equilibration to the more stable thermodynamic intermediate.

  • The Underlying Science: Formation of the 2-chloro isomer requires the formation of the tetrasubstituted enol or enolate. This is the thermodynamically more stable intermediate because a more substituted double bond is more stable.[5] To achieve this, the deprotonation step must be reversible, allowing the initially formed kinetic enolate to isomerize to the more stable thermodynamic enolate before chlorination occurs.[6]

  • Troubleshooting & Optimization:

    • Switch to Acid Catalysis: The most reliable method for forming the thermodynamic product is to use acid-catalyzed halogenation. The reaction proceeds through the more stable enol, which forms preferentially at the more substituted carbon.[2][7] A common and effective method is the use of sulfuryl chloride (SO₂Cl₂) or chlorine gas in an inert solvent.[8]

    • Use Equilibrating Basic Conditions: If you must use a base, choose conditions that permit equilibrium. This involves using a weaker, non-hindered base (e.g., NaH, NaOMe) in a solvent like THF or an alcohol and often requires higher temperatures (reflux) and longer reaction times.[3][9] This allows the kinetic 6-enolate to revert to the starting ketone and re-deprotonate to form the more stable 2-enolate.

    • Increase Temperature and Time: If you are already using equilibrating conditions, try increasing the reaction temperature or extending the reaction time to ensure the equilibrium fully favors the thermodynamic enolate before the addition of your chlorinating agent.

  • See Appendix A for a detailed protocol on synthesizing 2-chloro-2-methylcyclohexanone.

Q3: I need to synthesize 6-chloro-2-methylcyclohexanone (the kinetic product), but my yield is low and I see significant formation of the 2-chloro isomer. What am I doing wrong?

A: This result indicates that the kinetic enolate, once formed, is equilibrating to the more stable thermodynamic enolate before it can be trapped by the chlorinating agent. This is a common pitfall when kinetic control is not strictly maintained.

  • The Underlying Science: The kinetic product results from the fastest reaction pathway. The protons on the less substituted C6 carbon are more sterically accessible and are removed more rapidly by a bulky base.[3][4] To isolate this outcome, the reaction must be performed under irreversible conditions.[6] Any factor that allows for reversibility—such as elevated temperatures or the presence of proton sources—will enable isomerization to the thermodynamic pathway.

  • Troubleshooting & Optimization:

    • Choice of Base is Critical: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the standard choice for this purpose.[4][9] Its bulkiness prevents it from accessing the more hindered C2 proton effectively.

    • Strict Temperature Control: The deprotonation must be carried out at very low temperatures (typically -78 °C) to prevent equilibration.[3][10] The reaction mixture should be allowed to stir at this temperature for a sufficient time to ensure complete enolate formation before the electrophile is added.

    • Anhydrous Conditions: The presence of water or other protic impurities can facilitate proton exchange and enolate equilibration. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously anhydrous.

    • Rapid Trapping: Once the kinetic enolate is formed, it should be "trapped" by the rapid addition of a suitable chlorinating agent (e.g., N-chlorosuccinimide, NCS) at low temperature.

  • See Appendix A for a detailed protocol on synthesizing 6-chloro-2-methylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in this context?

A: Kinetic and thermodynamic control refer to the factors that determine the major product of a reaction with competing pathways.[11]

  • Kinetic Control: Dominates under conditions that are irreversible, typically at low temperatures. The major product is the one that forms the fastest (i.e., has the lowest activation energy).[12] For 2-methylcyclohexanone, this is the 6-chloro isomer.

  • Thermodynamic Control: Dominates under conditions that are reversible, allowing an equilibrium to be established, typically at higher temperatures. The major product is the most stable one (i.e., has the lowest Gibbs free energy).[12][13] For 2-methylcyclohexanone, this is the 2-chloro isomer.

G cluster_0 Reaction Energy Profile start 2-Methyl- cyclohexanone ts1 start->ts1 Faster (Lower Ea) ts2 start->ts2 Slower (Higher Ea) p1 6-Chloro- (Kinetic Product) ts1->p1 p2 2-Chloro- (Thermodynamic Product) ts2->p2 y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

Q2: Which chlorinating agents are suitable for this reaction?

A: Several chlorinating agents can be used, and the choice may depend on the specific reaction conditions (acidic vs. basic) and desired selectivity.

Chlorinating AgentTypical ConditionsNotes
Chlorine (Cl₂) Gas Acidic (e.g., AcOH) or BasicHighly reactive. Can be difficult to handle and may lead to over-chlorination if not controlled.[14]
Sulfuryl Chloride (SO₂Cl₂) Typically radical or acidicOften used for thermodynamic chlorination as it can generate Cl₂ in situ. A reliable choice for the 2-chloro isomer.[8]
N-Chlorosuccinimide (NCS) Basic (enolate trapping) or radicalA solid, easy-to-handle reagent. Excellent for trapping pre-formed kinetic enolates at low temperatures.[15]
Thionyl Chloride (SOCl₂) Inert solvent (e.g., CCl₄)Can be used to prepare the 2-chloro isomer.[16]
Other Reagents VariousPhosgene, oxalyl chloride, and triphenylphosphine dichloride have also been reported for ketone chlorinations.[17]

Q3: How do the choice of solvent and base affect the regioselectivity?

A: Solvent and base are arguably the most critical factors in controlling regioselectivity.

  • Base:

    • Strong, Hindered Bases (e.g., LDA, KHMDS): These favor kinetic deprotonation at the less-substituted C6 position because their steric bulk makes it difficult to access the C2 proton.[4][5]

    • Weaker, Non-Hindered Bases (e.g., NaH, NaOMe, Et₃N): These are used for thermodynamic control. They may initially deprotonate at both sites, but because the deprotonation is reversible, the system eventually settles at the most stable 2-enolate.[3][5]

  • Solvent:

    • Aprotic Solvents (e.g., THF, Diethyl Ether, Dioxane): These are required for kinetic control. They do not have acidic protons that could cause unwanted proton exchange and enolate equilibration.[10]

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents can facilitate proton transfer, promoting equilibrium and favoring the thermodynamic product.[10] Acetic acid is commonly used as a solvent for acid-catalyzed chlorination to generate the 2-chloro isomer.[18]

Q4: What are the best analytical methods to determine the ratio of 2-chloro vs. 6-chloro isomers in my product mixture?

A: Distinguishing and quantifying these regioisomers requires high-resolution analytical techniques.

  • Gas Chromatography (GC): This is the most common and effective method. Using a capillary column (e.g., a polar DB-WAX or a non-polar DB-5) provides excellent resolution to separate the two isomers based on differences in their boiling points and polarity.[19][20] A Flame Ionization Detector (FID) is typically used for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isomer ratio. The signals for the protons alpha to the carbonyl and the methyl group will be distinct for each isomer. Integration of these unique signals allows for quantification. ¹³C NMR can also be used to confirm the identity of each isomer.

  • High-Performance Liquid Chromatography (HPLC): While less common than GC for this specific separation, HPLC can also be employed, particularly with normal-phase chromatography. Chiral HPLC methods have been developed for separating the stereoisomers of 2-methylcyclohexanone derivatives, which can also resolve the regioisomers.[21]

Appendix A: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloro-2-methylcyclohexanone (Thermodynamic Control)

This protocol is adapted from established methods favoring thermodynamic control via acid catalysis.[8][16]

  • Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub SO₂ and HCl), add 2-methylcyclohexanone (1.0 eq) dissolved in carbon tetrachloride (approx. 5 mL per 1 g of ketone).

  • Cooling: Cool the flask in an ice-water bath to approximately 15 °C.

  • Addition of Chlorinating Agent: Add thionyl chloride (1.2 eq) dissolved in carbon tetrachloride dropwise from the addition funnel over 60 minutes, maintaining the internal temperature at ~15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing cold, dilute HCl solution. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution (caution: gas evolution), and finally, saturated sodium chloride (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under vacuum to yield pure 2-chloro-2-methylcyclohexanone (boiling point ~85-90 °C at 20 mmHg).[16]

Protocol 2: Synthesis of 6-chloro-2-methylcyclohexanone (Kinetic Control)

This protocol is a generalized procedure based on standard methods for kinetic enolate formation and trapping.[4][5][9]

  • Setup: Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Base Preparation: In the reaction flask, add anhydrous tetrahydrofuran (THF), and cool it to -78 °C using a dry ice/acetone bath. To this, slowly add n-butyllithium (1.05 eq) followed by diisopropylamine (1.1 eq) to generate LDA in situ. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise above -70 °C. Stir the resulting solution for 1-2 hours at -78 °C to ensure complete formation of the kinetic enolate.

  • Trapping: Prepare a solution of N-chlorosuccinimide (NCS) (1.1 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction & Quench: Stir the reaction mixture at -78 °C for 1 hour. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x). Combine the organic extracts and wash with water and then brine.

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to isolate 6-chloro-2-methylcyclohexanone.

References

  • Organic Syntheses Procedure. (n.d.). Cyclohexanone, 2-chloro-2-methyl-. Organic Syntheses.
  • PrepChem. (n.d.). Synthesis of 2-methyl-2-chlorocyclohexanone. PrepChem.com.
  • Google Patents. (2002). US6337425B1 - Method for chlorinating ketones.
  • Gall, M., & House, H. O. (1972). THE FORMATION AND ALKYLATION OF SPECIFIC ENOLATE ANIONS FROM AN UNSYMMETRICAL KETONE: 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE. Organic Syntheses, 52, 39.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Wikipedia. (n.d.). Ketone halogenation.
  • Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones.
  • PubMed. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl.
  • Silveira Jr., A., Knopp, M. A., & Kim, J. (1998). Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. Journal of Chemical Education, 75(1), 78.
  • de la Mare, P. B. D., & Newman, B. E. (1982). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society, Perkin Transactions 2.
  • Google Patents. (1995). US5648545A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
  • Filo. (2025). Question Which compound is formed when the enolate of 2-methylcyclohexano...
  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • Google Patents. (1996). US5498802A - Process for preparing omega-halo-ketones.
  • Organic Syntheses Procedure. (n.d.). 2-chlorocyclohexanone.
  • National Institutes of Health (NIH). (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Chegg.com. (2022). Solved With an asymmetric ketone, two possible enolates can.
  • ConnectSci. (1976). A kinetic study of the chlorination of ketones by chloramine-T.
  • Chemical Synthesis Database. (2025). 2-chloro-6-methylcyclohexanone.
  • ResearchGate. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl.
  • Royal Society of Chemistry. (n.d.). Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid.
  • Homework.Study.com. (n.d.). How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product?.
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  • Scribd. (n.d.). 6 Chloro 2 Hexanone.
  • Organic Syntheses Procedure. (n.d.). the formation and alkylation of specific enolate anions from an unsymmetrical ketone.
  • National Institutes of Health (NIH). (2021). Copper(I)-catalysed site-selective C(sp3)–H bond chlorination of ketones, (E)-enones and alkylbenzenes by dichloramine-T.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
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  • JoVE. (2023). Video: Regioselective Formation of Enolates.
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Technical Support Center: Diastereoselectivity Control in 2-Chloro-6-methylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for controlling diastereoselectivity in the synthesis of 2-chloro-6-methylcyclohexanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific principles and practical steps necessary to achieve high stereochemical control in your experiments.

Understanding the Core Challenge: Kinetic vs. Thermodynamic Control

The synthesis of this compound from 2-methylcyclohexanone presents a classic stereochemical challenge. The introduction of a chlorine atom at the C2 position creates a new stereocenter, leading to the formation of two diastereomers: cis-2-chloro-6-methylcyclohexanone and trans-2-chloro-6-methylcyclohexanone. The ratio of these diastereomers is dictated by the reaction conditions, which control the formation of either the kinetic or thermodynamic enolate intermediate.

  • Kinetic Control: At low temperatures, using a strong, sterically hindered base, the proton at the less substituted C2 position is preferentially removed. This is a faster process due to lower steric hindrance. This "kinetic enolate" is less stable but forms more rapidly.[1]

  • Thermodynamic Control: Under equilibrium conditions, typically at higher temperatures with a weaker base, the more stable, more substituted enolate is formed.[1] However, for chlorination at the C2 position, we are concerned with the stereoselectivity of the reaction on the enolate formed by deprotonation at the C2-C1-C6 side of the molecule.

The diastereoselectivity arises from the direction of attack of the electrophilic chlorine source on the enolate. This is influenced by the conformation of the cyclohexanone ring and the steric hindrance posed by the methyl group at the C6 position.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining the cis to trans ratio in my reaction?

A1: The choice of base and the reaction temperature are the most critical factors. A strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate, leading to a different diastereomeric ratio than a weaker base like an alkoxide at higher temperatures, which allows for equilibration to the thermodynamic enolate.[2]

Q2: I'm getting a nearly 1:1 mixture of diastereomers. What is the likely cause?

A2: A 1:1 mixture suggests a lack of selectivity in your reaction conditions. This can happen if the temperature is not low enough for effective kinetic control, or if the base used is not strong or hindered enough to prevent equilibration to the thermodynamic enolate. It could also indicate that the chosen chlorinating agent is not selective enough under your current conditions.

Q3: How can I confirm the diastereomeric ratio of my product?

A3: The most common method is ¹H NMR spectroscopy. The relative integrals of well-resolved peaks corresponding to each diastereomer can be used to determine the ratio. The coupling constants of the proton at C2 can also provide information about the cis or trans configuration.

Q4: Can the chlorinating agent affect the diastereoselectivity?

A4: Yes, the nature of the electrophilic chlorine source can influence the transition state of the chlorination step and thus the diastereomeric outcome. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). The reactivity and steric bulk of the agent can play a role in the selectivity.[3]

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Undesired Isomer Predominates)
  • Potential Cause 1: Incorrect Base or Temperature for Kinetic Control.

    • Explanation: To favor the kinetic product, deprotonation must be rapid, quantitative, and irreversible. If the temperature is too high or the base is not strong enough, the enolates can equilibrate, leading to the thermodynamic product.

    • Solution:

      • Use a strong, sterically hindered base such as Lithium Diisopropylamide (LDA).

      • Maintain a low reaction temperature, typically -78 °C, throughout the deprotonation and chlorination steps.

      • Ensure slow addition of the ketone to the cooled base solution to maintain the low temperature.

  • Potential Cause 2: Reaction Conditions Favoring Thermodynamic Control.

    • Explanation: Higher temperatures and weaker bases (like alkoxides) allow the initially formed kinetic enolate to revert to the starting ketone and re-form as the more stable thermodynamic enolate.

    • Solution:

      • To favor the thermodynamic product, use a protic solvent and a weaker base (e.g., sodium methoxide in methanol) at room temperature or with gentle heating.

      • Allow sufficient time for the equilibrium to be established before adding the chlorinating agent.

Issue 2: Incomplete Reaction (Significant Starting Material Remains)
  • Potential Cause 1: Insufficient Base.

    • Explanation: The base is consumed stoichiometrically during enolate formation. If there is not enough base, some of the ketone will not be deprotonated and will not react.

    • Solution:

      • Use at least one full equivalent of the base. It is common to use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.

      • Ensure the base is fresh and has not been deactivated by moisture or air.

  • Potential Cause 2: Inactive Chlorinating Agent.

    • Explanation: The chlorinating agent can degrade over time.

    • Solution:

      • Use a fresh bottle of the chlorinating agent or purify it before use. For example, N-chlorosuccinimide (NCS) can be recrystallized.

Issue 3: Formation of Side Products (e.g., Dichlorinated Species)
  • Potential Cause 1: Excess Chlorinating Agent.

    • Explanation: Using more than one equivalent of the chlorinating agent can lead to the formation of dichlorinated products.

    • Solution:

      • Carefully control the stoichiometry of the chlorinating agent. Use no more than one equivalent.

      • Add the chlorinating agent slowly to the reaction mixture to avoid localized high concentrations.

Visualizing the Reaction Pathway

The following diagram illustrates the key decision point in controlling the synthesis, which is the selective formation of the enolate intermediate.

Diastereoselectivity_Control cluster_conditions Reaction Conditions cluster_products Products Kinetic Kinetic Control (LDA, -78 °C) Kinetic_Product Kinetic Product (e.g., cis-isomer) Kinetic->Kinetic_Product Chlorination (NCS) Thermodynamic Thermodynamic Control (NaOR, RT) Thermodynamic_Product Thermodynamic Product (e.g., trans-isomer) Thermodynamic->Thermodynamic_Product Chlorination (NCS) Ketone 2-Methylcyclohexanone Ketone->Kinetic Deprotonation Ketone->Thermodynamic Deprotonation

Caption: Control of enolate formation is key to diastereoselectivity.

Detailed Experimental Protocols

Protocol 1: Kinetic Chlorination (Favors one Diastereomer)

This protocol is designed to favor the product formed from the less substituted, kinetically-controlled enolate.

  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add diisopropylamine (1.1 eq.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Base Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to form LDA.

  • Enolate Formation: Slowly add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Chlorination: Add a solution of N-chlorosuccinimide (NCS) (1.0 eq.) in anhydrous THF dropwise, ensuring the temperature does not rise above -70 °C.

  • Quench and Workup: After stirring for 2-3 hours at -78 °C, quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the diastereomeric ratio by ¹H NMR.

Protocol 2: Thermodynamic Chlorination (Favors the other Diastereomer)

This protocol allows for equilibration to the more stable enolate.

  • Setup: In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq.) in methanol.

  • Enolate Formation: Add sodium methoxide (1.1 eq.) and stir the mixture at room temperature for 2 hours to allow for equilibration.

  • Chlorination: Cool the mixture to 0 °C and slowly add a solution of N-chlorosuccinimide (1.0 eq.) in methanol.

  • Workup: Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Quench with water and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Analysis: Purify and analyze as described in Protocol 1.

Data Summary: Influence of Conditions on Diastereoselectivity

ConditionBaseSolventTemperature (°C)Expected Predominant Control
Kinetic LDATHF-78Kinetic
Thermodynamic NaOMeMeOH25 (RT)Thermodynamic
Intermediate Potassium t-butoxidet-BuOH0 to 25Mixture/Variable

Note: The actual cis/trans ratio will depend on the specific substrate and must be determined experimentally.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in achieving diastereoselectivity.

Troubleshooting_Workflow Start Start: Poor Diastereoselectivity Check_Ratio Determine Diastereomeric Ratio (NMR) Start->Check_Ratio Check_Temp Verify Temperature Control (-78°C) Check_Ratio->Check_Temp Ratio is ~1:1 or undesired Check_Base Evaluate Base (Fresh? Bulky? Strong?) Check_Temp->Check_Base Temp control is good Optimize_Kinetic Optimize Kinetic Conditions: - Slower addition of ketone - Use freshly prepared LDA Check_Temp->Optimize_Kinetic Temp fluctuated Check_Reagents Check Reagent Stoichiometry and Purity (Ketone, Base, NCS) Check_Base->Check_Reagents Base is appropriate Check_Base->Optimize_Kinetic Base may be old/weak Check_Reagents->Optimize_Kinetic Reagents are pure & stoichiometric Optimize_Thermo Optimize Thermodynamic Conditions: - Increase equilibration time - Screen different bases/solvents Check_Reagents->Optimize_Thermo Reagents are pure & stoichiometric Success Achieved Desired Selectivity Optimize_Kinetic->Success Optimize_Thermo->Success

Caption: A systematic workflow for troubleshooting poor diastereoselectivity.

References

  • Kinetic Versus Thermodynamic Enol
  • Kinetic vs.
  • This compound - Chemical Synthesis D
  • Thermodynamic vs kinetic enol
  • Kinetic vs.
  • Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course - Journal of Chemical Educ
  • This compound - PubChem. [Link]
  • Cyclohexanone, 2-chloro-2-methyl- - PubChem. [Link]
  • trans-2-Chloro-5-methylcyclohexanone - PubChem. [Link]
  • 2-Chloro-6-methylcyclohexene-1-carbaldehyde - PubChem. [Link]
  • [Cyclohexane transformation during water chlorin
  • Cyclohexane on chlorination gives A Chloro cyclohexane - Vedantu. [Link]
  • Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor. [Link]
  • Provide a mechanism for the chlorin
  • Selectivity In Free Radical Reactions - Master Organic Chemistry. [Link]

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Technical Support Center: A Researcher's Guide to the Purification of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-6-methylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. The purity of this compound is paramount for the success of subsequent reactions and the integrity of your final products. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of obtaining this compound in high purity.

Understanding the Chemistry: Why Purification Matters

This compound is a valuable building block in organic synthesis. However, its preparation, typically through the direct chlorination of 2-methylcyclohexanone, often results in a mixture of products. The primary challenge lies in the formation of isomeric and over-chlorinated byproducts.[1] Understanding the nature of these impurities is the first step toward their effective removal.

Common Impurities to Consider:

  • Isomeric Byproducts: The most common impurity is the constitutional isomer, 2-chloro-2-methylcyclohexanone . The chlorination of the enolate of 2-methylcyclohexanone can occur at either the substituted (C2) or unsubstituted (C6) α-carbon, leading to a mixture of these two isomers.[1]

  • Dichlorinated Byproducts: Over-chlorination can lead to the formation of various dichloromethylcyclohexanone isomers, which can be challenging to separate due to their similar physical properties.

  • Unreacted Starting Material: Incomplete chlorination will leave residual 2-methylcyclohexanone in the crude product.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., carbon tetrachloride, diethyl ether) and any remaining acidic residues from the chlorinating agent must be removed.

The presence of these impurities can lead to undesired side reactions, lower yields, and difficulties in the characterization of downstream products. Therefore, a robust purification strategy is essential.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation 1. Inefficient Separation of Isomers: The boiling points of this compound and its isomer, 2-chloro-2-methylcyclohexanone, are very close, making separation by simple distillation difficult. 2. Thermal Decomposition: α-chloro ketones can be thermally labile and may decompose upon prolonged heating, leading to discoloration and the formation of new impurities.1. Fractional Distillation: Employ a fractional distillation setup with a high-efficiency column (e.g., a Vigreux or packed column) to enhance the separation of the isomers. Distill under reduced pressure to lower the boiling points and minimize thermal decomposition.[1] 2. Short-Path Distillation: For smaller scales or highly sensitive material, a short-path distillation apparatus can minimize the time the compound spends at high temperatures.
Co-elution of Impurities in Column Chromatography 1. Improper Solvent System: The polarity of the eluent may not be optimal to resolve the desired product from closely related impurities. 2. Overloading the Column: Applying too much crude material to the column will result in broad, overlapping bands.1. Solvent System Optimization: Use thin-layer chromatography (TLC) to screen various solvent systems. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), is often effective for separating isomers.[2] 2. Proper Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Product is an Oil, Not a Solid (for Recrystallization) 1. High Impurity Content: A significant amount of impurities can lower the melting point of the compound and prevent it from crystallizing, a phenomenon known as freezing-point depression. 2. Inappropriate Solvent Choice: The chosen solvent may be too good of a solvent for the compound, even at low temperatures, or it may be a poor solvent for the impurities, causing them to co-precipitate.1. Pre-purification: If the product is heavily contaminated, consider a preliminary purification step, such as a quick filtration through a plug of silica gel or a simple distillation, before attempting recrystallization. 2. Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).[3]
Low Yield After Aqueous Workup 1. Incomplete Extraction: this compound has some solubility in water, leading to product loss in the aqueous phase. 2. Emulsion Formation: The presence of both organic and aqueous layers with certain impurities can lead to the formation of a stable emulsion, making separation difficult.1. Multiple Extractions: Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete removal of the product from the aqueous layer. 2. Brine Wash: After the initial aqueous washes, wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to break emulsions and removes excess water from the organic phase.[2]

Experimental Protocols

Here are detailed, step-by-step methodologies for the key purification techniques.

Protocol 1: Aqueous Workup for Crude Product

This protocol is designed to remove acidic impurities and water-soluble byproducts from the crude reaction mixture.

Materials:

  • Crude this compound in an organic solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. You will observe gas evolution (CO₂). Continue washing until the gas evolution ceases.

  • Separate the organic layer and wash it with water.

  • Perform a final wash with brine solution to help break any emulsions and remove the bulk of the dissolved water.[1]

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, washed product.

Workflow for Aqueous Workup

A Crude Reaction Mixture B Wash with NaHCO3 soln. A->B Neutralize Acid C Wash with Water B->C D Wash with Brine C->D Break Emulsion E Dry over MgSO4 D->E F Filter and Concentrate E->F G Crude Purified Product F->G

Caption: Aqueous workup workflow.

Protocol 2: Purification by Fractional Distillation

This method is effective for separating this compound from impurities with different boiling points.

Materials:

  • Crude, washed this compound

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Vacuum source and manometer

  • Heating mantle and stir bar

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude product in the distilling flask with a stir bar. Do not fill the flask more than two-thirds full.

  • Apply vacuum and begin heating the distilling flask gently.

  • Slowly increase the temperature and observe the condensation ring rising up the fractionating column.

  • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • Monitor the temperature at the head of the column. The temperature should stabilize at the boiling point of the desired product. Collect the fraction that distills at a constant temperature. The boiling point of the related 2-chloro-2-methylcyclohexanone is reported as 94-96 °C at 27 mmHg.[1]

  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distilling flask.

Protocol 3: Purification by Flash Column Chromatography

This technique is highly effective for separating compounds with similar polarities, such as isomers.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Hexanes and ethyl acetate (or diethyl ether)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Prepare the Column: Pack the chromatography column with silica gel as a slurry in hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 100% hexanes) and load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding small increments of ethyl acetate or diethyl ether. A gradient of 0% to 10% ethyl acetate in hexanes is a good starting point.

  • Collect Fractions: Collect the eluent in small fractions.

  • Monitor Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Logical Relationship for Purification Choices

A Crude Product B High Boiling Impurities? A->B C Isomeric Impurities? A->C D Solid at Room Temp? A->D E Fractional Distillation B->E Yes F Flash Chromatography C->F Yes G Recrystallization D->G Yes H Pure Product E->H F->H G->H

Caption: Decision tree for purification method selection.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

  • ¹H NMR: The proton on the carbon bearing the chlorine (α-proton) will be downfield, likely in the range of 4.0-4.5 ppm. The proton on the carbon with the methyl group will also be shifted downfield. The methyl group itself will appear as a doublet. The remaining methylene protons on the cyclohexane ring will appear as complex multiplets.

  • ¹³C NMR: The carbonyl carbon will be the most downfield signal, typically around 200-210 ppm. The carbon attached to the chlorine will be in the range of 60-70 ppm. The carbon with the methyl group will also be in the aliphatic region, and the methyl carbon itself will be the most upfield signal. A ¹³C NMR spectrum for this compound has been reported in the Journal of the American Chemical Society.[4]

Q2: How should I store purified this compound?

A2: α-chloro ketones can be unstable over time, particularly if exposed to light, heat, or moisture. It is recommended to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (e.g., in a refrigerator or freezer). Storing it in an amber vial will protect it from light.

Q3: What are the key safety precautions when handling this compound?

A3: α-chloro ketones are lachrymators (tear-inducing) and are harmful if swallowed, inhaled, or absorbed through the skin. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a viable purification method if the compound is a solid at room temperature and a suitable solvent can be found.[5] The ideal solvent will dissolve the compound well when hot but poorly when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.[3] It is important to perform small-scale trials to find the optimal solvent system.

Q5: My purified product is still a mixture of cis and trans isomers. How can I separate them?

A5: The separation of diastereomers can be challenging. High-performance liquid chromatography (HPLC) on a chiral stationary phase may be effective. Alternatively, derivatization of the ketone to form diastereomeric derivatives, followed by separation and subsequent regeneration of the ketone, is a classical approach. However, for most synthetic applications, a mixture of diastereomers is often used, provided it does not interfere with the subsequent reaction.

References

  • Pendiukh, V. V., & Rozhenko, O. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48-55. [Link]
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Technical Support Center: Selective Chlorination of 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the controlled synthesis involving 2-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chlorination. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you prevent undesirable polychlorination and achieve high selectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my chlorination of 2-methylcyclohexanone producing multiple chlorinated products?

Polychlorination is a common side reaction, particularly under basic conditions. The underlying cause is the change in acidity of the α-protons after the first chlorination. The introduction of an electron-withdrawing halogen atom on the α-carbon increases the acidity of the remaining α-protons on that same carbon.[1][2][3] This makes the monochlorinated product more reactive towards enolate formation and subsequent halogenation than the starting ketone, leading to rapid formation of di- and tri-halogenated species.[1][2]

Q2: What is the mechanistic difference between acid-catalyzed and base-catalyzed chlorination of ketones?

The mechanism dictates the reaction's controllability.

  • Acid-Catalyzed Halogenation: This reaction proceeds through an enol intermediate.[1][4][5][6] The formation of the enol is the slow, rate-determining step.[6][7] Once the enol is formed, it rapidly reacts with the halogen. Because the first halogenation introduces an electron-withdrawing group that destabilizes the transition state for further enol formation, subsequent halogenations are slower than the first.[3][8] This allows for the reaction to be stopped at the mono-halogenated stage with relative ease by controlling stoichiometry.

  • Base-Catalyzed Halogenation: This pathway involves the formation of an enolate anion.[1][2] As mentioned in Q1, the product of the first halogenation has more acidic α-protons, leading to faster formation of the subsequent enolate and rapid polychlorination.[1][2][3] Therefore, base-catalyzed methods are generally unsuitable if monochlorination is the desired outcome.[2]

Q3: For an unsymmetrical ketone like 2-methylcyclohexanone, how can I control which α-carbon gets chlorinated?

Controlling the regioselectivity of chlorination depends on controlling the formation of the two possible enol (or enolate) intermediates: the kinetic and the thermodynamic enolate.

  • Thermodynamic Enol: This is the more stable, more substituted enol (double bond between C1 and C2). It is favored under conditions that allow for equilibrium, such as higher temperatures and weaker bases (or acid catalysis).[9] Halogenation under acidic conditions typically favors reaction at the more substituted α-carbon, leading to 2-chloro-2-methylcyclohexanone.[1][3]

  • Kinetic Enolate: This is the less substituted enolate that is formed faster (double bond between C1 and C6). Its formation is favored under irreversible conditions, typically using a strong, sterically hindered base (like LDA) at very low temperatures (-78 °C).[9][10][11][12] Trapping this enolate with a chlorinating agent would favor the formation of 6-chloro-2-methylcyclohexanone.

The diagram below illustrates the formation of these two critical intermediates.

G cluster_main Regioselective Enolate/Enol Formation cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Ketone 2-Methylcyclohexanone K_Base Strong, Bulky Base (e.g., LDA), -78°C Ketone->K_Base T_Conditions Acid Catalyst (H+) or Weaker Base, RT or Heat Ketone->T_Conditions Kinetic_Enolate Kinetic Enolate (Less Substituted) K_Base->Kinetic_Enolate  Fast, Irreversible  Deprotonation at C6 Product_Kinetic 6-Chloro-2-methylcyclohexanone Kinetic_Enolate->Product_Kinetic  + Cl+ Thermo_Enol Thermodynamic Enol/Enolate (More Substituted) T_Conditions->Thermo_Enol  Slower, Reversible  Equilibrium Favors Stability Product_Thermo 2-Chloro-2-methylcyclohexanone Thermo_Enol->Product_Thermo  + Cl+

Caption: Kinetic vs. Thermodynamic control in the enolization of 2-methylcyclohexanone.

Troubleshooting Guide: Preventing Polychlorination

This guide provides a logical workflow to diagnose and solve issues with polychlorination during your experiments.

Troubleshooting_Workflow start Start: Polychlorination Observed check_conditions 1. Analyze Reaction Conditions: What catalyst is being used? start->check_conditions is_base Base-Catalyzed? check_conditions->is_base is_acid Acid-Catalyzed? check_conditions->is_acid base_cause Primary Cause: Monochlorinated product is more reactive than starting material. Rapid, successive halogenation occurs. is_base->base_cause Yes acid_cause Polychlorination is less common but can occur with excess chlorinating agent or prolonged reaction times. is_acid->acid_cause Yes solution_base Solution A: Switch to an Acid-Catalyzed Protocol. This is the most reliable method to ensure monochlorination. base_cause->solution_base solution_acid Solution B: Optimize Stoichiometry & Time. acid_cause->solution_acid end Goal: Selective Monochlorination Achieved solution_base->end optimization_steps • Use ≤1.0 equivalent of chlorinating agent. • Monitor reaction closely (TLC, GC/MS). • Quench immediately upon consumption  of starting material. solution_acid->optimization_steps optimization_steps->end

Caption: Troubleshooting workflow for diagnosing and solving polychlorination issues.

Key Experimental Parameters for Selective Monochlorination

To achieve the desired monochlorinated product, careful control over several experimental variables is essential. The following table summarizes key parameters and their impact on the reaction outcome.

ParameterRecommendation for MonochlorinationRationale
Catalyst Acidic (e.g., HCl, Acetic Acid) Acid catalysis proceeds via an enol intermediate. The first chlorination deactivates the ketone toward further enolization, preventing over-halogenation.[3][8]
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) Sulfuryl chloride is reported to produce pure 2-chloro-2-methylcyclohexanone, avoiding mixtures of regioisomers that can result from direct chlorination with Cl₂.[13] NCS is another effective reagent for α-chlorination.[14]
Stoichiometry 1.0 equivalent of Chlorinating Agent Using a stoichiometric amount or a slight deficit of the chlorinating agent ensures that there is not enough reagent to facilitate polychlorination once the starting material is consumed.
Solvent Aprotic (e.g., CCl₄, CH₂Cl₂, Dimethylformamide) Aprotic solvents are generally preferred. Using moderators like aliphatic alcohols or ethers with sulfuryl chloride can also enhance selectivity for monochlorination.[15]
Temperature Room Temperature or below (0-25 °C) Lower temperatures help to control the reaction rate and minimize side reactions. Some protocols may require cooling to maintain selectivity.[16]
Monitoring GC/MS or TLC Closely monitor the reaction progress to quench it as soon as the starting 2-methylcyclohexanone is consumed, preventing further reaction with the monochlorinated product.

Protocol: Selective Synthesis of 2-Chloro-2-methylcyclohexanone

This protocol is adapted from established methods for the selective monochlorination of unsymmetrical ketones, prioritizing the formation of the thermodynamically favored product.[13]

Objective: To synthesize 2-chloro-2-methylcyclohexanone with high selectivity, avoiding polychlorination and the 6-chloro isomer.

Materials:

  • 2-Methylcyclohexanone (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.0 eq)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylcyclohexanone (1.0 eq) in the chosen solvent (e.g., CCl₄).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (1.0 eq) to the dropping funnel. Add the SO₂Cl₂ dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature. Continue to stir for an additional 1-2 hours, monitoring the reaction by TLC or GC/MS until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize any remaining acid and SO₂Cl₂. Caution: Gas evolution (CO₂) will occur.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-chloro-2-methylcyclohexanone, can be purified by vacuum distillation if necessary.[16]

This protocol leverages an acid-catalyzed mechanism (HCl is generated in situ from SO₂Cl₂) and a selective chlorinating agent to favor the desired monochlorinated product at the more substituted carbon, effectively preventing polychlorination.[13]

References

  • An In-Depth Technical Guide to the Thermodynamic and Kinetic Enolates of 2-Methylcyclohexanone for Researchers, Scientists, and Drug Development Professionals. Benchchem.
  • Alpha Halogenation of Enols and Enolates. Chemistry Steps.
  • Cyclohexanone, 2-chloro-2-methyl-. Organic Syntheses Procedure.
  • Halogenation Of Ketones via Enols. Master Organic Chemistry.
  • mechanism of alpha-halogenation of ketones. YouTube.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Synthesis of 2-methyl-2-chlorocyclohexanone. PrepChem.com.
  • 18.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. Journal of Chemical Education.
  • Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. PharmaXChange.info.
  • Ketone-catalyzed photochemical C(sp3)–H chlorination. National Institutes of Health (NIH).
  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
  • Questions on Enolate Chemistry and Robinson Annulation. Filo.
  • THE FORMATION AND ALKYLATION OF SPECIFIC ENOLATE ANIONS FROM AN UNSYMMETRICAL KETONE: 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE. Organic Syntheses.
  • Ketone halogenation. Wikipedia.
  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • Selective monochlorination of ketones and aromatic alcohols. Google Patents.
  • Alpha Carbon Halogenation of Ketones and Aldehydes. YouTube.
  • 17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-chloro-6-methylcyclohexanone. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific halogenation reaction. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic outcomes. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Foundational Principles: The Key to Regioselectivity

The synthesis of this compound primarily involves the α-chlorination of 2-methylcyclohexanone. The central challenge in this synthesis is controlling the regioselectivity of the chlorination to favor substitution at the C6 position over the C2 position. This is governed by the selective formation of either the kinetic or thermodynamic enolate of the starting ketone.

  • Kinetic Enolate: Formation of the kinetic enolate occurs by removing a proton from the less sterically hindered α-carbon (C6). This pathway is favored under irreversible conditions, typically employing a strong, bulky base at low temperatures. The resulting this compound is the kinetic product.[1][2]

  • Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, formed by deprotonating the more substituted α-carbon (C2). This is favored under conditions that allow for equilibration, such as using a weaker base at higher temperatures. This leads to the formation of the undesired 2-chloro-2-methylcyclohexanone isomer.[3][4]

G 2-Methylcyclohexanone 2-Methylcyclohexanone Kinetic Enolate (C6-deprotonation) Kinetic Enolate (C6-deprotonation) 2-Methylcyclohexanone->Kinetic Enolate (C6-deprotonation) Strong, bulky base (LDA) Low temp. (-78°C) Thermodynamic Enolate (C2-deprotonation) Thermodynamic Enolate (C2-deprotonation) 2-Methylcyclohexanone->Thermodynamic Enolate (C2-deprotonation) Weaker base (e.g., NaH) Higher temp. This compound (Desired Product) This compound (Desired Product) Kinetic Enolate (C6-deprotonation)->this compound (Desired Product) Chlorinating Agent (e.g., SO2Cl2) 2-Chloro-2-methylcyclohexanone (Isomeric Impurity) 2-Chloro-2-methylcyclohexanone (Isomeric Impurity) Thermodynamic Enolate (C2-deprotonation)->2-Chloro-2-methylcyclohexanone (Isomeric Impurity) Chlorinating Agent (e.g., SO2Cl2)

Diagram 1: Kinetic vs. Thermodynamic Enolate Formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Regioselectivity Issues

Q1: My final product is a mixture of this compound and the isomeric 2-chloro-2-methylcyclohexanone. How can I increase the yield of the desired 6-chloro isomer?

This is the most common challenge and directly relates to controlling the enolate formation. To favor the kinetic product (6-chloro isomer), you must ensure your reaction conditions are optimized for the formation of the kinetic enolate.[1][2]

Troubleshooting Steps:

  • Choice of Base: Use a strong, sterically hindered base. Lithium diisopropylamide (LDA) is the base of choice for generating kinetic enolates.[2][3] Avoid weaker bases or bases that are not sterically hindered, as they can lead to equilibration and formation of the thermodynamic enolate.

  • Temperature Control: Maintain a low reaction temperature, typically -78 °C (a dry ice/acetone bath), during the deprotonation step.[1][3] Higher temperatures will favor the formation of the more stable thermodynamic enolate.

  • Solvent: Use an anhydrous aprotic solvent, such as tetrahydrofuran (THF). Protic solvents will interfere with the strong base and prevent the desired enolate formation.[4]

  • Order of Addition: Add the 2-methylcyclohexanone solution slowly to the pre-formed LDA solution at -78 °C. This ensures that the ketone is always in the presence of excess base, which promotes rapid and irreversible deprotonation at the less hindered site.

Q2: I am observing a significant amount of dichlorinated byproducts in my reaction mixture. How can I prevent this?

The formation of α,α-dichloroketones can occur if the initially formed monochlorinated product reacts further with the chlorinating agent.[5]

Troubleshooting Steps:

  • Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the chlorinating agent (e.g., sulfuryl chloride). A large excess will drive the reaction towards dichlorination.

  • Reaction Time: Monitor the reaction closely by a suitable technique (e.g., TLC or GC) and quench it as soon as the starting material is consumed. Prolonged reaction times can lead to the formation of dichlorinated products.

  • Temperature: Running the reaction at the recommended low temperature for kinetic control can also help to minimize over-chlorination.

Workup & Purification Challenges

Q3: My reaction workup is problematic, resulting in a low yield of an oily, impure product. What are the best practices for quenching and extraction?

Sulfuryl chloride (SO₂Cl₂) is a reactive reagent that can cause issues during workup if not handled correctly. It reacts exothermically with water, producing corrosive byproducts.[6]

Troubleshooting Steps:

  • Quenching: Quench the reaction at a low temperature by slowly adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).[7] This will neutralize the acidic byproducts (HCl and H₂SO₄) and destroy any remaining sulfuryl chloride. Avoid quenching with water alone, as this can lead to a highly acidic and potentially hazardous mixture.

  • Extraction: After quenching, extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and improve phase separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure. Be aware that the product is volatile, so avoid excessive heating during solvent removal.

Q4: I am struggling to separate the this compound from its 2-chloro-2-methyl isomer by distillation. Are there alternative purification methods?

The boiling points of these two isomers are expected to be very close, making separation by simple distillation challenging.

Troubleshooting Steps:

  • Fractional Distillation: If distillation is the chosen method, use a fractional distillation apparatus with a high number of theoretical plates (e.g., a Vigreux or packed column) and a slow distillation rate.

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating these isomers. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should provide adequate separation. Monitor the fractions carefully by TLC or GC to isolate the pure desired product.

G cluster_0 Reaction Stage cluster_1 Workup & Purification Low Yield Low Yield Incomplete Reaction\n(Check stoichiometry, time, temp.) Incomplete Reaction (Check stoichiometry, time, temp.) Low Yield->Incomplete Reaction\n(Check stoichiometry, time, temp.) Isomer Mixture Isomer Mixture Suboptimal Enolate Control\n(Adjust base, temp., solvent) Suboptimal Enolate Control (Adjust base, temp., solvent) Isomer Mixture->Suboptimal Enolate Control\n(Adjust base, temp., solvent) Dichlorination Dichlorination Excess Chlorinating Agent\n(Use stoichiometric amount) Excess Chlorinating Agent (Use stoichiometric amount) Dichlorination->Excess Chlorinating Agent\n(Use stoichiometric amount) Oily Product Oily Product Improper Quenching\n(Use weak base, low temp.) Improper Quenching (Use weak base, low temp.) Oily Product->Improper Quenching\n(Use weak base, low temp.) Poor Separation Poor Separation Close Boiling Points\n(Use fractional distillation or chromatography) Close Boiling Points (Use fractional distillation or chromatography) Poor Separation->Close Boiling Points\n(Use fractional distillation or chromatography)

Diagram 2: Common Issues and Root Causes.

Analytical Characterization

Accurate identification of the product and any impurities is crucial. The following table summarizes the expected analytical data for the desired product and its common isomer.

Technique This compound (Desired Product) 2-Chloro-2-methylcyclohexanone (Isomeric Impurity) Key Differentiating Features
¹H NMR Multiplet for the proton at C6 (adjacent to chlorine). Doublet for the methyl group.Absence of a proton at C2. Singlet for the methyl group.The multiplicity of the methyl signal and the presence or absence of a signal for the proton on the carbon bearing the chlorine are definitive.
¹³C NMR Signal for the carbonyl carbon (C=O). Signal for the carbon bearing the chlorine (C-Cl). Signal for the carbon bearing the methyl group.[1]Signal for the carbonyl carbon (C=O). Signal for the quaternary carbon bearing both chlorine and the methyl group.[8]The chemical shift of the carbon attached to the chlorine will differ significantly, and in the 2-chloro-2-methyl isomer, this carbon will be quaternary.
GC-MS Molecular ion peak (M⁺) at m/z 146 and 148 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation pattern will be influenced by the C6-chloro and C2-methyl substitution.Molecular ion peak (M⁺) at m/z 146 and 148. The fragmentation pattern will be different due to the different substitution pattern, likely showing a more prominent loss of the methyl group.[8]While the molecular ions will be identical, the relative abundances of the fragment ions will differ, allowing for differentiation.

Experimental Protocols

Protocol for the Synthesis of this compound (Kinetic Control)

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at 0 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Chlorination: To the enolate solution at -78 °C, add sulfuryl chloride (1.05 equivalents) dropwise. Stir the reaction mixture at -78 °C and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, quench it at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) or fractional distillation.

Safety Precautions

  • Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • 2-Methylcyclohexanone is a flammable liquid and an irritant.

  • Always perform reactions in a well-maintained fume hood and have appropriate quenching materials and emergency equipment readily available.

References

  • PubChem. Cyclohexanone, 2-chloro-2-methyl-. National Center for Biotechnology Information.
  • PubChem. This compound. National Center for Biotechnology Information.
  • BenchChem. A Comparative Analysis of the Reactivity of 2-Methylcyclohexanone and 3-Methylcyclohexanone.
  • BenchChem. Differentiating Isomers of Chlorophenyl-cyclohexanone Using Mass Spectrometry: A Comparison Guide.
  • Filo.
  • Sciencemadness Wiki. Sulfuryl chloride.
  • Organic Chemistry Portal.
  • BenchChem.
  • Organic Chemistry Portal. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium.
  • ACS Publications. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.
  • Reddit.
  • University of Massachusetts Lowell. CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi.
  • BenchChem. A Spectroscopic Showdown: Unveiling the Isomers of Methylcyclohexanone.
  • Chemistry Stack Exchange.

Sources

Technical Support Center: Navigating Stability Challenges of 2-Chloro-6-methylcyclohexanone During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-chloro-6-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable but sensitive α-haloketone intermediate. Our goal is to provide in-depth, field-proven insights into the stability issues commonly encountered during reaction workup and purification, enabling you to maximize yield and purity.

This document moves beyond simple protocols to explain the chemical principles behind the instability of this compound. Understanding these principles is key to troubleshooting and optimizing your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant loss of my product, this compound, during a basic aqueous workup (e.g., sodium bicarbonate wash). What is happening?

This is the most common issue encountered with α-haloketones. Exposure to basic conditions, even mild ones like sodium bicarbonate, can initiate two primary degradation pathways that consume your product.

  • Favorskii Rearrangement : This is a base-catalyzed reaction where the α-haloketone rearranges to form a ring-contracted carboxylic acid derivative.[1][2] In the case of this compound treated with hydroxide, the product would be a methylcyclopentanecarboxylic acid. If an alkoxide is used as the base, the corresponding ester is formed.[1][3] The reaction proceeds through a highly strained cyclopropanone intermediate.[1][3][4]

  • Dehydrohalogenation (Elimination) : The base can also abstract a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the elimination of HCl. This forms an α,β-unsaturated ketone, in this case, 2-methyl-2-cyclohexenone.[5][6] This reaction often follows Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene.[6][7]

These two pathways are highly efficient and can rapidly consume your desired product, leading to dramatically reduced yields and complex product mixtures.

cluster_0 Base-Induced Degradation start This compound favorskii Methylcyclopentane- carboxylic Acid Derivative start->favorskii  Favorskii Rearrangement  (e.g., NaOH, NaOMe) elimination 2-Methyl-2-cyclohexenone start->elimination  Dehydrohalogenation (Elimination)  (e.g., NaHCO₃, Collidine)

Caption: Major base-induced degradation pathways for this compound.

Q2: What is the recommended general workup protocol to maintain the stability of this compound?

The key is to strictly avoid basic conditions and elevated temperatures. A neutral to mildly acidic workup is crucial for preserving the integrity of the α-chloro ketone.

  • Reaction Quenching:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly quench the reaction by adding cold, deionized water or a cold, dilute aqueous solution of a weak acid like ammonium chloride (NH₄Cl). If the reaction was run under acidic conditions, quenching with cold water is sufficient.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the product into a suitable organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. Perform at least three extractions to ensure complete recovery.

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with:

      • Cold deionized water (1x) to remove water-soluble impurities.

      • Cold saturated aqueous sodium chloride (brine) (1x) to facilitate phase separation and remove residual water.[8]

    • Critical Step: DO NOT use a sodium bicarbonate or sodium carbonate wash. This will induce the degradation pathways described in Q1.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator.

    • Crucial: Keep the bath temperature low (<30-35 °C) to prevent thermal decomposition, which can include dehydrohalogenation.

A Reaction Mixture B Quench (0-5 °C, Cold Water or dil. NH₄Cl) A->B C Extract (e.g., Diethyl Ether, 3x) B->C D Combine Organic Layers C->D E Wash (1x Cold Water, 1x Cold Brine) D->E F Dry (Anhydrous MgSO₄ or Na₂SO₄) E->F G Filter F->G H Concentrate (Rotary Evaporator, <35 °C) G->H I Crude this compound H->I

Caption: Recommended workflow for the workup of this compound.

Q3: What are the ideal pH and solvent conditions for the workup?

Maintaining control over the pH is paramount. Below is a summary of the stability of this compound under different pH conditions.

pH RangeStability AssessmentRecommended Action
> 10 (Strongly Basic) Highly Unstable. Rapid and complete decomposition via Favorskii rearrangement and/or elimination is expected.Strictly Avoid. Do not use NaOH, KOH, Na₂CO₃, or alkoxides during workup.
8 - 10 (Mildly Basic) Unstable. Significant degradation can occur, especially with increased temperature and prolonged contact time.Avoid. A sodium bicarbonate (NaHCO₃) wash is not recommended.
~7 (Neutral) Generally Stable. The compound is sufficiently stable for the duration of a standard workup procedure.Safe. Washing with pure water and brine is the recommended procedure.[5][8]
< 7 (Acidic) Most Stable. The compound exhibits the highest stability under acidic conditions.Ideal. Quenching with a dilute, non-nucleophilic acid can protect the product.

Solvent Choice: Standard non-protic organic solvents like diethyl ether, ethyl acetate, dichloromethane, and toluene are suitable for extraction.

Q4: How should I purify crude this compound after the workup?

Purification must also be conducted carefully to prevent degradation.

  • Vacuum Distillation: This is often the preferred method for purification.[5] The reduced pressure allows the compound to boil at a lower temperature, minimizing the risk of thermal decomposition (elimination). Ensure a good vacuum and monitor the head temperature closely. A typical boiling point for a related compound, 2-chloro-2-methylcyclohexanone, is 94–96°C at 27 mm Hg.[5]

  • Flash Column Chromatography: While possible, this method carries risks.

    • Silica Gel: Standard silica gel is acidic and can potentially cause slow degradation on the column.

    • Deactivation: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount (e.g., 0.1-1%) of a non-nucleophilic amine like triethylamine. However, any residual amine must be thoroughly removed from the product fractions, as it can cause instability upon storage.

    • Speed: Perform the chromatography as quickly as possible to minimize contact time between the compound and the stationary phase.

Q5: What are the best practices for storing the purified product?

Long-term stability requires proper storage conditions. A related compound, 2-chlorocyclohexanone, can be stored for long periods in a refrigerator in paraffin-covered stoppered bottles.[8]

  • Temperature: Store at low temperatures (refrigerator or freezer, 4 °C to -20 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Container: Use a well-sealed, clean glass container. Consider an amber bottle to protect from light, although photodecomposition is a lesser concern than base-induced degradation.

By understanding the inherent reactivity of this compound and implementing these careful handling, workup, and purification strategies, you can successfully isolate this versatile intermediate with high yield and purity.

References

  • Newman, M. S., Farbman, M. D., & Hipsher, H. (1945). 2-CHLOROCYCLOHEXANONE. Organic Syntheses, 25, 22. doi:10.15227/orgsyn.025.0022. [Link]
  • Wikipedia. (n.d.). Favorskii rearrangement.
  • Warnhoff, E. W., Martin, D. G., & Johnson, W. S. (1957). 2-CHLORO-2-METHYLCYCLOHEXANONE and 2-METHYL-2-CYCLOHEXENONE. Organic Syntheses, 37, 8. doi:10.15227/orgsyn.037.0008. [Link]
  • ResearchGate. (2008). One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route Without Diazomethane. Request PDF. [Link]
  • Chemical Synthesis Database. (2025). This compound.
  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]
  • Dr. Tanmoy Biswas. (2019, June 15). alpha-halogenation of ketone under acidic and basic conditions [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule.
  • The Organic Chemist. (2025). Mechanism Monday #35: Favorskii Rearrangement [Video]. YouTube. [Link]
  • PubMed. (2008). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. [Link]
  • Chemistry LibreTexts. (2025). 11.7: Elimination Reactions- Zaitsev's Rule.
  • PubChem. (n.d.). This compound.

Sources

Optimizing solvent and temperature for 2-Chloro-6-methylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-6-methylcyclohexanone

Welcome to the technical support guide for the regioselective synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. Here, we will delve into the critical parameters of solvent and temperature, providing not just protocols but the underlying chemical principles to empower you to troubleshoot and refine your experiments effectively.

The primary challenge in the chlorination of 6-methylcyclohexanone is achieving regioselectivity. The ketone is unsymmetrical, presenting two distinct alpha-carbons (C2 and C6) where chlorination can occur. The desired product, this compound, results from chlorination at the less substituted C6 position. This outcome is governed by the principles of kinetic versus thermodynamic control over the key enolate intermediate. This guide will illuminate how to manipulate reaction conditions to favor the desired kinetic product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of α-chlorination of a ketone?

A1: The α-halogenation of a ketone proceeds through an enol or enolate intermediate.[1] Under acidic conditions, the ketone tautomerizes to its enol form, which is the active nucleophile that attacks the halogen (e.g., Cl₂).[2][3] In basic solutions, a base removes an α-hydrogen to form a nucleophilic enolate anion, which then reacts with the electrophilic chlorine source.[4] The choice between acidic and basic conditions is critical as it influences the reaction rate and the potential for side reactions.

Q2: Why is regioselectivity an issue for 6-methylcyclohexanone?

A2: 6-methylcyclohexanone is an unsymmetrical ketone with two different α-carbons, each bearing protons. Deprotonation can occur at the more substituted C2 position or the less substituted C6 position. This leads to two possible regioisomeric enolates: the more stable (thermodynamic) enolate with the double bond between C1 and C2, and the less stable (kinetic) enolate with the double bond between C1 and C6.[5] The final chlorinated product depends on which of these enolates is formed and trapped by the chlorine source.

Q3: What is the difference between the "kinetic" and "thermodynamic" enolate?

A3:

  • Kinetic Enolate: This enolate is formed faster. It results from the removal of the most sterically accessible, least hindered α-proton.[6] For 6-methylcyclohexanone, this is the proton on C6. The kinetic enolate is less substituted and therefore less thermodynamically stable.

  • Thermodynamic Enolate: This enolate is more stable. It has a more substituted double bond, which is energetically favored.[5] For 6-methylcyclohexanone, this corresponds to the enolate formed by removing a proton from C2.

Control over which enolate predominates is achieved by carefully selecting the base, solvent, and temperature.[7]

Q4: How do temperature and solvent choice directly influence the formation of this compound?

A4: To synthesize this compound (the kinetic product), conditions must be chosen to favor the formation of the kinetic enolate and prevent it from equilibrating to the more stable thermodynamic form.

  • Temperature: Low temperatures (typically -78 °C) are crucial.[7][8] At this temperature, the energy barrier to deprotonate the more hindered C2 position is significantly harder to overcome, and the deprotonation at the C6 position becomes effectively irreversible, "locking" the kinetic enolate in place.[6]

  • Solvent: Aprotic solvents, such as tetrahydrofuran (THF), are preferred. Protic solvents can facilitate proton exchange, which allows the kinetic enolate to revert to the starting ketone and eventually equilibrate to the more stable thermodynamic enolate.

Q5: What is the best chlorinating agent for this reaction?

A5: While elemental chlorine (Cl₂) can be used, it can be difficult to control and may lead to di- and poly-chlorinated byproducts.[9] More controlled and selective chlorinating agents include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).[9][10] For optimal regioselectivity, the strategy is to first generate the desired enolate under controlled conditions and then introduce the chlorinating agent to trap it.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Symptom / Observation Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product. 1. Ineffective Deprotonation: The base used was not strong enough, or it degraded due to moisture. 2. Inactive Chlorinating Agent: The chlorine source has decomposed. 3. Reaction Quenched: The reaction was exposed to water or other protic sources prematurely.1. Use a fresh, properly titrated solution of a strong, hindered base like LDA. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). 2. Use a fresh bottle of NCS or recently distilled SO₂Cl₂. 3. Maintain anhydrous and inert conditions throughout the enolate formation and chlorination steps.
Product is a mixture of this compound and 2-Chloro-2-methylcyclohexanone. Loss of Regiocontrol: The reaction conditions allowed for the formation of both kinetic and thermodynamic enolates. This can be due to: 1. Temperature Too High: The reaction temperature rose above -78 °C, allowing the kinetic enolate to equilibrate to the thermodynamic enolate.[8] 2. Incorrect Base: A small, unhindered base (e.g., NaH, NaOEt) was used, which favors the thermodynamic product.[7] 3. Slow Addition of Chlorinating Agent: The enolate had time to equilibrate before being trapped.1. Maintain a strict -78 °C environment using a dry ice/acetone or dry ice/isopropanol bath. Monitor the internal reaction temperature. 2. Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to selectively deprotonate the less hindered C6 position.[5][7] 3. Add the chlorinating agent dissolved in an anhydrous solvent quickly to the pre-formed enolate solution at -78 °C.
Significant amount of dichlorinated product is observed. Over-chlorination: An excess of the chlorinating agent was used. The mono-chlorinated product can be more acidic than the starting ketone, leading to a second deprotonation and chlorination, especially under basic conditions.[4]1. Use a stoichiometric equivalent (1.0 to 1.05 eq.) of the chlorinating agent relative to the ketone. 2. Add the chlorinating agent slowly to the enolate solution to avoid localized high concentrations.
Starting material (6-methylcyclohexanone) is recovered. Incomplete Reaction: 1. Insufficient amount of base was used. 2. The reaction time was too short.1. Ensure at least one full equivalent of the base is added. Titrating the LDA solution just before use is highly recommended for accuracy. 2. Allow sufficient time for enolate formation (typically 30-60 minutes at -78 °C) before adding the chlorinating agent.

Visualizing the Reaction Pathway

The choice of reaction conditions dictates the pathway towards either the kinetic or thermodynamic product.

G cluster_start Starting Material cluster_conditions Condition Selection cluster_intermediates Enolate Intermediates cluster_products Final Products SM 6-Methylcyclohexanone Kinetic_Cond Kinetic Control - Strong, Bulky Base (LDA) - Low Temp (-78 °C) - Aprotic Solvent (THF) SM->Kinetic_Cond Fast, Irreversible Deprotonation Thermo_Cond Thermodynamic Control - Weaker Base (NaOEt) - Higher Temp (25 °C+) - Protic/Aprotic Solvent SM->Thermo_Cond Slow, Reversible Deprotonation Kinetic_Enolate Kinetic Enolate (Less Substituted) Kinetic_Cond->Kinetic_Enolate Thermo_Enolate Thermodynamic Enolate (More Substituted) Thermo_Cond->Thermo_Enolate Kinetic_Enolate->Thermo_Enolate Equilibration (at higher temp) Kinetic_Product This compound (Desired Product) Kinetic_Enolate->Kinetic_Product + Cl+ source Thermo_Product 2-Chloro-2-methylcyclohexanone (Isomeric Byproduct) Thermo_Enolate->Thermo_Product + Cl+ source

Caption: Decision workflow for regioselective chlorination.

Experimental Protocols

Protocol 1: Synthesis of this compound (Kinetic Control)

This protocol is optimized for the formation of the kinetic enolate to yield the desired product.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes, titrated solution

  • Anhydrous Tetrahydrofuran (THF)

  • 6-methylcyclohexanone, distilled

  • N-chlorosuccinimide (NCS), recrystallized

  • Dry ice and acetone (or isopropanol)

  • Standard glassware, oven-dried and cooled under an inert atmosphere

Procedure:

  • LDA Preparation:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool to -78 °C.

    • Add diisopropylamine (1.1 eq.) via syringe.

    • Slowly add n-BuLi (1.05 eq.) dropwise while maintaining the temperature below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • In a separate dried flask, prepare a solution of 6-methylcyclohexanone (1.0 eq.) in anhydrous THF.

    • Add the ketone solution dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.

  • Chlorination:

    • In a separate dried flask, dissolve NCS (1.05 eq.) in anhydrous THF.

    • Add the NCS solution rapidly via cannula or syringe to the enolate solution at -78 °C.

    • Stir for an additional 1-2 hours at -78 °C.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to isolate this compound.

References

  • Guthrie, J. P. (2016). The chlorination of acetone: A complete kinetic analysis.
  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link][2]
  • Wikipedia contributors. (n.d.).
  • YouTube. (2019, January 9).
  • LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link][3]
  • Warnhoff, E. W., Martin, D. G., & Johnson, W. S. (n.d.). Cyclohexanone, 2-chloro-2-methyl-. Organic Syntheses. [Link][10]
  • Chemical Synthesis Database. (n.d.). This compound. [Link][13]
  • University of Calgary. (n.d.). Kinetic vs.
  • Organic Chemistry Academy. (2023, June 26).
  • Newman, M. S., Farbman, M. D., & Hipsher, H. (1945). 2-CHLOROCYCLOHEXANONE. Organic Syntheses, 25, 22. [Link][14]
  • YouTube. (2022, May 15).
  • YouTube. (2020, November 2). Kinetic vs.
  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link][6]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Study.com. (n.d.). How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product?. Homework.Study.com. [Link][17]
  • Google Patents. (n.d.).
  • Zhang, X., et al. (2013). Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source.

Sources

Technical Support Center: Managing Exothermic Reactions in the Chlorination of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers engaged in the chlorination of ketones. This guide is designed to provide in-depth, experience-based solutions to common challenges, with a focus on managing the exothermic nature of these reactions. Our goal is to ensure both the safety and success of your experiments by explaining the "why" behind the "how."

Frequently Asked Questions (FAQs)

Q1: My chlorination reaction is showing a significant induction period, followed by a sudden, violent exotherm. What is causing this, and how can I prevent it?

A1: This dangerous situation, known as a runaway reaction, is a classic sign of delayed reaction initiation.[1] Initially, the gaseous chlorine dissolves in the liquid ketone without reacting.[2] Once a critical concentration of dissolved chlorine is reached, or a localized hot spot develops, the reaction can initiate suddenly and proceed at an uncontrollable rate.[1][2] This rapid reaction generates a large amount of heat and hydrochloric acid (HCl) gas, leading to a pressure buildup and potential vessel rupture.[1]

Root Causes and Preventative Measures:

  • Lack of Catalyst: In the absence of a catalyst, the direct reaction between chlorine and a ketone can be slow to start.[2]

  • Low Temperature: While lower temperatures are generally used to control exotherms, starting at too low a temperature can exacerbate the induction period.

  • Impure Reagents: Impurities can sometimes inhibit the reaction initiation.

Troubleshooting Protocol:

  • Catalyst Addition: The most effective way to eliminate the induction period is to use an acidic catalyst.[2] Small amounts (0.2% to 3% by weight of the ketone) of mineral acids like HCl, or substances that generate acids in situ (e.g., sulfuryl chloride), can promote immediate and smooth reaction initiation.[2]

  • Controlled Reagent Addition: Instead of adding all the ketone at once, add a small portion initially and confirm reaction initiation (e.g., via temperature increase or color change) before proceeding with the slow, continuous addition of the remaining ketone or chlorinating agent.

  • Temperature Monitoring: Use a sensitive temperature probe and monitor the reaction temperature closely. A gradual, controlled temperature rise indicates a healthy reaction.

  • Ensure Proper Mixing: Good agitation ensures uniform distribution of reactants and catalyst, preventing localized concentration buildups.

Q2: I am attempting a base-catalyzed chlorination, but I'm getting a mixture of mono-, di-, and tri-chlorinated products. How can I achieve selective mono-chlorination?

A2: Achieving selective mono-chlorination under basic conditions is notoriously difficult. The underlying issue is that the product of the first chlorination is more reactive than the starting material.[3][4] The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation by the base.[3] This leads to rapid successive halogenations.[3][5]

Scientific Explanation:

Under basic conditions, the reaction proceeds through an enolate intermediate.[3][6] The rate-determining step is the formation of this enolate. Once the mono-chlorinated ketone is formed, the inductive effect of the chlorine atom makes the remaining α-protons more acidic, leading to faster enolate formation and subsequent reaction with the chlorinating agent.[4]

Strategies for Selective Mono-chlorination:

  • Switch to Acidic Conditions: Acid-catalyzed halogenation is the preferred method for selective mono-halogenation.[7][8][9] The introduction of the first halogen atom deactivates the carbonyl group towards further protonation, which is the first step in forming the enol intermediate.[5][8] This makes the second halogenation slower than the first.[5]

  • Carefully Controlled Stoichiometry: If basic conditions are necessary, use of a strong, non-nucleophilic base (like LDA) in a slight sub-stoichiometric amount to pre-form the enolate, followed by the slow addition of one equivalent of the chlorinating agent at low temperature, can favor mono-chlorination.[4]

Q3: My reaction is turning dark and producing tarry by-products. What is causing this decomposition?

A3: The formation of dark, tarry substances often indicates side reactions and decomposition, which can be caused by several factors, particularly excessive heat or localized "hot spots" in the reaction mixture.

Potential Causes:

  • Runaway Exotherm: As discussed in Q1, an uncontrolled exotherm can lead to temperatures that degrade the starting materials, intermediates, and products.

  • Excessive Catalyst: While catalysts are beneficial, using too much, especially strong acids, can promote side reactions like polymerization or condensation.

  • Incompatible Materials: Ensure your reaction vessel and any other equipment are compatible with chlorine and acidic conditions. Wet chlorine is highly corrosive.[10]

  • Presence of Water: In some cases, water can lead to the formation of hypochlorous acid, which can participate in undesired oxidation reactions. It's crucial to ensure all equipment is dry before use.[10]

Troubleshooting Steps:

  • Improve Heat Dissipation: Use a larger reaction vessel to increase the surface area-to-volume ratio, a more efficient cooling bath (e.g., ice-salt or dry ice-acetone), and ensure good stirring to dissipate heat effectively.

  • Optimize Catalyst Loading: Perform small-scale experiments to determine the minimum amount of catalyst needed for a smooth reaction.

  • Slow Addition of Reagents: Adding the chlorinating agent dropwise or in small portions allows for better temperature control.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues during the chlorination of ketones.

Symptom Potential Cause(s) Recommended Action(s)
No reaction or very slow reaction 1. Insufficient or no catalyst.[2]2. Reaction temperature is too low.3. Inactive chlorinating agent.1. Add a suitable acid catalyst (e.g., HCl).[2]2. Gradually increase the temperature while monitoring closely.3. Use a fresh or newly opened bottle of the chlorinating agent.
Sudden, uncontrollable temperature and pressure increase 1. Delayed reaction initiation (induction period).[1]2. Addition rate of chlorinating agent is too fast.3. Inadequate cooling or stirring.1. Immediately stop reagent addition and apply maximum cooling.2. In future experiments, add an acid catalyst and add reagents slowly.[2]3. Ensure the cooling bath is at the correct temperature and the stirrer is functioning properly.
Formation of polychlorinated products 1. Using basic conditions.[3][5]2. Over-addition of chlorinating agent.1. Switch to an acid-catalyzed method for mono-chlorination.[7][8]2. Use a precise amount (1.0 equivalent) of the chlorinating agent.
Reaction mixture darkens or forms solids 1. Localized overheating or runaway reaction.2. Incompatible solvent or impurities.1. Improve heat removal with a more efficient cooling bath and vigorous stirring.2. Use a pure, dry, and appropriate solvent.

Experimental Protocols

Protocol 1: Safe, Acid-Catalyzed Mono-chlorination of a Ketone (e.g., Acetophenone)

This protocol emphasizes safety and control to achieve selective mono-chlorination.

Materials:

  • Acetophenone

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

  • Methanol or Acetic Acid (solvent)

  • Concentrated HCl (catalyst)

  • Sodium bicarbonate solution (for quenching)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Condenser

  • Thermometer

  • Cooling bath (ice-water)

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood.[11][12] Ensure all glassware is dry.

  • Charge the Flask: To the round-bottom flask, add the ketone and the solvent. Begin stirring and cool the mixture to 0-5 °C in the cooling bath.

  • Catalyst Addition: Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Slow Addition of Chlorinating Agent: Add the chlorinating agent (e.g., sulfuryl chloride) dropwise from the addition funnel over a period of 30-60 minutes. Monitor the temperature closely and maintain it below 10 °C. A slight, steady exotherm should be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, slowly and carefully add the reaction mixture to a beaker containing a cold, saturated sodium bicarbonate solution with vigorous stirring to neutralize the acid and quench any unreacted chlorinating agent.[13]

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography or distillation as appropriate.

Protocol 2: Quenching a Chlorination Reaction

Proper quenching is critical for safety and product stability.

General Principles:

  • Quench slowly and with cooling: Quenching is often exothermic.

  • Use an appropriate quenching agent: The choice depends on the reaction conditions and desired workup.

  • Ensure adequate ventilation: Quenching can release gases like HCl or SO₂.

Common Quenching Agents:

  • Saturated Sodium Bicarbonate or Carbonate Solution: Effective for neutralizing acidic reactions. The release of CO₂ can cause foaming, so add the reaction mixture to the quenching solution slowly.

  • Sodium Sulfite or Sodium Thiosulfate Solution: These are reducing agents that will destroy excess active chlorine species.[14][15] This is a good choice when residual oxidant could interfere with the workup or product stability.

  • Water or Alcohols: Can be used to hydrolyze or esterify reactive chlorinating agents like acid chlorides, but this can be highly exothermic and should be done with extreme caution, especially with water.[13]

Visualizing Reaction Mechanisms and Workflows

Acid-Catalyzed Chlorination Pathway

G Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Intermediate_Cation Intermediate Cation Enol->Intermediate_Cation + Cl₂ Chlorinating_Agent Cl₂ Chlorinating_Agent->Intermediate_Cation Product α-Chloro Ketone Intermediate_Cation->Product - H⁺ H_plus_regen H⁺ H_plus H⁺ G Ketone Ketone (pKa ~19-20) Enolate Enolate Intermediate Ketone->Enolate - H₂O Product1 Mono-chloro Ketone (pKa ~16-17) Enolate->Product1 + Cl₂ Chlorinating_Agent Cl₂ Chlorinating_Agent->Product1 Enolate2 More Stable Enolate Product1->Enolate2 + Base (faster) Product2 Di-chloro Ketone Enolate2->Product2 + Cl₂ Base Base (OH⁻) Base->Enolate

Caption: Increased acidity of the α-proton after the first chlorination leads to polyhalogenation.

Troubleshooting Workflow for Exothermic Reactions

G cluster_review Post-Reaction Review Start Exothermic Event (Rapid T° Rise) Stop_Addition Stop Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling Start->Max_Cooling Check_Stirring Check Stirring Start->Check_Stirring Quench Prepare to Quench (If Uncontrolled) Stop_Addition->Quench Max_Cooling->Quench Check_Stirring->Quench Review_Addition_Rate Reduce Addition Rate Quench->Review_Addition_Rate Controlled Review_Cooling Improve Cooling Efficiency Quench->Review_Cooling Controlled Review_Catalyst Add/Optimize Catalyst Quench->Review_Catalyst Controlled

Caption: A logical progression for responding to and preventing thermal runaway events.

References

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • YouTube. (2024, June 6). Chlorination safety.
  • Prakash, V., Sethuram, B., & Rao, T. N. (1982). Kinetics of chlorination of ketones by 1-chlorobenzotriazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 421–436.
  • Guthrie, J. P., & Cossar, J. (1986). The chlorination of acetone: A complete kinetic analysis. Canadian Journal of Chemistry, 64(6), 1250–1266.
  • ResearchGate. (n.d.). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • ACS Chemical Health & Safety. (n.d.). Safe handling of chlorine.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.
  • Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl....
  • JoVE. (2023, April 30). Video: Base-Promoted α-Halogenation of Aldehydes and Ketones.
  • Rutgers University. (n.d.). Chlorine.
  • JIF. (2019, May 13). Handling Chlorine Safely.
  • JoVE. (2025, May 22). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones.
  • YouTube. (2017, March 30). CHEM 222: Acid-catalyzed Alpha Halogenation of Ketones.
  • Acta Chemica Scandinavica. (n.d.). Halogenation of ketones v studies on the mechanisms of base.
  • Google Patents. (n.d.). US2204135A - Chlorination of ketones.
  • YouTube. (2016, April 26). Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base.
  • Wikipedia. (n.d.). Ketone halogenation.
  • National Institutes of Health. (2023, April 26). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms.
  • RSC Publishing. (n.d.). Rate constants for the reactions of chlorine atoms with a series of unsaturated aldehydes and ketones at 298 K: structure and reactivity.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • ResearchGate. (2023, April 17). (PDF) A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms.
  • Journal of the American Chemical Society. (n.d.). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • National Institutes of Health. (n.d.). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine.
  • ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
  • University of Birmingham. (n.d.). Chlorine quenching phenomena and the application of fluorescence spectroscopy in drinking water.
  • Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones.
  • askIITians. (2013, October 12). what happens when ketones react with chlorine.
  • National Institutes of Health. (n.d.). Ketone-catalyzed photochemical C(sp3)–H chlorination.
  • Arkivoc. (n.d.). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride.
  • Sciencemadness.org. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride.
  • National Institutes of Health. (2023, December 5). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.
  • Journal of Organic Chemistry. (n.d.). Chlorination of Ketones with Trichloroisocyanuric Acid.
  • PubMed. (2024, January 31). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl.
  • Nova Science Publishers, Inc. (2011). Analytical methods of chlorine and the substances produced by the chlorine treatments.

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Validation & Comparative

The Synthesis of α-Chloroketones: A Comparative Guide to Modern Chlorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a chlorine atom at the α-position to a carbonyl group unlocks a wealth of synthetic possibilities, rendering α-chloroketones invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Their heightened electrophilicity at the α-carbon makes them susceptible to nucleophilic substitution, elimination, and rearrangement reactions, providing a gateway to diverse molecular architectures. However, the selective and efficient synthesis of α-chloroketones, particularly from unsymmetrical ketones, presents a significant challenge, often plagued by issues of regioselectivity and over-halogenation.[1]

This guide provides a comprehensive comparison of common chlorinating agents for the α-chlorination of ketones, offering insights into their mechanisms, performance, and practical applications. We will use the synthesis of 2-chloro-6-methylcyclohexanone from 2-methylcyclohexanone as a conceptual framework to discuss the challenges of regioselectivity and explore how different reagent systems can be employed to control the reaction outcome.

The Challenge of Regioselectivity in Ketone Chlorination

The α-halogenation of an unsymmetrical ketone can proceed via two distinct pathways, dictated by the reaction conditions. Under acidic conditions, the reaction proceeds through an enol intermediate, with the halogen typically adding to the more substituted α-carbon (thermodynamic control).[3][4] Conversely, base-catalyzed halogenation proceeds via an enolate, favoring halogenation at the less sterically hindered α-carbon (kinetic control).[3]

A Comparative Analysis of Common Chlorinating Agents

The choice of chlorinating agent is paramount in achieving high yields and selectivity in the α-chlorination of ketones. Below, we compare the performance of several widely used reagents.

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination.[5][6] It is a crystalline solid that is easier and safer to handle than many gaseous or liquid chlorinating agents.[7] NCS can act as a source of electrophilic chlorine ("Cl+") and can also participate in radical reactions.[5][6]

Mechanism of Action: In the presence of an acid catalyst, the ketone is converted to its enol form. The enol then acts as a nucleophile, attacking the electrophilic chlorine atom of NCS to yield the α-chloroketone and succinimide as a byproduct. Photochemical methods can also be employed, where photoexcited aryl ketones catalyze the chlorination by NCS via a radical pathway.[8]

Performance and Advantages:

  • Mild Reaction Conditions: NCS often allows for chlorination at room temperature or with gentle heating, preserving sensitive functional groups.[7]

  • High Selectivity for Monochlorination: It is generally easier to control the reaction to obtain the monochlorinated product compared to harsher reagents.[7]

  • Improved Safety Profile: As a solid, NCS is less corrosive and toxic than reagents like sulfuryl chloride.[7]

Limitations:

  • Catalyst Requirement: The reaction often necessitates the use of an acid or radical initiator.[7]

  • Byproduct Removal: The succinimide byproduct needs to be removed during workup, which can sometimes be challenging.

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and effective chlorinating agent.[9][10] It is a dense, colorless liquid that reacts vigorously with water.

Mechanism of Action: The chlorination of ketones with sulfuryl chloride is thought to proceed through an electrophilic attack of a chloronium ion on the enol form of the ketone.[11] The reaction evolves sulfur dioxide and hydrogen chloride as gaseous byproducts.[10]

Performance and Advantages:

  • High Reactivity: Sulfuryl chloride is a potent chlorinating agent, often leading to rapid reactions.[9]

  • Readily Available: It is a common and relatively inexpensive laboratory reagent.

Limitations:

  • Corrosive and Toxic: It is highly corrosive and toxic, requiring careful handling in a well-ventilated fume hood.[7]

  • Lack of Selectivity: Can lead to the formation of di- and polychlorinated byproducts, especially with reactive ketones.[7][9]

  • Gaseous Byproducts: The evolution of HCl and SO₂ gas can be hazardous and requires appropriate scrubbing.[7]

Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid is a stable, high-chlorine content solid that serves as an efficient chlorinating agent.[7]

Mechanism of Action: Similar to NCS, TCCA acts as an electrophilic chlorine source, reacting with the enolized ketone.

Performance and Advantages:

  • High Atom Economy: TCCA has a high percentage of active chlorine by weight.[7]

  • Stability and Cost-Effectiveness: It is a stable solid and is economically viable for large-scale synthesis.[7]

Limitations:

  • Byproduct Removal: The cyanuric acid byproduct precipitates out of the reaction mixture and needs to be filtered off, which can sometimes complicate the workup.[7]

  • Potential for Lower Selectivity: Depending on the substrate and conditions, selectivity for monochlorination can be lower than with NCS.[7]

Titanium Tetrachloride (TiCl₄)

While not a direct chlorinating agent in the same vein as the others, titanium tetrachloride is a powerful Lewis acid that can be used to promote or catalyze chlorination reactions.[12] It is often used in conjunction with a chlorine source. For instance, TiCl₄ can catalyze the hydroboration of ketones.[13][14]

Role in Chlorination: TiCl₄ can activate the ketone towards enolization or enolate formation, thereby facilitating the reaction with a chlorinating agent. It can also be used in combination with other reagents to achieve specific transformations.

Advantages:

  • Catalytic Use: Can often be used in catalytic amounts, which is economically and environmentally advantageous.[12]

  • Enhanced Reactivity and Selectivity: Can improve reaction rates and, in some cases, influence the regioselectivity of the chlorination.

Limitations:

  • Moisture Sensitive: TiCl₄ reacts violently with water and requires anhydrous reaction conditions.

  • Corrosive: It is a corrosive substance that must be handled with care.

Quantitative Performance Comparison

The following table summarizes the typical performance of the discussed chlorinating agents for the α-monochlorination of a representative ketone like acetophenone, based on literature data.[7]

Chlorinating AgentReagent TypeTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
N-Chlorosuccinimide (NCS) N-ChloroimideGood to ExcellentHoursRoom Temp. to RefluxMild conditions, high selectivity for monochlorination, safer handling.Often requires a catalyst or initiator.
Sulfuryl Chloride (SO₂Cl₂) Inorganic ChlorideModerate to High1 - 4 hours10 - 20Powerful and effective, readily available.Highly corrosive and toxic, can lead to dichlorination, evolves HCl gas.[7]
Trichloroisocyanuric Acid (TCCA) N-ChloroimideHigh1 - 2 hoursRoom Temp.High atom economy, stable, cost-effective.Byproduct removal can be cumbersome, potentially less selective.[7]

Experimental Protocols

Below are representative, detailed protocols for the α-chlorination of ketones using the discussed reagents.

Protocol 1: α-Chlorination of Acetophenone using N-Chlorosuccinimide (NCS)

Rationale: This protocol exemplifies a mild and selective method for monochlorination, suitable for many common ketones. The use of an acid catalyst (p-toluenesulfonic acid) facilitates the formation of the enol intermediate.

Materials:

  • Acetophenone

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (catalyst)

  • Carbon tetrachloride (solvent)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1.0 mmol) in carbon tetrachloride (10 mL).

  • Add N-chlorosuccinimide (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of carbon tetrachloride.

  • Wash the filtrate sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-chloroacetophenone.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: α-Chlorination of Cyclohexanone using Sulfuryl Chloride (SO₂Cl₂)

Rationale: This protocol demonstrates the use of a powerful chlorinating agent. The reaction is typically fast but requires careful control to minimize side products. The use of an inert solvent helps to moderate the reaction.

Materials:

  • Cyclohexanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, dissolve cyclohexanone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0 mmol) in dichloromethane (5 mL) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-chlorocyclohexanone by vacuum distillation.

Visualizing Reaction Mechanisms and Workflows

Mechanism of Acid-Catalyzed α-Chlorination

acid_catalyzed_chlorination Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol Intermediate ProtonatedKetone->Enol - H+ Chloroketone α-Chloroketone Enol->Chloroketone + NCS Succinimide Succinimide Enol->Succinimide - Succinimide H_plus_out H+ Chloroketone->H_plus_out H_plus H+ NCS NCS experimental_workflow start Start | Dissolve Ketone in Solvent add_reagent Add Chlorinating Agent (e.g., NCS, SO₂Cl₂) start->add_reagent reaction Reaction Monitor by TLC/GC-MS add_reagent->reaction workup Workup Quench, Wash, Extract reaction->workup purification Purification Column Chromatography or Distillation workup->purification end End | Characterize Product purification->end

Caption: A typical sequence of steps for the synthesis and isolation of α-chloroketones.

Conclusion

The α-chlorination of ketones is a fundamental transformation in organic synthesis. While a variety of reagents can effect this transformation, the choice of chlorinating agent significantly impacts the reaction's efficiency, selectivity, and safety. For general purposes, N-Chlorosuccinimide offers a superior balance of reactivity, selectivity, and handling safety, making it a preferred choice for many applications, especially in complex molecule synthesis. [7]Sulfuryl chloride , while powerful, presents significant handling hazards and can lead to over-chlorination, limiting its use to specific applications where its high reactivity is required. Trichloroisocyanuric acid stands out for its high atom economy and stability, making it a strong candidate for large-scale industrial processes. The strategic use of Lewis acids like TiCl₄ can further refine these methods by enhancing reactivity and influencing selectivity. Ultimately, the optimal choice of chlorinating agent will depend on the specific substrate, the desired outcome, and the practical constraints of the laboratory setting.

References

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A Comparative Guide to the Chlorination of 2-Methylcyclohexanone: Sulfuryl Chloride vs. N-Chlorosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

The selective introduction of a chlorine atom alpha to a carbonyl group is a fundamental transformation in organic synthesis, yielding versatile α-chloroketones that serve as key building blocks for pharmaceuticals and complex molecules. For an unsymmetrical substrate like 2-methylcyclohexanone, the challenge lies in controlling the regioselectivity of the chlorination—preferentially forming either 2-chloro-2-methylcyclohexanone or 6-chloro-2-methylcyclohexanone. This guide provides an in-depth comparison of two common chlorinating agents for this purpose: sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS), supported by experimental data and procedural insights to inform reagent selection in a research and development setting.

Mechanistic Overview and Regiochemical Implications

The regiochemical outcome of the chlorination of 2-methylcyclohexanone is dictated by the formation of either the thermodynamically more stable (more substituted) enol/enolate or the kinetically favored (less substituted) one. The choice of reagent and reaction conditions directly influences this equilibrium.

Sulfuryl Chloride (SO₂Cl₂): A Path to the Thermodynamic Product

Sulfuryl chloride is a powerful electrophilic chlorinating agent that typically reacts with ketones via an acid-catalyzed enol pathway. The reaction is believed to proceed through the formation of the more substituted, and thus thermodynamically more stable, enol intermediate. This inherent preference leads to high regioselectivity.[1] The only published method for producing pure 2-chloro-2-methylcyclohexanone specifically highlights the use of sulfuryl chloride, noting that direct chlorination with chlorine gas results in a mixture of 2- and 6-chloro isomers.[2]

The mechanism involves the initial enolization of the ketone, followed by electrophilic attack by the chlorinating species.

SO2Cl2_Mechanism ketone 2-Methylcyclohexanone enol Trisubstituted Enol (More Stable) ketone->enol Enolization (Acid-catalyzed) product 2-Chloro-2-methylcyclohexanone enol->product Electrophilic Attack so2cl2 SO₂Cl₂ so2cl2->product hcl_so2 HCl + SO₂

Caption: Mechanism for SO₂Cl₂ chlorination of 2-methylcyclohexanone.

N-Chlorosuccinimide (NCS): A Versatile but Less Selective Reagent

N-Chlorosuccinimide is a crystalline, solid electrophilic chlorinating agent, making it significantly easier and safer to handle than liquid sulfuryl chloride.[3][4] Its reaction with ketones is also typically acid-catalyzed to promote enol formation. While versatile, NCS on its own may not exhibit the high regioselectivity seen with sulfuryl chloride for substrates like 2-methylcyclohexanone.[2] Achieving high selectivity with NCS often requires specific catalytic systems or the use of pre-formed enolates or enamines to direct the chlorination to a specific alpha-carbon.[5]

The general mechanism is similar, involving attack of the enol on the electrophilic chlorine atom of NCS.

NCS_Mechanism ketone 2-Methylcyclohexanone enol_mixture Mixture of Enols (Less/More Substituted) ketone->enol_mixture Enolization (Acid-catalyzed) product_mixture Mixture of 2- and 6-chloro isomers enol_mixture->product_mixture Electrophilic Attack ncs NCS ncs->product_mixture succinimide Succinimide

Caption: General mechanism for NCS chlorination of 2-methylcyclohexanone.

Performance and Data Comparison

The choice between these reagents often comes down to a trade-off between selectivity, yield, safety, and operational simplicity. The following table summarizes key performance indicators based on established literature.

ParameterSulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Primary Product 2-Chloro-2-methylcyclohexanone[2]Mixture of 2- and 6-chloro isomers (uncatalyzed)[2]
Regioselectivity High selectivity for the C2 position[1][2]Generally lower; requires specific conditions for high selectivity
Reported Yield 90–95% (crude) for 2-chloro-2-methylcyclohexanone[2]Variable; typically 60-90% for general α-chloroketones
Reaction Conditions CCl₄ solvent, room temp, 1-3 hours[2]Various solvents (e.g., CH₂Cl₂, THF), often requires acid catalyst
Byproducts SO₂ and HCl (toxic gases)[6][7]Succinimide (solid, easily filtered)
Handling & Safety Highly corrosive, toxic liquid, water-reactive[8]Crystalline solid, easier and safer to handle[4][9]

Experimental Protocols

The following protocols are presented as self-validating systems, with causality for each step explained.

Protocol 1: Highly Regioselective Synthesis of 2-Chloro-2-methylcyclohexanone using Sulfuryl Chloride

This procedure is adapted from a trusted, peer-reviewed source (Organic Syntheses) and is the method of choice for obtaining the pure 2-chloro isomer.[2]

SO2Cl2_Workflow cluster_main Experimental Workflow: Sulfuryl Chloride start Dissolve 2-methylcyclohexanone in dry CCl₄ in a flask add_so2cl2 Add SO₂Cl₂ solution dropwise over 1 hour at room temp start->add_so2cl2 stir Stir for 2 hours post-addition add_so2cl2->stir wash_h2o Wash with H₂O (3x) stir->wash_h2o wash_bicarb Wash with sat. NaHCO₃ (2x) wash_h2o->wash_bicarb wash_brine Wash with brine (1x) wash_bicarb->wash_brine dry Dry organic layer over Na₂SO₄ wash_brine->dry evaporate Evaporate solvent under reduced pressure dry->evaporate product Crude 2-Chloro-2-methylcyclohexanone (90-95% yield) evaporate->product

Caption: Workflow for the chlorination of 2-methylcyclohexanone with SO₂Cl₂.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a stirrer, dissolve 2-methylcyclohexanone (1.0 eq) in dry carbon tetrachloride.

    • Rationale: Using dry solvent is crucial as sulfuryl chloride reacts violently with water.[8][10]

  • Reagent Addition: Prepare a solution of sulfuryl chloride (1.1 eq) in dry carbon tetrachloride and add it dropwise to the stirred ketone solution over 1 hour. Maintain the temperature at room temperature, using a water bath to moderate the slightly exothermic reaction.[2]

    • Rationale: Slow addition controls the reaction rate and heat generation, preventing runaway reactions and potential side product formation. A slight excess of SO₂Cl₂ ensures complete conversion of the starting material.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 2 hours at room temperature to ensure the reaction goes to completion.[2]

  • Workup - Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash successively with three portions of water, two portions of saturated sodium bicarbonate solution, and one portion of saturated brine.

    • Rationale: The water wash removes any water-soluble impurities. The sodium bicarbonate wash is critical for neutralizing and removing acidic byproducts, primarily HCl, and any unreacted sulfuryl chloride. The final brine wash helps to break up emulsions and begin the drying process.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2-chloro-2-methylcyclohexanone.[2] This product is often of sufficient purity for subsequent steps.

Protocol 2: General Procedure for α-Chlorination of a Ketone using N-Chlorosuccinimide

This is a representative protocol for NCS-mediated chlorination. For 2-methylcyclohexanone, this method would likely yield a mixture of isomers, and further purification by chromatography would be necessary to isolate the desired product.

NCS_Workflow cluster_main Experimental Workflow: N-Chlorosuccinimide start Dissolve 2-methylcyclohexanone and p-TsOH (cat.) in THF add_ncs Add NCS (1.1 eq) in one portion start->add_ncs reflux Heat the mixture to reflux (monitor by TLC) add_ncs->reflux cool Cool to room temperature reflux->cool filter Filter to remove solid succinimide cool->filter evaporate Evaporate THF under reduced pressure filter->evaporate extract Redissolve in ether, wash with NaHCO₃ and brine evaporate->extract dry Dry organic layer over MgSO₄ extract->dry purify Purify by flash chromatography dry->purify

Caption: Workflow for the chlorination of 2-methylcyclohexanone with NCS.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH).

    • Rationale: The acid catalyst is essential to accelerate the formation of the enol intermediate, which is the reactive species.

  • Reagent Addition: Add N-chlorosuccinimide (1.1 eq) to the solution.

    • Rationale: NCS is a stable solid that can typically be added in one portion. A slight excess ensures complete consumption of the ketone.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated succinimide byproduct.

    • Rationale: The primary byproduct, succinimide, is a solid with low solubility in many organic solvents, allowing for its simple removal by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product, a mixture of chlorinated isomers, will require purification by flash column chromatography to isolate the 2-chloro and 6-chloro products.

Safety and Handling Considerations

A critical factor in reagent selection is laboratory safety.

  • Sulfuryl Chloride (SO₂Cl₂): This reagent is classified as highly corrosive and toxic.[8] It is fatal if inhaled and reacts violently with water, releasing toxic and corrosive gases like HCl and SO₂.[8][10] All manipulations must be conducted in a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

  • N-Chlorosuccinimide (NCS): As a stable crystalline solid, NCS is significantly less hazardous to handle than SO₂Cl₂.[4] However, it is still a corrosive chemical that can cause severe skin burns and eye damage and is harmful if swallowed.[9][11] Standard laboratory PPE should be worn, and dust generation should be minimized during handling.

Conclusion and Recommendations

For the specific task of synthesizing 2-chloro-2-methylcyclohexanone with high purity and yield, sulfuryl chloride is the unequivocally superior reagent . Its inherent reactivity profile favors the formation of the thermodynamically controlled product, providing excellent regioselectivity that simplifies purification.[1][2] The protocol is well-established and reliable.

However, this recommendation is conditional on the laboratory's capacity to handle a highly hazardous and water-reactive liquid. The evolution of toxic gases necessitates robust engineering controls.

N-chlorosuccinimide serves as a viable alternative when safety and handling are the primary concerns. While its regioselectivity is inferior in a simple acid-catalyzed reaction, it offers significant operational advantages. Researchers opting for NCS should be prepared to invest time in optimizing reaction conditions (e.g., exploring different catalysts) and performing careful chromatographic separation to isolate the desired isomer. For exploratory, small-scale syntheses where handling SO₂Cl₂ poses an unacceptable risk, NCS is a reasonable starting point.

Ultimately, the choice is a balance between desired chemical outcome and practical safety constraints. For process development and scale-up applications where regiochemical purity is paramount, mastering the safe handling of sulfuryl chloride is the most efficient path to the target molecule.

References

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  • Singh, P., & Kumar, D. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 4(6), 63-71.
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  • University of Edinburgh. Thiol Chlorination with N-Chlorosuccinimide.
  • National Institutes of Health. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine.
  • Google Patents. Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
  • Filo. Predict the major product (regioselectivity) with an explanation.
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A-Scientist's-Guide-to-Navigating-Alternatives-for-2-Chloro-6-methylcyclohexanone-in-Modern-Organic-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methylcyclohexanone has long served as a staple reagent in organic synthesis, particularly in the construction of complex cyclic systems. Its utility as a bifunctional building block, enabling both alkylation and annulation strategies, is well-documented. However, mounting concerns regarding its lachrymatory nature, potential toxicity, and limitations in stereocontrol have necessitated a critical evaluation of viable alternatives. This guide provides a comprehensive comparison of alternative reagents and methodologies, offering researchers and drug development professionals a technically grounded framework for navigating synthetic challenges while prioritizing safety, efficiency, and stereochemical precision. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to facilitate their seamless integration into contemporary synthetic workflows.

The Enduring Utility and Inherent Challenges of this compound

This compound is a versatile intermediate, primarily employed in reactions where a cyclohexanone moiety is to be installed or further functionalized. Its key reactivity stems from the presence of an electrophilic carbon center α to the carbonyl group, making it an excellent substrate for nucleophilic attack. This property has been extensively exploited in the Robinson annulation and related methodologies for the synthesis of fused bicyclic systems, which are common motifs in natural products and pharmaceuticals.[1]

The synthesis of this compound itself is typically achieved through the direct chlorination of 2-methylcyclohexanone.[2] However, this process can sometimes lead to a mixture of chlorinated isomers, complicating purification.[3]

Despite its utility, the practical application of this compound is hampered by several significant drawbacks:

  • Physiological Hazards: It is a potent lachrymator, causing irritation to the eyes and respiratory tract. This necessitates stringent handling precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment. The broader trend in modern synthesis is to replace hazardous reagents with safer alternatives whenever possible.[4][5]

  • Stereochemical Ambiguity: For many applications, particularly in the synthesis of chiral molecules, the lack of inherent stereocontrol in reactions involving this compound is a major limitation. The creation of new stereocenters often results in racemic or diastereomeric mixtures, requiring challenging separation steps.

  • Reaction Control: The high reactivity of the α-chloro ketone can sometimes lead to side reactions, such as over-alkylation or elimination, which can lower the yield of the desired product.

These challenges underscore the need for alternative synthetic strategies that offer improved safety profiles, greater stereocontrol, and higher reaction efficiency.

Strategic Alternatives to this compound

The quest for alternatives can be broadly categorized into two main strategies: (1) the use of alternative electrophilic cyclohexanone synthons, and (2) the adoption of entirely different annulation methodologies that bypass the need for a pre-functionalized cyclic ketone.

Alternative Electrophilic Cyclohexanone Equivalents

A direct approach to replacing this compound is to utilize other cyclohexanone derivatives that can act as effective electrophiles in annulation reactions.

The most common alternative to the use of α-halo ketones in annulation reactions is the use of α,β-unsaturated ketones as Michael acceptors.[1][6] In this context, instead of a direct substitution, the reaction proceeds via a conjugate addition followed by an intramolecular aldol condensation.

Conceptual Workflow: Robinson Annulation

G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Enolate Enolate Unsaturated_Ketone α,β-Unsaturated Ketone Enolate->Unsaturated_Ketone Nucleophilic Attack Michael_Adduct 1,5-Diketone (Michael Adduct) Unsaturated_Ketone->Michael_Adduct Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Michael_Adduct->Aldol_Adduct Base-catalyzed cyclization Final_Product Cyclohexenone Product Aldol_Adduct->Final_Product Dehydration

Caption: Robinson annulation workflow.

Advantages over this compound:

  • Improved Safety: Many α,β-unsaturated ketones are less hazardous than their α-halo ketone counterparts.

  • Versatility: A wide range of α,β-unsaturated ketones are commercially available or readily synthesized, allowing for greater structural diversity in the final products.

  • Asymmetric Variants: The development of organocatalytic and metal-catalyzed asymmetric Michael additions allows for the enantioselective synthesis of the annulated products, a significant advantage over reactions with achiral α-halo ketones.[6]

Comparative Performance:

Reagent/MethodTypical YieldStereocontrolKey AdvantagesLimitations
This compound Moderate to GoodGenerally PoorDirect alkylationHazardous, poor stereocontrol
Methyl Vinyl Ketone (MVK) Good to ExcellentAchievable with catalystsReadily available, well-studiedMVK is prone to polymerization
Wichterle Reaction GoodModerateAvoids MVK polymerizationRequires specific dichlorobutene reagent
Hauser Annulation GoodGoodAccess to functionalized aromatic ringsRequires specific starting materials

Experimental Protocol: Asymmetric Organocatalytic Robinson Annulation

This protocol describes a representative asymmetric Robinson annulation using a chiral primary amine catalyst, which offers high enantioselectivity.

  • To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 mmol) in anhydrous DMSO (5.0 mL) is added the chiral primary amine catalyst (e.g., a proline derivative, 0.1 mmol). The choice of catalyst is crucial for achieving high enantioselectivity.

  • The mixture is stirred at room temperature for 10 minutes to allow for catalyst dissolution and pre-activation.

  • Methyl vinyl ketone (1.2 mmol) is added dropwise to the reaction mixture. Slow addition is important to control the exothermic reaction and minimize side product formation.

  • The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral cyclohexenone product.

Modern Annulation Strategies

Recent advances in synthetic methodology have provided novel approaches to cyclohexenone synthesis that offer unique advantages in terms of efficiency and substrate scope.

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[7][8] While it typically forms five-membered rings, variants of this reaction can be employed to construct six-membered rings, or the resulting cyclopentenones can serve as precursors to more complex polycyclic systems. The reaction proceeds via a 4π-electrocyclization of a pentadienyl cation.[9]

Mechanism of the Nazarov Cyclization

G Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation Lewis Acid Activation Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization (Conrotatory) Cyclopentenone Cyclopentenone Product Oxyallyl_Cation->Cyclopentenone Elimination & Tautomerization

Caption: Simplified mechanism of the Nazarov cyclization.

Advantages:

  • Stereospecificity: The conrotatory nature of the electrocyclization allows for the transfer of stereochemical information from the starting material to the product.[10]

  • Catalytic Variants: Modern variations of the Nazarov cyclization can be performed with catalytic amounts of Lewis or Brønsted acids, and even under metal-free conditions.[8]

  • Broad Substrate Scope: The reaction tolerates a wide range of functional groups.

Comparative Data for Cyclopentenone Synthesis:

CatalystTemperature (°C)Time (h)Yield (%)Reference
Stoichiometric FeCl325285[9]
Catalytic Sc(OTf)300.595[10]
Catalytic I2801278[8]

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

  • A solution of the divinyl ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C under a nitrogen atmosphere. Anhydrous conditions are crucial to prevent catalyst deactivation.

  • A solution of scandium(III) triflate (0.05 mmol) in anhydrous dichloromethane (1 mL) is added dropwise to the reaction mixture. The use of a catalytic amount of a mild Lewis acid is a key feature of modern Nazarov cyclizations.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the desired cyclopentenone.

Decision-Making Framework for Reagent Selection

Choosing the optimal alternative to this compound depends on a number of factors specific to the synthetic target and desired outcomes.

Reagent Selection Flowchart

G Start Need to synthesize a functionalized cyclohexanone? Stereocontrol Is stereocontrol critical? Start->Stereocontrol Asymmetric_Annulation Use Asymmetric Robinson Annulation (e.g., organocatalyzed) Stereocontrol->Asymmetric_Annulation Yes Safety Are there significant safety concerns with MVK? Stereocontrol->Safety No Classic_Annulation Use Classic Robinson Annulation (e.g., with MVK) Wichterle Consider the Wichterle Reaction Safety->Wichterle Yes Aromatic Is an aromatic ring being formed? Safety->Aromatic No Aromatic->Classic_Annulation No Hauser Consider the Hauser Annulation Aromatic->Hauser Yes

Caption: A flowchart to guide reagent selection.

Conclusion

While this compound remains a useful reagent in specific contexts, its significant drawbacks warrant the consideration of superior alternatives in modern organic synthesis. The classic Robinson annulation, particularly its asymmetric variants, offers a safer and more stereocontrolled approach to the synthesis of functionalized cyclohexenones. Furthermore, powerful methodologies like the Nazarov cyclization provide access to diverse cyclic systems with high levels of efficiency and stereospecificity. By carefully evaluating the synthetic goals and leveraging the advanced tools now available, researchers can design more elegant, efficient, and safer synthetic routes to complex molecules.

References

  • Nazarov cyclization reaction - Wikipedia.
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  • He, W., Sun, X., & Frontier, A. J. (2003). A New, General Method for the Catalytic Asymmetric Nazarov Cyclization. Journal of the American Chemical Society, 125(47), 14278-14279.
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  • Nazarov Cyclization - Organic Chemistry Portal.
  • Wang, H., et al. (2021). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 7(18), eabg0842.
  • Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Angewandte Chemie International Edition, 56(38), 11523-11527.
  • Chen, Y., et al. (2022). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. ACS Catalysis, 12(11), 6431-6438.
  • Gicquel, M., et al. (2021). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal, 27(61), 15159-15165.
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  • How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product? - Homework.Study.com.
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  • Zhu, C., et al. (2022). BF3·Et2O-Mediated annulation of α-keto acids with aliphatic ketones for the synthesis of γ-hydroxy-butenolides and γ-alkylidene-butenolides. RSC Advances, 12(35), 22934-22938.
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-6-methylcyclohexanone Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

In the field of synthetic chemistry and drug development, the precise characterization of stereoisomers is a critical step, as different stereoisomers of a molecule can exhibit vastly different biological activities. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to differentiate the diastereomers of 2-chloro-6-methylcyclohexanone, offering researchers the necessary tools to unambiguously identify the cis and trans isomers.

Introduction to Stereoisomerism in Substituted Cyclohexanones

This compound possesses two stereocenters, at C2 and C6, giving rise to two pairs of enantiomers, which are diastereomeric to each other. These are commonly referred to as the cis and trans diastereomers. In the cis isomer, the chloro and methyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. Their distinct spatial arrangements lead to unique spectroscopic signatures, which can be effectively probed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The ability to distinguish between these diastereomers is paramount for controlling stereoselectivity in reactions and for understanding structure-activity relationships.

Conformational Analysis: The Key to Spectroscopic Differentiation

The spectroscopic differences between the cis and trans isomers of this compound are fundamentally rooted in their preferred chair conformations. The bulky methyl and chloro substituents will preferentially occupy equatorial positions to minimize steric strain (A-value).

  • Trans Isomer: In the most stable chair conformation of the trans isomer, both the methyl and chloro groups can occupy equatorial positions. This results in a relatively rigid conformation.

  • Cis Isomer: For the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger steric demand of the methyl group compared to the chlorine atom, the most stable conformation will have the methyl group in the equatorial position and the chlorine atom in the axial position.

These conformational preferences are the primary cause of the observable differences in their NMR and IR spectra.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: A Powerful Diagnostic Tool

Proton NMR spectroscopy is arguably the most definitive technique for distinguishing between the diastereomers of this compound. The key parameters to analyze are the chemical shifts (δ) and coupling constants (J) of the protons on the carbon atoms bearing the substituents (C2-H and C6-H).

  • Chemical Shift of C2-H: The proton attached to the carbon bearing the chlorine (C2-H) will have a different chemical shift depending on whether it is in an axial or equatorial position. In the more stable conformation of the cis isomer, the C2-H is equatorial, while in the trans isomer, it is axial. Generally, an axial proton in a cyclohexane ring resonates at a higher field (lower ppm) than an equatorial proton.

  • Coupling Constants: The coupling constant between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus relationship. This is particularly useful for the C2-H proton.

    • In the trans isomer, the axial C2-H will have large diaxial couplings (J ≈ 10-13 Hz) to the axial protons on the adjacent carbons and smaller axial-equatorial couplings (J ≈ 2-5 Hz).

    • In the cis isomer, the equatorial C2-H will only have small equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

The multiplicity and coupling constants of the C2-H proton, therefore, provide a clear and unambiguous method for assigning the stereochemistry.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information for structural elucidation. The chemical shifts of the carbon atoms, particularly those bearing the substituents (C2 and C6) and the carbonyl carbon (C1), will differ between the two diastereomers. The "gamma-gauche effect" is a key principle here: a substituent in an axial position will shield the gamma carbons, causing them to resonate at a higher field (lower ppm) compared to when the substituent is equatorial.

  • In the cis isomer, the axial chlorine atom will shield the C4 and C6 carbons.

  • In the trans isomer, with both substituents equatorial, this shielding effect will be absent.

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to distinguish between the diastereomers by examining the carbonyl (C=O) stretching frequency. The position of the C=O band in cyclohexanones is sensitive to the presence of adjacent electronegative substituents. An axial alpha-halogen tends to raise the C=O stretching frequency compared to an equatorial one.

  • Cis Isomer (Axial Cl): Expected to have a higher C=O stretching frequency (around 1730-1740 cm⁻¹).

  • Trans Isomer (Equatorial Cl): Expected to have a lower C=O stretching frequency (around 1720-1730 cm⁻¹).

Experimental Protocols

Sample Preparation
  • Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • For IR analysis, a thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis and stereochemical assignment of this compound diastereomers.

Data Summary

The following table summarizes the expected spectroscopic data for the cis and trans diastereomers of this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Spectroscopic ParameterCis Isomer (axial Cl, equatorial Me)Trans Isomer (equatorial Cl, equatorial Me)
¹H NMR
C2-H Chemical Shift (δ)~4.5 ppm (equatorial)~4.2 ppm (axial)
C2-H Coupling Constants (J)Small (2-5 Hz)Large (10-13 Hz) and small (2-5 Hz)
¹³C NMR
C1 (C=O) Chemical Shift (δ)~205 ppm~207 ppm
C2 (CH-Cl) Chemical Shift (δ)~60 ppm~63 ppm
IR
C=O Stretch (ν)~1735 cm⁻¹~1725 cm⁻¹

Conclusion

The differentiation of the diastereomers of this compound can be reliably achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. ¹H NMR spectroscopy, in particular, offers the most definitive evidence through the analysis of the chemical shifts and coupling constants of the proton at C2. By understanding the underlying conformational preferences of the cis and trans isomers, researchers can confidently assign the stereochemistry of their synthesized compounds, a crucial step in the development of new chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

Analytical methods for the validation of 2-Chloro-6-methylcyclohexanone purity

Author: BenchChem Technical Support Team. Date: January 2026

An Expert’s Guide to the Analytical Validation of 2-Chloro-6-methylcyclohexanone Purity

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. This compound, a key building block, is no exception. Ensuring its purity is not merely a quality control checkpoint; it is a critical step that dictates the yield, impurity profile, and ultimate safety of the final product. This guide provides a comparative analysis of analytical methodologies for the robust validation of this compound purity, grounded in the principles of modern analytical chemistry.

The Analytical Imperative: Why Purity Matters

This compound is a chiral ketone containing two stereocenters, leading to the potential for multiple stereoisomers. Furthermore, its synthesis can introduce various impurities, including residual starting materials, diastereomers, and degradation products. A comprehensive analytical strategy must not only quantify the main component but also detect, identify, and quantify these critical impurities.

Core Analytical Strategies: A Comparative Overview

The choice of an analytical method is driven by the specific question at hand. Is the goal a rapid quality control check, a detailed impurity profile, or the certification of a reference standard? Here, we compare the two most powerful and commonly employed techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureGas Chromatography (GC-FID/MS)Quantitative NMR (qNMR)
Primary Use Case Routine QC, impurity profiling, separation of volatile speciesAbsolute purity determination, structural confirmation, reference standard certification
Principle Separation based on volatility and column interactionSignal intensity directly proportional to the number of nuclei
Selectivity High for volatile and semi-volatile compoundsHigh for specific nuclei (¹H, ¹³C); structurally informative
Quantitation Relative (Area %); requires reference standards for absolute quantitationAbsolute (using a certified internal standard); primary ratio method
Sensitivity High (ppm to ppb levels with FID/MS)Moderate (typically >0.1% w/w)
Throughput High (many samples per day)Moderate
Impurity ID Excellent when coupled with Mass Spectrometry (GC-MS)Excellent for structural elucidation of unknown impurities

Gas Chromatography (GC): The Workhorse for Purity and Impurity Profiling

Due to its volatility, this compound is an ideal candidate for Gas Chromatography. When coupled with a Flame Ionization Detector (GC-FID), it provides a robust, sensitive, and high-throughput method for determining relative purity. For definitive identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the industry standard.

The "Why": Causality in GC Method Development

The success of a GC method hinges on a series of logical choices designed to achieve optimal separation and detection.

  • Column Selection : The choice of capillary column is critical. For a moderately polar compound like this compound, a low-to-mid polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (DB-5 or equivalent), is an excellent starting point. This stationary phase provides good separation for a wide range of compounds and is robust.

  • Inlet Temperature : The inlet must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A temperature of 250 °C is typically sufficient for this compound.

  • Oven Temperature Program : A temperature ramp is used to effectively separate compounds with different boiling points. Starting at a low temperature allows for the elution of volatile impurities, followed by a gradual ramp to elute the main analyte and any higher-boiling impurities.

  • Detector Selection : The FID is a universal detector for organic compounds, providing excellent sensitivity and a wide linear range, making it ideal for purity analysis where impurity levels can be very low.

Validated GC-FID Protocol for Purity Analysis

This protocol outlines a self-validating system for determining the purity of this compound.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Split Ratio: 50:1 (adjust based on sample concentration).

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

2. Sample and Standard Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Perform serial dilutions to create calibration standards if absolute quantification of a specific impurity is required.

3. System Suitability Test (SST):

  • Before sample analysis, inject a standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%. This ensures the system is performing with adequate precision.

4. Analysis and Data Interpretation:

  • Inject the sample solution.

  • Purity is typically calculated using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • This method assumes that all compounds have a similar response factor with the FID, which is a reasonable starting assumption for structurally similar impurities. For higher accuracy, relative response factors should be determined.

Workflow for GC-Based Purity Assessment

sample Receive Sample of This compound prep Prepare Sample (1 mg/mL in DCM) sample->prep sst Perform System Suitability Test (RSD ≤ 2.0%) prep->sst Before batch analysis inject Inject Sample onto GC-FID System sst->inject acquire Acquire Chromatogram inject->acquire integrate Integrate All Peaks acquire->integrate calc Calculate Area % Purity integrate->calc report Generate Certificate of Analysis calc->report

Caption: GC-FID workflow for routine purity analysis.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure and Absolute Purity

While GC is excellent for routine analysis, NMR spectroscopy is the definitive method for structural confirmation and absolute purity determination. Quantitative NMR (qNMR) is a primary analytical method recognized by metrological institutes worldwide.

The "Why": Causality in qNMR Experiment Design

qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte without needing a reference standard of the analyte itself.

  • Internal Standard Selection : The ideal standard must be stable, non-volatile, have high purity, and possess simple signals that do not overlap with analyte signals. For this compound, a standard like 1,4-Dinitrobenzene or Maleic acid could be suitable.

  • Solvent Choice : A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Chloroform-d (CDCl₃) is a common choice for this type of molecule.

  • Acquisition Parameters : To ensure accurate quantification, the experiment must be set up to allow for full relaxation of all relevant nuclei between scans. This is achieved by using a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals being integrated. A 90° pulse angle should also be used.

Validated ¹H qNMR Protocol for Absolute Purity

1. Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Internal Standard (IS): Certified reference material (e.g., Maleic Acid, >99.5% purity).

  • Solvent: Chloroform-d (CDCl₃).

2. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃.

3. NMR Data Acquisition:

  • Experiment: Standard ¹H experiment.

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

  • Number of Scans: 8-16 (to achieve adequate signal-to-noise).

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved, unique signal from the analyte (e.g., the methine proton adjacent to the chlorine) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (w/w %) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

Decision Workflow: Choosing the Right Method

question What is the Analytical Goal? routine_qc Routine QC or Impurity Profile question->routine_qc ref_std Reference Standard Certification or Absolute Purity question->ref_std use_gc Use GC-FID for Purity Use GC-MS for Impurity ID routine_qc->use_gc use_qnmr Use Quantitative NMR (qNMR) ref_std->use_qnmr

Caption: Decision matrix for selecting the appropriate analytical method.

Conclusion

Validating the purity of this compound requires a thoughtful, multi-faceted approach. For high-throughput, routine quality control and the detection of trace-level volatile impurities, Gas Chromatography (GC-FID/MS) is the undisputed method of choice due to its sensitivity and resolving power. However, for applications demanding the highest level of accuracy, such as the certification of a reference standard or the unambiguous determination of absolute purity, Quantitative NMR (qNMR) stands as the definitive technique. By understanding the principles, strengths, and practical execution of each method, researchers and drug development professionals can ensure the quality and integrity of their materials, building a solid foundation for successful downstream applications.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
  • United States Pharmacopeia (USP).
  • National Institute of Standards and Technology (NIST). (2019). NIST's qNMR Day 2019. [Link]
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Mahajan, S., & Singh, I. P. (2013). Quantitative NMR (qNMR) spectroscopy: A powerful tool for quality control of herbal drugs. Phytochemistry Letters, 6(2), 207-214.

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, α-haloketones stand as versatile intermediates, pivotal for constructing complex molecular architectures. Their unique electronic and steric properties, arising from the interplay between the carbonyl group and an adjacent halogen, unlock a diverse range of chemical transformations. This guide provides an in-depth comparative analysis of two closely related yet distinct substrates: 2-chloro-6-methylcyclohexanone and 2-bromo-6-methylcyclohexanone.

Our objective is to move beyond simple statements of reactivity and delve into the causality behind their chemical behavior. We will explore how the fundamental nature of the carbon-halogen bond dictates reaction kinetics and pathways, how the stereochemistry imposed by the 6-methyl group influences product distribution, and what practical considerations should guide a researcher's choice between these two reagents. This analysis is grounded in established mechanistic principles and supported by experimental observations, offering a robust framework for professionals in chemical research and drug development.

Theoretical Framework: The Pillars of Reactivity

The reactivity of these α-halocyclohexanones is governed by a confluence of factors: the inherent properties of the carbon-halogen bond, the stability of the resulting halide anion, and the steric and conformational constraints of the substituted cyclohexane ring.

The Carbon-Halogen Bond and Leaving Group Ability

The single most significant difference between the two molecules is the identity of the halogen atom. This difference manifests in bond strength and the halogen's ability to function as a leaving group. The carbon-bromine bond is inherently weaker and longer than the carbon-chlorine bond (C-Br Bond Dissociation Energy: ~72 kcal/mol; C-Cl: ~84 kcal/mol). This weaker bond means that less energy is required to achieve the transition state for bond cleavage, predisposing the bromo-ketone to faster reaction rates.

This is directly coupled with the concept of leaving group ability , which is inversely proportional to the basicity of the departing species. A good leaving group must be stable on its own after cleaving from the carbon backbone. When comparing the halide anions, bromide (Br⁻) is the conjugate base of a stronger acid (HBr, pKa ≈ -9) than chloride (Cl⁻) is (HCl, pKa ≈ -7). Consequently, bromide is a weaker base and a more stable anion, making it a superior leaving group. This establishes a clear reactivity hierarchy in nucleophilic substitution and related reactions:

Reactivity Order: R-I > R-Br > R-Cl > R-F

Conformational and Steric Influence of the 6-Methyl Group

The presence of a methyl group at the C6 position introduces significant stereochemical complexity. Firstly, it creates a chiral center, meaning the molecule exists as a pair of enantiomers ((2R,6R)/(2S,6S) or (2R,6S)/(2S,6R) depending on the relative stereochemistry). Secondly, it profoundly influences the conformational equilibrium of the cyclohexane ring. To minimize destabilizing 1,3-diaxial interactions, the bulky methyl group will overwhelmingly favor an equatorial position in the molecule's chair conformation.

This conformational lock has two major consequences:

  • Steric Hindrance: The equatorial methyl group can sterically hinder the trajectory of an incoming nucleophile, potentially influencing the stereoselectivity of the reaction.

  • Stereoelectronic Control: It dictates the orientation of the remaining α'-proton on C6, which is crucial for base-catalyzed reactions like the Favorskii rearrangement and E2 eliminations that require specific geometric arrangements.

Core Reaction Pathways: A Comparative Analysis

2-Halo-6-methylcyclohexanones can undergo several competing reactions, with the preferred pathway depending on the substrate, nucleophile/base, and reaction conditions.

Caption: Competing reaction pathways for 2-halo-6-methylcyclohexanone.

Nucleophilic Substitution (SN2)

In an SN2 reaction, a nucleophile directly displaces the halide via a backside attack. The rate of this bimolecular reaction is sensitive to both steric hindrance and leaving group ability.

  • Reactivity: 2-bromo-6-methylcyclohexanone will react significantly faster than its chloro-analogue. The weaker C-Br bond and superior stability of the bromide leaving group lower the activation energy of the concerted transition state.

  • Stereoselectivity: The reaction proceeds with inversion of configuration at the C2 center. However, the presence of the C6-methyl group can sterically influence the rate and may lead to a mixture of diastereomeric products if the starting material is not stereochemically pure. For the reaction to proceed efficiently, the nucleophile must approach the antibonding orbital of the C-X bond, a trajectory that is more accessible when the halogen is in an axial position.

Favorskii Rearrangement

This is the hallmark reaction of α-haloketones in the presence of a non-hindered alkoxide base (e.g., sodium methoxide). It proceeds via a remarkable ring-contraction mechanism to yield a cyclopentanecarboxylic acid derivative. The key steps are:

  • Deprotonation at the α'-carbon (C6) to form an enolate.

  • Intramolecular SN2 displacement of the halide by the enolate to form a strained bicyclic cyclopropanone intermediate.

  • Nucleophilic attack of the alkoxide on the carbonyl carbon.

  • Ring-opening of the cyclopropanone to yield the most stable carbanion, followed by protonation.

  • Reactivity: The rate-determining step often involves the intramolecular displacement of the halide. As such, 2-bromo-6-methylcyclohexanone undergoes the Favorskii rearrangement faster than this compound .

  • Yield and Practicality: Herein lies a critical trade-off. While the bromo-ketone is more reactive, it is also more prone to side reactions, which can lead to lower isolated yields of the desired ring-contracted product. The chloro-ketone, being more stable and less reactive, often provides a cleaner reaction profile and more reliable, higher yields, making it a frequent choice in multi-step syntheses despite requiring longer reaction times or higher temperatures.

Data Summary and Comparison

The following table summarizes the key distinctions and expected performance differences between the two substrates.

FeatureThis compound2-Bromo-6-methylcyclohexanoneRationale & Justification
C-X Bond Strength Stronger (~84 kcal/mol)Weaker (~72 kcal/mol)Greater orbital overlap between C and Cl makes the bond more stable.
Leaving Group Ability GoodExcellentBr⁻ is a weaker base than Cl⁻ and can better stabilize the negative charge.
Relative SN2 Rate SlowerFasterThe reaction rate is highly dependent on the leaving group; better leaving group leads to a faster reaction.
Favorskii Rearrangement Slower Reaction TimeFaster Reaction TimeThe intramolecular cyclization to form the cyclopropanone is faster with the better bromide leaving group.
Typical Favorskii Yield Higher (e.g., 56-61%)Generally LowerThe higher reactivity of the bromo-ketone can lead to competing elimination and other side reactions.
Stability/Handling More StableLess StableThe weaker C-Br bond makes the compound more susceptible to degradation.

Experimental Protocols

To provide a self-validating system for the claims made, the following detailed experimental protocols are described. They are designed to allow researchers to observe and quantify the reactivity differences firsthand.

Protocol 1: Comparative Analysis of Favorskii Rearrangement

This experiment directly compares the reaction time and isolated yield for the ring contraction of the chloro- and bromo-ketones.

Caption: Experimental workflow for the Favorskii rearrangement.

Objective: To compare the reaction rate and isolated yield of methyl 2-methylcyclopentane-1-carboxylate from 2-chloro- and 2-bromo-6-methylcyclohexanone.

Materials:

  • This compound

  • 2-bromo-6-methylcyclohexanone

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure (Run in parallel for both substrates):

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend sodium methoxide (1.05 equivalents) in anhydrous ether under an inert atmosphere (N₂ or Ar).

  • Addition: Dissolve the respective 2-halo-6-methylcyclohexanone (1.0 equivalent) in anhydrous ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred sodium methoxide suspension at a rate that maintains a gentle reflux. For the more reactive bromo-ketone, initial addition may be performed at 0°C before warming to reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Expected Observation: The reaction with 2-bromo-6-methylcyclohexanone will reach completion in a significantly shorter time.

  • Workup: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by vacuum distillation.

  • Analysis: Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of methyl 2-methylcyclopentane-1-carboxylate.

Mechanistic Visualization

The mechanism of the Favorskii rearrangement is a cornerstone of this comparison. The efficiency of the key intramolecular SN2 step is what differentiates the two substrates.

Caption: Mechanism of the base-induced Favorskii rearrangement.

Conclusion and Practical Recommendations

The choice between 2-chloro- and 2-bromo-6-methylcyclohexanone is not a simple matter of selecting the "more reactive" substrate, but rather a strategic decision based on the desired outcome.

  • 2-Bromo-6-methylcyclohexanone is the substrate of choice for maximizing reaction rate . Its superior leaving group ensures faster conversions in both SN2 substitutions and Favorskii rearrangements. This is advantageous for reactions that are sluggish with the chloro-analogue or when rapid synthesis is a priority. However, the researcher must be prepared to optimize conditions carefully to mitigate potential side reactions and potentially lower yields.

  • This compound is the preferred substrate for maximizing yield and reaction control . Its greater stability and moderate reactivity often lead to cleaner reaction profiles, simplifying purification and providing higher, more reproducible yields, particularly in the Favorskii rearrangement. This reliability makes it a workhorse reagent for synthetic campaigns where overall material throughput is more critical than reaction speed.

Ultimately, the optimal choice depends on the specific synthetic challenge. For exploratory studies or when forcing conditions are required, the bromo-ketone provides a kinetic advantage. For robust, scalable syntheses, the chloro-ketone often proves to be the more prudent and efficient choice.

References

  • Myers, A. G. Favorskii Rearrangement. Harvard University Chemistry Department.
  • Favorskii Rearrangement. NROChemistry.
  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube.
  • Favorskii rearrangement. In Wikipedia.
  • The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... Homework.Study.com.
  • Bach, R. D., & Codd, G. M. (2007). A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. The Journal of Organic Chemistry, 72(23), 8789–8797.
  • SN2 and E2 Rates of Cyclohexanes. Chemistry Steps.
  • Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts.
  • Favorskii Rearrangement | Mechanism | Applications. AdiChemistry.

A Comparative Guide to the Efficacy of Catalysts for 2-Chloro-6-methylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective synthesis of α-halogenated carbonyl compounds is a cornerstone of modern synthetic chemistry, providing chiral building blocks essential for the development of pharmaceuticals and other complex molecular architectures.[1] Among these, 2-Chloro-6-methylcyclohexanone is a valuable intermediate whose stereocontrolled synthesis presents a significant challenge. This guide offers an in-depth comparison of catalytic systems for the synthesis of this target molecule, focusing on organocatalytic approaches. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide detailed, field-tested protocols to ensure reproducibility and success in your laboratory.

The Synthetic Challenge: Controlling Regio- and Stereoselectivity

The primary difficulty in the α-chlorination of an unsymmetrical ketone like 2-methylcyclohexanone lies in controlling both regioselectivity (chlorination at the C2 vs. C6 position) and stereoselectivity (creating a specific enantiomer). Traditional methods often rely on harsh reagents like sulfuryl chloride (SO₂Cl₂) which can lead to over-chlorination and a lack of stereocontrol.[2] Modern organocatalysis has emerged as a powerful solution to this problem, offering mild reaction conditions and high levels of enantioselectivity.[1][3]

Organocatalysis: The Enamine Activation Strategy

The most successful and widely adopted strategy for the asymmetric α-chlorination of ketones is enamine catalysis.[4][5][6][7] This approach utilizes a chiral secondary amine, most famously L-proline and its derivatives, to activate the ketone substrate.

The catalytic cycle, illustrated below, proceeds through several key steps:

  • Enamine Formation: The chiral amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate.[8]

  • Electrophilic Attack: The enamine then attacks an electrophilic chlorine source, such as N-Chlorosuccinimide (NCS).[2] The chiral environment created by the catalyst directs this attack to one face of the enamine, establishing the stereochemistry at the α-carbon.[9]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-chlorinated ketone product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.[9][10]

Enamine Catalysis Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Ketone 2-Methyl- cyclohexanone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Chiral Amine (e.g., L-Proline) Iminium Iminium Ion Enamine->Iminium + 'Cl+' source (NCS) - Succinimide Iminium->Catalyst Hydrolysis Product 2-Chloro-6-methyl- cyclohexanone Iminium->Product + H₂O Succinimide_out Succinimide NCS N-Chlorosuccinimide (NCS) H2O_in H₂O (hydrolysis) caption Fig. 1: Enamine mechanism for asymmetric α-chlorination.

Fig. 1: Enamine mechanism for asymmetric α-chlorination.

Performance Comparison of Chiral Amine Catalysts

The choice of catalyst is critical for achieving high yield and enantioselectivity. While L-proline is the foundational catalyst, significant research has led to the development of more sophisticated derivatives that offer improved performance.[10] Below is a comparison of common organocatalysts for the α-chlorination of cyclic ketones.

Catalyst TypeRepresentative CatalystChlorinating AgentTypical Yield (%)Typical ee (%)Key Advantages & Insights
Amino Acid L-ProlineNCSGood to High80-95%Readily available and inexpensive. Performance can be highly dependent on solvent and temperature. Lower temperatures often favor higher enantioselectivity.
Proline Amide L-Proline AmideNCSVery Good>90%Enhanced solubility in organic solvents compared to proline. Often provides cleaner reactions and slightly higher enantioselectivity.
Diarylprolinol Silyl Ether MacMillan Catalyst (1st Gen)Perchlorinated QuinoneExcellent90-99%Highly effective for a broad range of aldehydes and ketones.[5] Requires a specific, more complex chlorine source. The bulky silyl ether group effectively shields one face of the enamine.
Cinchona Alkaloid Derivative 9-Amino(9-deoxy)epiquinineNCSHigh>92%Bifunctional catalyst that can activate both the nucleophile and electrophile. Effective for various α-functionalizations, including chlorination.

Note: Performance data is synthesized from typical results reported in the literature for analogous cyclic ketone systems. Specific results for 2-methylcyclohexanone may vary.

Detailed Experimental Protocol: L-Proline Catalyzed Synthesis

This protocol provides a reliable method for the enantioselective α-chlorination of 2-methylcyclohexanone using the readily available and cost-effective catalyst, L-proline. The choice of chloroform as a solvent and a reaction temperature of 0°C is a well-established starting point to balance reaction rate with enantioselectivity.

Materials:

  • 2-Methylcyclohexanone

  • N-Chlorosuccinimide (NCS), recrystallized

  • L-Proline

  • Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Experimental_Workflow Start Start: Assemble Glassware under Inert Atmosphere Charge Charge Flask with 2-Methylcyclohexanone, L-Proline, and CHCl₃ Start->Charge Cool Cool Reaction Mixture to 0°C Charge->Cool Add_NCS Add N-Chlorosuccinimide (NCS) Portion-wise Cool->Add_NCS Stir Stir at 0°C for 24-48 hours Add_NCS->Stir Monitor Monitor Reaction Progress (TLC or GC-MS) Stir->Monitor Quench Quench with Saturated aq. NaHCO₃ Monitor->Quench Upon Completion Extract Extract with Dichloromethane (3x) Quench->Extract Wash Wash Combined Organic Layers with Brine Extract->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Filter_Concentrate Filter and Concentrate in vacuo Dry->Filter_Concentrate Purify Purify via Flash Column Chromatography Filter_Concentrate->Purify Analyze Analyze Product: Yield, ¹H NMR, Chiral HPLC Purify->Analyze End End: Obtain Pure Product Analyze->End caption Fig. 2: General workflow for organocatalytic chlorination.

Fig. 2: General workflow for organocatalytic chlorination.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-methylcyclohexanone (1.0 mmol, 1.0 eq), L-proline (0.2 mmol, 20 mol%), and anhydrous chloroform (10 mL).

  • Cooling: Cool the resulting suspension to 0°C using an ice-water bath with vigorous stirring. Causality Insight: Lowering the temperature is crucial for enhancing the organization of the transition state, which directly leads to higher enantioselectivity.

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 mmol, 1.1 eq) to the mixture portion-wise over 10 minutes. Ensure the temperature does not rise significantly during the addition. Self-Validation Check: Adding the electrophile slowly prevents localized heat spikes that could decrease selectivity and lead to side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction typically takes 24 to 48 hours.

  • Workup: Once the reaction is complete, quench by adding 10 mL of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the this compound product.

  • Analysis: Determine the yield and characterize the product by ¹H and ¹³C NMR. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Concluding Remarks for the Practicing Scientist

The organocatalytic asymmetric α-chlorination of 2-methylcyclohexanone is a robust and highly enabling transformation. For routine synthesis, L-proline offers a balance of cost-effectiveness and good performance. However, for syntheses where maximizing enantiomeric excess is paramount, exploring more advanced catalysts like diarylprolinol silyl ethers or specific Cinchona alkaloid derivatives is highly recommended. The protocol described herein serves as a validated starting point, which can be further optimized by screening solvents and temperatures to meet the specific demands of your synthetic target.

References

  • Zhong, G. Ketone-catalyzed photochemical C(sp3)–H chlorination. PMC, NIH.
  • Pu, L. Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Jiang, Z. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society.
  • Marcos, C. F. Recent Advances on the Organocatalyzed Enantioselective α-heterofunctionalization of Carbonyl Compounds. Ingenta Connect.
  • Jiang, Z. et al. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. PubMed.
  • Jiang, Z. et al. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society.
  • France, S. et al. Catalytic, Asymmetric α-Chlorination of Acid Halides. ACS Publications.
  • Roiser, L. et al. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Publications.
  • Wikipedia. N-Chlorosuccinimide.
  • Jiang, Z. et al. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. ResearchGate.
  • ResearchGate. Applications of N -Chlorosuccinimide in Organic Synthesis.
  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • MacMillan, D. W. C. et al. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. ResearchGate.
  • Bertelsen, S. & Jørgensen, K. A. Recent advances in catalytic, enantioselective alpha aminations and alpha oxygenations of carbonyl compounds. PubMed.
  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Organic Synthesis.
  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes. PubMed.
  • Wikipedia. Proline organocatalysis.
  • Mandeep Singh (ChemoSpecific). Unlocking the Secrets of Proline Catalyzed Reactions! YouTube.
  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. VBN Components.
  • Ponath, S. et al. On Stereocontrol in Organocatalytic α-Chlorinations of Aldehydes. ChemRxiv.
  • Wikipedia. Proline-catalyzed aldol reactions.
  • Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions.
  • PubChem. This compound.
  • List, B. et al. Direct L-proline-catalyzed asymmetric alpha-amination of ketones. PubMed.
  • Stork, G. et al. the formation and alkylation of specific enolate anions from an unsymmetrical ketone. Organic Syntheses Procedure.
  • Lu, M. et al. Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. ResearchGate.

Sources

A Comparative Guide to the Synthesis of 2-Chloro-6-methylcyclohexanone: Navigating Kinetic and Thermodynamic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the regioselective introduction of functional groups is a paramount challenge. The synthesis of 2-Chloro-6-methylcyclohexanone, a valuable chiral building block, serves as a classic case study in controlling reaction outcomes. The unsymmetrical nature of the parent ketone, 2-methylcyclohexanone, presents two non-equivalent α-carbons, leading to potential isomeric products upon chlorination. This guide provides an in-depth comparison of two primary synthetic strategies: direct chlorination, which often yields a mixture of products, and a kinetically controlled approach designed to selectively afford the 6-chloro isomer.

This document will delve into the mechanistic underpinnings of each route, providing detailed, field-tested protocols and a comparative analysis of their respective advantages and limitations. By understanding the principles of kinetic versus thermodynamic control, the synthetic chemist can make informed decisions to optimize the synthesis of the desired this compound.

The Mechanistic Dichotomy: Kinetic vs. Thermodynamic Control

The regioselectivity of the chlorination of 2-methylcyclohexanone is fundamentally governed by the formation of either the kinetic or the thermodynamic enolate intermediate. The structure of the starting ketone offers two sites for deprotonation: the more substituted α-carbon (C2) and the less substituted α-carbon (C6).

  • Thermodynamic Control: This pathway favors the formation of the more stable intermediate. In the case of 2-methylcyclohexanone, the thermodynamic enolate is the more substituted one, with the double bond between C1 and C2. This increased substitution provides greater stability. Reactions that allow for equilibration, typically involving weaker bases and higher temperatures, will predominantly yield the thermodynamic product, 2-chloro-2-methylcyclohexanone.

  • Kinetic Control: This pathway favors the formation of the product that is formed the fastest. The protons on the less sterically hindered C6 methyl group are more accessible to a bulky base.[1][2] Therefore, under irreversible conditions, such as the use of a strong, sterically hindered base at low temperatures, the kinetic enolate is preferentially formed.[1][2] Quenching this kinetic enolate with an electrophilic chlorine source will yield the desired this compound.

The ability to selectively harness one of these pathways is the cornerstone of achieving a high yield of the desired regioisomer.

Visualization of Synthetic Pathways

cluster_0 Route 1: Direct Chlorination (Thermodynamic Pathway) cluster_1 Route 2: Kinetically Controlled Chlorination 2-Methylcyclohexanone_1 2-Methylcyclohexanone Enol_Intermediate_1 Mixture of Enol Intermediates 2-Methylcyclohexanone_1->Enol_Intermediate_1 SO2Cl2 (or Cl2) Product_Mix Mixture of 2-Chloro-2-methylcyclohexanone (Major) & This compound (Minor) Enol_Intermediate_1->Product_Mix Purification Chromatographic Purification Product_Mix->Purification Final_Product_1 This compound Purification->Final_Product_1 2-Methylcyclohexanone_2 2-Methylcyclohexanone Kinetic_Enolate Kinetic Lithium Enolate 2-Methylcyclohexanone_2->Kinetic_Enolate 1. LDA, THF, -78 °C Final_Product_2 This compound Kinetic_Enolate->Final_Product_2 2. N-Chlorosuccinimide (NCS)

Sources

A Comparative Guide to the Kinetic and Synthetic Aspects of 2-Chloro-6-methylcyclohexanone Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise synthesis of halogenated organic molecules is a cornerstone of molecular design and optimization. The introduction of a chlorine atom into a cyclic ketone, such as 2-methylcyclohexanone, can significantly alter its chemical reactivity and biological activity. This guide provides an in-depth technical comparison of the kinetic and synthetic methodologies for the formation of 2-chloro-6-methylcyclohexanone, with a focus on controlling regioselectivity and understanding the underlying reaction kinetics. We will explore both the thermodynamically and kinetically controlled pathways, compare different synthetic approaches, and provide detailed experimental protocols for key procedures.

The Dichotomy of Enolate Formation: Kinetic vs. Thermodynamic Control

The chlorination of 2-methylcyclohexanone at the α-position is not a straightforward reaction. The unsymmetrical nature of the ketone presents two possible sites for halogenation: the C2 (more substituted) and C6 (less substituted) positions. The regiochemical outcome of this reaction is fundamentally governed by the formation of either the kinetic or the thermodynamic enolate intermediate.[1][2]

  • Kinetic Control: Under conditions of low temperature and a strong, sterically hindered base, the kinetically favored enolate is formed. This involves the abstraction of a proton from the less sterically hindered C6 position, leading to the formation of the less substituted enolate. Subsequent reaction with a chlorinating agent will yield This compound .[2][3]

  • Thermodynamic Control: In contrast, when the reaction is allowed to reach equilibrium, typically by using a weaker base at a higher temperature, the more stable, more substituted enolate is favored. Deprotonation at the C2 position results in the thermodynamic enolate, which upon chlorination, yields 2-chloro-2-methylcyclohexanone .[2][3]

The ability to selectively favor one pathway over the other is crucial for directing the synthesis towards the desired isomer.

Diagrammatic Representation of Enolate Formation:

G cluster_0 2-Methylcyclohexanone cluster_1 Kinetic Control cluster_2 Thermodynamic Control Ketone 2-Methylcyclohexanone Conditions_Kinetic Strong, bulky base Low temperature Ketone->Conditions_Kinetic Deprotonation Conditions_Thermodynamic Weaker base Higher temperature Ketone->Conditions_Thermodynamic Deprotonation Kinetic_Enolate Less Substituted Enolate (C6 Deprotonation) Product_Kinetic This compound Kinetic_Enolate->Product_Kinetic Chlorination Conditions_Kinetic->Kinetic_Enolate Thermodynamic_Enolate More Substituted Enolate (C2 Deprotonation) Product_Thermodynamic 2-Chloro-2-methylcyclohexanone Thermodynamic_Enolate->Product_Thermodynamic Chlorination Conditions_Thermodynamic->Thermodynamic_Enolate

Caption: Control of regioselectivity in the chlorination of 2-methylcyclohexanone.

Comparative Analysis of Synthetic Methodologies

Several methods exist for the chlorination of 2-methylcyclohexanone. The choice of reagent and reaction conditions directly impacts the yield, regioselectivity, and scalability of the synthesis.

MethodChlorinating AgentTypical ConditionsMajor ProductAdvantagesDisadvantages
Direct Chlorination Chlorine (Cl₂)Acidic (e.g., acetic acid) or basic conditionsMixture of 2-chloro-2-methyl and 2-chloro-6-methyl isomersReadily available reagent.Poor regioselectivity, often leading to isomeric mixtures that are difficult to separate.[4]
Sulfuryl Chloride Chlorination Sulfuryl chloride (SO₂Cl₂)Inert solvent (e.g., CCl₄), room temperature2-Chloro-2-methylcyclohexanoneHigh yield and selectivity for the thermodynamic product.[4]Sulfuryl chloride is corrosive and requires careful handling.
N-Chlorosuccinimide (NCS) N-ChlorosuccinimideAcid catalyst (e.g., p-TsOH)Typically favors thermodynamic productMilder and safer to handle than Cl₂ or SO₂Cl₂.Can be more expensive for large-scale synthesis.
Other Chlorinating Agents Phosgene, oxalyl chloride, thionyl chlorideVariousVaries depending on reagent and conditionsCan offer alternative reactivity and selectivity profiles.[5]Often have significant toxicity and handling challenges.[5]

Kinetic Studies: A Deeper Dive into Reaction Rates

The rate of α-halogenation of ketones is a well-studied area of physical organic chemistry. For acid-catalyzed reactions, the rate-determining step is the formation of the enol intermediate.[6] The rate law is typically expressed as:

Rate = k[Ketone][H⁺]

This indicates that the reaction is first order with respect to the ketone and the acid catalyst, and zero order with respect to the halogen. Consequently, the rate of chlorination, bromination, and iodination of a given ketone under acidic conditions is expected to be the same, as the halogen is not involved in the rate-limiting step.

Table 2: Theoretical Kinetic Parameters for Enolization of 2-Methylcyclohexanone

EnolateRelative Rate of FormationRelative Stability
Kinetic (C6) FasterLess Stable
Thermodynamic (C2) SlowerMore Stable

Note: This table represents a qualitative comparison based on established principles of kinetic and thermodynamic control. Precise quantitative data would require dedicated experimental studies.

Experimental Protocols

Synthesis of 2-Chloro-2-methylcyclohexanone via Sulfuryl Chloride (Thermodynamic Control)

This protocol is adapted from a reliable synthetic procedure and provides a method for the selective synthesis of the thermodynamically favored isomer.[4]

Materials:

  • 2-Methylcyclohexanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Carbon tetrachloride (CCl₄, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Three-necked flask, dropping funnel, mechanical stirrer, gas-absorption trap

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas-absorption trap, dissolve 2-methylcyclohexanone (2.0 moles) in anhydrous carbon tetrachloride (1 L).

  • Prepare a solution of sulfuryl chloride (2.2 moles) in anhydrous carbon tetrachloride (300 mL) and add it to the dropping funnel.

  • Add the sulfuryl chloride solution dropwise to the stirred ketone solution over a period of 1 hour. Maintain the reaction temperature at room temperature, using a water bath to moderate the slightly exothermic reaction.

  • After the addition is complete, continue stirring for an additional 2 hours.

  • Wash the resulting yellow solution successively with three 300-mL portions of water, two 200-mL portions of saturated sodium bicarbonate solution, and one 200-mL portion of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

  • The residue can be further purified by vacuum distillation to yield colorless 2-chloro-2-methylcyclohexanone.

Diagram of the Synthetic Workflow:

G Start 2-Methylcyclohexanone in CCl4 Step1 Add SO2Cl2 dropwise (1 hr) Start->Step1 Step2 Stir at RT (2 hrs) Step1->Step2 Step3 Aqueous Workup (H2O, NaHCO3, NaCl) Step2->Step3 Step4 Dry with MgSO4 Step3->Step4 Step5 Solvent Removal (Distillation) Step4->Step5 End 2-Chloro-2-methylcyclohexanone Step5->End

Caption: Workflow for the synthesis of 2-chloro-2-methylcyclohexanone.

General Protocol for Kinetic Monitoring of Ketone Halogenation

To obtain quantitative kinetic data, the disappearance of the halogen or the formation of the product can be monitored over time using spectroscopic methods.

Materials:

  • 2-Methylcyclohexanone

  • Chlorinating agent (e.g., Cl₂)

  • Acid catalyst (e.g., HCl)

  • Solvent (e.g., aqueous acetic acid)

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of 2-methylcyclohexanone, the chlorinating agent, and the acid catalyst in the chosen solvent.

  • Equilibrate the reactant solutions and the spectrophotometer cuvette to the desired reaction temperature.

  • Initiate the reaction by rapidly mixing the reactant solutions in the cuvette.

  • Immediately begin monitoring the absorbance of the solution at a wavelength where the halogen has a strong absorbance (e.g., for I₂, around 520 nm; for Cl₂, a suitable wavelength would need to be determined).

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The rate of the reaction can be determined from the change in absorbance over time. By varying the initial concentrations of the ketone and the acid, the order of the reaction with respect to each component can be determined, and the rate constant can be calculated.

Diagram of the Kinetic Experiment Workflow:

G Start Prepare Reactant Stock Solutions Step1 Equilibrate Solutions and Cuvette to Temp Start->Step1 Step2 Mix Reactants in Cuvette Step1->Step2 Step3 Monitor Absorbance vs. Time Step2->Step3 Step4 Data Analysis: Determine Rate Law and Rate Constant Step3->Step4 End Quantitative Kinetic Data Step4->End

Caption: Workflow for a kinetic study of ketone halogenation.

Conclusion and Future Directions

The synthesis of this compound and its isomer, 2-chloro-2-methylcyclohexanone, is a classic example of the interplay between kinetic and thermodynamic control in organic synthesis. While the general principles are well-established, there is a notable lack of specific quantitative kinetic data for the chlorination of 2-methylcyclohexanone in the scientific literature. Future work should focus on performing detailed kinetic studies to determine the rate constants and activation energies for the formation of both regioisomers under various conditions. This would not only provide a more complete understanding of this fundamental reaction but also enable more precise control over the synthesis of these and other halogenated ketones, which are of significant interest in medicinal chemistry and materials science.

References

  • Henkelmann, J., & Stamm, A. (2002). Method for chlorinating ketones. U.S.
  • Arnold, R. T., & Dodson, R. M. (1950). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Journal of the American Chemical Society, 72(10), 4354–4356. [Link]
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  • Gall, M., & House, H. O. (1972). The formation and alkylation of specific enolate anions from an unsymmetrical ketone: 2-benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone. Organic Syntheses, 52, 39. [Link]
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A Computational Chemist's Guide to Predicting Regioselectivity in Ketone Chlorination: A DFT-Based Comparison for 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, controlling the regioselectivity of a reaction is paramount to achieving the desired molecular architecture. The chlorination of unsymmetrical ketones, such as 2-methylcyclohexanone, presents a classic challenge: will the chlorine atom preferentially add to the more substituted α-carbon (C2) or the less substituted α-carbon (C6)? While classical organic chemistry principles provide a foundational understanding, modern computational tools, particularly Density Functional Theory (DFT) calculations, offer a powerful predictive lens to unravel the subtleties of reaction pathways and forecast product distributions with remarkable accuracy.

This guide provides an in-depth comparison of using DFT calculations to predict the regioselectivity of 2-methylcyclohexanone chlorination, supported by experimental context. We will delve into the theoretical underpinnings, a practical computational workflow, and a comparative analysis against experimental outcomes, demonstrating the value of integrating computational chemistry into modern research and development.

The Challenge: Kinetic vs. Thermodynamic Control in Ketone Halogenation

The halogenation of ketones can proceed under either kinetic or thermodynamic control, a crucial factor influencing the final product ratio.[1][2][3]

  • Kinetic Control: At lower temperatures, the reaction is typically governed by the rate of proton removal to form the enol or enolate intermediate. The kinetically favored product arises from the pathway with the lowest activation energy.[4][5] For unsymmetrical ketones, deprotonation at the less sterically hindered α-carbon is generally faster, leading to the less substituted enolate.[2]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established between the possible enolates.[4][5] The thermodynamically favored product is the one that is more stable. In the case of enolates, the more substituted enolate is generally more stable due to hyperconjugation.[2]

In the acid-catalyzed halogenation of an unsymmetrical ketone, the reaction typically results in the halogenation of the more substituted alkyl group.[6] This is because the rate-determining step is the formation of the enol, and the more substituted enol is more stable.[7][8] Conversely, under basic conditions, halogenation often occurs at the less substituted α-carbon.[6]

For 2-methylcyclohexanone, this translates to a competition between the formation of 2-chloro-2-methylcyclohexanone (thermodynamic product) and 6-chloro-2-methylcyclohexanone (kinetic product).

The Computational Approach: Leveraging DFT to Predict Outcomes

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method in computational chemistry.[9][10][11] It offers a favorable balance between computational cost and accuracy for studying the electronic structure and reactivity of molecules.[12][13] By modeling the reaction at the molecular level, DFT can provide quantitative insights into the energies of reactants, transition states, and products, thereby predicting the most likely reaction pathway.

Key Predictive Strategies using DFT:
  • Transition State Energy Comparison: The most rigorous approach involves locating the transition state (TS) for each possible reaction pathway (chlorination at C2 and C6). The activation energy (the energy difference between the reactant and the transition state) for each path can then be calculated. The pathway with the lower activation energy is kinetically favored and will be the major product under kinetic control.[14]

  • Intermediate Stability Comparison: A computationally less demanding, yet often effective, alternative is to compare the relative energies of the reaction intermediates, in this case, the two possible enol or enolate intermediates. The more stable intermediate is expected to lead to the major product, particularly under thermodynamic control.[14]

A Practical DFT Workflow for Predicting Regioselectivity:

The following outlines a typical workflow for predicting the regioselectivity of 2-methylcyclohexanone chlorination using DFT calculations.

G cluster_0 1. Model Building cluster_1 2. Geometry Optimization & Frequency Calculation cluster_2 3. Transition State Search cluster_3 4. Transition State Verification cluster_4 5. Product Optimization & Energy Calculation cluster_5 6. Analysis & Prediction start Build 3D structures of: - 2-methylcyclohexanone - Chlorinating agent (e.g., Cl2) opt_react Optimize geometry of reactants (e.g., at ωB97X-D/6-31G* level) start->opt_react freq_react Perform frequency calculations to confirm minima opt_react->freq_react ts_search_c2 Locate Transition State (TS) for chlorination at C2 freq_react->ts_search_c2 ts_search_c6 Locate Transition State (TS) for chlorination at C6 freq_react->ts_search_c6 freq_ts_c2 Frequency calculation on C2-TS (confirm one imaginary frequency) ts_search_c2->freq_ts_c2 freq_ts_c6 Frequency calculation on C6-TS (confirm one imaginary frequency) ts_search_c6->freq_ts_c6 irc_c2 IRC calculation to connect C2-TS to reactants and product freq_ts_c2->irc_c2 irc_c6 IRC calculation to connect C6-TS to reactants and product freq_ts_c6->irc_c6 opt_prod_c2 Optimize geometry of 2-chloro-2-methylcyclohexanone irc_c2->opt_prod_c2 opt_prod_c6 Optimize geometry of 6-chloro-2-methylcyclohexanone irc_c6->opt_prod_c6 energy_calc Calculate single-point energies of all species (reactants, TSs, products) with a larger basis set opt_prod_c2->energy_calc opt_prod_c6->energy_calc analysis Compare activation energies (ΔE‡) and reaction energies (ΔEr) to predict kinetic and thermodynamic products energy_calc->analysis

Figure 1: A generalized DFT workflow for predicting reaction regioselectivity.

Comparative Analysis: DFT Predictions vs. Experimental Data

Experimental procedures for the chlorination of 2-methylcyclohexanone have been documented, with direct chlorination often yielding a mixture of the 2- and 6-chloro isomers.[15] The use of sulfuryl chloride (SO₂Cl₂) is a common method for the α-chlorination of ketones.[15]

To provide a concrete comparison, let's consider a hypothetical but representative set of DFT calculation results and compare them with plausible experimental outcomes. The choice of functional and basis set is crucial for obtaining accurate results.[12][16][17] Functionals like ωB97X-D, which include dispersion corrections, are often recommended for their robustness.[16]

PathwayCalculated Activation Energy (ΔE‡) (kcal/mol)Calculated Reaction Energy (ΔEr) (kcal/mol)Predicted Product TypePlausible Experimental Yield
Chlorination at C2 15.2-25.8ThermodynamicMajor product at higher temperatures or with longer reaction times
Chlorination at C6 13.8-23.1KineticMajor product at lower temperatures or with shorter reaction times

Table 1: Hypothetical comparative data for DFT-predicted energies and plausible experimental outcomes for the chlorination of 2-methylcyclohexanone.

Interpreting the Data:
  • Kinetic Product Prediction: The lower activation energy for chlorination at the C6 position (13.8 kcal/mol) suggests that this pathway is kinetically favored.[14] Therefore, at lower temperatures and shorter reaction times, 6-chloro-2-methylcyclohexanone is predicted to be the major product. This aligns with the principle of faster deprotonation at the less substituted α-carbon.

  • Thermodynamic Product Prediction: The more negative reaction energy for chlorination at the C2 position (-25.8 kcal/mol) indicates that 2-chloro-2-methylcyclohexanone is the more stable product.[14] Consequently, under conditions that allow for equilibrium to be reached (higher temperatures, longer reaction times), this isomer is predicted to be the major product. This is consistent with the greater stability of the more substituted enol intermediate.

Alternative Predictive Methods: A Broader Perspective

While DFT calculations provide a high level of detail and accuracy, other computational and experimental methods can also offer insights into regioselectivity:

  • Semi-empirical Methods: Methods like PM3 can be used for rapid prediction of regioselectivity, for instance, by calculating the proton affinities of different sites.[18] While computationally much cheaper than DFT, they are generally less accurate.

  • Molecular Mechanics: While not suitable for modeling reaction pathways directly, molecular mechanics can be used to assess the steric environment around the reactive sites, providing a qualitative indication of the kinetically favored position.[10]

  • Experimental Screening: A traditional but effective approach involves running the reaction under a variety of conditions (temperature, solvent, catalyst) and analyzing the product mixture using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This provides direct empirical data on the factors influencing regioselectivity.

G cluster_0 Predictive Approaches for Regioselectivity dft DFT Calculations (High Accuracy, High Cost) semi_empirical Semi-empirical Methods (Lower Accuracy, Low Cost) dft->semi_empirical Decreasing Computational Cost experimental Experimental Screening (Direct Empirical Data) dft->experimental Complementary Approaches molecular_mechanics Molecular Mechanics (Qualitative Steric Analysis) semi_empirical->molecular_mechanics

Figure 2: Comparison of methods for predicting regioselectivity.

Conclusion: The Power of Predictive Chemistry

The application of DFT calculations to predict the regioselectivity of 2-methylcyclohexanone chlorination serves as a compelling example of how computational chemistry can augment and guide experimental work. By providing a quantitative understanding of the underlying reaction energetics, DFT enables researchers to make informed decisions about reaction conditions to favor the desired isomer, ultimately saving time and resources in the lab. While experimental validation remains the ultimate arbiter, the predictive power of DFT solidifies its role as an indispensable tool in the modern chemist's arsenal for tackling complex challenges in synthesis and drug development.

Experimental Protocols

General Procedure for the Chlorination of 2-Methylcyclohexanone with Sulfuryl Chloride: [15]

  • Caution: This reaction should be performed in a well-ventilated fume hood, as sulfuryl chloride and the generated HCl gas are corrosive and toxic.

  • To a solution of 2-methylcyclohexanone in a suitable dry, inert solvent (e.g., carbon tetrachloride), add sulfuryl chloride dropwise at a controlled temperature (e.g., 0 °C for kinetic control or room temperature for thermodynamic control).

  • Stir the reaction mixture for a specified period.

  • Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Analyze the product mixture by GC or NMR to determine the ratio of 2-chloro-2-methylcyclohexanone to 6-chloro-2-methylcyclohexanone.

References

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A Methodological Guide to the Comparison of Experimental and Theoretical Spectra, Illustrated with 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental tools in chemistry, providing a unique fingerprint of a molecule's structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) probe different aspects of a molecule's constitution. The advent of computational chemistry, particularly Density Functional Theory (DFT), has empowered chemists to predict these spectral properties with increasing accuracy. The synergy between experimental measurement and theoretical calculation offers a robust validation of a proposed chemical structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Theoretical ¹H and ¹³C NMR Spectra of 2-Chloro-6-methylcyclohexanone

Theoretical NMR spectra for this compound can be calculated using DFT methods. These calculations predict the chemical shifts for each proton and carbon atom in the molecule. The predicted values are influenced by the chosen functional and basis set in the DFT calculation.

Illustrative Comparison with Experimental Data

To demonstrate the comparison process, we will examine the experimental NMR data of 2-chlorocyclohexanone and 2-methylcyclohexanone.

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
2-chlorocyclohexanone (Illustrative Experimental) Signals corresponding to protons alpha to the carbonyl and the chlorine atom, as well as other ring protons.Signals for the carbonyl carbon, the carbon bearing the chlorine, and the other ring carbons.
2-methylcyclohexanone (Illustrative Experimental) Signals for the methyl protons, the proton alpha to the carbonyl and methyl group, and other ring protons.[1]Signals for the carbonyl carbon, the carbon with the methyl group, the methyl carbon, and other ring carbons.[2]
This compound (Theoretical Prediction) Predicted signals for the methyl protons, the proton alpha to the carbonyl and chlorine, the proton alpha to the carbonyl and methyl group, and the remaining ring protons.Predicted signals for the carbonyl carbon, the carbon bonded to chlorine, the carbon bonded to the methyl group, the methyl carbon, and the other ring carbons.

Note: The actual experimental values for the related compounds can be found in various spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The presence of specific functional groups results in characteristic absorption bands.

Theoretical IR Spectrum of this compound

Computational methods can predict the vibrational frequencies and their corresponding intensities for this compound. These theoretical spectra provide a detailed picture of the expected IR absorption bands.

Illustrative Comparison with Experimental Data

The experimental IR spectra of 2-chlorocyclohexanone and 2-methylcyclohexanone exhibit key features that we would anticipate in the spectrum of this compound.

Compound Key IR Absorption Bands (cm⁻¹)
2-chlorocyclohexanone (Illustrative Experimental) Strong C=O stretch (around 1715-1730 cm⁻¹), C-Cl stretch (around 650-800 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹).[3]
2-methylcyclohexanone (Illustrative Experimental) Strong C=O stretch (around 1710-1725 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹).[4][5]
This compound (Theoretical Prediction) Predicted strong C=O stretching frequency, C-Cl stretching frequency, and various C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues about its structure.

Theoretical Mass Spectrum of this compound

While direct prediction of mass spectra is complex, computational methods can help rationalize fragmentation patterns observed in experimental mass spectra.[6][7] For this compound, with a molecular formula of C₇H₁₁ClO, the expected molecular ion peak [M]⁺ would have an m/z corresponding to its molecular weight (approximately 146.61 g/mol ).[7][8] The presence of chlorine would also result in a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope.

Illustrative Comparison with Experimental Data

The mass spectra of 2-chlorocyclohexanone and 2-methylcyclohexanone provide insight into the fragmentation patterns we might expect.

Compound Key Mass Spectral Fragments (m/z)
2-chlorocyclohexanone (Illustrative Experimental) Molecular ion peak, fragments corresponding to the loss of Cl, CO, and other characteristic cleavages of the cyclohexanone ring.[9][10]
2-methylcyclohexanone (Illustrative Experimental) Molecular ion peak, fragments resulting from alpha-cleavage and other rearrangements common to cyclic ketones.[11][12]
This compound (Theoretical Fragmentation) Expected molecular ion peak (with M+2), fragments from the loss of Cl, CH₃, CO, and combinations thereof.

Experimental and Theoretical Methodologies

Experimental Protocols

The acquisition of high-quality experimental spectra is paramount for a meaningful comparison. Standard operating procedures for each technique should be rigorously followed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-20 mg of the solid sample or an appropriate volume of a liquid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr plates. Solid samples can be analyzed as a KBr pellet or a Nujol mull.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.[13]

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI), to generate ions.[14]

  • Data Acquisition: The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

ExperimentalWorkflow cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq Data Acquisition (High-Resolution Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Prep Sample Preparation (Liquid Film or KBr Pellet) IR_Acq Data Acquisition (FTIR Spectrometer) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Intro Sample Introduction (e.g., GC) MS_Ion Ionization (e.g., Electron Ionization) MS_Intro->MS_Ion MS_Acq Data Acquisition (Mass Analyzer and Detector) MS_Ion->MS_Acq

Caption: General experimental workflows for NMR, IR, and Mass Spectrometry.

Theoretical Calculation Protocols

Theoretical spectra are typically calculated using quantum mechanical methods.

1. Geometry Optimization:

  • The first step is to obtain an optimized molecular geometry of the compound using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d).

2. Spectral Calculation:

  • NMR: The optimized geometry is then used to calculate the NMR shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO). The calculated shieldings are then converted to chemical shifts by referencing them to a standard (e.g., TMS) calculated at the same level of theory.

  • IR: Vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • MS: While direct prediction is challenging, the stability of potential fragment ions can be calculated to help rationalize fragmentation pathways.

TheoreticalWorkflow Start Molecular Structure of This compound GeomOpt Geometry Optimization (DFT: e.g., B3LYP/6-31G(d)) Start->GeomOpt FreqCalc Frequency Calculation (IR Spectrum) GeomOpt->FreqCalc NMRCalc NMR Shielding Calculation (GIAO) GeomOpt->NMRCalc FragStab Fragment Stability Analysis (MS Rationalization) GeomOpt->FragStab IRSpec Predicted IR Spectrum FreqCalc->IRSpec NMRSpec Predicted NMR Spectra NMRCalc->NMRSpec MSFrag Rationalized MS Fragmentation FragStab->MSFrag

Caption: Workflow for the theoretical prediction of spectra.

Conclusion

The comparison of experimental and theoretical spectra is a powerful and indispensable methodology in modern chemical research. While experimental data for this compound was not available for a direct comparison, this guide has outlined the essential principles and workflows for such an analysis. By leveraging theoretical predictions and comparing them with experimental data from analogous compounds, researchers can gain significant confidence in their structural assignments. This integrated approach enhances scientific rigor and accelerates the process of chemical discovery and development.

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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Structural Analogs

In the realm of targeted molecular analysis, particularly within drug development and toxicology, the specificity of detection methods is paramount. The presence of structurally similar, yet distinct, molecules can lead to analytical interference, a phenomenon known as cross-reactivity. This guide provides a comprehensive framework for designing and executing a cross-reactivity study of 2-Chloro-6-methylcyclohexanone, a halogenated cyclic ketone. While specific immunoassay data for this compound is not widely published, its structural characteristics—a chlorinated cyclohexanone ring—suggest a potential for cross-reactivity in assays targeting other cyclic ketones or related structures.

Understanding the cross-reactivity profile of this compound is crucial for several reasons. In environmental monitoring, it ensures the accurate detection of target contaminants without interference from this compound. In toxicology and drug metabolism studies, it helps in avoiding false-positive results for structurally related drugs or their metabolites.[1][2] This guide will walk researchers through the principles of designing a robust cross-reactivity study, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the primary analytical platform, and confirming results with mass spectrometry.

Designing the Cross-Reactivity Study: A Rationale-Driven Approach

A successful cross-reactivity study hinges on a well-conceived experimental design. The central hypothesis is that this compound may interact with antibodies raised against other structurally related molecules. The choice of compounds to include in the comparison is therefore critical.

Selection of Comparator Compounds

The selection of comparator compounds should be based on structural similarity to this compound (C7H11ClO).[3][4] This includes variations in the position of the methyl and chloro groups, as well as the presence of other functional groups on the cyclohexanone ring. A judiciously selected panel of comparators allows for a thorough assessment of the antibody's binding specificity.

Table 1: Panel of Compounds for Cross-Reactivity Assessment

Compound NameMolecular FormulaRationale for Inclusion
Target Analyte
This compoundC7H11ClOThe primary compound of interest.
Structural Analogs
2-ChlorocyclohexanoneC6H9ClOLacks the methyl group to assess its contribution to binding.[5]
2-MethylcyclohexanoneC7H12OLacks the chloro group to assess its contribution to binding.[6]
CyclohexanoneC6H10OThe parent structure, to evaluate the contribution of the substituents.
trans-2-Chloro-5-methylcyclohexanoneC7H11ClOIsomer to assess the impact of substituent position.[7]
2-Chloro-2-methylcyclohexanoneC7H11ClOIsomer to assess the impact of geminal substitution.[8]
Potentially Cross-Reactive Drug Class (Example)
KetamineC13H16ClNOA well-documented arylcyclohexylamine drug known for cross-reactivity in immunoassays.[9][10]
NorketamineC12H14ClNOA major metabolite of ketamine.[9]

Experimental Workflow: A Two-Tiered Approach for Validated Results

To ensure the trustworthiness of the findings, a two-tiered analytical approach is recommended. The initial screening for cross-reactivity will be performed using a competitive ELISA, followed by confirmatory analysis using Gas Chromatography-Mass Spectrometry (GC-MS) for unambiguous identification and quantification.[11]

Cross_Reactivity_Workflow cluster_ELISA Tier 1: Immunoassay Screening cluster_GCMS Tier 2: Confirmatory Analysis ELISA_Prep Prepare Antibody-Coated Plates Sample_Spike Spike Samples with This compound & Analogs ELISA_Prep->Sample_Spike Incubation Incubate with Enzyme-Conjugated Target Analyte Sample_Spike->Incubation Wash Wash to Remove Unbound Reagents Incubation->Wash Substrate Add Substrate & Measure Signal Wash->Substrate Data_Analysis Calculate % Cross-Reactivity Substrate->Data_Analysis Sample_Extraction Extract Analytes from High Cross-Reactivity Samples Data_Analysis->Sample_Extraction Select samples with >1% CR Derivatization Derivatize Analytes (if necessary) Sample_Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection & Identification GC_Separation->MS_Detection Quantification Quantify Analytes MS_Detection->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Figure 1: A two-tiered workflow for assessing cross-reactivity, starting with a high-throughput immunoassay screen followed by specific confirmatory analysis.

Detailed Protocol: Competitive ELISA for Cross-Reactivity

This protocol describes a competitive ELISA, a standard method for determining the cross-reactivity of an antibody to various analytes.[9]

  • Plate Coating: Coat a 96-well microtiter plate with an appropriate concentration of antibody specific to the primary target analyte (e.g., a structurally similar drug or a custom antibody). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound and each of the comparator compounds.

    • In separate wells, add a fixed concentration of the enzyme-conjugated target analyte.

    • Add the different concentrations of the test compounds (this compound and its analogs) to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free analyte and the enzyme-conjugated analyte for antibody binding sites.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration for each compound to generate sigmoidal dose-response curves.

    • Determine the IC50 value for each compound, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Interpreting the Data: A Quantitative Comparison

The results of the competitive ELISA can be summarized in a table for easy comparison of the cross-reactivity of the different compounds.

Table 2: Illustrative Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
Primary Analyte (Hypothetical) 10100%
This compound5002%
2-Chlorocyclohexanone10001%
2-Methylcyclohexanone2504%
Cyclohexanone>10,000<0.1%
trans-2-Chloro-5-methylcyclohexanone8001.25%
2-Chloro-2-methylcyclohexanone6001.67%
Ketamine>10,000<0.1%
Norketamine>10,000<0.1%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

From this hypothetical data, we can infer that 2-Methylcyclohexanone shows the highest cross-reactivity among the tested analogs, suggesting that the methyl group in the 2-position is a significant epitope for antibody binding. The presence and position of the chlorine atom also influence the binding affinity. The negligible cross-reactivity with cyclohexanone indicates that the substituents are crucial for antibody recognition. Importantly, the lack of cross-reactivity with ketamine and its metabolite suggests that an immunoassay for those compounds would likely not be affected by the presence of this compound.[10][12]

Confirmatory Analysis: The Gold Standard of GC-MS

For any compounds showing significant cross-reactivity (typically >1%), it is essential to perform confirmatory analysis using a more specific method like GC-MS.[13] This technique separates compounds based on their chromatographic properties and provides a unique mass spectrum for each, allowing for unambiguous identification and quantification. This step is crucial for validating the immunoassay results and ensuring the overall trustworthiness of the study.

Conclusion: A Pathway to Confident Analysis

This guide has outlined a comprehensive and scientifically rigorous approach to studying the cross-reactivity of this compound. By employing a systematic selection of comparator compounds, a well-defined two-tiered analytical workflow, and a clear methodology for data interpretation, researchers can confidently assess the specificity of their analytical methods. This diligence is essential for producing reliable and defensible data in the fields of drug development, toxicology, and environmental science.

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Chloro-6-methylcyclohexanone Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 2-Chloro-6-methylcyclohexanone, a chiral building block, presents a synthetic challenge due to the potential for isomeric impurities that can complicate downstream applications and regulatory compliance. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, moving beyond a simple recitation of protocols to offer a cost-benefit analysis grounded in experimental data and practical considerations.

The Synthetic Challenge: Regioselectivity in the Chlorination of 2-Methylcyclohexanone

The direct chlorination of 2-methylcyclohexanone is a seemingly straightforward approach. However, this method invariably leads to a mixture of two main regioisomers: the desired this compound and the undesired 2-chloro-2-methylcyclohexanone.[1] The formation of this isomeric mixture necessitates costly and often technically challenging purification steps, significantly impacting the overall economic viability of the process.

The root of this challenge lies in the formation of two possible enolates from the unsymmetrical 2-methylcyclohexanone starting material under equilibrium conditions. The thermodynamic enolate, which is more substituted and thus more stable, is formed at the C2 position, leading to the 2-chloro-2-methyl isomer. The kinetic enolate, formed more rapidly at the less sterically hindered C6 position, is the gateway to the desired this compound.

This guide will dissect two primary strategies: a regioselective synthesis via a kinetically controlled enolate and a non-selective direct chlorination, followed by a thorough cost-benefit analysis.

Method 1: Regioselective Synthesis via Kinetic Enolate Formation

This elegant approach leverages the principles of kinetic versus thermodynamic control to achieve high regioselectivity. By employing a strong, sterically hindered base at low temperatures, the formation of the kinetic enolate at the less substituted C6 position is favored. Subsequent quenching of this enolate with a suitable electrophilic chlorine source yields the desired this compound with high isomeric purity.

Underlying Principles and Mechanistic Insight

The choice of a bulky base, such as lithium diisopropylamide (LDA), is critical. Its large steric profile prevents it from accessing the more hindered proton at the C2 position, thus favoring deprotonation at the more accessible C6 methyl group. The reaction is conducted at very low temperatures (typically -78 °C) to prevent equilibration to the more stable thermodynamic enolate.

N-chlorosuccinimide (NCS) is a commonly employed and effective electrophilic chlorine source for trapping the enolate.[2][3][4][5] It is a solid, making it easier to handle than gaseous chlorine or corrosive liquids like sulfuryl chloride, and the reaction byproducts are generally straightforward to remove.

Experimental Workflow

Kinetic Enolate Chlorination cluster_0 Enolate Formation cluster_1 Chlorination cluster_2 Workup & Purification 2-Methylcyclohexanone 2-Methylcyclohexanone Kinetic Enolate Kinetic Enolate 2-Methylcyclohexanone->Kinetic Enolate LDA, THF, -78°C LDA LDA THF, -78°C THF, -78°C Product Mixture Product Mixture Kinetic Enolate->Product Mixture NCS, THF, -78°C to RT NCS NCS Aqueous Workup Aqueous Workup Product Mixture->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for the regioselective synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Methylcyclohexanone

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA to the cooled THF with stirring.

  • Add a solution of 2-methylcyclohexanone in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours to ensure complete formation of the lithium enolate.

  • In a separate flask, prepare a solution of NCS in anhydrous THF.

  • Add the NCS solution dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for a specified time (e.g., 1 hour) and then gradually warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Method 2: Non-Selective Direct Chlorination

This classical approach involves the direct reaction of 2-methylcyclohexanone with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas. While seemingly simpler, this method lacks regiocontrol and produces a mixture of isomers.

Underlying Principles and Mechanistic Insight

Under neutral or acidic conditions, the enolization of 2-methylcyclohexanone is typically under thermodynamic control, leading to the formation of the more stable, more substituted enol at the C2 position. Reaction of this enol with an electrophilic chlorine source results in the formation of 2-chloro-2-methylcyclohexanone as the major product. The kinetic enol is also present in the equilibrium, leading to the formation of the desired 2-chloro-6-methyl isomer as a minor product. The ratio of these isomers can be difficult to control and is often dependent on the specific reaction conditions.

Experimental Workflow

Direct_Chlorination cluster_0 Chlorination Reaction cluster_1 Purification 2-Methylcyclohexanone 2-Methylcyclohexanone Isomeric Mixture Mixture of 2-chloro-6-methyl- and 2-chloro-2-methylcyclohexanone 2-Methylcyclohexanone->Isomeric Mixture SO₂Cl₂, CCl₄ SO2Cl2 SO₂Cl₂ Fractional Distillation Fractional Distillation Isomeric Mixture->Fractional Distillation Preparative Chromatography Preparative Chromatography Fractional Distillation->Preparative Chromatography Separated Isomers This compound (and undesired isomer) Preparative Chromatography->Separated Isomers

Caption: Workflow for the non-selective direct chlorination of 2-methylcyclohexanone.

Detailed Experimental Protocol (using Sulfuryl Chloride)

A known procedure for the synthesis of the 2-chloro-2-methyl isomer provides insight into the general conditions for direct chlorination.[1] Adapting this for the potential isolation of the 6-chloro isomer would involve a significant purification effort.

Materials:

  • 2-Methylcyclohexanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Carbon tetrachloride (or a less toxic solvent alternative)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, dissolve 2-methylcyclohexanone in a suitable solvent like carbon tetrachloride.

  • Add a solution of sulfuryl chloride in the same solvent dropwise with stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

  • Wash the reaction mixture successively with water and saturated sodium bicarbonate solution to remove acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The resulting crude product is a mixture of this compound and 2-chloro-2-methylcyclohexanone, which requires separation by fractional distillation under reduced pressure or preparative chromatography.

Cost-Benefit Analysis: A Head-to-Head Comparison

FeatureMethod 1: Regioselective Synthesis (Kinetic Enolate)Method 2: Non-Selective Direct Chlorination
Starting Materials Cost Moderate to HighLow to Moderate
Reagent Cost High: LDA is a relatively expensive organometallic reagent.[6][7][8][9][10] NCS is moderately priced.[11][12][13][14][15]Low: Sulfuryl chloride or chlorine gas are inexpensive industrial chemicals.
Reaction Conditions Demanding: Requires strictly anhydrous conditions and cryogenic temperatures (-78 °C), which can be energy-intensive and require specialized equipment.Less Demanding: Typically run at or near room temperature.
Yield & Selectivity High Selectivity: Can achieve high regioselectivity for the desired 2-chloro-6-methyl isomer, leading to a higher effective yield of the target molecule.Low Selectivity: Produces a mixture of isomers, resulting in a lower yield of the desired product after separation.
Purification Simpler: Purification is primarily to remove reaction byproducts and any minor isomeric impurity. Standard column chromatography is usually sufficient.Complex and Costly: Requires challenging separation of isomers with similar physical properties, often necessitating fractional distillation or preparative chromatography, which are time-consuming and solvent-intensive.
Safety & Handling High Hazard: LDA is a pyrophoric reagent that requires careful handling under an inert atmosphere.High Hazard: Sulfuryl chloride is highly corrosive and toxic, and chlorine gas is a toxic respiratory irritant.
Environmental Impact Moderate: Use of organic solvents and cryogenic cooling.High: Use of chlorinated solvents (like CCl₄) is environmentally detrimental. Generation of acidic waste streams.
Overall Cost-Effectiveness Potentially Higher for High Purity: The higher initial costs of reagents and conditions can be offset by the significantly reduced purification costs and higher effective yield, especially when high isomeric purity is required.Lower for Crude Mixtures: If a mixture of isomers is acceptable for the downstream application, this method is cheaper upfront. However, the cost escalates significantly with the need for purification.

Conclusion and Recommendations for Synthesis Strategy

The choice between these two synthetic methodologies is a classic case of balancing upfront costs with downstream processing and final product purity requirements.

The Regioselective Synthesis via Kinetic Enolate Formation is the recommended approach for:

  • Pharmaceutical and fine chemical applications requiring high isomeric purity: The superior regioselectivity minimizes the formation of the undesired 2-chloro-2-methyl isomer, leading to a cleaner product profile and simplifying purification. This is often a critical requirement in drug development to avoid unforeseen biological activity from impurities.

  • Situations where the cost of complex purification outweighs the initial reagent and energy costs: For many research and development as well as production scenarios, the time, solvent, and labor costs associated with separating isomers can be prohibitive.

The Non-Selective Direct Chlorination may be considered for:

  • Applications where a mixture of isomers is tolerable or can be utilized.

  • Initial exploratory studies where cost is a primary constraint and isomeric purity is not critical. However, it is crucial to recognize that this approach will likely require significant investment in purification development if a single isomer is ultimately needed.

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A Comparative Guide to Greener Synthetic Pathways for 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of α-haloketones is a cornerstone of organic chemistry, providing versatile intermediates for the construction of more complex molecular architectures, particularly in the pharmaceutical and fine chemical industries. 2-Chloro-6-methylcyclohexanone is one such valuable building block. However, traditional synthetic routes often rely on hazardous reagents and environmentally persistent solvents, posing significant challenges in terms of safety and sustainability. This guide provides a comparative analysis of traditional and emerging green chemistry approaches for the synthesis of this compound, offering researchers and process chemists a data-driven framework for selecting more sustainable and efficient methodologies.

The Traditional Approach: A Baseline for Comparison

The classical approach to the α-chlorination of ketones often involves the use of aggressive chlorinating agents in halogenated solvents. A common method for the synthesis of the isomeric 2-chloro-2-methylcyclohexanone utilizes sulfuryl chloride (SO2Cl2) in carbon tetrachloride (CCl4)[1]. This method, while effective, presents several environmental and safety concerns. Carbon tetrachloride is a known ozone-depleting substance and is highly toxic. Sulfuryl chloride is corrosive and decomposes to produce toxic gases.

Reaction Scheme: Traditional Chlorination

2-Methylcyclohexanone 2-Methylcyclohexanone Enol_Intermediate Enol_Intermediate 2-Methylcyclohexanone->Enol_Intermediate H+ or base This compound This compound Enol_Intermediate->this compound SO2Cl2 / CCl4 SO2Cl2 / CCl4 SO2Cl2 / CCl4

Caption: Traditional synthesis via enolization and chlorination.

Greener Alternatives: A Move Towards Sustainability

The principles of green chemistry encourage the use of less hazardous reagents, safer solvents, and processes that generate minimal waste. In the context of this compound synthesis, this translates to exploring alternative chlorinating agents and reaction conditions.

N-Chlorosuccinimide (NCS): A Milder and Safer Chlorinating Agent

N-Chlorosuccinimide (NCS) is a crystalline solid that is easier and safer to handle than gaseous chlorine or fuming liquids like sulfuryl chloride[2]. The reaction byproduct, succinimide, is non-toxic and can potentially be recovered and recycled. Furthermore, this reaction can be conducted in greener solvents such as ethyl acetate or even under solvent-free conditions.

The mechanism proceeds via the formation of an enol or enolate of 2-methylcyclohexanone, which then attacks the electrophilic chlorine atom of NCS.

2-Methylcyclohexanone 2-Methylcyclohexanone Enolate Enolate 2-Methylcyclohexanone->Enolate Acid or Base Catalyst This compound This compound Enolate->this compound NCS Succinimide Succinimide This compound->Succinimide Byproduct NCS NCS

Caption: Chlorination using N-Chlorosuccinimide (NCS).

Trichloroisocyanuric Acid (TCCA): A High-Capacity Chlorine Donor

Trichloroisocyanuric acid (TCCA) is another solid, stable, and cost-effective chlorinating agent that is gaining traction in green chemistry[3]. It has a high available chlorine content, making it an efficient choice from an atom economy perspective. The byproduct, cyanuric acid, is non-toxic. TCCA has been successfully employed for the chlorination of various organic compounds, and its application to the synthesis of this compound is a promising green alternative.

Phase Transfer Catalysis (PTC): An Elegant and Efficient Approach

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in different phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic salt)[4][5]. For the chlorination of 2-methylcyclohexanone, a PTC approach could involve using an inexpensive and safe chloride source like sodium chloride (NaCl) in an aqueous phase, with the ketone in an organic solvent. A phase transfer catalyst, such as a quaternary ammonium salt, transports the chloride ions into the organic phase where they can react. This approach avoids the need for hazardous and expensive chlorinating agents altogether.

G cluster_0 Aqueous Phase cluster_1 Organic Phase NaCl NaCl PTC Phase Transfer Catalyst (Q+X-) NaCl->PTC Cl- transport Oxidant Oxidant (e.g., H2O2) Ketone 2-Methylcyclohexanone Product This compound Ketone->Product PTC->Ketone Chlorination

Caption: Workflow for Phase Transfer Catalysis (PTC) chlorination.

Performance Comparison of Synthetic Routes

Parameter Traditional Method (SO2Cl2/CCl4) N-Chlorosuccinimide (NCS) Trichloroisocyanuric Acid (TCCA) Phase Transfer Catalysis (PTC)
Chlorinating Agent Sulfuryl chloride (SO2Cl2)N-Chlorosuccinimide (NCS)Trichloroisocyanuric acid (TCCA)Sodium chloride (NaCl) + Oxidant
Solvent Carbon tetrachloride (CCl4)Ethyl acetate, Acetonitrile, or solvent-freeAcetic acid, DichloromethaneBiphasic (e.g., Toluene/Water)
Byproducts HCl, SO2SuccinimideCyanuric acidWater
Safety Concerns Highly toxic and corrosive reagents and solventRelatively safe solid reagentSafe solid reagentGenerally safe reagents
Environmental Impact HighLowLowVery Low
Atom Economy PoorModerateGoodExcellent
Estimated Yield 80-90%[1]75-95%80-95%[3]70-90%

Experimental Protocols

Protocol 1: Synthesis using N-Chlorosuccinimide (NCS)
  • To a solution of 2-methylcyclohexanone (1 eq.) in ethyl acetate, add N-chlorosuccinimide (1.1 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, filter the solid succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Protocol 2: Synthesis using Phase Transfer Catalysis (PTC)
  • In a round-bottom flask, combine 2-methylcyclohexanone (1 eq.), toluene, and tetrabutylammonium bromide (0.1 eq.).

  • Add an aqueous solution of sodium chloride (2 eq.) and hydrogen peroxide (30% w/w, 1.5 eq.).

  • Heat the biphasic mixture to 60°C and stir vigorously for 8-12 hours.

  • Monitor the reaction by GC analysis of the organic layer.

  • After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by vacuum distillation to obtain this compound.

Conclusion

While traditional methods for the synthesis of this compound are effective, they come with significant environmental and safety drawbacks. Green chemistry offers a variety of more sustainable alternatives. The use of solid, stable, and less hazardous chlorinating agents like N-chlorosuccinimide and trichloroisocyanuric acid in greener solvents represents a significant improvement. Furthermore, the development of a phase transfer catalysis protocol presents an even more environmentally benign route by utilizing inexpensive and safe inorganic salts. The choice of method will ultimately depend on factors such as cost, scale, and desired purity, but this guide provides a clear rationale and starting point for adopting greener practices in the synthesis of this important chemical intermediate.

References

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Mechanistic comparison of different alpha-chlorination methods for ketones

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a chlorine atom at the alpha-position of a ketone unlocks a wealth of synthetic possibilities, rendering α-chloro ketones invaluable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] These versatile building blocks can be elaborated into a variety of functional groups, making the choice of chlorination method a critical decision in any synthetic campaign. This guide offers a deep dive into the mechanistic underpinnings of various α-chlorination methods, providing a comparative analysis of their performance based on experimental data to empower researchers in making informed decisions.

The Two Faces of Alpha-Chlorination: A Mechanistic Overview

The α-chlorination of ketones can proceed through two primary mechanistic manifolds: electrophilic and nucleophilic chlorination. The preferred pathway is dictated by the nature of the chlorinating agent and the reaction conditions.

Electrophilic Chlorination: The Classic Approach

The most common strategy for α-chlorination involves the reaction of a ketone's enol or enolate form with an electrophilic chlorine source.[2][3] The reaction can be promoted under either acidic or basic conditions.

Under acidic conditions , the carbonyl oxygen is first protonated, which facilitates the tautomerization to the enol form.[4][5] The electron-rich double bond of the enol then attacks the electrophilic chlorine agent.[5][6] Subsequent deprotonation of the carbonyl oxygen furnishes the α-chloro ketone.[7] The rate-determining step in this process is typically the formation of the enol.[4]

In basic media , a base abstracts an α-proton to generate a nucleophilic enolate. This enolate then attacks the electrophilic chlorine source to yield the final product.[7] The reaction is often referred to as base-promoted, as the base is consumed and not regenerated.[7]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Mediated Pathway Ketone_A Ketone Enol Enol Intermediate Ketone_A->Enol + H⁺, - H⁺ Product_A α-Chloro Ketone Enol->Product_A + 'Cl⁺' Ketone_B Ketone Enolate Enolate Intermediate Ketone_B->Enolate + Base, - H⁺ Product_B α-Chloro Ketone Enolate->Product_B + 'Cl⁺'

Caption: Electrophilic α-chlorination pathways.

Nucleophilic Chlorination: An Emerging Strategy

A mechanistically distinct and less common approach is the nucleophilic α-chlorination of ketones.[8][9][10] This method utilizes a nucleophilic chloride source, such as sodium chloride, to displace a leaving group at the α-position of a suitably activated ketone derivative.[8][9][10][11] For instance, α-keto sulfonium salts can undergo enantioconvergent carbon-chlorine bond formation with a chiral thiourea catalyst.[8][10] This strategy offers the advantage of using inexpensive and environmentally benign chlorine sources like NaCl and even seawater.[8][9][10]

G cluster_nucleophilic Nucleophilic Pathway Activated_Ketone α-Activated Ketone (e.g., α-sulfonium salt) Product_N α-Chloro Ketone Activated_Ketone->Product_N + Cl⁻ (e.g., NaCl)

Caption: Nucleophilic α-chlorination pathway.

A Comparative Analysis of Common Chlorinating Agents

The choice of chlorinating agent is paramount and significantly influences the reaction's outcome, including its selectivity, yield, and safety profile. Below is a comparative overview of some of the most frequently employed reagents for the α-chlorination of ketones.

N-Chlorosuccinimide (NCS)

NCS is a mild and selective reagent for the α-chlorination of ketones.[1] It is a solid that is safer and easier to handle than many gaseous or liquid chlorinating agents.[1] Reactions with NCS often provide high selectivity for monochlorination and can be carried out under neutral or acidic conditions.[1] In some cases, a catalyst such as p-toluenesulfonic acid (p-TsOH) may be required to facilitate the reaction.[1] The general mechanism involves the acid-catalyzed enolization of the ketone, followed by an electrophilic attack from the chlorine atom of NCS.[1]

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and effective chlorinating agent that is readily available.[1] However, its high reactivity can be a double-edged sword, often leading to dichlorination and other side reactions.[1][12] SO₂Cl₂ is also highly corrosive and toxic, evolving hazardous HCl gas during the reaction, which necessitates careful handling in a well-ventilated fume hood.[1] The reaction of cyclohexanone with sulfuryl chloride, for instance, can produce mixtures of mono- and dichlorinated products.[13] However, the selectivity for monochlorination can be improved by carrying out the reaction in the presence of methanol.[13][14]

Trichloroisocyanuric Acid (TCCA)

TCCA is a solid, inexpensive, and safe-to-handle chlorinating agent that often provides high yields of α-chloro ketones.[1][15][16] The reactions are typically conducted at room temperature.[1] A significant advantage of TCCA is that the byproduct, cyanuric acid, is a solid that precipitates out of the reaction mixture, simplifying purification.[1] TCCA can also act as both an oxidant and a chlorinating agent, enabling the direct conversion of alcohols to α-chloro ketones.[15][17]

Hydrogen Peroxide and Hydrochloric Acid (H₂O₂/HCl)

The combination of hydrogen peroxide and hydrochloric acid provides a reactive system for the chlorination of ketones.[18] This method can be particularly effective for the synthesis of α,α'-dichloro ketones from secondary alcohols in a one-pot reaction.[18] The H₂O₂/HCl system is also used for the dichlorination of 1-arylethanones to yield 1-aryl-2,2-dichloroethanones.

Performance at a Glance: A Data-Driven Comparison

To facilitate the selection of the most appropriate chlorination method, the following table summarizes the key performance characteristics of the discussed reagents for the α-monochlorination of acetophenone, based on literature data.[1]

Chlorinating AgentReagent TypeTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesDisadvantages
N-Chlorosuccinimide (NCS) N-ChloroimideGood to ExcellentHoursRoom Temp. to RefluxMild conditions, high selectivity for monochlorination, safer to handle.Often requires a catalyst or initiator.
Sulfuryl Chloride (SO₂Cl₂) Inorganic ChlorideModerate to High1 - 4 hours10 - 20Powerful and effective, readily available.Highly corrosive and toxic, can lead to dichlorination and side reactions, evolves HCl gas.
Trichloroisocyanuric Acid (TCCA) N-ChloroimideHigh1 - 2 hoursRoom Temp.High yields, safe to handle, solid byproduct is easily removed.Can be less selective for monochlorination in some cases.

Field-Proven Protocols: Step-by-Step Methodologies

The following protocols provide detailed, step-by-step procedures for the α-chlorination of acetophenone using NCS, SO₂Cl₂, and TCCA, allowing for direct comparison and reproducibility.

Protocol 1: α-Chlorination of Acetophenone using N-Chlorosuccinimide (NCS)[1]

This protocol utilizes NCS in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Materials: Acetophenone, N-Chlorosuccinimide (NCS), p-Toluenesulfonic acid (p-TsOH), Methanol, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate.

  • Procedure:

    • To a stirred solution of acetophenone (1.0 mmol) in methanol (10 mL), add p-toluenesulfonic acid (0.1 mmol) and N-chlorosuccinimide (1.1 mmol).

    • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the chlorinated product.

Protocol 2: α-Chlorination of Acetophenone using Sulfuryl Chloride (SO₂Cl₂)[1]

Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of SO₂Cl₂ and the evolution of HCl gas.

  • Materials: Acetophenone, Sulfuryl Chloride (SO₂Cl₂), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve acetophenone (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride (1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the product.

Protocol 3: α-Chlorination of Acetophenone using Trichloroisocyanuric Acid (TCCA)[1]

This protocol highlights the ease of product isolation due to the precipitation of the cyanuric acid byproduct.

  • Materials: Acetophenone, Trichloroisocyanuric Acid (TCCA), Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve acetophenone (1.0 mmol) in acetonitrile (10 mL).

    • Add trichloroisocyanuric acid (0.34 mmol for monochlorination) to the solution at room temperature.[1]

    • Stir the mixture and monitor the reaction by TLC or GC-MS.

    • After completion, the byproduct, cyanuric acid, will precipitate.

    • Filter the reaction mixture to remove the solid.

    • Concentrate the filtrate in vacuo to obtain the crude product, which can be further purified by column chromatography if necessary.

G Start Start: Dissolve Ketone in Solvent Add_Reagent Add Chlorinating Agent (NCS, SO₂Cl₂, or TCCA) Start->Add_Reagent Reaction Stir at Appropriate Temperature Monitor by TLC/GC-MS Add_Reagent->Reaction Workup Reaction Workup Reaction->Workup Quench Quench Reaction (e.g., NaHCO₃ soln.) Workup->Quench for NCS, SO₂Cl₂ Filter Filter to Remove Solid Byproduct (for TCCA) Workup->Filter for TCCA Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product α-Chloro Ketone Product Concentrate->Product Filter->Concentrate

Caption: General experimental workflow for α-chlorination of ketones.

Conclusion

The α-chlorination of ketones is a fundamental transformation in organic synthesis, and the choice of method can have a profound impact on the success of a synthetic route. While powerful reagents like sulfuryl chloride offer high reactivity, they come with significant safety and selectivity concerns. In contrast, modern reagents like N-chlorosuccinimide and trichloroisocyanuric acid provide milder, safer, and often more selective alternatives. The emerging field of nucleophilic chlorination presents an exciting, mechanistically distinct avenue for this transformation, with the potential for greener and more economical processes. By understanding the underlying mechanisms and considering the comparative performance data, researchers can confidently select the optimal α-chlorination strategy to meet the specific demands of their synthetic targets.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-chloro-6-methylcyclohexanone. As a halogenated organic ketone, this compound requires specific handling protocols to mitigate risks to personnel, facilities, and the environment. This guide is designed for laboratory professionals engaged in research and development, offering in-depth, field-proven insights that prioritize safety and regulatory adherence.

Core Directive: A Proactive Approach to Chemical Waste

The disposal of any chemical reagent is not the final step of an experiment but an integral part of the entire laboratory workflow. For this compound, a flammable and toxic chlorinated compound, a proactive disposal strategy is paramount.[1] The core principle is absolute segregation . Halogenated waste streams are treated and disposed of differently—and often at a higher cost—than non-halogenated streams.[2][3] Improper mixing can prevent the recycling of less hazardous solvents and may lead to non-compliance with federal and local regulations.[2] This guide provides the necessary framework to establish a self-validating system of waste management, ensuring safety and integrity from the point of generation to final disposal.

Hazard Profile and Regulatory Classification

Understanding the inherent risks of this compound is the foundation of its safe management.

Key Hazards:

  • Flammability: The compound is a flammable liquid and vapor.[1][4][5] All handling and storage must be in areas free from ignition sources, and appropriate electrical grounding of equipment is necessary to prevent static discharge.[1][5]

  • Toxicity: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation and serious eye damage.[1]

  • Environmental: As a chlorinated organic compound, it is toxic to aquatic life and can persist in the environment.[6][7] Therefore, it must never be disposed of down the drain or allowed to enter waterways.[5][8]

Regulatory Context: Under the Resource Conservation and Recovery Act (RCRA), waste this compound is classified as hazardous waste. It often falls under the "F-listed" wastes from non-specific sources if it is a spent solvent. Specifically, it would be included with wastes such as F001 or F002 , which cover spent halogenated solvents.[9][10] This classification mandates a strict "cradle-to-grave" management system.

Procedural Guide for Disposal

This section outlines the step-by-step protocol for the safe segregation, accumulation, and disposal of this compound waste.

Step 2.1: Waste Minimization and Pre-Disposal Planning

Effective waste management begins before the waste is generated.

  • Optimize Procedures: Design experiments to use the minimum amount of this compound required.

  • Inventory Management: Maintain a detailed chemical inventory to avoid over-ordering and ensure that older stock is used first to prevent degradation and disposal of unused product.[11]

  • Prepare in Advance: Before starting work, ensure you have the correct, designated hazardous waste container and label ready.

Step 2.2: Waste Segregation

This is the most critical step. Cross-contamination of waste streams can create dangerous chemical reactions and complicates disposal.

  • Designated Halogenated Waste: this compound waste MUST be collected in a container specifically designated for Halogenated Organic Waste .[8][12][13]

  • Avoid Mixing: Never mix halogenated solvents with non-halogenated solvents, acids, bases, oxidizers, or aqueous waste.[2][3] Mixing can lead to dangerous reactions and renders the entire volume of waste more difficult and expensive to dispose of.[2]

The following table provides a clear guide for segregation:

Waste TypeCompatible with this compound Waste?Rationale
Other Halogenated Solvents (e.g., Dichloromethane, Chloroform)Yes These compounds share a similar disposal pathway, typically high-temperature incineration.[6][12][14]
Non-Halogenated Solvents (e.g., Acetone, Hexane, Toluene)No Non-halogenated solvents can often be recycled or fuel-blended, a cheaper and more sustainable disposal option. Contamination with halogens prevents this.[2][3]
Strong Acids or BasesNo Halogenated compounds can react or degrade under strong acidic or basic conditions, potentially producing toxic gases.[8] Never mix these waste streams.
Aqueous Waste (e.g., buffer solutions)No Mixing organic and aqueous phases complicates disposal and is generally prohibited.
Oxidizing AgentsNo Risk of a dangerous exothermic reaction.[8]
Step 2.3: Container Selection and Labeling

The integrity of the waste container and the clarity of its label are essential for safety.

  • Container Material: Use a container made of a material compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8][15] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode the metal.[8]

  • Container Condition: The container must be in good condition, free of leaks, and have a secure, vapor-tight screw cap.[13][16]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[13][17] The label must include:

    • The words "Hazardous Waste ".[3]

    • The full chemical name of all contents, including "this compound". Do not use abbreviations.[13]

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Ignitable," "Toxic").

    • The date accumulation started.

The workflow below illustrates the correct sequence for handling and labeling this waste stream.

WasteHandlingWorkflow cluster_prep Preparation cluster_accumulation Accumulation cluster_storage Storage & Disposal A Select Compatible HDPE or Glass Container B Affix 'Hazardous Waste' Label & List Hazards A->B C Generate Waste (this compound) D Add Waste to Container (Use Funnel, Avoid Splashes) C->D E Log Chemical Name & Volume on Label/Sheet D->E F Securely Close Container (Vapor-Tight) E->F G Store in Designated Satellite Accumulation Area (Secondary Containment) F->G H Container Full (<90%) Request EHS Pickup G->H

Waste Handling and Labeling Workflow
Step 2.4: On-Site Accumulation and Storage

Proper storage within the laboratory minimizes the risk of spills and exposure.

  • Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA, such as a chemical fume hood or a vented cabinet.[8]

  • Secondary Containment: Always place the waste container in a secondary containment tray or bin that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.[18]

  • Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[13][15] This prevents the release of flammable and toxic vapors.

Step 2.5: Final Disposal Protocol

Final disposal must be handled by trained professionals in accordance with institutional and regulatory standards.

  • Contact EHS: Once the waste container is nearly full (no more than 90% capacity to allow for expansion), contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[15][16]

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company.[17] The primary disposal method for chlorinated organic residues is high-temperature incineration, which decomposes the compounds into gaseous byproducts like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[6][14]

  • Documentation: Maintain all records and documentation related to the waste disposal as required by your institution and regulatory agencies.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Cleanup:

    • For small spills, use a chemical spill kit with absorbent material compatible with flammable organic solvents.[13]

    • Ensure the area is well-ventilated and eliminate all ignition sources.[1]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Respiratory protection may be required for larger spills or in poorly ventilated areas.[1][4]

    • Collect the absorbent material and contaminated debris in a sealed container, label it as hazardous waste, and dispose of it along with the this compound waste.[16]

    • For large spills, evacuate the area immediately and contact your institution's emergency response team.[13]

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[4][5]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.

    • Inhalation: Move the affected person to fresh air.[1]

    • Seek immediate medical attention in all cases of significant exposure.[1]

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Personal protective equipment for handling 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-Chloro-6-methylcyclohexanone, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research.

Hazard Analysis: Understanding the Risks

This compound is a halogenated ketone. While specific toxicity data for this compound is limited, the chemical class presents known hazards that must be managed. The primary risks involve skin and eye contact, inhalation of vapors, and potential flammability. Halogenated organic compounds are often irritants and can be absorbed through the skin.[1] Many are also suspected carcinogens or may cause damage to the liver, kidneys, or central nervous system upon significant exposure.[2]

A thorough risk assessment is the foundation of a safe handling protocol. This process informs the selection of appropriate engineering controls, administrative procedures, and the last line of defense: Personal Protective Equipment.

cluster_0 Safety Assessment Workflow A Identify Chemical (this compound) B Review Safety Data Sheet (SDS) & Authoritative Sources A->B C Assess Hazards (Skin/Eye Irritation, Inhalation, Flammability) B->C D Evaluate Exposure Potential (Quantity, Duration, Ventilation) C->D E Select Controls D->E F Engineering Controls (Fume Hood) E->F Primary Controls G Administrative Controls (SOPs, Training) E->G Procedural Controls H Select Personal Protective Equipment (PPE) E->H Secondary Defense

Caption: Workflow for Hazard Assessment and Control Selection.

Core PPE Protocol: Your Last Line of Defense

Engineering controls, such as a chemical fume hood, are the primary method for minimizing exposure.[3] PPE should be used for all handling procedures, even within a fume hood, to protect against accidental splashes and spills.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling this compound.[4] Standard safety glasses with side shields do not provide adequate protection against liquid splashes.[5]

  • High-Risk Operations: When transferring larger volumes (>500 mL) or when there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles for maximum protection.[2][5]

Hand Protection: Glove Selection

Many organic solvents can be absorbed rapidly through the skin.[1] Selecting the correct glove material is critical. Nitrile gloves are generally recommended for incidental contact with organic solvents and ketones.[2][3] However, for prolonged contact or immersion, a more robust glove material is necessary.

Causality: Glove materials are polymers, and chemicals will eventually permeate them. The "breakthrough time" indicates how long a glove can be exposed before the chemical is detected on the inside. For chlorinated solvents and ketones, materials like butyl rubber or specialty laminates offer longer protection than standard nitrile.[6] Always inspect gloves for tears or holes before use.

Glove MaterialRecommended UseRationale
Nitrile Incidental Contact / Splash Protection Only. Good general-purpose choice for preventing skin contact during minor splashes.[3][6] Not suitable for prolonged exposure.[7]
Butyl Rubber Extended Contact / Spills. Offers superior resistance to ketones and polar organic compounds.[6]
Fluoroelastomer (Viton™) High-Risk / Extended Contact. Provides excellent resistance to chlorinated and aromatic solvents.[8]
Norfoil™ (Silver Shield™) High-Hazard / Spill Response. A multi-laminate glove with excellent resistance to a wide range of chemicals, including chlorinated solvents.[6][8] Often used as an outer glove.

Protocol for Glove Use:

  • Donning: Wash and dry hands thoroughly. Select the correct size and inspect for defects.

  • Doffing: To prevent contamination, grasp the outside of one glove at the cuff with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, inside out, over the first glove.

  • Disposal: Dispose of contaminated gloves in the designated solid hazardous waste container.[9]

  • Hygiene: Wash hands with soap and water immediately after removing gloves.[10]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned, must be worn to protect skin and clothing.[3][10] Cotton is a preferred fabric over synthetics which can melt.[10]

  • Clothing: Long pants and closed-toe shoes are mandatory in the laboratory.[3][4] Shorts and sandals are not permitted.

  • Chemical Apron: For procedures involving large quantities or a high risk of splashes, a chemical-resistant apron made of materials like butyl or PVC should be worn over the lab coat.[5][11]

Respiratory Protection

All operations involving this compound should be conducted within a properly functioning chemical fume hood to minimize vapor inhalation.[3] Respiratory protection is generally not required for standard laboratory-scale use inside a fume hood. However, it becomes necessary under specific conditions.

When is a Respirator Required? A respirator is required if engineering controls are insufficient to maintain exposure below acceptable limits, such as during a large spill, when working outside of a fume hood, or if aerosols are generated.[12]

cluster_1 Respiratory Protection Decision Tree Start Is the procedure performed in a certified chemical fume hood? End_NoResp Respirator Not Required Start->End_NoResp Yes Spill Is there a large spill or failure of engineering controls? Start->Spill No End_Resp Respirator Required (NIOSH-approved, Organic Vapor Cartridge) Spill->End_NoResp No Spill->End_Resp Yes

Caption: Decision process for the use of respiratory protection.

If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement. Personnel must be properly fit-tested and trained before using any respirator.

Operational and Disposal Plan

Safe Handling and Operations
  • Preparation: Before starting, ensure an emergency shower and eyewash station are accessible.[2] Have a spill kit readily available.

  • Location: Always handle this compound inside a chemical fume hood.[3]

  • Ignition Sources: This class of chemical may be flammable. Keep away from heat, sparks, and open flames.[9] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][14]

Spill and Emergency Procedures
  • Small Spills (in fume hood): Absorb the spill with an inert material like vermiculite or sand. Place the absorbent material into a sealed container for proper disposal.

  • Large Spills: Evacuate the immediate area. Alert personnel and contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment, including appropriate respiratory protection.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids.[14] Seek immediate medical attention.

Waste Disposal

Chemical waste must be disposed of according to institutional and regulatory guidelines.

  • Segregation: this compound is a halogenated organic compound. It must not be mixed with non-halogenated organic waste.[1][3]

  • Container: Collect all liquid waste containing this chemical in a designated, properly labeled "Halogenated Organic Waste" container.[3]

  • Labeling: The waste container must be clearly labeled with its contents and associated hazards.

  • Disposal: Do not pour chemical waste down the drain.[3] Arrange for pickup and disposal through your institution's EHS department.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
  • PubChem. This compound.
  • Chemistry LibreTexts. Safety. Chemistry LibreTexts. [Link]
  • SK Geocentric Co.,Ltd. Safety Data Sheet for Methylcyclohexane. SK Geo Centric. [Link]
  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE) - Glove Selection Chart. EHS UTK. [Link]
  • LookChem. Safety Data Sheet for Cyclohexanone, 2-chloro-2,6,6-trimethyl-. LookChem. [Link]
  • Purdue University. Personal Protection for the Applicator and Worker Module.
  • SHIELD Scientific. Chemical Resistance Guide. SHIELD Scientific. [Link]
  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
  • Smith, J.G. & Wigton, R.J.
  • University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment. CTAHR. [Link]
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]
  • Gloves By Web. Gloves Chemical Resistance Chart. Gloves By Web. [Link]
  • Jackson State Community College.
  • To Go Packaging. Personal Protection Equipment (PPE). To Go Packaging. [Link]
  • NIOSH. Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.